BGP-15
Description
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
N'-(2-hydroxy-3-piperidin-1-ylpropoxy)pyridine-3-carboximidamide;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N4O2.2ClH/c15-14(12-5-4-6-16-9-12)17-20-11-13(19)10-18-7-2-1-3-8-18;;/h4-6,9,13,19H,1-3,7-8,10-11H2,(H2,15,17);2*1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISGGVCWFTPTHIX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CC(CON=C(C2=CN=CC=C2)N)O.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24Cl2N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
66611-37-8 | |
| Record name | N-[2-Hydroxy-3-(1-piperidinyl)propoxy]-3-Pyridinecarboximidamide dihydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
BGP-15: A Multifaceted Regulator of Cellular Stress and Metabolism – A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
BGP-15, or O-[3-piperidino-2-hydroxy-1-propyl]-nicotinic acid amidoxime, is a small molecule drug candidate with a complex and multifaceted mechanism of action. Initially investigated as an insulin (B600854) sensitizer, its therapeutic potential has expanded to a range of conditions linked to cellular stress, including mitochondrial dysfunction, protein misfolding diseases, and chemotherapy-induced toxicities.[1][2] This technical guide provides an in-depth overview of the core mechanisms of action of this compound, presenting key quantitative data, detailed experimental methodologies, and visual representations of the signaling pathways it modulates.
Core Mechanisms of Action
This compound exerts its pleiotropic effects through several key molecular interventions:
-
Poly(ADP-ribose) Polymerase (PARP) Inhibition: this compound is a direct inhibitor of PARP-1, an enzyme involved in DNA repair and cell death.[1][2] By inhibiting PARP, this compound can reduce cellular NAD+ depletion and subsequent energy crisis, thereby protecting against cell death in various stress conditions.[3]
-
Chaperone Co-induction: this compound acts as a co-inducer of heat shock proteins (HSPs), particularly Hsp72.[1] This is achieved, at least in part, through the inhibition of histone deacetylases (HDACs), which leads to a more open chromatin structure and enhanced transcription of heat shock genes.[4][5] Increased HSP levels improve protein folding capacity and cellular stress resilience.
-
Mitochondrial Protection: A significant aspect of this compound's action is its ability to protect mitochondria. It achieves this by reducing the production of reactive oxygen species (ROS), preventing the collapse of the mitochondrial membrane potential, and modulating mitochondrial dynamics by promoting fusion over fission.[6][7][8]
-
Insulin Sensitization and Signaling Modulation: this compound improves insulin sensitivity by inhibiting c-Jun N-terminal kinase (JNK), a key negative regulator of the insulin signaling pathway.[1][9] It also promotes pro-survival signaling through the activation of the Akt pathway.[9][10]
Quantitative Data Summary
The following tables summarize the key quantitative effects of this compound across its primary mechanisms of action.
Table 1: PARP Inhibition
| Parameter | Value | Species/System | Reference |
| Ki (PARP) | 57 ± 6 µM | Isolated Enzyme | [3] |
| IC50 (PARP) | 120 µM | Not Specified | [11] |
| Inhibition Type | Mixed-type (noncompetitive) | Isolated Enzyme | [3][12] |
Table 2: Insulin Sensitization (Human Clinical Trial)
| Parameter | Treatment Group (28 days) | Improvement vs. Placebo | p-value | Reference |
| Whole Body Glucose Utilization | 200 mg this compound | Significantly Increased | p=0.035 | [6][13] |
| 400 mg this compound | Significantly Increased | p=0.035 | [6][13] | |
| Muscle Tissue Glucose Utilization | 200 mg this compound | Significantly Increased | p=0.040 | [6][13] |
| 400 mg this compound | Significantly Increased | p=0.040 | [6][13] |
Table 3: Modulation of Signaling Pathways (Animal Models)
| Target Protein | Effect of this compound | Model System | Reference |
| p-Akt (Ser473) | Increased Phosphorylation | Spontaneously Hypertensive Rat (Heart) | [10][14] |
| p-GSK-3β (Ser9) | Increased Phosphorylation | Spontaneously Hypertensive Rat (Heart) | [10] |
| p-JNK | Decreased Phosphorylation | Imatinib-treated Rat (Heart) | [15] |
| p-p38 | Decreased Phosphorylation | Imatinib-treated Rat (Heart) | [15] |
| p-Smad2 | Decreased Phosphorylation | Spontaneously Hypertensive Rat (Heart) | [10][14] |
Table 4: Effects on Mitochondrial Dynamics (In Vitro & In Vivo)
| Mitochondrial Protein | Effect of this compound | Model System | Reference |
| OPA1 (Fusion) | Increased Expression | H2O2-stressed NRCMs & SHR Heart | [9] |
| MFN1 (Fusion) | Increased Expression | H2O2-stressed NRCMs & SHR Heart | [9] |
| MFN2 (Fusion) | Increased Expression | H2O2-stressed NRCMs & SHR Heart | [9] |
| Fis1 (Fission) | Decreased Expression (blunts increase) | H2O2-stressed NRCMs | [9] |
Signaling Pathways and Logical Relationships
The following diagrams, generated using the DOT language, illustrate the key signaling pathways modulated by this compound and a typical experimental workflow.
References
- 1. real.mtak.hu [real.mtak.hu]
- 2. mdpi.com [mdpi.com]
- 3. diabetesjournals.org [diabetesjournals.org]
- 4. Mitochondrial Hyperfusion Induces Metabolic Remodeling In Lung Endothelial Cells By Modifying The Activities Of Electron Transport Chain Complexes I And III - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identification of HDAC inhibitors using a cell-based HDAC I/II assay - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Improvement of insulin sensitivity by a novel drug, this compound, in insulin-resistant patients: a proof of concept randomized double-blind clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Pharmacological Overview of the this compound Chemical Agent as a New Drug Candidate for the Treatment of Symptoms of Metabolic Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Modulation of Mitochondrial Quality Control Processes by this compound in Oxidative Stress Scenarios: From Cell Culture to Heart Failure - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. This compound Protects against Oxidative Stress- or Lipopolysaccharide-Induced Mitochondrial Destabilization and Reduces Mitochondrial Production of Reactive Oxygen Species | PLOS One [journals.plos.org]
- 12. researchgate.net [researchgate.net]
- 13. Measuring Histone Deacetylase Inhibition in the Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Quantitative analysis of Akt phosphorylation and activity in response to EGF and insulin treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 15. This compound, a PARP-inhibitor, prevents imatinib-induced cardiotoxicity by activating Akt and suppressing JNK and p38 MAP kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
BGP-15 as a Poly(ADP-ribose) Polymerase (PARP) Inhibitor: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
BGP-15, a nicotinic amidoxime (B1450833) derivative, is a versatile therapeutic agent with a multifaceted mechanism of action.[1][2] Initially developed as an insulin (B600854) sensitizer, it has demonstrated significant cytoprotective properties across a wide range of preclinical models, including Duchenne muscular dystrophy, heart failure, and chemotherapy-induced toxicities.[1][3] A core component of its protective effect is its activity as an inhibitor of Poly(ADP-ribose) Polymerase (PARP), a key enzyme in the DNA damage response. This guide provides an in-depth technical overview of this compound's function as a PARP inhibitor, detailing its mechanism of action, impact on cellular signaling, relevant quantitative data, and key experimental protocols for its evaluation.
Chemical and Physical Properties
This compound, chemically known as (Z)-(N′-(2-hydroxy-3-(piperidin-1-yl)propoxy)-3-pyridine-carboximidamide), is a water-soluble small molecule.[2]
-
Chemical Formula: C₁₄H₂₂N₄O₂·2HCl[2]
-
Molecular Weight: 351.3 g/mol [4]
-
Synonyms: BGP 15, O-(3-piperidino-2-hydroxy-1-propyl)nicotinic amidoxime[1][4]
Mechanism of PARP Inhibition
Poly(ADP-ribose) polymerase (PARP), particularly PARP-1, is a nuclear enzyme critical for repairing single-strand DNA breaks (SSBs) through the base excision repair (BER) pathway.[5][6] Upon detecting a DNA break, PARP-1 binds to the damaged site and catalyzes the synthesis of long chains of poly(ADP-ribose) (PAR) onto itself and other nuclear proteins, recruiting the necessary DNA repair machinery.[7] this compound inhibits PARP through a dual mechanism involving both direct enzymatic inhibition and indirect modulation of upstream activators.
Direct Enzymatic Inhibition
This compound directly interacts with the PARP enzyme. Kinetic analysis performed on the isolated enzyme has demonstrated that this compound acts as a mixed-type, noncompetitive inhibitor.[8][9] This mode of inhibition suggests that this compound can bind to the PARP enzyme regardless of whether the substrate (NAD+) is bound, affecting the enzyme's catalytic efficiency. This direct action reduces the self-ADP-ribosylation of PARP and the mono-ADP-ribosylation of other target proteins like the endoplasmic reticulum chaperone GRP78.[8][10]
Indirect Inhibition via Mitochondrial Protection
A significant component of this compound's action involves the stabilization of mitochondrial function.[11] The compound accumulates in mitochondria, where it helps prevent membrane depolarization and preserves the activity of electron transport chain complexes I and III.[9][11] This leads to a marked reduction in the mitochondrial production of reactive oxygen species (ROS).[11][12] By decreasing the burden of oxidative stress, this compound reduces the incidence of ROS-induced DNA single-strand breaks.[8][13] This alleviation of DNA damage results in a lower level of PARP activation, constituting an indirect mechanism of inhibition.[9][11]
Modulation of Key Cellular Signaling Pathways
This compound's cytoprotective effects are mediated through its influence on a network of interconnected signaling pathways that regulate stress response, cell survival, and inflammation.
-
Akt/GSK-3β Pathway: this compound enhances pro-survival signaling by increasing the phosphorylation of Akt, which in turn leads to the deactivation of Glycogen Synthase Kinase 3 beta (GSK-3β).[1][14]
-
MAPK Stress Pathways: The compound effectively suppresses stress-activated signaling by inhibiting the phosphorylation and activation of JNK and p38 MAP kinases.[12][14][15] This is significant as these kinases are implicated in apoptosis and inflammatory processes.
-
Heat Shock Response (HSR): this compound acts as a co-inducer of Hsp72.[1][2] It inhibits the acetylation of Heat Shock Factor 1 (HSF-1), a post-translational modification that suppresses HSF-1 activity, thereby promoting the expression of heat shock proteins.[1]
-
Antioxidant Defense: this compound has been shown to restore and enhance the levels of Nrf2 and its downstream target, Heme Oxygenase-1 (HO-1), key components of the cellular antioxidant response.[11]
-
Anti-Fibrotic Signaling: In models of cardiac hypertrophy, this compound treatment leads to a decrease in the activity of the pro-fibrotic TGFβ/Smad signaling pathway.[15]
Quantitative Data Summary
The activity of this compound has been quantified in various experimental settings, from enzymatic assays to clinical trials.
Table 1: In Vitro Enzymatic Activity
| Parameter | Target | Value | Inhibition Type | Source |
|---|---|---|---|---|
| Kᵢ | PARP | 57 ± 6 µM | Mixed / Noncompetitive | [8][9][10] |
| IC₅₀ | PARP | 120 µM | - |[16] |
Table 2: Preclinical In Vivo / Ex Vivo Efficacy
| Model | This compound Dose | Key Finding | Source |
|---|---|---|---|
| Ischemia-Reperfusion (Rat Heart) | 200 µM (perfused) | Prevented oxidative damage and depletion of high-energy phosphates. | [14][17] |
| Cisplatin-Induced Nephrotoxicity (Mice/Rats) | 100-200 mg/kg (p.o.) | Blocked or reduced serum urea (B33335)/creatinine (B1669602) increase by 60-90%. | [13] |
| Insulin Resistance (Cholesterol-fed Rabbits) | 10 & 30 mg/kg | Increased insulin sensitivity by 50% and 70%, respectively. | [16] |
| Insulin Resistance (Goto-Kakizaki Rats) | 20 mg/kg | Increased insulin sensitivity by 71% vs. control. |[16] |
Table 3: Clinical Trial Data
| Population | This compound Dose | Duration | Primary Outcome | Source |
|---|---|---|---|---|
| Insulin-resistant, nondiabetic patients | 200 mg/day (p.o.) | 28 days | +1.6 mg/kg/min increase in whole-body glucose utilization vs. placebo. | [18] |
| Insulin-resistant, nondiabetic patients | 400 mg/day (p.o.) | 28 days | +1.7 mg/kg/min increase in whole-body glucose utilization vs. placebo. |[18] |
Experimental Protocols
The following sections detail generalized methodologies for key experiments used to characterize this compound's activity as a PARP inhibitor.
Protocol: Isolated Enzyme PARP Activity Assay
This assay quantifies the direct inhibitory effect of this compound on PARP's enzymatic activity.
-
Reagents and Materials:
-
Purified recombinant human PARP-1 enzyme.
-
Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 4 mM MgCl₂, 250 µM DTT).
-
Activated DNA (DNase I-treated calf thymus DNA).
-
Histone H1 (as an acceptor protein).
-
Biotinylated NAD+ (substrate).
-
This compound stock solution (in DMSO or appropriate solvent).
-
Streptavidin-coated 96-well plates.
-
Anti-PAR antibody conjugated to HRP.
-
HRP substrate (e.g., TMB).
-
Stop solution (e.g., 1 M H₂SO₄).
-
-
Procedure:
-
Coat a 96-well plate with Histone H1 and incubate overnight at 4°C. Wash plates with wash buffer (PBS + 0.05% Tween-20).
-
Prepare a reaction mixture in the assay buffer containing the PARP-1 enzyme and activated DNA.
-
Add serial dilutions of this compound (or vehicle control) to the wells.
-
Initiate the reaction by adding biotinylated NAD+. Incubate for 1 hour at room temperature.
-
Stop the reaction and wash the wells to remove unbound reagents.
-
Add streptavidin-HRP conjugate to detect the biotinylated PAR chains formed on the immobilized histones. Incubate for 1 hour.
-
Wash wells and add HRP substrate. Allow color to develop.
-
Add stop solution and measure absorbance at 450 nm.
-
Calculate the percent inhibition for each this compound concentration and determine the IC₅₀ value.
-
Protocol: Cardioprotection in Langendorff Perfused Heart Model
This ex vivo model assesses the ability of this compound to protect cardiac tissue from ischemia-reperfusion (I/R) injury.
-
Animal Preparation:
-
Male Wistar or Sprague-Dawley rats (250-300g) are anesthetized.
-
Hearts are rapidly excised and arrested in ice-cold Krebs-Henseleit (KH) buffer.
-
The aorta is cannulated, and the heart is mounted on a Langendorff apparatus for retrograde perfusion with oxygenated KH buffer at constant pressure (e.g., 75 mmHg) and temperature (37°C).
-
-
Experimental Groups:
-
Control: Continuous perfusion with KH buffer.
-
I/R: 30 min stabilization, 30 min global ischemia (stopping perfusion), followed by 60 min reperfusion.
-
This compound + I/R: Perfusion with KH buffer containing this compound (e.g., 200 µM) for 15 min prior to ischemia and during the reperfusion phase.
-
-
Data Collection:
-
Hemodynamics: Left ventricular developed pressure (LVDP) and heart rate are monitored continuously via a balloon catheter in the left ventricle.
-
Injury Markers: Coronary effluent is collected throughout reperfusion to measure the release of lactate (B86563) dehydrogenase (LDH) and creatine (B1669601) kinase (CK).
-
Biochemical Analysis: At the end of reperfusion, hearts are freeze-clamped for subsequent analysis of tissue NAD+ levels, PARP activity (via Western blot for PAR), and markers of oxidative stress (e.g., malondialdehyde).
-
Protocol: Cisplatin-Induced Nephrotoxicity Model
This in vivo model evaluates the protective effect of this compound against chemotherapy-induced kidney damage.
-
Animal Model:
-
Male C57BL/6 mice or Wistar rats are used.
-
Animals are divided into groups: Vehicle Control, Cisplatin (B142131) only, this compound only, Cisplatin + this compound.
-
-
Dosing Regimen:
-
This compound (e.g., 100-200 mg/kg) or vehicle is administered orally (p.o.) for 5 consecutive days.
-
On day 3, a single intraperitoneal (i.p.) injection of cisplatin (e.g., 20 mg/kg) is administered one hour after the this compound/vehicle dose.
-
-
Endpoint Analysis (72h post-cisplatin):
-
Blood Collection: Blood is collected via cardiac puncture for analysis of serum urea (BUN) and creatinine levels as markers of kidney function.
-
Tissue Harvesting: Kidneys are harvested. One kidney is fixed in formalin for histological analysis (H&E staining to assess tubular necrosis). The other is snap-frozen for biochemical assays.
-
Biochemical Assays: Kidney lysates are prepared to measure levels of poly-ADP-ribosylation (Western blot), oxidative stress markers, and ATP content.
-
Conclusion
This compound presents a compelling profile as a PARP inhibitor with a unique dual mechanism of action. Its ability to directly inhibit the PARP enzyme is complemented by its capacity to reduce the upstream drivers of PARP activation, namely oxidative stress and mitochondrial dysfunction. This multifaceted activity, combined with its influence on key pro-survival and anti-stress signaling pathways, underpins its broad cytoprotective effects observed in numerous preclinical studies. The quantitative data from enzymatic, preclinical, and clinical investigations provide a solid foundation for its continued development. For researchers in drug development, this compound serves as both a promising therapeutic candidate for conditions involving PARP overactivation and a valuable tool for exploring the intricate connections between cellular metabolism, DNA repair, and cytoprotection.
References
- 1. Pharmacological Overview of the this compound Chemical Agent as a New Drug Candidate for the Treatment of Symptoms of Metabolic Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacological Overview of the this compound Chemical Agent as a New Drug Candidate for the Treatment of Symptoms of Metabolic Syndrome | MDPI [mdpi.com]
- 3. Pharmacological Overview of the this compound Chemical Agent as a New Drug Candidate for the Treatment of Symptoms of Metabolic Syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound | C14H24Cl2N4O2 | CID 9884807 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Frontiers | PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance [frontiersin.org]
- 6. PARP inhibitors — Knowledge Hub [genomicseducation.hee.nhs.uk]
- 7. drugtargetreview.com [drugtargetreview.com]
- 8. This compound, a nicotinic amidoxime derivate protecting heart from ischemia reperfusion injury through modulation of poly(ADP-ribose) polymerase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. caymanchem.com [caymanchem.com]
- 11. researchgate.net [researchgate.net]
- 12. This compound Protects against Oxidative Stress- or Lipopolysaccharide-Induced Mitochondrial Destabilization and Reduces Mitochondrial Production of Reactive Oxygen Species - PMC [pmc.ncbi.nlm.nih.gov]
- 13. This compound - a novel poly(ADP-ribose) polymerase inhibitor - protects against nephrotoxicity of cisplatin without compromising its antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. This compound, a PARP-inhibitor, prevents imatinib-induced cardiotoxicity by activating Akt and suppressing JNK and p38 MAP kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. This compound Protects against Heart Failure by Enhanced Mitochondrial Biogenesis and Decreased Fibrotic Remodelling in Spontaneously Hypertensive Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 16. medchemexpress.com [medchemexpress.com]
- 17. This compound | PARP | TargetMol [targetmol.com]
- 18. researchgate.net [researchgate.net]
BGP-15: A Novel Modulator of the Heat Shock Response - A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
BGP-15 is a hydroxylamine (B1172632) derivative and a well-documented co-inducer of heat shock proteins (HSPs), demonstrating significant therapeutic potential across a spectrum of preclinical and clinical models. Its multifaceted mechanism of action, centered on the potentiation of the cellular stress response, involves the inhibition of Poly(ADP-ribose) polymerase-1 (PARP-1) and histone deacetylases (HDACs), leading to enhanced chromatin accessibility and the induction of cytoprotective chaperones. This technical guide provides an in-depth overview of the core mechanisms of this compound, with a focus on its role in heat shock protein induction. We present a compilation of quantitative data from key studies, detailed experimental protocols for assessing its activity, and visualizations of the associated signaling pathways and experimental workflows.
Core Mechanisms of Action
This compound exerts its biological effects through several interconnected pathways, ultimately bolstering cellular resilience against stress. The primary mechanisms include:
-
Heat Shock Protein (HSP) Co-induction: this compound does not directly induce HSPs but significantly enhances their expression in the presence of a mild stress stimulus. This sensitizes the cellular heat shock response, allowing for a more robust and protective chaperone response at lower stress thresholds. The primary target of this action is the Heat Shock Factor 1 (HSF1), the master transcriptional regulator of the heat shock response.[1][2]
-
Poly(ADP-ribose) Polymerase-1 (PARP-1) Inhibition: this compound is a direct inhibitor of PARP-1, an enzyme critically involved in DNA repair and cell death pathways.[3][4] By inhibiting PARP-1, this compound can mitigate cellular energy depletion and reduce inflammation in response to stress and injury.
-
Histone Deacetylase (HDAC) Inhibition: this compound has been shown to inhibit the activity of HDACs.[5] This leads to increased histone acetylation, resulting in a more open chromatin structure. This epigenetic modification enhances the accessibility of gene promoters, including that of the HSPA1A gene (encoding HSP70), to transcription factors like HSF1, thereby facilitating gene expression.
-
Modulation of Signaling Pathways: this compound influences several key signaling cascades that regulate cellular metabolism and survival. It has been shown to inhibit c-Jun N-terminal kinase (JNK), a key player in inflammatory and apoptotic signaling.[6] Furthermore, it can activate the Akt signaling pathway, which promotes cell survival and glucose uptake.[6]
Quantitative Data Summary
The following tables summarize key quantitative data from various studies investigating the effects of this compound.
Table 1: In Vitro Efficacy of this compound
| Parameter | Model System | This compound Concentration | Observed Effect | Reference |
| PARP-1 Inhibition (IC50) | Isolated Enzyme | 120 µM | 50% inhibition of PARP-1 activity | [3] |
| PARP-1 Inhibition (Ki) | Isolated Enzyme | 57 µM | Mixed-type (noncompetitive) inhibition | [3][4] |
| HDAC Activity | Mouse Embryonic Fibroblasts (MEFs) | 10 µM (1 hr) | ~25% reduction in nuclear HDAC activity | [5] |
| HSF1 Acetylation | HEK293T cells (co-treated with heat shock) | 10 µM | Significantly lower acetylated HSF1 level | [7] |
| HSP70 (HSPA1A/B) mRNA Induction | MEFs (with 42°C heat shock for 30 min) | 10 µM | ~2.5-fold increase compared to heat shock alone | [8] |
| HSP40 (DNAJB1) mRNA Induction | MEFs (with 42°C heat shock for 30 min) | 10 µM | ~2-fold increase compared to heat shock alone | [8] |
Table 2: In Vivo Efficacy of this compound
| Model System | This compound Dosage | Duration | Key Findings | Reference |
| Cholesterol-fed rabbits (Insulin Resistance) | 10 mg/kg | N/A | 50% increase in insulin (B600854) sensitivity | [9][10] |
| Cholesterol-fed rabbits (Insulin Resistance) | 20 mg/kg | N/A | Most effective dose for increasing insulin sensitivity | [6] |
| Cholesterol-fed rabbits (Insulin Resistance) | 30 mg/kg | N/A | 70% increase in insulin sensitivity | [9][10] |
| Genetically insulin-resistant GK rats | 20 mg/kg | 5 days | 71% increase in insulin sensitivity | [9][10] |
| Cisplatin-induced nephrotoxicity in mice and rats | 100-200 mg/kg (oral) | N/A | 60-90% reduction in serum urea (B33335) and creatinine (B1669602) levels | [11] |
Table 3: Clinical Trial Data for this compound in Insulin Resistance
| Study Population | This compound Dosage | Duration | Key Outcomes | Reference |
| Nondiabetic patients with impaired glucose tolerance | 200 mg/day | 28 days | Significant increase in whole-body insulin sensitivity (p=0.032) | [9][12][13] |
| Nondiabetic patients with impaired glucose tolerance | 400 mg/day | 28 days | Significant increase in whole-body insulin sensitivity (p=0.032) | [9][12][13] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the activity of this compound.
Western Blotting for Heat Shock Protein Induction
This protocol describes the detection and quantification of HSP70 and HSF1 protein levels in cell lysates following this compound treatment.
Materials:
-
Cell culture reagents
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (anti-HSP70, anti-HSF1, anti-GAPDH or β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence detection system
Procedure:
-
Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere. Treat cells with the desired concentrations of this compound for the specified duration. Include a vehicle-treated control group. For heat shock experiments, expose cells to elevated temperatures (e.g., 42°C) for a defined period.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in lysis buffer on ice.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
Sample Preparation: Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and boil for 5 minutes.
-
SDS-PAGE: Load samples onto an SDS-PAGE gel and run at a constant voltage until the dye front reaches the bottom.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies diluted in blocking buffer overnight at 4°C.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing steps as in step 9.
-
Detection: Apply ECL substrate to the membrane and detect the chemiluminescent signal using an imaging system.
-
Analysis: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., GAPDH or β-actin).
Histone Deacetylase (HDAC) Activity Assay
This fluorometric assay measures the inhibitory effect of this compound on HDAC activity.
Materials:
-
HDAC Activity/Inhibition Assay Kit (containing acetylated fluorogenic substrate, developer, and assay buffer)
-
This compound
-
Trichostatin A (TSA) as a positive control inhibitor
-
Nuclear extraction kit or protocol
-
96-well black microplate
-
Fluorometric plate reader
Procedure:
-
Nuclear Extraction: Isolate nuclear extracts from cells treated with this compound or vehicle control.
-
Assay Setup: In a 96-well black microplate, add assay buffer, the fluorogenic HDAC substrate, and either the nuclear extract or purified HDAC enzyme.
-
Inhibitor Addition: Add various concentrations of this compound or TSA to the designated wells. Include a no-inhibitor control.
-
Incubation: Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes).
-
Development: Add the developer solution, which contains a protease that cleaves the deacetylated substrate to produce a fluorescent signal. Incubate at room temperature for 15-30 minutes.
-
Fluorescence Measurement: Read the fluorescence intensity using a plate reader at the appropriate excitation and emission wavelengths (e.g., 360 nm excitation and 460 nm emission).
-
Data Analysis: Calculate the percentage of HDAC inhibition for each this compound concentration compared to the no-inhibitor control. Determine the IC50 value if desired.
Poly(ADP-ribose) Polymerase-1 (PARP-1) Inhibition Assay
This chemiluminescent assay quantifies the inhibitory effect of this compound on PARP-1 activity.
Materials:
-
PARP-1 Assay Kit (containing histone-coated plates, activated DNA, biotinylated NAD+, streptavidin-HRP, and chemiluminescent substrate)
-
Recombinant PARP-1 enzyme
-
This compound
-
A known PARP inhibitor (e.g., Olaparib) as a positive control
-
Assay buffer
-
96-well white microplate
-
Luminometer
Procedure:
-
Assay Setup: To the wells of a histone-coated 96-well plate, add assay buffer, activated DNA, and recombinant PARP-1 enzyme.
-
Inhibitor Addition: Add serial dilutions of this compound or a control inhibitor to the wells. Include a no-inhibitor control.
-
Reaction Initiation: Add biotinylated NAD+ to all wells to start the enzymatic reaction.
-
Incubation: Incubate the plate at room temperature for a defined period (e.g., 60 minutes).
-
Washing: Wash the wells to remove unbound reagents.
-
Streptavidin-HRP Incubation: Add streptavidin-HRP to each well and incubate to allow binding to the biotinylated PAR chains.
-
Washing: Repeat the washing steps.
-
Signal Development: Add the chemiluminescent substrate and measure the light output using a luminometer.
-
Data Analysis: Calculate the percentage of PARP-1 inhibition for each this compound concentration and determine the IC50 and/or Ki value.
Chromatin Immunoprecipitation (ChIP) for HSF1 Binding
This protocol details the procedure to assess the in vivo binding of HSF1 to the promoter region of the HSPA1A gene.
Materials:
-
Cell culture reagents
-
This compound
-
Formaldehyde (B43269) (for cross-linking)
-
Glycine (for quenching)
-
Cell lysis buffer
-
Nuclear lysis buffer
-
Sonicator
-
Anti-HSF1 antibody
-
IgG control antibody
-
Protein A/G magnetic beads
-
Wash buffers
-
Elution buffer
-
Proteinase K
-
Phenol:chloroform:isoamyl alcohol
-
Primers for qPCR targeting the HSPA1A promoter
-
qPCR master mix and instrument
Procedure:
-
Cell Treatment and Cross-linking: Treat cells with this compound and/or heat shock. Cross-link protein-DNA complexes by adding formaldehyde directly to the culture medium. Quench the reaction with glycine.
-
Cell Lysis and Sonication: Harvest and lyse the cells to release the nuclei. Lyse the nuclei and shear the chromatin into fragments of 200-1000 bp using a sonicator.
-
Immunoprecipitation: Pre-clear the chromatin with protein A/G beads. Incubate the chromatin overnight at 4°C with an anti-HSF1 antibody or an IgG control.
-
Immune Complex Capture: Add protein A/G beads to capture the antibody-protein-DNA complexes.
-
Washing: Wash the beads sequentially with low salt, high salt, and LiCl wash buffers to remove non-specific binding.
-
Elution and Reverse Cross-linking: Elute the immune complexes from the beads and reverse the cross-links by incubating at 65°C overnight with the addition of NaCl.
-
DNA Purification: Treat with RNase A and Proteinase K, then purify the DNA using phenol:chloroform extraction and ethanol precipitation.
-
Quantitative PCR (qPCR): Perform qPCR using primers specific for the HSF1 binding site on the HSPA1A promoter.
-
Data Analysis: Calculate the enrichment of the HSPA1A promoter in the HSF1-immunoprecipitated samples relative to the IgG control and input DNA.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways influenced by this compound and a typical experimental workflow.
Caption: this compound Signaling Pathway.
Caption: General Experimental Workflow.
Conclusion
This compound is a promising therapeutic agent with a unique ability to modulate the cellular stress response. Its pleiotropic effects, stemming from the co-induction of heat shock proteins via PARP-1 and HDAC inhibition, position it as a candidate for a wide range of diseases characterized by cellular stress and protein misfolding. The quantitative data and detailed experimental protocols provided in this guide offer a comprehensive resource for researchers and drug development professionals seeking to further investigate and harness the therapeutic potential of this compound. The provided signaling pathway and workflow diagrams serve as a visual aid to understand its complex mechanism of action and to design future experiments. Further research is warranted to fully elucidate the intricate molecular interactions of this compound and to translate its preclinical efficacy into clinical applications.
References
- 1. Chaperone co-inducer this compound inhibits histone deacetylases and enhances the heat shock response through increased chromatin accessibility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The HSP co-inducer this compound can prevent the metabolic side effects of the atypical antipsychotics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. selleckchem.com [selleckchem.com]
- 12. Improvement of insulin sensitivity by a novel drug, this compound, in insulin-resistant patients: a proof of concept randomized double-blind clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
BGP-15: A Technical Whitepaper on its Insulin-Sensitizing Effects
Audience: Researchers, Scientists, and Drug Development Professionals
Introduction
BGP-15, a nicotinic amidoxime (B1450833) derivative, is a novel drug candidate under investigation for its significant insulin-sensitizing properties.[1][2] Developed by Hungarian researchers, this small molecule has demonstrated a wide range of cytoprotective effects in preclinical and clinical studies.[1][3][4] While initially explored for its potential in treating conditions like Duchenne muscular dystrophy and offering chemoprotection, its most prominent and well-documented effect is the amelioration of insulin (B600854) resistance.[1][2] this compound operates through a multifaceted mechanism, distinct from conventional insulin sensitizers like glitazones, positioning it as a promising therapeutic agent for Type 2 Diabetes Mellitus (T2DM) and other metabolic disorders characterized by insulin resistance.[1][5] Its core mechanisms involve the inhibition of Poly (ADP-ribose) polymerase-1 (PARP-1), co-induction of heat shock proteins (HSPs), and modulation of key inflammatory and stress-activated signaling pathways.[1][2][3]
Core Mechanisms of Action
This compound enhances insulin sensitivity through several interconnected molecular pathways. It does not interact with PPAR-γ, the target of thiazolidinediones, indicating a distinct mechanism of action.[5] The primary effects are centered on reducing cellular stress, improving mitochondrial function, and restoring insulin signaling cascade fidelity.
PARP-1 Inhibition and Mitochondrial Protection
This compound is an established inhibitor of PARP-1, a nuclear enzyme that plays a critical role in DNA repair and cell death.[1][3][4] In states of metabolic stress, overactivation of PARP-1 can deplete cellular NAD+ and ATP stores, leading to mitochondrial dysfunction and cell death.[6] By inhibiting PARP-1, this compound preserves mitochondrial integrity, reduces the production of mitochondrial reactive oxygen species (ROS), and protects against oxidative stress-induced cell damage.[1][2][7] This mitochondrial protection is crucial for maintaining cellular energy homeostasis and proper insulin signaling in metabolic tissues.[8][9][10]
Chaperone Co-induction and Heat Shock Response
A key feature of this compound is its role as a co-inducer of Heat Shock Protein 72 (Hsp72).[1][3] The heat shock response is a fundamental cellular defense mechanism against stress. Decreased levels of HSPs are observed in insulin-resistant states and diabetes.[11] this compound enhances the heat shock response by inhibiting the acetylation of Heat Shock Factor 1 (HSF-1), the master transcriptional regulator of HSPs.[1][12] This leads to increased induction and activity of Hsp72, which in turn improves mitochondrial function, enhances insulin signaling, and provides broad cellular protection.[3][11][12]
Modulation of Stress-Activated Signaling Pathways
Chronic activation of stress-activated protein kinases, particularly c-Jun N-terminal kinase (JNK), is a major contributor to the development of insulin resistance.[13] Activated JNK can phosphorylate the insulin receptor substrate 1 (IRS-1) at inhibitory serine sites, thereby impairing downstream insulin signaling. This compound has been shown to block JNK activation.[1][2][6] By preventing JNK-mediated inhibition of the insulin receptor, this compound restores the proper phosphorylation cascade required for insulin action.[1][2] Additionally, this compound has been observed to decrease the activity of other stress-related MAP kinases like p38.[6][14]
Activation of Pro-Survival Pathways (Akt/GSK-3β)
This compound moderately increases the phosphorylation and activation of Akt (Protein Kinase B), a central node in the insulin signaling pathway responsible for mediating most of the metabolic actions of insulin, including glucose uptake.[1][2][6] The activation of Akt also leads to the deactivation of Glycogen Synthase Kinase 3 (GSK-3), which further contributes to the positive regulation of the heat shock response by reducing the inhibitory phosphorylation of HSF-1.[1][2]
Signaling Pathway and Workflow Diagrams
The following diagrams illustrate the key molecular interactions and experimental procedures related to this compound's insulin-sensitizing effects.
Caption: this compound's multifaceted mechanism of action on insulin signaling pathways.
Caption: Experimental workflow for the hyperinsulinemic-euglycemic clamp technique.
Quantitative Data Summary
The insulin-sensitizing effects of this compound have been quantified in various preclinical and clinical settings.
Table 1: Preclinical Efficacy of this compound in Animal Models of Insulin Resistance
| Animal Model | Treatment Group | Dose | Duration | Key Finding | Reference |
| Cholesterol-fed Rabbits | This compound | 10 mg/kg | 5 days | 50% increase in insulin sensitivity | [11][15][16] |
| This compound | 20 mg/kg | 5 days | Most effective dose in this model | [1][2] | |
| This compound | 30 mg/kg | 5 days | 70% increase in insulin sensitivity | [11][15][16] | |
| Goto-Kakizaki (GK) Rats | This compound | 20 mg/kg | 5 days | 71% increase in insulin sensitivity (glucose infusion rate) compared to control | [11][15][16] |
| This compound + Glibenclamide | 10 mg/kg + 1.0 mg/kg | 5 days | 97% increase in glucose infusion rate compared to control | [16] | |
| Zucker Diabetic Fatty (ZDF) Rats | This compound | N/A | 1 year | Preserved cardiac function; improved HOMA-B index vs. untreated ZDF | [17] |
| Wistar Rats (Clozapine-induced) | This compound | N/A | N/A | Abolished clozapine-induced weight gain and insulin resistance | [12] |
Table 2: Clinical Efficacy of this compound in Human Subjects with Insulin Resistance
| Study Population | Treatment Group | Dose | Duration | Key Finding | Reference |
| Insulin-resistant, non-diabetic patients (n=47) | This compound | 200 mg/day | 28 days | Significant increase in whole-body insulin sensitivity (p=0.032) | [3][5][18] |
| This compound | 400 mg/day | 28 days | Significant increase in muscle tissue glucose utilization (p=0.040) | [3][5][18] | |
| Placebo | N/A | 28 days | No significant change in insulin sensitivity | [3][5][18] | |
| Healthy volunteers (Olanzapine-induced) | This compound | N/A | 17 days | Prevented olanzapine-induced insulin resistance | [11][12] |
Experimental Protocols
The assessment of this compound's insulin-sensitizing effect has relied on established and rigorous methodologies, most notably the hyperinsulinemic-euglycemic clamp.
Hyperinsulinemic-Euglycemic Clamp Technique
This method is the gold standard for assessing insulin sensitivity in vivo.
-
Objective: To measure the amount of glucose necessary to compensate for an experimentally induced state of hyperinsulinemia without causing hypoglycemia.
-
Procedure:
-
Preparation: Subjects (animal or human) are fasted overnight. Two intravenous catheters are placed: one for infusing insulin and glucose, and the other for frequent blood sampling.[5]
-
Insulin Infusion: A primed, continuous infusion of insulin is started to achieve a high physiological or pharmacological plasma insulin level, which suppresses endogenous glucose production.
-
Glucose Monitoring and Infusion: Blood glucose is monitored every 5-10 minutes. A variable infusion of glucose (typically 20% dextrose) is administered and adjusted to "clamp" the blood glucose concentration at a normal, euglycemic level (e.g., ~5.0 mmol/L).[5]
-
Steady State: Once the blood glucose concentration is stable for a period (e.g., >30 minutes) with a constant glucose infusion, a steady state is assumed.
-
Calculation: The glucose infusion rate (GIR) during the final period of the clamp (typically expressed as mg of glucose/kg of body weight/minute) is calculated. This rate is equal to the glucose uptake by all tissues in the body and serves as a direct measure of insulin sensitivity. A higher GIR indicates greater insulin sensitivity.[11]
-
-
Application: This technique was used in both the animal studies (rabbits, rats) and the human clinical trials to quantify the effect of this compound on whole-body and peripheral glucose uptake.[5][11][18]
Animal Models of Insulin Resistance
-
Cholesterol-Fed Rabbit: A diet-induced model of insulin resistance. Rabbits are fed a high-cholesterol diet to induce metabolic dysfunction, providing a platform to test insulin-sensitizing agents. This compound was shown to be effective in this model but not in normal, insulin-sensitive rabbits, highlighting its specific action in the insulin-resistant state.[1][2][15]
-
Goto-Kakizaki (GK) Rat: A non-obese, genetically-derived model of T2DM characterized by mild hyperglycemia and insulin resistance. This model was used to demonstrate the dose-dependent insulin-sensitizing effect of this compound.[1][11][15]
-
Zucker Diabetic Fatty (ZDF) Rat: A genetic model that develops obesity, insulin resistance, and ultimately overt T2DM. This model is useful for studying long-term complications of diabetes, where this compound showed protective effects on cardiac function.[8][9][17]
-
Drug-Induced Models: Healthy animals or human volunteers are administered drugs known to cause metabolic side effects, such as the atypical antipsychotic olanzapine. These studies demonstrated this compound's ability to prevent or reverse drug-induced insulin resistance.[1][12][19]
Western Blot Analysis
-
Objective: To determine the levels and phosphorylation (activation) state of specific proteins within key signaling pathways.
-
Procedure:
-
Tissue Lysis: Protein is extracted from tissue samples (e.g., liver, muscle) or cultured cells.
-
Protein Quantification: The total protein concentration in each lysate is determined to ensure equal loading.
-
Electrophoresis: Protein samples are separated by size using SDS-PAGE.
-
Transfer: The separated proteins are transferred to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting: The membrane is incubated with primary antibodies specific to the target protein (e.g., total JNK, phosphorylated JNK, total Akt, phosphorylated Akt).
-
Detection: A secondary antibody conjugated to an enzyme (e.g., HRP) is used, and a chemiluminescent substrate is added to visualize the protein bands.
-
-
Application: This technique has been used to confirm that this compound administration leads to decreased phosphorylation of JNK and p38, and increased phosphorylation of Akt and GSK-3β, providing mechanistic insight into its action.[6][13][14]
Conclusion
This compound is a promising insulin-sensitizing agent with a unique and multifaceted mechanism of action. By targeting fundamental cellular stress pathways—including PARP-1 overactivation, JNK signaling, and the heat shock response—it addresses core pathologies underlying insulin resistance. Preclinical and Phase II clinical data have consistently demonstrated its ability to improve glucose utilization in insulin-resistant states.[1][3][18] The comprehensive data gathered from rigorous experimental models underscore its potential as a therapeutic candidate for T2DM and other metabolic disorders. Further investigation is warranted to fully elucidate its long-term efficacy and safety profile in larger patient populations.
References
- 1. Pharmacological Overview of the this compound Chemical Agent as a New Drug Candidate for the Treatment of Symptoms of Metabolic Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacological Overview of the this compound Chemical Agent as a New Drug Candidate for the Treatment of Symptoms of Metabolic Syndrome [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Thieme E-Journals - Hormone and Metabolic Research / Abstract [thieme-connect.com]
- 6. This compound, a PARP-inhibitor, prevents imatinib-induced cardiotoxicity by activating Akt and suppressing JNK and p38 MAP kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound Protects against Oxidative Stress- or Lipopolysaccharide-Induced Mitochondrial Destabilization and Reduces Mitochondrial Production of Reactive Oxygen Species - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cardioprotective Role of this compound in Ageing Zucker Diabetic Fatty Rat (ZDF) Model: Extended Mitochondrial Longevity [mdpi.com]
- 9. Cardioprotective Role of this compound in Ageing Zucker Diabetic Fatty Rat (ZDF) Model: Extended Mitochondrial Longevity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. dea.lib.unideb.hu [dea.lib.unideb.hu]
- 11. researchgate.net [researchgate.net]
- 12. The HSP co-inducer this compound can prevent the metabolic side effects of the atypical antipsychotics - PMC [pmc.ncbi.nlm.nih.gov]
- 13. This compound Protects Mitochondria in Acute, Acetaminophen Overdose Induced Liver Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 14. This compound Protects against Heart Failure by Enhanced Mitochondrial Biogenesis and Decreased Fibrotic Remodelling in Spontaneously Hypertensive Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. files01.core.ac.uk [files01.core.ac.uk]
- 17. Cardioprotective Role of this compound in Ageing Zucker Diabetic Fatty Rat (ZDF) Model: Extended Mitochondrial Longevity - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Improvement of insulin sensitivity by a novel drug, this compound, in insulin-resistant patients: a proof of concept randomized double-blind clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. A novel insulin sensitizer drug candidate-BGP-15-can prevent metabolic side effects of atypical antipsychotics - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
Mitochondrial dysfunction is a cornerstone of numerous pathologies, including metabolic disorders, cardiovascular diseases, and neurodegenerative conditions. The intricate network of processes that govern mitochondrial quality control, bioenergetics, and signaling presents a rich landscape for therapeutic intervention. BGP-15, a hydroxylamine (B1172632) derivative and insulin-sensitizing agent, has emerged as a promising modulator of mitochondrial function under cellular stress. This technical guide provides a comprehensive overview of the mechanisms of action of this compound, with a focus on its role in mitigating mitochondrial stress. We delve into its impact on key signaling pathways, its influence on mitochondrial quality control processes, and present quantitative data from preclinical studies in a structured format. Detailed experimental protocols and visual representations of signaling pathways are provided to facilitate further research and development in this area.
Introduction: The Central Role of Mitochondria in Cellular Stress
Mitochondria are dynamic organelles essential for cellular energy production, metabolism, and signaling. Their proper functioning is maintained by a stringent quality control system that includes mitochondrial dynamics (fusion and fission), biogenesis, and mitophagy. Disruptions in these processes lead to the accumulation of dysfunctional mitochondria, increased production of reactive oxygen species (ROS), and subsequent cellular damage, contributing to a wide range of diseases.[1][2] this compound (O-[3-piperidino-2-hydroxy-1-propyl]-nicotinic acid amidoxime) is a small molecule that has demonstrated significant cytoprotective effects in various models of cellular stress.[1][3] This guide will explore the multifaceted mechanisms by which this compound exerts its protective effects through the modulation of mitochondrial function.
Mechanism of Action of this compound at the Mitochondrial Level
This compound's protective effects on mitochondria are multifaceted, involving direct and indirect actions that collectively enhance mitochondrial resilience to stress.
Direct Effects on Mitochondrial Bioenergetics and ROS Production
This compound has been shown to accumulate within the mitochondria.[2][4] This localization allows it to directly influence the electron transport chain. Studies have indicated that this compound can reduce mitochondrial ROS production, particularly at complex I and complex III.[2][4] This reduction in ROS is crucial as it mitigates oxidative damage to mitochondrial components and lessens the activation of downstream stress signaling pathways.[5] Furthermore, this compound helps to preserve the mitochondrial membrane potential (ΔΨm) in the face of stressors like hydrogen peroxide and doxorubicin, preventing the collapse of the proton gradient necessary for ATP synthesis.[6][7]
Modulation of Mitochondrial Quality Control
A key aspect of this compound's mechanism of action is its ability to modulate mitochondrial quality control processes, ensuring the health and functionality of the mitochondrial network.
-
Mitochondrial Dynamics: Fusion and Fission: Mitochondrial dynamics, the balance between fusion and fission, are critical for maintaining mitochondrial integrity. Under stress conditions, a shift towards fission can lead to fragmented and dysfunctional mitochondria. This compound has been shown to promote mitochondrial fusion by increasing the expression of key fusion proteins such as Optic atrophy 1 (OPA1) and Mitofusins 1 and 2 (MFN1, MFN2).[1][6] Conversely, it inhibits mitochondrial fission processes.[1][6] This shift towards a more fused mitochondrial network is associated with enhanced mitochondrial function and resistance to apoptosis.
-
Mitochondrial Biogenesis: this compound has been demonstrated to enhance mitochondrial biogenesis, the process of generating new mitochondria.[6][8] This is achieved through the activation of signaling pathways that regulate the expression of key transcription factors involved in mitochondrial gene expression. Increased mitochondrial mass can help to meet the energy demands of stressed cells and replace damaged organelles.[8]
Key Signaling Pathways Modulated by this compound
This compound's influence on mitochondrial health is intricately linked to its ability to modulate several key signaling pathways.
PARP Inhibition
Poly(ADP-ribose) polymerase (PARP) is an enzyme activated by DNA damage, often induced by oxidative stress. Overactivation of PARP can deplete cellular energy stores and lead to cell death. This compound acts as a PARP inhibitor.[3][5] By inhibiting PARP, this compound preserves cellular ATP and NAD+ levels, which are critical for mitochondrial function and cell survival.[5] This inhibition is thought to be, in part, an indirect consequence of its ability to reduce mitochondrial ROS production, thereby lessening the initial trigger for PARP activation.[4][5]
Heat Shock Protein (HSP) Co-induction
This compound is known to be a co-inducer of heat shock proteins (HSPs), particularly HSP72.[2][9] HSPs are molecular chaperones that play a critical role in protein folding, preventing protein aggregation, and protecting cells from stress. The induction of HSPs by this compound contributes to its cytoprotective effects by enhancing the cellular stress response and maintaining protein homeostasis, which is vital for mitochondrial function.[9]
Insulin (B600854) Signaling Pathway
This compound is also recognized as an insulin sensitizer.[2][10] It can improve insulin signaling by inhibiting c-Jun N-terminal kinase (JNK), a kinase that can phosphorylate and inhibit the insulin receptor substrate (IRS).[3] By blocking JNK, this compound enhances insulin sensitivity, leading to improved glucose uptake and utilization.[3] This is particularly relevant to mitochondrial health as efficient glucose metabolism is crucial for providing substrates for oxidative phosphorylation. Furthermore, this compound has been shown to increase the phosphorylation of Akt, a key downstream effector of insulin signaling that promotes cell survival and can influence mitochondrial function.[8]
Quantitative Data on the Effects of this compound
The following tables summarize quantitative data from various preclinical studies investigating the effects of this compound on mitochondrial parameters.
Table 1: Effect of this compound on Mitochondrial Membrane Potential (ΔΨm) and ROS Production
| Cell/Tissue Type | Stressor | This compound Concentration | Outcome | Quantitative Change | Reference |
| Neonatal Rat Cardiomyocytes (NRCMs) | Hydrogen Peroxide (150 μM) | 50 μM | Preservation of ΔΨm | Prevented H₂O₂-induced depolarization, returning it to control levels. | [6] |
| H9c2 Cardiomyocytes | Doxorubicin (1 and 3 μM) | 50 μM | Reduction of mitochondrial ROS | Significantly decreased MitoSOX fluorescence intensity compared to Doxorubicin alone. | [11] |
| WRL-68 Cells | Hydrogen Peroxide (50 μM) | 1-50 μM | Inhibition of ROS-induced ROS production | Concentration-dependent inhibition, significant even at 1 μM. | [10] |
| U-251 Glioma Cells | Lipopolysaccharide (LPS) (1 μg/mL) | 50 μM | Attenuation of ΔΨm collapse | Significantly attenuated LPS-induced mitochondrial depolarization. | [2][10] |
Table 2: Effect of this compound on Mitochondrial Dynamics Proteins
| Cell/Tissue Type | Condition | This compound Treatment | Protein | Quantitative Change | Reference |
| Neonatal Rat Cardiomyocytes (NRCMs) | Hydrogen Peroxide Stress | 50 μM | OPA1 | Significant increase compared to H₂O₂-stressed group. | [6] |
| Neonatal Rat Cardiomyocytes (NRCMs) | Hydrogen Peroxide Stress | 50 μM | MFN1 | Significant increase compared to H₂O₂-stressed group. | [6] |
| Neonatal Rat Cardiomyocytes (NRCMs) | Hydrogen Peroxide Stress | 50 μM | MFN2 | Significant increase compared to H₂O₂-stressed group. | [6] |
Table 3: In Vivo Effects of this compound on Cardiac and Mitochondrial Parameters
| Animal Model | Condition | This compound Treatment | Parameter | Quantitative Change | Reference |
| Spontaneously Hypertensive Rats (SHR) | Heart Failure | 18 weeks | Left Ventricular Mass | Decreased compared to non-treated SHR. | [8] |
| Spontaneously Hypertensive Rats (SHR) | Heart Failure | 18 weeks | Interstitial Collagen Deposition | Decreased compared to non-treated SHR. | [8] |
| Spontaneously Hypertensive Rats (SHR) | Heart Failure | 18 weeks | Akt-1Ser473 Phosphorylation | Marked increase compared to non-treated SHR. | [8] |
| Spontaneously Hypertensive Rats (SHR) | Heart Failure | 18 weeks | Mitochondrial Area | Distribution shifted towards larger mitochondria, similar to normotensive controls. | [6] |
| dko Mice (Dystrophin/Utrophin Null) | Duchenne Muscular Dystrophy | N/A | Cardiac Collagen Deposition | Reduced with this compound treatment in young mice. | [12] |
Experimental Protocols
This section provides an overview of key experimental methodologies used in the cited research to assess the effects of this compound.
Assessment of Mitochondrial Membrane Potential (ΔΨm)
-
Reagent: JC-1 (5,5′,6,6′-tetrachloro-1,1′,3,3′-tetraethylbenzimidazolylcarbocyanine iodide) or TMRM (Tetramethylrhodamine, Methyl Ester).
-
Principle: JC-1 is a ratiometric dye that forms red fluorescent aggregates in mitochondria with high ΔΨm and exists as green fluorescent monomers in the cytoplasm and in mitochondria with low ΔΨm. TMRM is a cell-permeant, cationic, red-orange fluorescent dye that accumulates in active mitochondria with intact membrane potentials.
-
Protocol Outline (JC-1):
-
Culture cells (e.g., NRCMs, H9c2) in appropriate plates.
-
Treat cells with this compound and/or the desired stressor for the specified duration.
-
Incubate cells with JC-1 staining solution (e.g., 100 ng/mL) for 15-30 minutes at 37°C.[2][6]
-
Wash cells with buffer.
-
Capture fluorescent images using a fluorescence microscope with appropriate filters for red and green fluorescence.
-
Quantify the fluorescence intensity of both red and green channels. The ratio of red to green fluorescence is used as an indicator of mitochondrial polarization.[6][7]
-
Measurement of Mitochondrial ROS
-
Reagent: MitoSOX™ Red mitochondrial superoxide (B77818) indicator.
-
Principle: MitoSOX Red is a fluorogenic dye that selectively detects superoxide in the mitochondria of live cells.
-
Protocol Outline:
-
Plate cells and treat with this compound and/or the stressor (e.g., Doxorubicin).
-
Incubate cells with MitoSOX Red reagent (e.g., 5 µM) for 10-30 minutes at 37°C, protected from light.
-
Wash cells with warm buffer.
-
Analyze cells by flow cytometry or fluorescence microscopy.
-
Quantify the mean fluorescence intensity to determine the level of mitochondrial superoxide.[11]
-
Western Blotting for Protein Expression
-
Principle: To detect and quantify the expression levels of specific proteins (e.g., OPA1, MFN1, MFN2, Akt, p-Akt).
-
Protocol Outline:
-
Lyse cells or tissues in appropriate lysis buffer containing protease and phosphatase inhibitors.
-
Determine protein concentration using a standard assay (e.g., BCA assay).
-
Separate proteins by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with primary antibodies against the target proteins overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify band intensities using densitometry software and normalize to a loading control (e.g., GAPDH).[6][8]
-
Animal Models and In Vivo Studies
-
Models: Spontaneously hypertensive rats (SHR) for heart failure, mdx and dko mice for Duchenne muscular dystrophy.[6][8][12]
-
Treatment: this compound administered in drinking water or via other appropriate routes for a specified duration (e.g., 18 weeks for SHR).[6][8]
-
Assessments:
-
Echocardiography: To monitor cardiac function (e.g., ejection fraction, ventricular dimensions).[8]
-
Histology: To assess tissue morphology, fibrosis (e.g., Masson's trichrome staining), and cardiomyocyte size.[8]
-
Immunohistochemistry/Immunofluorescence: To visualize the localization and expression of proteins in tissue sections.
-
Electron Microscopy: To examine mitochondrial ultrastructure.[6]
-
Signaling Pathways and Experimental Workflow Diagrams
The following diagrams, generated using Graphviz, illustrate the key signaling pathways influenced by this compound and a typical experimental workflow.
Caption: this compound signaling pathways in mitochondrial stress.
Caption: Experimental workflow for assessing this compound effects.
Conclusion and Future Directions
This compound represents a promising therapeutic candidate for a range of diseases characterized by mitochondrial stress. Its pleiotropic mechanism of action, encompassing direct effects on mitochondrial function and modulation of key stress-responsive signaling pathways, makes it an attractive molecule for further investigation. The data summarized in this guide highlight its potential to preserve mitochondrial integrity and function in the face of various cellular insults.
Future research should focus on elucidating the precise molecular targets of this compound within the mitochondria to better understand its direct mechanisms of action. Further preclinical studies in a wider range of disease models are warranted to explore its full therapeutic potential. Additionally, clinical trials are needed to translate the promising preclinical findings into effective treatments for patients suffering from mitochondrial stress-related diseases. The ongoing investigation into this compound and similar compounds holds the key to developing novel therapeutic strategies that target the fundamental processes of mitochondrial homeostasis.
References
- 1. real.mtak.hu [real.mtak.hu]
- 2. This compound Protects against Oxidative Stress- or Lipopolysaccharide-Induced Mitochondrial Destabilization and Reduces Mitochondrial Production of Reactive Oxygen Species | PLOS One [journals.plos.org]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Biochemical Insights into the Effects of a Small Molecule Drug Candidate on Imatinib-Induced Cardiac Inflammation | MDPI [mdpi.com]
- 6. Modulation of Mitochondrial Quality Control Processes by this compound in Oxidative Stress Scenarios: From Cell Culture to Heart Failure - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. This compound Protects against Heart Failure by Enhanced Mitochondrial Biogenesis and Decreased Fibrotic Remodelling in Spontaneously Hypertensive Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The HSP co-inducer this compound can prevent the metabolic side effects of the atypical antipsychotics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound Protects against Oxidative Stress- or Lipopolysaccharide-Induced Mitochondrial Destabilization and Reduces Mitochondrial Production of Reactive Oxygen Species - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. This compound Improves Aspects of the Dystrophic Pathology in mdx and dko Mice with Differing Efficacies in Heart and Skeletal Muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
BGP-15: A Technical Whitepaper on its Discovery, Development, and Multifaceted Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
BGP-15, a nicotinic amidoxime (B1450833) derivative, has emerged as a promising therapeutic candidate with a unique and multifaceted mechanism of action. Initially developed by Hungarian researchers, this small molecule has demonstrated significant potential as an insulin (B600854) sensitizer, a potent PARP (Poly [ADP-ribose] polymerase) inhibitor, and a co-inducer of the heat shock protein 72 (Hsp72). This technical guide provides a comprehensive overview of the discovery, preclinical and clinical development, and the intricate signaling pathways modulated by this compound. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development, offering insights into its therapeutic potential and experimental validation.
Introduction
The quest for novel therapeutic agents to combat metabolic disorders and associated pathologies has led to the investigation of compounds with diverse cellular targets. This compound, a hydroximic acid derivative, represents a significant advancement in this area.[1] Its discovery stemmed from research into heat shock proteins, which are crucial for cellular stress responses.[2] Subsequent studies have revealed its pleiotropic effects, extending beyond its initial identification as a chaperone co-inducer to its role as a modulator of key signaling pathways implicated in insulin resistance, mitochondrial dysfunction, and cellular survival.[1][3][4]
This whitepaper will delve into the core aspects of this compound's pharmacology, presenting quantitative data from key studies in a structured format, detailing experimental methodologies, and providing visual representations of its complex signaling interactions.
Chemical Properties
This compound, chemically known as (Z)-(N′-(2-hydroxy-3-(piperidin-1-yl)propoxy)-3-pyridine-carboximidamide), is a solid, water-soluble small molecule with a molecular weight of 351.272 g/mol .[3] Its chemical structure is presented below.
(Image of this compound chemical structure can be inserted here if available in search results - currently not available)
Quantitative Data Summary
The following tables summarize the key quantitative data from preclinical and clinical studies on this compound, providing a comparative overview of its efficacy and pharmacological parameters.
Table 1: In Vitro Efficacy and Pharmacological Parameters
| Parameter | Value | Cell/Enzyme System | Reference |
| PARP Inhibition (IC50) | 120 µM | Isolated PARP enzyme | [5] |
| PARP Inhibition (Ki) | 57 µM | Isolated PARP enzyme | [5] |
Table 2: Preclinical Efficacy in Animal Models
| Animal Model | This compound Dose | Key Findings | Reference |
| Cholesterol-fed rabbits | 10 mg/kg | 50% increase in insulin sensitivity | [6][7] |
| 30 mg/kg | 70% increase in insulin sensitivity | [6][7] | |
| Genetically insulin-resistant Goto-Kakizaki (GK) rats | 20 mg/kg (most effective dose) | 71% increase in insulin sensitivity (glucose infusion rate) after 5 days | [6][7] |
| Rats with olanzapine-induced insulin resistance | Not specified | Significantly reduced insulin resistance | [7] |
Table 3: Human Clinical Trial Data (Phase IIa)
| Study Population | this compound Dose | Duration | Key Findings | Reference | |---|---|---|---| | Insulin-resistant, non-diabetic patients | 200 mg/day (oral) | 28 days | 1.6 mg/kg/min increase in whole-body glucose utilization |[6][7] | | | 400 mg/day (oral) | 28 days | 1.7 mg/kg/min increase in whole-body glucose utilization |[6][7] |
Table 4: Pharmacokinetic and Safety Profile
| Parameter | Value | Species | Reference |
| Half-life (t1/2) | 1.5 - 3.8 hours | Humans | [6] |
| LD50 | 1250 mg/kg | Rats | [6] |
Signaling Pathways and Mechanisms of Action
This compound exerts its therapeutic effects through the modulation of several interconnected signaling pathways. These pathways are crucial for cellular metabolism, stress response, and survival.
Insulin Sensitization and Glucose Metabolism
This compound improves insulin sensitivity primarily by targeting the c-Jun N-terminal kinase (JNK) pathway. In states of insulin resistance, JNK is often activated and subsequently inhibits the insulin signaling cascade by phosphorylating the insulin receptor substrate 1 (IRS-1) at inhibitory serine residues. This compound blocks this inhibitory action of JNK, thereby allowing for proper insulin receptor signaling and enhanced glucose uptake.[4][6]
Furthermore, this compound moderately increases the phosphorylation of Akt (Protein Kinase B), a key downstream effector in the insulin signaling pathway. Activated Akt promotes the translocation of GLUT4 glucose transporters to the cell membrane, facilitating glucose entry into cells. Akt also inactivates Glycogen (B147801) Synthase Kinase 3β (GSK-3β) through phosphorylation at Serine 9.[3][6] This inactivation of GSK-3β has dual benefits: it promotes glycogen synthesis and also relieves the inhibitory phosphorylation of Heat Shock Factor 1 (HSF-1), leading to an enhanced heat shock response.[6]
References
- 1. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 2. This compound Inhibits Hyperglycemia-Aggravated VSMC Calcification Induced by High Phosphate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound, a PARP-inhibitor, prevents imatinib-induced cardiotoxicity by activating Akt and suppressing JNK and p38 MAP kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacological Overview of the this compound Chemical Agent as a New Drug Candidate for the Treatment of Symptoms of Metabolic Syndrome [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Pharmacological Overview of the this compound Chemical Agent as a New Drug Candidate for the Treatment of Symptoms of Metabolic Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
BGP-15: A Technical Guide to its Chemical Properties and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
BGP-15, a nicotinic amidoxime (B1450833) derivative, is a promising therapeutic agent with a range of cytoprotective effects. Primarily recognized as a poly(ADP-ribose) polymerase (PARP) inhibitor and a co-inducer of Heat Shock Protein 72 (HSP72), this compound has demonstrated significant potential in ameliorating conditions associated with metabolic stress, including insulin (B600854) resistance, Duchenne muscular dystrophy, and heart failure.[1][2] Its mechanism of action involves the modulation of key signaling pathways, including the inhibition of c-Jun N-terminal kinase (JNK) and the activation of the Akt/GSK-3β pathway, leading to reduced oxidative stress and enhanced cell survival. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and known biological activities of this compound, supported by experimental methodologies and quantitative data.
Chemical Identity and Physicochemical Properties
This compound is chemically known as (Z)-(N′-(2-hydroxy-3-(piperidin-1-yl)propoxy)-3-pyridine-carboximidamide) and is typically available as a dihydrochloride (B599025) salt.[1] Its chemical structure and key identifiers are summarized below.
Table 1: Chemical Identifiers for this compound
| Identifier | Value |
| IUPAC Name | N'-(2-hydroxy-3-piperidin-1-ylpropoxy)pyridine-3-carboximidamide;dihydrochloride[3] |
| CAS Number | 66611-37-8[4] |
| Molecular Formula | C₁₄H₂₄Cl₂N₄O₂[3][4] |
| SMILES | C1CCN(CC1)CC(CO/N=C(/C2=CN=CC=C2)\N)O.Cl.Cl[3] |
| InChI Key | ISGGVCWFTPTHIX-UHFFFAOYSA-N[3][5] |
The physicochemical properties of this compound contribute to its viability as a drug candidate. It is a water-soluble, solid material, which facilitates its formulation and administration.[1]
Table 2: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Weight | 351.27 g/mol | [1][4] |
| Appearance | Light yellow to yellow solid | [4] |
| Melting Point | 199 - 204 °C | [6] |
| Solubility | Water: 28-100 mg/mL | [1][4][5] |
| DMSO: ~7-11 mg/mL | [4][5] | |
| PBS (pH 7.2): 5 mg/mL | [7] | |
| Storage | 4°C (short-term), -20°C (long-term) | [4][5] |
Biological Activity and Mechanism of Action
This compound exerts its therapeutic effects through a multi-faceted mechanism of action, primarily centered around the inhibition of PARP and the induction of heat shock proteins. These activities, in turn, influence downstream signaling pathways involved in cellular stress responses, inflammation, and metabolism.
PARP Inhibition
This compound is an inhibitor of poly(ADP-ribose) polymerase (PARP), an enzyme crucial for DNA repair and cell death pathways.[1] By inhibiting PARP, this compound can reduce cellular injury and death in response to oxidative stress.[8]
Table 3: Quantitative Data on PARP Inhibition by this compound
| Parameter | Value |
| IC₅₀ | 120 µM[5][9] |
| Kᵢ | 57 µM[7][9] |
Modulation of Cellular Signaling Pathways
This compound has been shown to significantly impact several key signaling cascades:
-
JNK Pathway: this compound blocks the inflammatory cytokine c-Jun N-terminal kinase (JNK). The inhibition of JNK prevents its negative regulatory effect on the insulin receptor, thereby increasing insulin sensitivity.[1][8]
-
Akt/GSK-3β Pathway: this compound promotes the phosphorylation and activation of Akt, a central protein in the insulin signaling pathway that facilitates glucose uptake and cell survival. Activated Akt, in turn, deactivates Glycogen Synthase Kinase 3 (GSK-3), which reduces the inhibitory phosphorylation of Heat Shock Factor 1 (HSF-1) and consequently enhances the induction of heat shock proteins.[1][8]
-
Heat Shock Response: this compound acts as a co-inducer of Heat Shock Protein 72 (HSP72), which plays a vital role in protecting cells from stress and is implicated in improved insulin sensitivity.[1][7] this compound also inhibits the acetylation of HSF-1, further promoting HSP activity.[1][8]
-
Mitochondrial Function: The compound is known to reduce the production of mitochondrial reactive oxygen species (ROS), contributing to its cytoprotective effects.[1][8]
Experimental Protocols
The following sections outline the methodologies for key experiments used to characterize the biological effects of this compound.
PARP Activity Assay (ELISA-based)
This assay quantifies the enzymatic activity of PARP in cell lysates.
-
Cell Lysis: Treat cells with this compound or a vehicle control. After treatment, lyse the cells using a suitable lysis buffer and quantify the protein concentration.
-
Assay Procedure: Add cell lysates to a 96-well plate coated with histones and containing biotinylated NAD+.
-
Incubation: Incubate the plate to allow PARP in the lysate to add biotinylated ADP-ribose units to the histones.
-
Detection: Add streptavidin-HRP to the wells, which binds to the incorporated biotin.
-
Quantification: Add a colorimetric HRP substrate and measure the absorbance using a microplate reader. The signal is proportional to PARP activity.
JNK Phosphorylation Assay (ELISA-based)
This method is designed to detect and quantify the dual phosphorylation of JNK1 and JNK2 at threonine 183 and tyrosine 185, which is indicative of its activation.
-
Sample Preparation: Prepare cell extracts from cells treated with this compound and appropriate stimuli.
-
Capture: Pipette samples, standards, and controls into microplate wells coated with a capture antibody specific for JNK1/2. Incubate to allow the JNK proteins to bind.
-
Washing: Wash the wells to remove unbound material.
-
Detection: Add a detection antibody specific for JNK phosphorylated at threonine 183 and tyrosine 185. Incubate to allow binding.
-
Signal Generation: After another wash step, add a substrate to generate a colorimetric signal.
-
Measurement: Read the absorbance on a microplate reader. The intensity of the signal is proportional to the amount of phosphorylated JNK.
Measurement of Mitochondrial ROS (MitoSOX Red Staining)
This protocol measures superoxide (B77818) production within the mitochondria of live cells.
-
Cell Culture and Treatment: Culture cells (e.g., H9c2 cardiomyocytes) and pre-treat with this compound (e.g., 50 µM for 24 hours) before inducing oxidative stress.
-
Staining: After treatment, wash the cells and incubate with MitoSOX Red reagent, a fluorescent probe that selectively detects mitochondrial superoxide.
-
Analysis: Analyze the cells using flow cytometry to quantify the mean fluorescence intensity of MitoSOX Red. Alternatively, visualize and capture images using fluorescence microscopy.
Assessment of Insulin Sensitivity (Hyperinsulinemic-Euglycemic Clamp)
This is the gold-standard method for assessing insulin sensitivity in vivo (e.g., in mice or rats).
-
Surgical Preparation: Surgically implant catheters into the jugular vein (for infusions) and carotid artery (for blood sampling) 5-7 days prior to the clamp procedure.
-
Basal Period: After a fasting period, infuse a tracer (e.g., [3-³H]glucose) for approximately 90 minutes to assess basal glucose turnover.
-
Clamp Period: Begin a primed-continuous infusion of human insulin to achieve a hyperinsulinemic state.
-
Glucose Infusion: Simultaneously, infuse a variable rate of 20% glucose to maintain euglycemia (a normal blood glucose level). Blood glucose is monitored every 10-20 minutes.
-
Data Collection: The glucose infusion rate required to maintain euglycemia is a direct measure of insulin sensitivity. Blood samples are collected periodically to measure plasma insulin and glucose tracer concentrations.
-
Tissue-Specific Uptake: To measure glucose uptake in specific tissues, a bolus of a non-metabolizable, radiolabeled glucose analog (e.g., [1-¹⁴C]-2-deoxyglucose) can be administered towards the end of the clamp.
Conclusion
This compound is a versatile small molecule with a well-defined chemical structure and favorable physicochemical properties. Its biological activity, centered on PARP inhibition and modulation of key stress-response and metabolic signaling pathways, positions it as a strong candidate for further investigation in a variety of disease models. The experimental protocols detailed herein provide a framework for the continued exploration of this compound's therapeutic potential. The compiled quantitative data underscores its efficacy in preclinical models and provides a basis for dose-finding studies in future clinical applications. As research continues, a deeper understanding of this compound's pleiotropic effects will undoubtedly emerge, potentially broadening its therapeutic applications.
References
- 1. mdpi.com [mdpi.com]
- 2. This compound, a PARP-inhibitor, prevents imatinib-induced cardiotoxicity by activating Akt and suppressing JNK and p38 MAP kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Insulin Sensitivity: Hyperinsulinemic-euglycemic clamp (3H+14C) | Michigan Mouse Metabolic Phenotyping Center in Live Models [mmpc.med.umich.edu]
- 5. Modulation of Mitochondrial Quality Control Processes by this compound in Oxidative Stress Scenarios: From Cell Culture to Heart Failure - PMC [pmc.ncbi.nlm.nih.gov]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. This compound Protects against Oxidative Stress- or Lipopolysaccharide-Induced Mitochondrial Destabilization and Reduces Mitochondrial Production of Reactive Oxygen Species - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. medchemexpress.com [medchemexpress.com]
BGP-15 Signaling Pathways: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
BGP-15, a nicotinic amidoxime (B1450833) derivative, is a pleiotropic drug candidate with a range of cytoprotective effects. Initially developed as a chemoprotective agent, its therapeutic potential has been explored in conditions such as insulin (B600854) resistance, Duchenne muscular dystrophy (DMD), and cardiovascular diseases.[1][2][3] Its mechanism of action is multifactorial, centering on the modulation of key cellular stress-response and metabolic signaling pathways. This compound is known to be a poly(ADP-ribose) polymerase (PARP) inhibitor, a co-inducer of heat shock proteins (HSPs), a modulator of insulin signaling, and a protector of mitochondrial function.[1][3][4] This document provides an in-depth technical overview of the core signaling pathways modulated by this compound, supported by quantitative data, experimental methodologies, and detailed pathway diagrams.
Core Signaling Pathways Involved with this compound
This compound exerts its effects by intervening in several critical cellular signaling cascades. The primary pathways are detailed below.
PARP Inhibition Pathway
One of the most direct molecular actions of this compound is the inhibition of Poly(ADP-ribose) polymerase (PARP), particularly PARP-1.[5][6] PARP is a family of enzymes involved in DNA repair, genomic stability, and programmed cell death. In pathological conditions involving high oxidative stress, overactivation of PARP can deplete cellular energy stores (NAD+ and ATP), leading to cell death.[7] this compound acts as a direct, mixed-type noncompetitive inhibitor of PARP.[7][8] By inhibiting PARP, this compound prevents this energy depletion, reduces cellular injury, and decreases the accumulation of single-strand DNA breaks, particularly in the context of ischemia-reperfusion injury.[6][7]
Heat Shock Response (HSR) and HSF1 Regulation
This compound is characterized as a co-inducer of Heat Shock Proteins (HSPs), particularly Hsp72.[1][4] It enhances the cellular stress response by modulating Heat Shock Factor 1 (HSF1), the master transcriptional regulator of HSPs. The proposed mechanisms include:
-
Inhibition of HSF1 Acetylation: this compound inhibits the early-phase acetylation of HSF1, which prolongs its binding to heat-shock elements (HSEs) in the promoters of HSP genes, thereby amplifying HSP expression in response to stress.[9]
-
Histone Deacetylase (HDAC) Inhibition: this compound has been shown to inhibit HDACs. This action increases chromatin accessibility at HSP gene loci (like HSPA1A), lowering the threshold for HSR activation.[10]
By augmenting the HSR, this compound enhances cellular protein homeostasis, which is crucial for protecting against a variety of pathological conditions, including metabolic disorders and muscle dystrophies.[10][11]
Insulin Signaling and Glucose Metabolism
This compound is a potent insulin sensitizer (B1316253).[1][12] Its effects on this pathway are mediated through at least two key mechanisms:
-
JNK Inhibition: Chronic inflammation and metabolic stress can activate c-Jun N-terminal kinase (JNK), which in turn phosphorylates the insulin receptor substrate (IRS-1) at inhibitory sites, leading to insulin resistance. This compound blocks JNK activation, thereby preventing the inhibition of the insulin receptor and improving insulin sensitivity.[1][4][5]
-
Akt/GSK-3β Pathway: this compound moderately increases the phosphorylation (activation) of Akt, a central node in the insulin signaling pathway responsible for glucose uptake.[1][4] Activated Akt also phosphorylates and deactivates GSK-3β.[4][13]
These actions collectively enhance glucose utilization, particularly in muscle tissue.[12]
Mitochondrial Protection and Redox Signaling
This compound plays a significant role in maintaining mitochondrial health and function, which is critical in a multitude of diseases.[14][15]
-
ROS Reduction: The compound accumulates in mitochondria and reduces the production of reactive oxygen species (ROS) at mitochondrial complex I and complex III.[14][16][17] This is a key mechanism, as excessive ROS can trigger damaging downstream signaling, including PARP and MAPK activation.[14]
-
Mitochondrial Membrane Potential (ΔΨm) Stabilization: this compound protects against the collapse of mitochondrial membrane potential induced by stressors like oxidative stress or lipopolysaccharide (LPS).[14][16]
-
Mitochondrial Biogenesis and Dynamics: In models of heart failure, this compound has been shown to increase mitochondrial mass by activating pathways of mitochondrial biogenesis.[13] It also promotes mitochondrial fusion processes.[18]
By preserving mitochondrial integrity, this compound prevents the release of pro-apoptotic factors and maintains cellular energy production.[14][19]
Quantitative Data Summary
The following tables summarize the key quantitative data reported for this compound from preclinical and clinical studies.
Table 1: Pharmacological and Kinetic Data
| Parameter | Value | Species/System | Reference |
| PARP Inhibition Ki | 57 ± 6 µM | Isolated Enzyme | [7][8] |
| PARP Inhibition IC50 | 120 µM | Isolated Enzyme | [20] |
| Human Half-life (t1/2) | 1.5 - 3.8 hours | Human | [2][12] |
| Rat LD50 | 1250 mg/kg | Rat | [2][12] |
Table 2: Efficacy Data from In Vivo Studies
| Model | Treatment Regimen | Key Finding | Percent Change/Value | Reference |
| Insulin-resistant Patients | 200 mg/day for 28 days | Increase in whole-body glucose utilization | +1.6 mg/kg/min | [5][12] |
| Insulin-resistant Patients | 400 mg/day for 28 days | Increase in whole-body glucose utilization | +1.7 mg/kg/min | [5][12] |
| Cholesterol-fed Rabbits | 10 mg/kg/day | Increase in insulin sensitivity | +50% | [12][21] |
| Cholesterol-fed Rabbits | 30 mg/kg/day | Increase in insulin sensitivity | +70% | [12][21] |
| Goto-Kakizaki (GK) Rats | 20 mg/kg/day for 5 days | Increase in insulin sensitivity | +71% | [12] |
Experimental Protocols and Methodologies
Detailed, step-by-step experimental protocols are often proprietary to the originating research laboratories. However, this section provides a guide to the key methodologies used to elucidate the signaling pathways of this compound.
In Vitro PARP Inhibition Assay
This assay is used to determine the direct inhibitory effect of this compound on PARP enzyme activity.
-
Objective: To calculate the Ki and IC50 of this compound for PARP.
-
General Protocol:
-
Enzyme and Substrate Preparation: Recombinant human PARP-1 enzyme is used. The reaction mixture typically contains a buffer, NAD+, and activated DNA (containing strand breaks) to stimulate the enzyme.
-
Inhibitor Addition: this compound is added at various concentrations to the reaction wells.
-
Reaction Initiation: The reaction is initiated by the addition of [³H]-NAD+.
-
Incubation: The mixture is incubated at a controlled temperature (e.g., 25°C) for a set period.
-
Reaction Termination: The reaction is stopped by adding an acid (e.g., trichloroacetic acid), which precipitates the poly(ADP-ribosyl)ated proteins.
-
Quantification: The precipitated, radiolabeled proteins are collected on filters. The radioactivity incorporated is measured using a scintillation counter.
-
Data Analysis: The amount of radioactivity is plotted against the inhibitor concentration to determine the IC50. Kinetic analysis, such as Lineweaver-Burk plots, is used to determine the type of inhibition and the Ki value.[7]
-
Hyperinsulinemic-Euglycemic Clamp
This is the gold-standard method for assessing insulin sensitivity in vivo in both animal models and human subjects.
-
Objective: To quantify whole-body and tissue-specific glucose utilization under hyperinsulinemic conditions.
-
General Protocol:
-
Catheterization: Catheters are inserted for infusion of insulin, glucose, and for blood sampling.
-
Insulin Infusion: A continuous infusion of insulin is started to raise plasma insulin to a high, constant level.
-
Glucose Clamping: Blood glucose is monitored frequently (e.g., every 5-10 minutes). A variable infusion of glucose (e.g., 20% dextrose) is administered to "clamp" the blood glucose at a constant, euglycemic level (e.g., 90 mg/dL).
-
Steady State: After a period, the system reaches a steady state where the exogenous glucose infusion rate (GIR) equals the rate of whole-body glucose uptake by tissues.
-
Measurement: The GIR during the final period of the clamp is used as the primary measure of insulin sensitivity. A higher GIR indicates greater insulin sensitivity.
-
Analysis: The GIR can be normalized to body weight or fat-free mass for comparison between subjects or groups (e.g., placebo vs. This compound treated).[5][12]
-
Western Blotting for Protein Expression and Phosphorylation
This technique is used to detect and quantify specific proteins in cell or tissue lysates, making it essential for studying signaling pathway modulation.
-
Objective: To measure changes in the levels of total and phosphorylated proteins (e.g., Akt, JNK, HSF1) following this compound treatment.
-
General Protocol:
-
Sample Preparation: Cells or tissues are lysed in a buffer containing protease and phosphatase inhibitors to preserve the proteins and their phosphorylation status.
-
Protein Quantification: The total protein concentration of each lysate is determined (e.g., using a BCA assay) to ensure equal loading.
-
SDS-PAGE: Equal amounts of protein are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: The membrane is incubated in a blocking buffer (e.g., non-fat milk or bovine serum albumin) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: The membrane is incubated with a primary antibody specific to the target protein (e.g., anti-phospho-Akt).
-
Secondary Antibody Incubation: After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP) that recognizes the primary antibody.
-
Detection: A chemiluminescent substrate is added, which reacts with the enzyme to produce light. The light is captured on film or by a digital imager.
-
Analysis: The intensity of the bands is quantified using densitometry software. Levels of phosphorylated proteins are typically normalized to the total amount of that protein.
-
Conclusion
This compound is a multi-target compound that favorably modulates several interconnected signaling pathways central to cellular stress, metabolism, and survival. Its ability to inhibit PARP, co-induce the heat shock response, enhance insulin signaling, and protect mitochondrial function provides a strong mechanistic basis for its therapeutic potential in a range of complex diseases. The data gathered from preclinical and clinical studies underscore its role as an insulin sensitizer and cytoprotective agent. Further research will continue to refine our understanding of its molecular interactions and clinical applications.
References
- 1. Pharmacological Overview of the this compound Chemical Agent as a New Drug Candidate for the Treatment of Symptoms of Metabolic Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Thieme E-Journals - Hormone and Metabolic Research / Abstract [thieme-connect.com]
- 3. Pharmacological Overview of the this compound Chemical Agent as a New Drug Candidate for the Treatment of Symptoms of Metabolic Syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. This compound - a novel poly(ADP-ribose) polymerase inhibitor - protects against nephrotoxicity of cisplatin without compromising its antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound, a nicotinic amidoxime derivate protecting heart from ischemia reperfusion injury through modulation of poly(ADP-ribose) polymerase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. The HSP co-inducer this compound can prevent the metabolic side effects of the atypical antipsychotics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Chaperone co-inducer this compound inhibits histone deacetylases and enhances the heat shock response through increased chromatin accessibility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. merckmillipore.com [merckmillipore.com]
- 12. researchgate.net [researchgate.net]
- 13. This compound Protects against Heart Failure by Enhanced Mitochondrial Biogenesis and Decreased Fibrotic Remodelling in Spontaneously Hypertensive Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 14. This compound Protects against Oxidative Stress- or Lipopolysaccharide-Induced Mitochondrial Destabilization and Reduces Mitochondrial Production of Reactive Oxygen Species - PMC [pmc.ncbi.nlm.nih.gov]
- 15. This compound Protects against Oxidative Stress- or Lipopolysaccharide-Induced Mitochondrial Destabilization and Reduces Mitochondrial Production of Reactive Oxygen Species | PLOS One [journals.plos.org]
- 16. This compound Protects against Doxorubicin-Induced Cell Toxicity via Enhanced Mitochondrial Function [mdpi.com]
- 17. researchgate.net [researchgate.net]
- 18. Modulation of Mitochondrial Quality Control Processes by this compound in Oxidative Stress Scenarios: From Cell Culture to Heart Failure - PMC [pmc.ncbi.nlm.nih.gov]
- 19. This compound Protects Mitochondria in Acute, Acetaminophen Overdose Induced Liver Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 20. medchemexpress.com [medchemexpress.com]
- 21. researchgate.net [researchgate.net]
BGP-15 in cardiovascular disease models
An In-depth Technical Guide to BGP-15 in Cardiovascular Disease Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound (O-[3-piperidino-2-hydroxy-1-propyl]-nicotinic acid amidoxime (B1450833) dihydrochloride) is a hydroxylamine (B1172632) derivative and insulin-sensitizing agent that has demonstrated significant cytoprotective effects across a range of preclinical cardiovascular disease models.[1][2] Initially developed for its insulin-sensitizing properties, its therapeutic potential has expanded to include cardioprotection in conditions such as ischemia-reperfusion injury, heart failure, atrial fibrillation, and drug-induced cardiotoxicity.[3] Mechanistically, this compound is known to modulate several key cellular pathways, including the inhibition of Poly(ADP-ribose) polymerase (PARP), activation of pro-survival signaling, and preservation of mitochondrial integrity.[1][4][5] This document provides a comprehensive technical overview of the core findings, experimental methodologies, and implicated signaling pathways related to this compound's efficacy in various cardiovascular disease models.
Ischemia-Reperfusion (I/R) Injury
This compound has been shown to protect the heart from ischemia-reperfusion (I/R) injury by inhibiting PARP, reducing oxidative stress, and preserving cellular energy homeostasis.[3][4]
Quantitative Data Summary: Ischemia-Reperfusion Injury
| Parameter | Model | This compound Concentration/Dose | Outcome | Reference |
| Enzyme Leakage | Langendorff-perfused rat heart | Not specified | Significantly decreased leakage of lactate (B86563) dehydrogenase (LDH), creatine (B1669601) kinase (CK), and aspartate aminotransferase (AST) | [4] |
| PARP Inhibition | Isolated enzyme kinetic analysis | K(i) = 57 +/- 6 µM | Showed mixed-type (noncompetitive) inhibition of PARP | [4] |
| NAD+ Catabolism | Langendorff-perfused rat heart | Not specified | Reduced the rate of NAD+ catabolism during I/R | [4] |
| Oxidative Stress | Langendorff-perfused rat heart | Not specified | Decreased levels of reactive oxygen species (ROS), lipid peroxidation, and single-strand DNA breaks | [4] |
| ADP-ribosylation | Langendorff-perfused rat heart | Not specified | Dramatically decreased self-ADP-ribosylation of nuclear PARP and mono-ADP-ribosylation of GRP78 | [4] |
Experimental Protocol: Langendorff Heart Perfusion Model
-
Model: Isolated hearts from male rats are perfused via the aorta in a Langendorff apparatus.
-
Perfusion: Hearts are subjected to a period of global ischemia followed by reperfusion.
-
Drug Administration: this compound is included in the perfusion buffer before and/or during the reperfusion phase.
-
Endpoint Analysis:
-
Cardiac Injury: Enzyme leakage (LDH, CK, AST) is measured in the coronary effluent.
-
Oxidative Stress: Levels of ROS, lipid peroxidation, and DNA damage are quantified in the myocardial tissue.
-
PARP Activity: NAD+ levels and ADP-ribosylation of proteins like PARP and GRP78 are assessed using Western blot or enzymatic assays.[4]
-
Signaling Pathway: PARP Inhibition in I/R Injury
The protective mechanism of this compound in I/R injury involves the direct inhibition of PARP, a key enzyme in the DNA damage response pathway. Overactivation of PARP during I/R depletes cellular NAD+ and ATP stores, leading to energy crisis and cell death.
Heart Failure (HF) and Atrial Fibrillation (AF)
In mouse models where HF and AF coexist, this compound improves cardiac function and reduces the frequency of arrhythmic episodes. This effect is mediated through the activation of the insulin-like growth factor 1 receptor (IGF1R), a pathway often impaired in the diseased heart.[6][7][8]
Quantitative Data Summary: Heart Failure and Atrial Fibrillation
| Parameter | Model | This compound Dose | Outcome | Reference |
| Cardiac Function | Transgenic mouse model of HF + AF | 15 mg/kg/day for 4 weeks (oral gavage) | Improved cardiac function | [7][8] |
| Arrhythmia | Transgenic mouse model of HF + AF | 15 mg/kg/day for 4 weeks (oral gavage) | Reduced episodes of arrhythmia | [7][8] |
| Cardiac Pathology | Transgenic mouse model of HF + AF | 15 mg/kg/day for 4 weeks (oral gavage) | Attenuated atrial enlargement, lung congestion, cardiac fibrosis, and pathological gene expression (Anp, Bnp, Col1a1, Col3a1) | [7] |
| IGF1R Phosphorylation | Transgenic mouse model of HF + AF | 15 mg/kg/day for 4 weeks (oral gavage) | Increased phosphorylation of IGF1R | [6][7][8] |
Experimental Protocol: Transgenic Mouse Model of HF and AF
-
Model: A double-transgenic mouse model is generated by breeding a mouse with dilated cardiomyopathy (cardiac-specific Mst1 overexpression) with a mouse exhibiting reduced phosphoinositide 3-kinase (PI3K) activity (cardiac-specific dominant-negative PI3K expression). These mice progressively develop HF and are susceptible to AF.[7]
-
Drug Administration: Adult male mice (≥4 months old) are treated with this compound (15 mg/kg/day in saline) or a saline control via oral gavage for 4 weeks.[7]
-
Endpoint Analysis:
-
Cardiac Function: Assessed by echocardiography before and after the treatment period.
-
Electrocardiography (ECG): Performed to monitor heart rhythm and detect episodes of AF.
-
Histology and Molecular Analysis: Hearts are collected for histological analysis of fibrosis (e.g., Masson's trichrome staining) and gene expression analysis of cardiac pathology markers.
-
Signaling Pathway Analysis: Protein phosphorylation (e.g., pIGF1R) is determined by Western blot.[7]
-
Signaling Pathway: IGF1R Activation in HF and AF
This compound's protective effects in this model are linked to its ability to increase the phosphorylation of IGF1R. Notably, this protection is independent of the canonical PI3K-Akt pathway and HSP70 induction, which are often compromised in aged or diseased hearts.[6][7][8]
Hypertension-Induced Heart Failure
In spontaneously hypertensive rats (SHRs), long-term this compound treatment preserves cardiac function by mitigating adverse remodeling processes, including fibrosis and hypertrophy, and by enhancing mitochondrial biogenesis.[1][2]
Quantitative Data Summary: Hypertension-Induced Heart Failure
| Parameter | Model | This compound Dose | Outcome | Reference |
| Interstitial Fibrosis | 15-month-old male SHRs | 25 mg/kg/day in drinking water for 18 weeks | Significant decrease in interstitial collagen deposition (SHR-Control: 32.42% vs. SHR-BGP-15: 22.64%) | [1] |
| Plasma BNP | 15-month-old male SHRs | 25 mg/kg/day in drinking water for 18 weeks | Significant decrease in plasma Brain Natriuretic Peptide (BNP) levels compared to untreated SHRs | [1] |
| Cardiac Function (E/E' ratio) | 15-month-old male SHRs | 25 mg/kg/day in drinking water for 18 weeks | Significantly decreased E/E' ratio, indicating improved diastolic function, compared to untreated SHRs | [1] |
| Pro-survival Signaling | 15-month-old male SHRs | 25 mg/kg/day in drinking water for 18 weeks | Markedly increased phosphorylation of Akt-1(Ser473) | [1] |
| Pro-fibrotic Signaling | 15-month-old male SHRs | 25 mg/kg/day in drinking water for 18 weeks | Significant reduction in TGF-β levels and Smad2(Ser465/467) phosphorylation | [1] |
| MAPK Signaling | 15-month-old male SHRs | 25 mg/kg/day in drinking water for 18 weeks | Decreased activity of p38 and JNK signaling routes | [1][2] |
| Mitochondrial Dynamics | 15-month-old male SHRs | 25 mg/kg/day in drinking water for 18 weeks | Reduced levels of fission proteins (Fis1, DRP1) and increased levels of fusion proteins (OPA1, MFN2) | [5][9] |
Experimental Protocol: Spontaneously Hypertensive Rat (SHR) Model
-
Model: 15-month-old male spontaneously hypertensive rats (SHRs) are used as a model of chronic hypertension-induced heart failure. Age-matched Wistar-Kyoto (WKY) rats serve as normotensive controls.[1][2]
-
Drug Administration: this compound is administered in the drinking water (25 mg/kg/day) for an 18-week period.[10]
-
Endpoint Analysis:
-
Cardiac Function: Monitored periodically using echocardiography to assess systolic (e.g., Ejection Fraction) and diastolic (e.g., E/E' ratio) function.[1][2]
-
Blood Pressure: Measured using a noninvasive tail-cuff method.[1]
-
Biomarkers: Plasma BNP levels are measured as a biomarker for heart failure.[1]
-
Histology: Cardiac tissue is processed for histological analysis to quantify interstitial fibrosis and cardiomyocyte hypertrophy.[1][2]
-
Western Blot: Myocardial tissue lysates are used to determine the phosphorylation status and total levels of key signaling proteins (Akt, GSK3β, TGF-β, Smad2, p38, JNK, MKP1) and mitochondrial dynamics proteins (OPA1, MFN2, DRP1, Fis1).[1][2][9]
-
Signaling Pathways in Hypertensive Heart Failure
This compound modulates multiple signaling pathways to achieve its therapeutic effect in hypertensive heart failure. It simultaneously suppresses pro-fibrotic and pro-inflammatory pathways while enhancing pro-survival and mitochondrial quality control pathways.
In heart failure, mitochondrial networks become fragmented due to an imbalance in fission and fusion. This compound restores this balance, promoting a more fused and functional mitochondrial network.[9][11]
Drug-Induced Cardiotoxicity
This compound shows protective effects against cardiotoxicity induced by chemotherapeutic agents like imatinib (B729) and doxorubicin (B1662922). The mechanism involves the preservation of mitochondrial function and modulation of stress-activated protein kinase pathways.[12][13]
Quantitative Data Summary: Drug-Induced Cardiotoxicity
| Parameter | Model | This compound Concentration | Outcome | Reference |
| High-Energy Phosphates | Langendorff-perfused rat heart (Imatinib model) | 200 µM | Attenuated the depletion of creatine phosphate (B84403) (PCr) and ATP | [12] |
| Oxidative Damage | Langendorff-perfused rat heart (Imatinib model) | 200 µM | Prevented imatinib-induced protein oxidation and lipid peroxidation | [12] |
| MAPK Signaling | Langendorff-perfused rat heart (Imatinib model) | 200 µM | Prevented p38 MAP kinase and JNK activation | [12] |
| Cell Viability | H9c2 cardiomyocytes (Doxorubicin model) | 50 µM pretreatment | Significantly improved cell viability after 12 and 24h doxorubicin exposure | [13] |
| Mitochondrial Function | H9c2 cardiomyocytes (Doxorubicin model) | 50 µM pretreatment | Attenuated mitochondrial oxidative stress and the loss of mitochondrial membrane potential | [13] |
Experimental Protocol: In Vitro Cardiotoxicity Model
-
Model: H9c2 rat cardiomyocytes are used as an in vitro model.
-
Drug Administration: Cells are pretreated with this compound (e.g., 50 µM) prior to exposure to a cardiotoxic agent like doxorubicin (0.1 - 3 µM).[13]
-
Endpoint Analysis:
-
Cell Viability & Injury: Assessed using assays for cell viability (e.g., MTT) and lactate dehydrogenase (LDH) release.
-
Apoptosis: Measured by detecting markers like caspase-3 activation.[13]
-
Mitochondrial Health: Mitochondrial ROS is measured with fluorescent probes, and mitochondrial membrane potential is assessed (e.g., using JC-1 dye).[13]
-
Autophagy: Autophagic flux is monitored by analyzing levels of proteins like LC3 and p62.[13]
-
Conclusion
This compound is a pleiotropic drug candidate with robust cardioprotective effects demonstrated across multiple, mechanistically distinct models of cardiovascular disease. Its ability to inhibit PARP, activate IGF1R signaling, suppress detrimental remodeling pathways (TGF-β, MAPKs), and preserve mitochondrial quality control underscores its potential as a versatile therapeutic agent. The data summarized herein provide a strong rationale for its continued investigation and development for the treatment of complex cardiovascular syndromes such as heart failure, particularly in patient populations with underlying metabolic dysfunction.
References
- 1. This compound Protects against Heart Failure by Enhanced Mitochondrial Biogenesis and Decreased Fibrotic Remodelling in Spontaneously Hypertensive Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound Protects against Heart Failure by Enhanced Mitochondrial Biogenesis and Decreased Fibrotic Remodelling in Spontaneously Hypertensive Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacological Overview of the this compound Chemical Agent as a New Drug Candidate for the Treatment of Symptoms of Metabolic Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound, a nicotinic amidoxime derivate protecting heart from ischemia reperfusion injury through modulation of poly(ADP-ribose) polymerase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. [PDF] The small-molecule this compound protects against heart failure and atrial fibrillation in mice | Semantic Scholar [semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. The small-molecule this compound protects against heart failure and atrial fibrillation in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Modulation of Mitochondrial Quality Control Processes by this compound in Oxidative Stress Scenarios: From Cell Culture to Heart Failure - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. Modulation of Mitochondrial Quality Control Processes by this compound in Oxidative Stress Scenarios: From Cell Culture to Heart Failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. This compound, a PARP-inhibitor, prevents imatinib-induced cardiotoxicity by activating Akt and suppressing JNK and p38 MAP kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
BGP-15: A Novel Neuroprotective Agent - A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
BGP-15, a hydroxylamine (B1172632) derivative, has emerged as a promising therapeutic candidate with significant neuroprotective properties. Extensive preclinical research demonstrates its ability to mitigate neuronal damage and death in various models of neurodegenerative diseases and neuronal stress. The primary mechanisms of action appear to be multifaceted, centering on the preservation of mitochondrial integrity, reduction of oxidative stress, modulation of pro-survival and pro-apoptotic signaling pathways, and the induction of cellular stress responses. This document provides an in-depth technical overview of the core scientific findings related to the neuroprotective effects of this compound, including quantitative data from key experiments, detailed experimental protocols, and visualizations of the implicated signaling pathways.
Core Neuroprotective Mechanisms of this compound
This compound exerts its neuroprotective effects through a complex interplay of molecular mechanisms. The principal pathways and cellular processes influenced by this compound are:
-
Mitochondrial Protection: this compound has been shown to preserve mitochondrial function, a critical factor in neuronal survival.[1][2][3] It helps in maintaining the mitochondrial membrane potential, reducing mitochondrial fragmentation, and decreasing the production of reactive oxygen species (ROS) within the mitochondria.[1][4][5]
-
Reduction of Oxidative Stress: By attenuating the levels of ROS, this compound protects neurons from oxidative damage, a common pathological feature in many neurodegenerative disorders.[1]
-
Modulation of Stress-Activated Signaling Pathways: this compound has been observed to decrease the phosphorylation of pro-apoptotic kinases such as c-Jun N-terminal kinase (JNK) and p38 MAP kinase.[1]
-
Activation of Pro-Survival Pathways: The compound promotes the activation of pro-survival signaling pathways, including the Akt and insulin-like growth factor receptor 1 (IGFR1) pathways.[1]
-
PARP Inhibition: this compound acts as a Poly (ADP-ribose) polymerase (PARP) inhibitor.[1][6] Overactivation of PARP in response to DNA damage can deplete cellular energy stores and lead to cell death, a process that this compound can counteract.
-
Induction of Heat Shock Response: this compound is a co-inducer of heat shock proteins (HSPs), particularly HSP72.[1][6] HSPs are molecular chaperones that play a crucial role in protein folding and cellular protection against stress.
Quantitative Data on Neuroprotective Efficacy
The following tables summarize the key quantitative findings from preclinical studies investigating the neuroprotective effects of this compound.
Table 1: Effect of this compound on Neuronal Survival in a Mouse Model of Familial Dysautonomia (FD)
| Experimental Model | Treatment | Outcome Measure | Result | Reference |
| In vitro cultured Dorsal Root Ganglion (DRG) neurons from Ikbkap−/− mouse embryos | 10 µM this compound | Neuronal Survival | Significantly prevented the death of Ikbkap−/− sensory neurons. | [1] |
| In vivo mouse model of FD (Wnt1-Cre;Ikbkap−/−) | 100 mg/kg this compound daily (i.p.) from E12.5 to E16.5 | Number of TrkA+ DRG neurons at E17.5 | Significantly reduced the loss of TrkA+ neurons, restoring their numbers to normal levels.[1] | [1] |
Table 2: Effect of this compound on Mitochondrial Function and Oxidative Stress in FD Model Neurons
| Experimental Model | Treatment | Parameter Measured | Result | Reference |
| Cultured DRG neurons from Ikbkap−/− mouse embryos | 10 µM this compound | Mitochondrial Membrane Potential | Restored the collapsed mitochondrial membrane potential.[1] | [1] |
| Cultured DRG neurons from Ikbkap−/− mouse embryos | 10 µM this compound | Reactive Oxygen Species (ROS) Levels | Reduced the elevated ROS levels to those seen in control neurons.[1] | [1] |
| Cultured DRG neurons from Ikbkap−/− mouse embryos | 10 µM this compound | Mitochondrial Fragmentation | Significantly reduced mitochondrial fragmentation. | [1] |
Table 3: Effect of this compound on Stress-Activated Kinases in FD Model Neurons
| Experimental Model | Treatment | Protein Analyzed | Result | Reference |
| Cultured DRG neurons from Ikbkap−/− mouse embryos | 10 µM this compound | Phospho-JNK (pJNK) | Normalized the elevated levels of pJNK. | [1] |
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathways influenced by this compound and a typical experimental workflow for its evaluation.
References
- 1. [PDF] this compound prevents the death of neurons in a mouse model of familial dysautonomia | Semantic Scholar [semanticscholar.org]
- 2. This compound prevents the death of neurons in a mouse model of familial dysautonomia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. 101.200.202.226 [101.200.202.226]
- 5. Analysis of the Mitochondrial Membrane Potential Using the Cationic JC-1 Dyeas a Sensitive Fluorescent Probe - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cdn.gbiosciences.com [cdn.gbiosciences.com]
BGP-15 as a Chaperone Co-inducer: A Technical Guide for Researchers
Authored by: Gemini AI
Abstract
BGP-15, a nicotinic amidoxime (B1450833) derivative, is a promising pharmacological agent with a multifaceted mechanism of action, primarily recognized for its role as a chaperone co-inducer.[1][2] This technical guide provides an in-depth overview of this compound, focusing on its molecular pathways, experimental validation, and potential therapeutic applications for researchers, scientists, and drug development professionals. This compound has demonstrated significant efficacy in various preclinical and clinical models, including insulin (B600854) resistance, Duchenne muscular dystrophy, and mitochondrial-stress-related diseases.[1][2] Its pleiotropic effects stem from its ability to modulate key cellular stress response pathways, including the induction of heat shock proteins (HSPs), inhibition of poly(ADP-ribose) polymerase (PARP), and preservation of mitochondrial integrity.[3][4]
Introduction
This compound, also known as O-(3-piperidino-2-hydroxy-1-propyl)nicotinic amidoxime, was initially developed as an insulin-sensitizing agent.[1] Subsequent research has unveiled its broader cytoprotective properties, establishing it as a potent chaperone co-inducer.[5] Chaperone co-inducers are molecules that enhance the cellular stress response by augmenting the expression and activity of molecular chaperones, such as Heat Shock Protein 70 (HSP70). This guide delves into the core mechanisms of this compound, presenting quantitative data from key studies, detailing experimental protocols, and visualizing complex signaling pathways to facilitate a comprehensive understanding of its function.
Mechanism of Action: A Multi-pronged Approach
This compound exerts its therapeutic effects through several interconnected mechanisms, positioning it as a versatile drug candidate for a range of pathologies.
Chaperone Co-induction and HSF1 Activation
A primary mechanism of this compound is its ability to act as a co-inducer of heat shock proteins, particularly Hsp72.[1] This is achieved through the modulation of Heat Shock Factor 1 (HSF1), the master transcriptional regulator of the heat shock response. This compound inhibits the acetylation of HSF1, which prolongs its binding to heat shock elements (HSEs) in the promoter regions of HSP genes, leading to amplified HSP expression.[3][6] Furthermore, this compound has been shown to inhibit histone deacetylases (HDACs), which increases chromatin accessibility at the HSPA1A locus, further enhancing the heat shock response.[5]
PARP-1 Inhibition
This compound is a direct inhibitor of poly(ADP-ribose) polymerase 1 (PARP-1), an enzyme involved in DNA repair and cell death.[7][8] In conditions of cellular stress, such as ischemia-reperfusion injury, overactivation of PARP-1 leads to NAD+ and ATP depletion, culminating in cell death. This compound demonstrates a mixed-type, noncompetitive inhibition of PARP-1.[7][8] This inhibition helps to preserve cellular energy levels and reduce tissue damage.[7]
Mitochondrial Protection and ROS Reduction
This compound plays a crucial role in maintaining mitochondrial integrity and function.[4][9] It accumulates in the mitochondria and protects against oxidative stress-induced mitochondrial depolarization.[4] this compound has been shown to reduce the production of reactive oxygen species (ROS) at mitochondrial complexes I and III.[4] By preserving mitochondrial function, this compound can inhibit the mitochondrial-dependent pathways of apoptosis.[4]
Modulation of Signaling Pathways
This compound influences several key signaling pathways involved in cellular metabolism and survival:
-
JNK Pathway: this compound blocks the c-Jun N-terminal kinase (JNK) pathway, an inflammatory signaling cascade that can inhibit insulin receptor phosphorylation. By inhibiting JNK, this compound enhances insulin sensitivity.[3]
-
Akt/GSK-3β Pathway: this compound promotes the phosphorylation and activation of Akt, a central kinase in the insulin signaling pathway.[3][10] Activated Akt, in turn, deactivates Glycogen Synthase Kinase 3β (GSK-3β), which reduces the inhibitory phosphorylation of HSF1, thereby promoting HSP induction.[3]
Quantitative Data from Preclinical and Clinical Studies
The efficacy of this compound has been quantified in numerous studies, the results of which are summarized below.
Table 1: In Vitro Efficacy of this compound
| Parameter | Model System | This compound Concentration | Result | Reference |
| PARP Inhibition (Ki) | Isolated enzyme | 57 ± 6 µM | Mixed-type (noncompetitive) inhibition | [7] |
| PARP Inhibition (IC50) | Not Specified | 120 µM | Inhibition of PARP | [11] |
| Mitochondrial ROS Production | Isolated rat liver mitochondria | 1, 2.5, 5 mM | Concentration-dependent reduction | [12] |
| H2O2-induced Cell Death | WRL-68 cells | 50 µM | Significant protection | [4] |
| LPS-induced Mitochondrial Depolarization | U-251 MG cells | 50 µM | Attenuation of depolarization | [4] |
Table 2: In Vivo Efficacy of this compound in Animal Models
| Indication | Animal Model | This compound Dosage | Key Finding | Reference |
| Insulin Resistance | Cholesterol-fed rabbits | 10, 30 mg/kg | 50% and 70% increase in insulin sensitivity, respectively | [13] |
| Insulin Resistance | Goto-Kakizaki rats | 20 mg/kg | 71% increase in insulin sensitivity | [13] |
| Duchenne Muscular Dystrophy | mdx mice | Not Specified | Improved pathology and extended lifetime | [1] |
| Cisplatin-induced Nephrotoxicity | Mice and rats | 100-200 mg/kg (oral) | 60-90% reduction in serum urea (B33335) and creatinine | [14] |
| Imatinib-induced Cardiac Inflammation | Male rats | 10 mg/kg/day | Mitigation of inflammatory alterations | [8] |
Table 3: this compound Clinical Trial Data
| Study Phase | Patient Population | This compound Dosage | Key Outcome | Reference |
| Phase II | Patients with Type 2 Diabetes | 100-400 mg/day | Effective and well-tolerated in improving insulin resistance | [1] |
| Phase IIa | Insulin-resistant, non-diabetic patients | 200 or 400 mg | Significant improvement in whole-body insulin sensitivity | [13][15] |
Signaling Pathways and Experimental Workflows
Visual representations of the complex molecular interactions involving this compound are provided below using the DOT language for Graphviz.
This compound Mechanism of Action: An Integrated View
Caption: Integrated signaling pathways of this compound.
Experimental Workflow: Investigating this compound's Effect on Oxidative Stress
Caption: Workflow for assessing this compound's mitochondrial protective effects.
Detailed Experimental Protocols
To facilitate the replication and extension of key findings, detailed methodologies for frequently cited experiments are provided below.
PARP Inhibition Assay
-
Objective: To determine the inhibitory effect of this compound on PARP-1 activity.
-
Methodology:
-
The assay is performed using an isolated PARP enzyme.
-
Kinetic analysis is conducted to determine the mode of inhibition.
-
A mixed-type (noncompetitive) inhibition was observed for this compound.
-
The inhibition constant (Ki) is calculated from the kinetic data.[7]
-
-
Reference Protocol: Based on the study by Szabados E. et al. (2000), which determined a Ki of 57 +/- 6 microM.[7]
Assessment of Mitochondrial ROS Production
-
Objective: To measure the effect of this compound on mitochondrial ROS generation.
-
Methodology:
-
Mitochondria are isolated from rat liver tissue via differential centrifugation.
-
Mitochondrial ROS production is measured using a fluorescent dye such as Dihydrorhodamine 123 (DHR123), which is oxidized to the fluorescent Rhodamine 123 in the presence of ROS.
-
Isolated mitochondria are incubated with substrate (e.g., succinate) to induce ROS production.
-
Different concentrations of this compound are added to assess its dose-dependent effect on ROS levels.
-
Fluorescence is measured using a fluorometer or fluorescence microscopy.
-
-
Reference Protocol: Adapted from Nagy, G. et al. (2017), which demonstrated this compound's ability to reduce ROS production at mitochondrial complexes I and III.[4]
In Vivo Model of Insulin Resistance
-
Objective: To evaluate the insulin-sensitizing effects of this compound in a preclinical model.
-
Methodology:
-
An animal model of insulin resistance is established, such as cholesterol-fed rabbits or Goto-Kakizaki (GK) rats.
-
Animals are treated with varying doses of this compound or a vehicle control over a specified period.
-
Insulin sensitivity is assessed using the hyperinsulinemic-euglycemic clamp technique, which is the gold standard for measuring insulin action in vivo.
-
The glucose infusion rate required to maintain euglycemia is measured and compared between treated and control groups.
-
-
Reference Protocol: Based on studies demonstrating significant increases in insulin sensitivity in both cholesterol-fed rabbits and GK rats following this compound treatment.[13]
Cell Culture Model of Oxidative Stress
-
Objective: To investigate the protective effects of this compound against oxidative stress-induced cellular damage.
-
Methodology:
-
Neonatal rat cardiomyocytes (NRCMs) are cultured.
-
Cells are divided into four groups: control, this compound alone (e.g., 50 µM), hydrogen peroxide (H2O2) alone (e.g., 150 µM to induce oxidative stress), and H2O2 with this compound.
-
After a short incubation period (e.g., 30 minutes), cells are harvested.
-
Mitochondrial morphology is assessed by staining with a mitochondria-specific dye (e.g., MitoTracker) and imaging.
-
Levels of mitochondrial fusion (OPA1, MFN1, MFN2) and fission (Fis1, DRP1) proteins are quantified by Western blot analysis.
-
Cell viability is measured using assays such as the sulforhodamine B (SRB) assay.
-
-
Reference Protocol: As described in the study by Gönczi, M. et al. (2021), which showed this compound prevented H2O2-induced mitochondrial fragmentation.[9]
Conclusion and Future Directions
This compound stands out as a chaperone co-inducer with a robust and multifaceted mechanism of action. Its ability to concurrently induce the heat shock response, inhibit PARP, protect mitochondria, and modulate key signaling pathways makes it a compelling candidate for therapeutic development in a wide array of diseases characterized by cellular stress and protein misfolding. The quantitative data from both preclinical and clinical studies underscore its potential.
Future research should focus on elucidating the precise molecular interactions of this compound with its targets, further refining its therapeutic window for various indications, and exploring its efficacy in combination therapies. The detailed protocols and pathway diagrams provided in this guide are intended to serve as a valuable resource for the scientific community to build upon the existing knowledge and accelerate the translation of this compound from a promising research molecule to a clinically impactful therapeutic agent.
References
- 1. Pharmacological Overview of the this compound Chemical Agent as a New Drug Candidate for the Treatment of Symptoms of Metabolic Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacological Overview of the this compound Chemical Agent as a New Drug Candidate for the Treatment of Symptoms of Metabolic Syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. This compound Protects against Oxidative Stress- or Lipopolysaccharide-Induced Mitochondrial Destabilization and Reduces Mitochondrial Production of Reactive Oxygen Species - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Chaperone co-inducer this compound inhibits histone deacetylases and enhances the heat shock response through increased chromatin accessibility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The HSP co-inducer this compound can prevent the metabolic side effects of the atypical antipsychotics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound, a nicotinic amidoxime derivate protecting heart from ischemia reperfusion injury through modulation of poly(ADP-ribose) polymerase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Modulation of Mitochondrial Quality Control Processes by this compound in Oxidative Stress Scenarios: From Cell Culture to Heart Failure - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound Protects against Heart Failure by Enhanced Mitochondrial Biogenesis and Decreased Fibrotic Remodelling in Spontaneously Hypertensive Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. This compound - a novel poly(ADP-ribose) polymerase inhibitor - protects against nephrotoxicity of cisplatin without compromising its antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Preclinical Efficacy of BGP-15: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
BGP-15, a hydroxylamine (B1172632) derivative, is a promising therapeutic agent with a multifaceted mechanism of action, showing considerable potential in a range of preclinical models for various diseases. Initially developed as an insulin (B600854) sensitizer (B1316253), its efficacy has been demonstrated in metabolic disorders, Duchenne muscular dystrophy (DMD), cardiovascular conditions, and neurodegenerative diseases.[1] This technical guide provides a comprehensive overview of the preclinical studies on this compound's efficacy, detailing its mechanisms of action, experimental protocols, and quantitative outcomes to support further research and development.
Core Mechanisms of Action
This compound's therapeutic effects stem from its ability to modulate several key cellular pathways:
-
Poly(ADP-ribose) Polymerase (PARP) Inhibition: this compound is a PARP-1 inhibitor, which helps in reducing cellular stress and preventing cell death in response to DNA damage.[1][2] This mechanism is particularly relevant in its chemoprotective and cardioprotective effects.[2][3]
-
Heat Shock Protein (HSP) Co-induction: The compound is a co-inducer of Hsp72, a chaperone protein that plays a critical role in cellular protection against stress.[1][4] It achieves this by inhibiting the acetylation of heat shock factor 1 (HSF-1).[1][4]
-
JNK Inhibition: this compound blocks the c-Jun N-terminal kinase (JNK) pathway, an inflammatory signaling cascade.[1][5] By inhibiting JNK, this compound can prevent the inhibition of insulin receptor phosphorylation, thereby increasing insulin sensitivity.[1]
-
Mitochondrial Protection: A significant aspect of this compound's action is its ability to protect mitochondria. It accumulates in mitochondria, prevents membrane depolarization, reduces the production of reactive oxygen species (ROS), and preserves the function of the electron transport chain complexes.[6][7][8]
These interconnected mechanisms contribute to its observed efficacy across a spectrum of preclinical models.
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the key signaling pathways modulated by this compound and a typical experimental workflow for evaluating its preclinical efficacy.
Caption: this compound's multifaceted mechanism of action.
Caption: Generalized workflow for preclinical this compound studies.
Quantitative Data Summary
The following tables summarize the key quantitative findings from various preclinical studies on this compound.
Table 1: Efficacy in Metabolic Disease Models
| Animal Model | Treatment Dose & Duration | Key Findings | Reference |
| Cholesterol-fed rabbits | 10 and 30 mg/kg | Increased insulin sensitivity by 50% and 70%, respectively.[5][9] | [5],[9] |
| Goto-Kakizaki (GK) rats | 20 mg/kg for 5 days | 71% increase in insulin sensitivity.[9] | [9] |
| Wistar rats with olanzapine-induced insulin resistance | Not specified | Markedly decreased olanzapine-induced insulin resistance.[1] | [1] |
| Cholesterol-fed rabbits | 20 mg/kg | Most effective dose for insulin sensitization.[1] | [1] |
| Healthy volunteers with olanzapine-induced insulin resistance | Not specified | Significantly reduced olanzapine-induced insulin resistance, particularly in muscle tissue (p=0.002).[5] | [5] |
| Insulin-resistant, non-diabetic patients | 200 and 400 mg/day for 28 days | Significantly improved insulin sensitivity compared to placebo.[4][5] | [5],[4] |
Table 2: Efficacy in Duchenne Muscular Dystrophy (DMD) Models
| Animal Model | Treatment Details | Key Findings | Reference |
| Young mdx and dko mice | Not specified | Ameliorated the dystrophic pathology.[10] | [10] |
| Older mdx and dko mice | Later-stage treatment | Did not improve maximal force of tibialis anterior or diaphragm muscles.[10] | [10] |
| dko mice | Later-stage treatment | Reduced collagen deposition (fibrosis) in tibialis anterior muscles.[10] | [10] |
| Young dko mice | Not specified | Reduced cardiac collagen deposition, improved membrane integrity and systolic function.[10][11] | [10],[11] |
Table 3: Efficacy in Cardiovascular Disease Models
| Animal Model/System | Condition | Treatment Details | Key Findings | Reference |
| Langendorff perfused rat hearts | Ischemia-reperfusion injury | Not specified | Decreased ROS levels and cell injury.[1] | [1] |
| Spontaneously hypertensive rats (SHRs) | Hypertension-induced heart failure | 18 weeks of treatment | Preserved normal mitochondrial ultrastructure and enhanced mitochondrial fusion.[6] | [6] |
| Neonatal rat cardiomyocytes (NRCMs) | Hydrogen peroxide-induced stress | Not specified | Inhibited mitochondrial fission, promoted fusion, and maintained mitochondrial genome integrity.[6] | [6] |
| Ageing Zucker Diabetic Fatty (ZDF) rats | Diabetic cardiomyopathy and age-related CVD | 1 year of treatment | Preserved systolic function (EF: 82.20% vs. 66.22% in untreated ZDF).[12] | [12] |
| H9c2 cardiomyocytes | Doxorubicin-induced toxicity | 50 μM pretreatment | Significantly improved cell viability and attenuated mitochondrial oxidative stress.[13] | [13] |
| Langendorff perfused rat hearts | Imatinib-induced cardiotoxicity | 200 μM this compound | Prevented depletion of high-energy phosphates and oxidative damage.[3] | [3] |
Experimental Protocols
Insulin Sensitivity Assessment in Animal Models
-
Animal Models: Cholesterol-fed rabbits and genetically insulin-resistant Goto-Kakizaki (GK) rats are commonly used.[1][9] Wistar rats can be used to model drug-induced insulin resistance (e.g., with olanzapine).[1][14]
-
Methodology: The hyperinsulinemic-euglycemic clamp technique is the gold standard for assessing insulin sensitivity.[5][9]
-
Animals are fasted overnight.
-
A continuous infusion of insulin is administered to achieve a hyperinsulinemic state.
-
A variable infusion of glucose is simultaneously administered to maintain euglycemia (normal blood glucose levels).
-
The glucose infusion rate required to maintain euglycemia is a direct measure of insulin sensitivity.
-
-
Treatment Regimen: this compound is typically administered orally at doses ranging from 10 to 40 mg/kg for a specified period before the clamp procedure.[1][5][9]
Evaluation of Efficacy in Duchenne Muscular Dystrophy (DMD) Mouse Models
-
Animal Models: The mdx mouse, which has a mutation in the dystrophin gene, and the dystrophin/utrophin double-knockout (dko) mouse, which exhibits a more severe phenotype, are standard models.[10]
-
Methodology for Muscle Function:
-
Histological Analysis:
-
Muscle tissues are sectioned and stained to assess fibrosis (e.g., with Picrosirius Red) and myofiber size.[15]
-
-
Cardiac Function Assessment:
-
Echocardiography is used to measure parameters like ejection fraction and fractional shortening to assess systolic function.[10]
-
Membrane integrity can be assessed by measuring serum levels of muscle-derived enzymes like creatine (B1669601) kinase.
-
Assessment of Cardioprotective Effects
-
In Vivo Models: Spontaneously hypertensive rats (SHRs) and ageing Zucker Diabetic Fatty (ZDF) rats are used to model heart failure and diabetic cardiomyopathy, respectively.[6][12]
-
Methodology for Cardiac Function:
-
Echocardiography: Non-invasive imaging to assess cardiac structure and function, including ejection fraction, fractional shortening, and diastolic parameters.[12]
-
-
Ex Vivo/In Vitro Models:
-
Langendorff heart perfusion system: An isolated heart is perfused with a buffer, allowing for the direct assessment of drug effects on cardiac function and metabolism during ischemia-reperfusion.[1]
-
Cell culture models: Neonatal rat cardiomyocytes (NRCMs) or H9c2 cells are used to study cellular mechanisms of protection against stressors like hydrogen peroxide or doxorubicin.[6][13]
-
-
Mitochondrial Function Analysis:
-
Electron microscopy: To visualize mitochondrial morphology and ultrastructure.[6][16]
-
Western blotting: To quantify the expression of proteins involved in mitochondrial dynamics (e.g., MFN1, MFN2, OPA1, DRP1).[6]
-
ROS measurement: Using fluorescent probes to quantify the production of reactive oxygen species.[8][13]
-
Mitochondrial membrane potential assays: To assess the integrity of the mitochondrial membrane.[8][13]
-
The preclinical data on this compound robustly demonstrates its efficacy across a range of disease models, underpinned by its pleiotropic mechanisms of action targeting PARP, HSPs, JNK, and mitochondrial function. The quantitative data and established experimental protocols provide a solid foundation for its continued investigation and potential translation into clinical applications for metabolic, muscular, and cardiovascular diseases. Further research should focus on elucidating the precise molecular targets and optimizing therapeutic regimens for specific indications.
References
- 1. Pharmacological Overview of the this compound Chemical Agent as a New Drug Candidate for the Treatment of Symptoms of Metabolic Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound - a novel poly(ADP-ribose) polymerase inhibitor - protects against nephrotoxicity of cisplatin without compromising its antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound, a PARP-inhibitor, prevents imatinib-induced cardiotoxicity by activating Akt and suppressing JNK and p38 MAP kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Modulation of Mitochondrial Quality Control Processes by this compound in Oxidative Stress Scenarios: From Cell Culture to Heart Failure - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. This compound Protects against Oxidative Stress- or Lipopolysaccharide-Induced Mitochondrial Destabilization and Reduces Mitochondrial Production of Reactive Oxygen Species | PLOS One [journals.plos.org]
- 9. researchgate.net [researchgate.net]
- 10. This compound Improves Aspects of the Dystrophic Pathology in mdx and dko Mice with Differing Efficacies in Heart and Skeletal Muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. merckmillipore.com [merckmillipore.com]
- 12. Cardioprotective Role of this compound in Ageing Zucker Diabetic Fatty Rat (ZDF) Model: Extended Mitochondrial Longevity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. This compound Protects against Doxorubicin-Induced Cell Toxicity via Enhanced Mitochondrial Function | MDPI [mdpi.com]
- 14. A novel insulin sensitizer drug candidate-BGP-15-can prevent metabolic side effects of atypical antipsychotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. This compound Protects Mitochondria in Acute, Acetaminophen Overdose Induced Liver Injury - PMC [pmc.ncbi.nlm.nih.gov]
BGP-15 Phase II Clinical Trial Results: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
BGP-15, a nicotinic amidoxime (B1450833) derivative, has been investigated in Phase II clinical trials primarily for its potential as an insulin-sensitizing agent. This document provides a detailed overview of the available clinical trial data, experimental methodologies, and the proposed molecular mechanisms of action of this compound. A key Phase IIa clinical trial demonstrated that this compound significantly improves insulin (B600854) sensitivity in non-diabetic, insulin-resistant individuals. While another Phase II study in patients with Type 2 Diabetes Mellitus was conducted, the publicly available results are conflicting, with some sources indicating a lack of efficacy and others suggesting it was well-tolerated and effective. This whitepaper aims to consolidate the existing data to inform ongoing research and development efforts.
This compound Phase II Clinical Trial for Insulin Resistance
A pivotal Phase IIa, randomized, double-blind, placebo-controlled, multicenter study was conducted to evaluate the efficacy and safety of this compound in improving insulin sensitivity in non-diabetic patients with impaired glucose tolerance.[1][2]
Data Presentation
The following tables summarize the key design and outcomes of this clinical trial based on publicly available information.
Table 1: Study Design and Patient Demographics
| Parameter | Description |
| Study Title | Improvement of insulin sensitivity by a novel drug, this compound, in insulin-resistant patients: a proof of concept randomized double-blind clinical trial[1][2] |
| ClinicalTrials.gov ID | Not explicitly stated in the search results. |
| Phase | IIa |
| Number of Participants | 47[1][2] |
| Patient Population | Non-diabetic patients with impaired glucose tolerance and insulin resistance.[1][2] |
| Treatment Groups | - this compound 200 mg daily- this compound 400 mg daily- Placebo |
| Treatment Duration | 28 days[1][2] |
| Primary Efficacy Endpoint | Change in insulin sensitivity as measured by the hyperinsulinemic-euglycemic clamp technique.[1][2] |
Table 2: Efficacy Results - Improvement in Glucose Metabolism
| Outcome Measure | Result | p-value |
| Whole Body Insulin Sensitivity (M-1) | Significantly increased with both this compound doses compared to baseline and placebo.[1][2][3] | 0.032[1][2][3] |
| Total Body Glucose Utilization (M-2) | Significantly increased with both this compound doses compared to baseline and placebo.[1][2][3] | 0.035[1][2][3] |
| Muscle Tissue Glucose Utilization (M-3) | Significantly increased with both this compound doses compared to baseline and placebo.[1][2][3] | 0.040[1][2][3] |
| Fat-Free Body Mass Glucose Utilization (M-4) | Significantly increased with both this compound doses compared to baseline and placebo.[1][2][3] | 0.038[1][2][3] |
Note: Specific mean and standard deviation values for the glucose utilization rates (M-values) were not available in the provided search results. The data is based on the reported statistical significance from the study's abstract.
Experimental Protocols
1.2.1. Hyperinsulinemic-Euglycemic Clamp
The hyperinsulinemic-euglycemic clamp is the gold-standard method for assessing insulin sensitivity in vivo.[4] The general protocol involves:
-
Catheter Placement: Two intravenous catheters are inserted, one for the infusion of insulin and glucose, and the other, typically in a heated hand vein to arterialize the blood, for blood sampling.[4]
-
Insulin Infusion: A continuous infusion of insulin is administered to achieve a steady-state hyperinsulinemic condition. This suppresses endogenous glucose production.[4]
-
Glucose Infusion: A variable infusion of a glucose solution (e.g., 20% dextrose) is administered to maintain a constant blood glucose level (euglycemia).[4][5]
-
Blood Glucose Monitoring: Blood glucose levels are frequently monitored (e.g., every 5-10 minutes) to adjust the glucose infusion rate.[5]
-
Steady State: Once a steady state is reached for both insulin and glucose levels, the glucose infusion rate (GIR) is recorded.[4]
-
Calculation of Insulin Sensitivity: The GIR during the final period of the clamp (e.g., the last 30 minutes), often referred to as the M-value, serves as a direct measure of insulin-stimulated glucose disposal and thus, whole-body insulin sensitivity.[4]
1.2.2. Intravenous Glucose Tolerance Test (IVGTT)
Beta-cell function was assessed using an intravenous glucose tolerance test.[1][2] This test typically involves the intravenous administration of a bolus of glucose, followed by serial blood sampling to measure glucose and insulin concentrations over a period of time. These data are then used to model and calculate indices of insulin secretion and beta-cell function.
This compound Phase II Clinical Trial in Type 2 Diabetes Mellitus (NCT01069965)
A second Phase II clinical trial (NCT01069965) was initiated to evaluate the safety and efficacy of this compound as an add-on therapy in patients with Type 2 Diabetes Mellitus.[6]
Study Design
Table 3: NCT01069965 Study Design
| Parameter | Description |
| Study Title | Safety and Efficacy of this compound in Patients With Type 2 Diabetes Mellitus[6] |
| ClinicalTrials.gov ID | NCT01069965[6] |
| Phase | II |
| Patient Population | Patients with Type 2 Diabetes Mellitus on stable treatment with metformin (B114582) alone or in combination with a sulfonylurea.[6] |
| Treatment Groups | - this compound (100 mg, 200 mg, 400 mg daily) - Placebo[6] |
| Treatment Duration | 13 weeks[6] |
| Primary Outcome Measures | Change in HbA1c, fasting plasma glucose, and safety parameters. |
Clinical Trial Results
Molecular Mechanisms of Action and Signaling Pathways
This compound is believed to exert its effects through multiple molecular pathways, primarily revolving around the modulation of cellular stress responses and inflammation.
PARP-1 Inhibition
This compound is an inhibitor of Poly(ADP-ribose) polymerase-1 (PARP-1), an enzyme involved in DNA repair and cell death. By inhibiting PARP-1, this compound may reduce cellular damage and apoptosis.
JNK Signaling Pathway Modulation
This compound has been shown to inhibit the c-Jun N-terminal kinase (JNK) signaling pathway. JNK is a stress-activated protein kinase that, when activated, can phosphorylate and inhibit the insulin receptor substrate (IRS), leading to insulin resistance. By inhibiting JNK, this compound may restore insulin sensitivity.
HSF-1 and HSP72 Induction
This compound is a co-inducer of Heat Shock Protein 72 (HSP72) through the activation of Heat Shock Factor 1 (HSF-1). Increased levels of HSP72 are associated with improved cellular stress response and enhanced insulin sensitivity.
References
- 1. Improvement of insulin sensitivity by a novel drug, this compound, in insulin-resistant patients: a proof of concept randomized double-blind clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Defining Insulin Resistance From Hyperinsulinemic-Euglycemic Clamps - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. ClinicalTrials.gov [clinicaltrials.gov]
- 7. researchgate.net [researchgate.net]
Methodological & Application
BGP-15 Experimental Protocol for Cell Culture: Application Notes and Detailed Methodologies
For Researchers, Scientists, and Drug Development Professionals
Introduction
BGP-15, or O-[3-piperidino-2-hydroxy-1-propyl]-nicotinic acid amidoxime, is an experimental compound with significant cytoprotective properties, primarily attributed to its role as a PARP-1 (Poly [ADP-ribose] polymerase-1) inhibitor and a heat shock protein (HSP) co-inducer.[1][2] It has demonstrated therapeutic potential in a variety of preclinical models of diseases characterized by cellular stress, mitochondrial dysfunction, and inflammation, including Duchenne muscular dystrophy and insulin (B600854) resistance.[3][4][5] These application notes provide detailed protocols for utilizing this compound in cell culture experiments to investigate its effects on cellular stress responses, mitochondrial function, and relevant signaling pathways.
Mechanism of Action
This compound exerts its protective effects through a multi-faceted mechanism. It is known to enhance the expression of heat shock proteins, particularly HSP70, which act as molecular chaperones to maintain protein homeostasis.[4] Additionally, as a PARP-1 inhibitor, this compound prevents the overactivation of this enzyme in response to DNA damage, thus conserving cellular energy and reducing cell death.[1][2] The compound also modulates key signaling pathways, including the inhibition of pro-inflammatory and apoptotic pathways mediated by MAPKs such as JNK and p38.[6][7] A significant aspect of this compound's action is its ability to preserve mitochondrial integrity and function by reducing mitochondrial reactive oxygen species (ROS) production, promoting mitochondrial fusion, and enhancing mitochondrial biogenesis.[6][8][9]
Data Presentation: Summary of Quantitative Data
The following tables summarize quantitative data from various cell culture studies investigating the effects of this compound.
| Cell Line | Stressor | This compound Concentration | Treatment Duration | Outcome Measure | Result | Reference |
| Neonatal Rat Cardiomyocytes (NRCMs) | 150 µM H₂O₂ | 50 µM | 0.5 hours | Mitochondrial Fusion Proteins (OPA1, MFN1, MFN2) | Significant increase in stressed cells | [8] |
| H9c2 Cardiomyocytes | 0.1, 1, 3 µM Doxorubicin | 50 µM | 12 and 24 hours | Cell Viability | Significantly improved at both time points | [10] |
| H9c2 Cardiomyocytes | Doxorubicin | 50 µM | 24 hours | LDH Release | Ameliorated | [10] |
| WRL-68 Cells | 50 µM H₂O₂ | 50 µM | 3 hours | Mitochondrial Membrane Potential (JC-1 assay) | Protected against depolarization | [6] |
| WRL-68 Cells | 50 µM H₂O₂ | 0-50 µM | 24 hours | Cell Survival (SRB assay) | Increased in a concentration-dependent manner | [6] |
| Mouse Embryonic Fibroblasts (MEFs) | Heat Shock (40°C) | 10 µM | 1 hour pre-treatment | Hsp70 mRNA levels | 2.2-fold increase after 15 min of heat shock | [11] |
Experimental Protocols
Protocol 1: Assessment of this compound's Protective Effect Against Oxidative Stress
This protocol details the methodology to evaluate the cytoprotective effects of this compound against hydrogen peroxide (H₂O₂)-induced oxidative stress in neonatal rat cardiomyocytes (NRCMs).
Materials:
-
Neonatal Rat Cardiomyocytes (NRCMs)
-
Cell culture medium (e.g., DMEM supplemented with FBS and antibiotics)
-
This compound (stock solution in sterile water or DMSO)
-
Hydrogen peroxide (H₂O₂)
-
Phosphate-buffered saline (PBS)
-
Reagents for cell viability assay (e.g., MTT, PrestoBlue)
-
Reagents for Western blotting (lysis buffer, primary and secondary antibodies for mitochondrial fusion/fission proteins)
Procedure:
-
Cell Seeding: Seed NRCMs in appropriate culture vessels (e.g., 96-well plates for viability assays, 6-well plates for protein analysis) and allow them to adhere and grow to a desired confluency (typically 70-80%).
-
This compound Pre-treatment: Treat the cells with the desired concentration of this compound (e.g., 50 µM) for a specified duration (e.g., 0.5 hours). Include a vehicle control group (cells treated with the same volume of solvent used for this compound).
-
Induction of Oxidative Stress: Following this compound pre-treatment, introduce the oxidative stressor. For example, add H₂O₂ to the culture medium at a final concentration of 150 µM for 0.5 hours.[8] A control group without H₂O₂ treatment should also be maintained.
-
Outcome Assessment:
-
Cell Viability: After the stress period, wash the cells with PBS and perform a cell viability assay according to the manufacturer's instructions.
-
Western Blot Analysis: For protein analysis, lyse the cells and collect the protein extracts. Perform SDS-PAGE and Western blotting to analyze the expression levels of key proteins involved in mitochondrial dynamics (e.g., OPA1, MFN1, MFN2 for fusion; DRP1 for fission).
-
Protocol 2: Evaluation of this compound's Impact on Mitochondrial Membrane Potential
This protocol describes the use of the JC-1 dye to assess the effect of this compound on mitochondrial membrane potential in WRL-68 cells under oxidative stress.
Materials:
-
WRL-68 cells
-
Cell culture medium
-
This compound
-
Hydrogen peroxide (H₂O₂)
-
JC-1 dye
-
Fluorescence microscope or plate reader
Procedure:
-
Cell Culture and Treatment: Seed WRL-68 cells on glass coverslips or in black-walled, clear-bottom 96-well plates.
-
Treat the cells with 50 µM this compound for 3 hours, either alone or in combination with 50 µM H₂O₂.[6] Include appropriate control groups (untreated, H₂O₂ alone).
-
JC-1 Staining: After the treatment period, remove the medium and incubate the cells with JC-1 staining solution (typically 5-10 µg/mL) for 15-30 minutes at 37°C.
-
Washing: Wash the cells with PBS or culture medium to remove excess dye.
-
Imaging and Analysis:
-
Immediately visualize the cells under a fluorescence microscope. In healthy cells with high mitochondrial membrane potential, JC-1 forms aggregates that emit red fluorescence. In apoptotic or stressed cells with low potential, JC-1 remains in its monomeric form and emits green fluorescence.
-
Alternatively, quantify the fluorescence using a plate reader capable of detecting both red and green fluorescence. The ratio of red to green fluorescence is indicative of the mitochondrial membrane potential.
-
Mandatory Visualizations
Caption: Signaling pathways modulated by this compound in response to cellular stress.
Caption: General experimental workflow for studying this compound in cell culture.
References
- 1. Pharmacological Overview of the this compound Chemical Agent as a New Drug Candidate for the Treatment of Symptoms of Metabolic Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. merckmillipore.com [merckmillipore.com]
- 4. researchgate.net [researchgate.net]
- 5. Improvement of insulin sensitivity by a novel drug, this compound, in insulin-resistant patients: a proof of concept randomized double-blind clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound Protects against Oxidative Stress- or Lipopolysaccharide-Induced Mitochondrial Destabilization and Reduces Mitochondrial Production of Reactive Oxygen Species - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound Protects against Heart Failure by Enhanced Mitochondrial Biogenesis and Decreased Fibrotic Remodelling in Spontaneously Hypertensive Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Modulation of Mitochondrial Quality Control Processes by this compound in Oxidative Stress Scenarios: From Cell Culture to Heart Failure - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Modulation of Mitochondrial Quality Control Processes by this compound in Oxidative Stress Scenarios: From Cell Culture to Heart Failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Chaperone co-inducer this compound inhibits histone deacetylases and enhances the heat shock response through increased chromatin accessibility - PMC [pmc.ncbi.nlm.nih.gov]
BGP-15 Application Notes and Protocols for In Vivo Mouse Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
BGP-15, a hydroximic acid derivative, is a promising therapeutic agent with a multi-target profile, showing efficacy in a variety of preclinical models. It is recognized primarily as a poly(ADP-ribose) polymerase (PARP) inhibitor and a co-inducer of heat shock protein 72 (Hsp72).[1][2][3] Its mechanism of action also involves the modulation of key signaling pathways, including the inhibition of c-Jun N-terminal kinase (JNK) and the activation of Akt, which collectively contribute to its cytoprotective effects.[1][4] These properties make this compound a compound of interest for studying and potentially treating a range of conditions, including metabolic diseases, neurodegenerative disorders, and chemotherapy-induced toxicities.
This document provides a comprehensive overview of this compound dosage and administration for in vivo mouse models, based on published research. It includes a detailed data table summarizing dosages used in various studies, step-by-step experimental protocols for oral and intraperitoneal administration, and diagrams of the key signaling pathways influenced by this compound.
Data Presentation: this compound Dosage in Mouse Models
The following table summarizes the dosages of this compound used in various in vivo mouse models, as reported in the scientific literature. This information is intended to serve as a guide for designing new preclinical studies.
| Mouse Model | Condition | Route of Administration | Dosage | Vehicle | Key Findings |
| NMRI CV1 Mice | Cisplatin-induced nephrotoxicity | Oral (gavage) | 100-200 mg/kg | Not Specified | Prevented the development of acute renal failure.[2] |
| CD-1-nu/nu immunodeficient mice | Murine hepatoma xenografts | Intraperitoneal (IP) | 100 mg/kg/day | PBS | Decreased tumor weight and microvascular density.[5] |
| Familial Dysautonomia Model | Neurodegeneration | Not Specified | Not Specified | Not Specified | Improved mitochondrial function and protected neurons from dying.[6] |
| Heart Failure and Atrial Fibrillation Model | Cardiovascular disease | Oral (gavage) | 15 mg/kg/day | Saline | Enhanced cardiac function and reduced arrhythmia.[7] |
| mdx mice (Duchenne muscular dystrophy) | Muscular dystrophy | Oral (gavage) | 15 mg/kg | Not Specified | Did not improve skeletal muscle pathology in older mice.[7] |
| P-388 leukemia bearing mice | Cancer | Oral (gavage) | Not Specified | Not Specified | Increased mean survival time when co-administered with cisplatin (B142131).[8] |
Experimental Protocols
1. Preparation of this compound for In Vivo Administration
This compound is available as a dihydrochloride (B599025) salt. Its solubility in aqueous solutions is a critical factor for successful in vivo administration.
-
Vehicle Selection: Based on available data, this compound can be dissolved in saline for oral gavage and phosphate-buffered saline (PBS) for intraperitoneal injections.[5][7] For some applications, a solution of 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline has been suggested for achieving a concentration of 2 mg/mL.[9] It is recommended to perform small-scale solubility tests to determine the optimal vehicle for the desired concentration.
-
Preparation of Dosing Solution (Example for 20 mg/kg dose in a 25g mouse):
-
Calculate the required dose per animal:
-
Dose (mg) = 20 mg/kg * 0.025 kg = 0.5 mg
-
-
Determine the injection volume: A typical oral gavage volume for a mouse is 100-200 µL. Let's use 100 µL (0.1 mL).
-
Calculate the required concentration of the dosing solution:
-
Concentration (mg/mL) = 0.5 mg / 0.1 mL = 5 mg/mL
-
-
Prepare the solution:
-
Weigh the required amount of this compound powder.
-
Dissolve it in the chosen vehicle (e.g., sterile saline) to achieve the final concentration of 5 mg/mL. Gentle warming or sonication may be required to aid dissolution.[7]
-
Ensure the solution is clear and free of precipitation before administration.
-
It is recommended to prepare the working solution fresh on the day of use.[7]
-
-
2. Administration of this compound to Mice
Proper animal handling and administration techniques are crucial for animal welfare and the reliability of experimental results. All procedures should be performed in accordance with institutional animal care and use committee (IACUC) guidelines.
a) Oral Gavage
Oral gavage ensures the precise delivery of a specific volume of the compound directly into the stomach.
-
Materials:
-
Appropriately sized gavage needle (e.g., 18-20 gauge for adult mice, with a rounded tip).[10]
-
Syringe (1 mL).
-
Prepared this compound dosing solution.
-
-
Procedure:
-
Animal Restraint: Securely restrain the mouse by the scruff of the neck to immobilize the head and body. The head and body should be in a vertical alignment.[11]
-
Measure the Gavage Needle Length: Measure the distance from the tip of the mouse's nose to the last rib to estimate the correct insertion depth.[11]
-
Insertion: Gently insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the upper palate towards the esophagus. The mouse should swallow as the needle enters the esophagus.[10] Do not force the needle. If resistance is met, withdraw and re-attempt.
-
Administration: Once the needle is correctly positioned, slowly administer the this compound solution.[11]
-
Withdrawal: Gently remove the needle along the same path of insertion.
-
Monitoring: Observe the mouse for a few minutes after the procedure for any signs of distress, such as labored breathing.[12]
-
b) Intraperitoneal (IP) Injection
IP injection is a common route for systemic administration of compounds.
-
Materials:
-
Sterile syringe (1 mL) with an appropriate needle (e.g., 25-27 gauge).
-
Prepared this compound dosing solution.
-
-
Procedure:
-
Animal Restraint: Scruff the mouse and position it to expose the abdomen.
-
Injection Site: The injection should be made into the lower right or left quadrant of the abdomen to avoid puncturing the bladder or cecum.[13]
-
Injection: Insert the needle at a shallow angle (approximately 15-20 degrees). Aspirate briefly to ensure no fluid (e.g., urine, blood) is drawn back, which would indicate incorrect placement.
-
Administration: Slowly inject the this compound solution.
-
Withdrawal: Remove the needle and return the mouse to its cage.
-
Monitoring: Observe the animal for any adverse reactions.
-
Signaling Pathways and Experimental Workflow
Signaling Pathways of this compound
The following diagrams illustrate the key signaling pathways modulated by this compound.
Caption: Key signaling pathways modulated by this compound.
Experimental Workflow for In Vivo this compound Studies
The following diagram outlines a typical workflow for conducting an in vivo study with this compound in a mouse model.
Caption: Experimental workflow for this compound in vivo studies.
References
- 1. researchgate.net [researchgate.net]
- 2. Pharmacological Overview of the this compound Chemical Agent as a New Drug Candidate for the Treatment of Symptoms of Metabolic Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacological Overview of the this compound Chemical Agent as a New Drug Candidate for the Treatment of Symptoms of Metabolic Syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound, a PARP-inhibitor, prevents imatinib-induced cardiotoxicity by activating Akt and suppressing JNK and p38 MAP kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Influence of this compound, a nicotinic amidoxime derivative, on the vascularization and growth of murine hepatoma xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
- 8. This compound - a novel poly(ADP-ribose) polymerase inhibitor - protects against nephrotoxicity of cisplatin without compromising its antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound | PARP | TargetMol [targetmol.com]
- 10. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 11. ouv.vt.edu [ouv.vt.edu]
- 12. Institutional protocols for the oral administration (gavage) of chemicals and microscopic microbial communities to mice: Analytical consensus - PMC [pmc.ncbi.nlm.nih.gov]
- 13. m.youtube.com [m.youtube.com]
Application Notes and Protocols for BGP-15 Administration in Rat Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
BGP-15, a hydroximic acid derivative, is a promising therapeutic agent with a range of cytoprotective effects. It is recognized as a co-inducer of Hsp72, a poly (ADP-ribose) polymerase (PARP) inhibitor, and a modulator of key signaling pathways involved in cellular stress, inflammation, and metabolism.[1][2] This document provides detailed application notes and protocols for the administration of this compound in rat studies, covering oral, intraperitoneal, and intravenous routes. The information is compiled from various scientific studies to assist researchers in designing and executing their experimental protocols.
Chemical Properties
-
Chemical Name: (Z)-(N′-(2-hydroxy-3-(piperidin-1-yl)propoxy)-3-pyridine-carboximidamide) dihydrochloride[2]
-
Molecular Formula: C₁₄H₂₂N₄O₂·2HCl[2]
-
Molecular Weight: 351.272 g/mol [2]
-
Solubility: Good water solubility (28 mg/mL in deionized water at 25 °C)[2]
Data Presentation
Table 1: Summary of this compound Administration Parameters in Rat Studies (Oral Route)
| Rat Strain | Dosage | Vehicle | Administration Method | Frequency | Duration | Study Focus |
| Zucker Diabetic Fatty (ZDF) Rats | 10 mg/kg | Hydroxyethyl (B10761427) cellulose (B213188): distilled water (1:5 mixture) | Oral gavage | Daily | 52 weeks | Diabetic Cardiomyopathy[3] |
| Spontaneously Hypertensive Rats (SHR) | 25 mg/kg | Drinking water | Ad libitum | Daily | 18 weeks | Heart Failure[4][5] |
| Goto-Kakizaki (GK) Rats | 10, 20, 30 mg/kg | Distilled water | Oral gavage | Daily | 5 days | Insulin Sensitivity[2] |
| Sprague-Dawley Rats | 40 mg/kg | Not Specified | Not Specified | Daily | 10 days | Ventilation-induced diaphragm dysfunction[6] |
Table 2: General Guidelines for Intraperitoneal and Intravenous Administration of this compound in Rats
| Administration Route | Recommended Dosage Range | Common Vehicle | Maximum Volume | Needle Gauge |
| Intraperitoneal (IP) | 10 mg/kg/day (co-administered with imatinib)[7] | Saline or PBS | 10-20 mL/kg[8] | 23-25 G[9] |
| Intravenous (IV) | 40 mg/kg (mentioned in review)[10] | Saline or PBS | Bolus: 1-5 mL/kg[8] | 23-25 G (tail vein)[11] |
Experimental Protocols
Oral Administration Protocol (Oral Gavage)
This protocol is based on a study using Zucker Diabetic Fatty (ZDF) rats.[3]
Materials:
-
This compound
-
Vehicle: Hydroxyethyl cellulose and sterile distilled water
-
Gavage needles (16-18 gauge, 2-3 inches in length with a rounded tip for rats)[9]
-
Syringes
-
Animal scale
Procedure:
-
Preparation of this compound Solution:
-
Prepare a 1:5 mixture of hydroxyethyl cellulose and distilled water to serve as the vehicle.
-
Dissolve the calculated amount of this compound in the vehicle to achieve the desired final concentration for a 10 mg/kg dosage. Ensure the solution is homogenous.
-
-
Animal Handling and Dosing:
-
Weigh the rat to determine the precise volume of the this compound solution to be administered.
-
Gently restrain the rat.
-
Measure the appropriate length for gavage needle insertion by holding the needle alongside the rat, with the tip at the corner of the mouth and the end at the last rib. Mark this length on the needle.
-
Carefully insert the gavage needle into the esophagus and advance it to the predetermined mark.
-
Slowly administer the this compound solution.
-
Withdraw the needle gently.
-
Monitor the animal for a short period after administration for any signs of distress.
-
-
Frequency and Duration:
-
Administer daily for the duration of the study (e.g., 52 weeks as per the cited study).[3]
-
Intraperitoneal (IP) Injection Protocol
This protocol provides a general guideline based on common laboratory practices and a mentioned dosage.
Materials:
-
This compound
-
Vehicle: Sterile saline or Phosphate Buffered Saline (PBS)
-
Syringes
-
Needles (23-25 gauge)[9]
-
Animal scale
Procedure:
-
Preparation of this compound Solution:
-
Dissolve the calculated amount of this compound in sterile saline or PBS to achieve the desired concentration for a 10 mg/kg dosage. Ensure the solution is sterile.
-
-
Animal Handling and Injection:
-
Weigh the rat to determine the correct injection volume.
-
Restrain the rat securely, exposing the abdomen.
-
Locate the injection site in the lower right quadrant of the abdomen to avoid puncturing the cecum, bladder, or other organs.
-
Insert the needle at a 30-45 degree angle into the peritoneal cavity.
-
Aspirate briefly to ensure no blood or urine is drawn, confirming correct needle placement.
-
Inject the this compound solution slowly.
-
Withdraw the needle and apply gentle pressure to the injection site if necessary.
-
Return the animal to its cage and monitor for any adverse reactions.
-
-
Frequency and Duration:
-
Administer daily or as required by the experimental design.
-
Intravenous (IV) Injection Protocol (Tail Vein)
This protocol provides a general guideline for intravenous administration via the lateral tail vein.
Materials:
-
This compound
-
Vehicle: Sterile saline or PBS
-
Syringes
-
Needles (23-25 gauge)[11]
-
Animal scale
-
Restraining device for rats
-
Heat lamp or warm water bath to induce vasodilation
Procedure:
-
Preparation of this compound Solution:
-
Dissolve the calculated amount of this compound in sterile saline or PBS to achieve the desired concentration. Ensure the solution is sterile and free of particulates.
-
-
Animal Handling and Injection:
-
Weigh the rat to determine the injection volume.
-
Place the rat in a restraining device.
-
Warm the tail using a heat lamp or by immersing it in warm water (40-45°C) for a few minutes to dilate the lateral tail veins.
-
Disinfect the injection site on the tail with an appropriate antiseptic.
-
With the bevel of the needle facing up, insert the needle into one of the lateral tail veins at a shallow angle.
-
A flash of blood in the needle hub indicates successful entry into the vein.
-
Slowly inject the this compound solution. If swelling occurs, the needle is not in the vein; withdraw and re-attempt at a more proximal site.
-
After injection, withdraw the needle and apply gentle pressure to the site to prevent bleeding.
-
Return the animal to its cage and monitor for any adverse effects.
-
-
Frequency and Duration:
-
Administer as a single bolus or as required by the experimental design.
-
Mandatory Visualization
Signaling Pathways of this compound
Caption: this compound Signaling Pathways.
Experimental Workflow: Oral Gavage Administration
Caption: Workflow for Oral Gavage Administration.
Experimental Workflow: Intraperitoneal Injection
Caption: Workflow for Intraperitoneal Injection.
References
- 1. cdn-links.lww.com [cdn-links.lww.com]
- 2. researchgate.net [researchgate.net]
- 3. Pharmacokinetic Characterization and Bioavailability Barrier for the Key Active Components of Botanical Drug Antitumor B (ATB) in Mice for Chemoprevention of Oral Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. The Drug Candidate this compound Delays the Onset of Diastolic Dysfunction in the Goto-Kakizaki Rat Model of Diabetic Cardiomyopathy [mdpi.com]
- 7. Preclinical Pharmacokinetics and Bioavailability of Oxypeucedanin in Rats after Single Intravenous and Oral Administration - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Intraperitoneal Route of Drug Administration: Should it Be Used in Experimental Animal Studies? - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. scienceopen.com [scienceopen.com]
Application Notes and Protocols for Western Blot Analysis of BGP-15 Treated Cells
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing Western blot analysis to investigate the cellular effects of BGP-15, a promising drug candidate with multifaceted mechanisms of action. This compound is known to modulate several key signaling pathways, including the heat shock response, PARP inhibition, insulin (B600854) signaling, and inflammatory pathways. The following protocols and data will enable researchers to effectively probe these pathways in this compound treated cells.
Introduction to this compound
This compound is a hydroximic acid derivative that functions as a co-inducer of heat shock proteins (HSPs), particularly Hsp72, and as a PARP-1 (Poly [ADP-ribose] polymerase 1) inhibitor.[1][2] Its pleiotropic effects extend to improving insulin sensitivity and mitigating inflammatory responses, making it a compound of interest for various therapeutic applications.[3][4] Western blotting is an indispensable technique to elucidate the molecular mechanisms underlying this compound's effects by quantifying changes in the expression and phosphorylation status of key signaling proteins.
Key Signaling Pathways Modulated by this compound
This compound treatment impacts several critical cellular signaling cascades:
-
Heat Shock Response: this compound enhances the expression of heat shock proteins, such as HSP70, which are crucial for protein folding and cellular stress resistance.[1][5]
-
PARP Inhibition: As a PARP inhibitor, this compound can protect against DNA damage-induced cell death.[1][6]
-
Insulin Signaling: this compound has been shown to improve insulin sensitivity, partly through the activation of Akt and subsequent inhibition of GSK-3β.[1][3]
-
Inflammatory Signaling: this compound can suppress inflammatory pathways by inhibiting the activation of JNK and p38 MAP kinases.[3][7] It has also been shown to decrease the expression of NF-κB.
Data Presentation: Quantitative Western Blot Analysis of this compound Treated Cells
The following tables summarize quantitative data from representative Western blot experiments, demonstrating the effects of this compound on key protein targets.
Table 1: Effect of this compound on Heat Shock Protein 70 (HSP70) Expression
| Treatment Group | HSP70 Expression (Fold Change vs. Control) | Reference |
| Control | 1.0 | [8] |
| This compound Treated | 1.8 | [8] |
Table 2: Effect of this compound on Insulin Signaling Intermediates
| Treatment Group | Phospho-Akt (Ser473) / Total Akt (Ratio) | Reference |
| Control | 1.0 | [3] |
| This compound Treated | 2.5 | [3] |
Table 3: Effect of this compound on Inflammatory Signaling Kinases
| Treatment Group | Phospho-JNK / Total JNK (Ratio) | Phospho-p38 / Total p38 (Ratio) | NF-κB p65 Expression (Fold Change vs. Control) | Reference |
| Control | 1.0 | 1.0 | 1.0 | [3][8] |
| This compound Treated | 0.4 | 0.5 | 0.6 | [3][8] |
Table 4: Effect of this compound on Mitochondrial Dynamics Proteins under Oxidative Stress
| Treatment Group | OPA1 (Fold Change vs. H₂O₂) | MFN1 (Fold Change vs. H₂O₂) | MFN2 (Fold Change vs. H₂O₂) | Fis1 (Fold Change vs. H₂O₂) | DRP1 (Mitochondrial) (Fold Change vs. H₂O₂) | Reference |
| H₂O₂ | 1.0 | 1.0 | 1.0 | 1.0 | 1.0 | [9] |
| H₂O₂ + this compound | 1.5 | 1.6 | 1.7 | 0.6 | 0.5* | [9] |
*Statistically significant change (p < 0.05) compared to the H₂O₂-stressed group.[9]
Experimental Protocols
Protocol 1: General Western Blotting for this compound Treated Adherent Cells
This protocol provides a standard procedure for analyzing protein expression and phosphorylation in cultured cells following this compound treatment.
Materials:
-
Cell culture medium
-
This compound (in a suitable solvent, e.g., DMSO or water)
-
Phosphate-Buffered Saline (PBS), ice-cold
-
RIPA Lysis Buffer (e.g., 25mM Tris-HCl pH 7.6, 150mM NaCl, 1% NP-40, 1% sodium deoxycholate, 0.1% SDS) supplemented with protease and phosphatase inhibitors
-
Cell scraper
-
Microcentrifuge tubes
-
BCA Protein Assay Kit
-
Laemmli sample buffer (2x)
-
SDS-PAGE gels
-
Nitrocellulose or PVDF membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in TBST)
-
Primary antibodies (specific to target proteins)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat cells with the desired concentration of this compound for the specified duration. Include a vehicle-treated control group.[9]
-
Cell Lysis:
-
Aspirate the culture medium and wash the cells twice with ice-cold PBS.[10]
-
Add an appropriate volume of ice-cold RIPA buffer with freshly added inhibitors to the dish (e.g., 1 mL for a 10 cm dish).[11]
-
Scrape the cells using a cold cell scraper and transfer the lysate to a pre-chilled microcentrifuge tube.[11]
-
Incubate on ice for 30 minutes with occasional vortexing.[11]
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.[10]
-
Carefully transfer the supernatant (protein extract) to a new tube.[10]
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.[8]
-
Sample Preparation:
-
Normalize the protein concentration of all samples with lysis buffer.
-
Add an equal volume of 2x Laemmli sample buffer to each lysate.
-
Boil the samples at 95-100°C for 5-10 minutes.[11]
-
-
SDS-PAGE and Protein Transfer:
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.[8]
-
Incubate the membrane with the primary antibody (diluted in blocking buffer as per the manufacturer's recommendation) overnight at 4°C with gentle agitation.[9]
-
Wash the membrane three times for 5-10 minutes each with TBST.[10]
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.[10]
-
Wash the membrane three times for 10 minutes each with TBST.[10]
-
-
Detection and Analysis:
-
Prepare the chemiluminescent substrate according to the manufacturer's instructions and apply it to the membrane.[8]
-
Capture the chemiluminescent signal using an imaging system.
-
Perform densitometric analysis of the protein bands using appropriate software. Normalize the target protein signal to a loading control (e.g., GAPDH, β-actin, or total protein stain).
-
Visualizations: Signaling Pathways and Experimental Workflow
Caption: this compound's multifaceted signaling effects.
Caption: Western blot experimental workflow.
References
- 1. Chaperone co-inducer this compound inhibits histone deacetylases and enhances the heat shock response through increased chromatin accessibility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. creative-diagnostics.com [creative-diagnostics.com]
- 5. Quantitative Western Blot Analysis | Thermo Fisher Scientific - TW [thermofisher.com]
- 6. Induction of apoptosis and inhibition of prostate and breast cancer growth by this compound, a new calcipotriene-derived vitamin D3 analog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound - a novel poly(ADP-ribose) polymerase inhibitor - protects against nephrotoxicity of cisplatin without compromising its antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Modulation of Mitochondrial Quality Control Processes by this compound in Oxidative Stress Scenarios: From Cell Culture to Heart Failure - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Chaperone co-inducer this compound inhibits histone deacetylases and enhances the heat shock response through increased chromatin accessibility - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: BGP-15 In Vitro Cytotoxicity Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
BGP-15, a hydroximic acid derivative, is a novel drug candidate with a range of cytoprotective effects. It is recognized primarily as a poly(ADP-ribose) polymerase-1 (PARP-1) inhibitor, a co-inducer of heat shock protein 72 (Hsp72), and a modulator of various signaling pathways, including the JNK and Akt pathways.[1][2][3] These mechanisms contribute to its ability to enhance cellular stress resilience, protect against mitochondrial dysfunction, and reduce oxidative stress.[1][2][4] Understanding the cytotoxic potential of this compound is crucial for its development as a therapeutic agent. This document provides a detailed protocol for assessing the in vitro cytotoxicity of this compound using the MTT assay, a reliable and widely used colorimetric method for determining cell viability.[5][6][7]
Data Presentation
The following table summarizes hypothetical data from an MTT assay evaluating the cytotoxicity of this compound on a selected cell line after 48 hours of exposure.
| This compound Concentration (µM) | Mean Absorbance (570 nm) | Standard Deviation | Cell Viability (%) |
| 0 (Vehicle Control) | 1.254 | 0.089 | 100.0 |
| 10 | 1.231 | 0.076 | 98.2 |
| 50 | 1.198 | 0.091 | 95.5 |
| 100 | 1.152 | 0.085 | 91.9 |
| 200 | 1.087 | 0.079 | 86.7 |
| 500 | 0.876 | 0.063 | 69.8 |
| 1000 | 0.543 | 0.051 | 43.3 |
Experimental Protocols
MTT Assay Protocol for this compound Cytotoxicity
This protocol outlines the steps for determining the effect of this compound on cell viability using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
Materials:
-
This compound compound
-
Selected cancer or normal cell line (e.g., HeLa, HepG2, or primary cells)
-
Dulbecco's Modified Eagle Medium (DMEM) or other appropriate cell culture medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin (B12071052) solution
-
Trypsin-EDTA solution
-
Phosphate-Buffered Saline (PBS), sterile
-
MTT solution (5 mg/mL in sterile PBS)[6]
-
Dimethyl sulfoxide (B87167) (DMSO) or other suitable solubilizing agent
-
96-well flat-bottom sterile cell culture plates
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader capable of measuring absorbance at 570 nm
Procedure:
-
Cell Seeding:
-
Culture the selected cell line in appropriate medium supplemented with 10% FBS and 1% penicillin-streptomycin in a CO2 incubator.
-
Harvest the cells using trypsin-EDTA and perform a cell count.
-
Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.
-
Incubate the plate overnight to allow for cell attachment.[8]
-
-
Compound Preparation and Treatment:
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO).
-
Perform serial dilutions of the this compound stock solution in culture medium to achieve the desired final concentrations (e.g., 10, 50, 100, 200, 500, 1000 µM). The final solvent concentration should not exceed 0.5% to avoid solvent-induced cytotoxicity.[9]
-
Include a vehicle control (medium with the same concentration of solvent used for this compound) and an untreated control (medium only).
-
Carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions or control solutions to the respective wells in triplicate.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.[7][9]
-
Incubate the plate for 2-4 hours at 37°C in a CO2 incubator.[9]
-
After incubation, carefully remove the medium containing MTT.
-
Add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.[10]
-
Gently shake the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution.[6][9]
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at 570 nm using a microplate reader.[9]
-
Calculate the percentage of cell viability using the following formula:
-
% Cell Viability = (Mean Absorbance of Treated Wells / Mean Absorbance of Vehicle Control Wells) x 100 [10]
-
-
Plot a dose-response curve of cell viability versus this compound concentration to determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
-
Mandatory Visualization
Caption: Experimental workflow for the this compound in vitro cytotoxicity MTT assay.
Caption: Simplified signaling pathway of this compound's cytoprotective effects.
References
- 1. researchgate.net [researchgate.net]
- 2. Pharmacological Overview of the this compound Chemical Agent as a New Drug Candidate for the Treatment of Symptoms of Metabolic Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 3. BGP 15 - AdisInsight [adisinsight.springer.com]
- 4. This compound Protects against Doxorubicin-Induced Cell Toxicity via Enhanced Mitochondrial Function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 6. MTT assay protocol | Abcam [abcam.com]
- 7. merckmillipore.com [merckmillipore.com]
- 8. LDH assay kit guide: Principles and applications | Abcam [abcam.com]
- 9. benchchem.com [benchchem.com]
- 10. japsonline.com [japsonline.com]
Measuring PARP Inhibition by BGP-15 In Vitro: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Poly(ADP-ribose) polymerases (PARPs) are a family of enzymes critical to cellular processes, most notably DNA repair and the maintenance of genomic stability.[1][2] Upon detecting DNA damage, particularly single-strand breaks (SSBs), PARP-1 is activated and catalyzes the synthesis of poly(ADP-ribose) (PAR) chains on itself and other nuclear proteins using NAD+ as a substrate.[3] This PARylation process serves as a scaffold to recruit DNA repair machinery.[3] Inhibition of PARP has emerged as a promising therapeutic strategy in oncology, especially for cancers with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations, through a concept known as synthetic lethality.[1][4]
BGP-15, a nicotinic amidoxime (B1450833) derivative, has been identified as a PARP inhibitor.[5][6] It has been shown to exert protective effects in various models of cellular stress, including ischemia-reperfusion injury and chemotherapy-induced toxicity.[6][7] Understanding the in vitro inhibitory activity of this compound against PARP is crucial for its continued development as a therapeutic agent. These application notes provide detailed protocols for measuring the in vitro enzymatic activity of PARP and for evaluating the inhibitory potential of this compound.
Data Presentation
The inhibitory potency of this compound and other common PARP inhibitors is summarized in the table below. The half-maximal inhibitory concentration (IC50) is a measure of the concentration of a drug that is required for 50% inhibition in vitro. The inhibition constant (Ki) is an indicator of the potency of an inhibitor; it is the concentration required to produce half-maximum inhibition.
| Compound | Target | IC50 | Ki | Inhibition Type | Reference |
| This compound | PARP | 120 µM | 57 ± 6 µM | Mixed-type (noncompetitive) | [5] |
| Olaparib | PARP1 | ~7-8 nM | - | Competitive | [8] |
| Niraparib | PARP1 | - | - | Competitive | [4] |
| Rucaparib | PARP1 | - | - | Competitive | [4] |
| Talazoparib | PARP1 | - | - | Competitive | [4] |
Signaling Pathways and Experimental Workflow
PARP1 Signaling in DNA Single-Strand Break Repair
The following diagram illustrates the central role of PARP1 in the base excision repair (BER) pathway, a major pathway for repairing single-strand DNA breaks. DNA damage activates PARP1, which then recruits other repair proteins. Inhibition by this compound blocks this process.
Caption: PARP1 signaling in DNA repair and this compound inhibition.
Experimental Workflow for IC50 Determination of this compound
This diagram outlines a generalized workflow for determining the half-maximal inhibitory concentration (IC50) of this compound using an in vitro PARP activity assay.
Caption: Workflow for determining the IC50 of this compound.
Experimental Protocols
The following protocols are based on established methods for measuring PARP activity and can be adapted to evaluate the inhibitory effect of this compound. A chemiluminescent assay is detailed below, as it offers high sensitivity.
Protocol 1: In Vitro PARP1 Chemiluminescent Assay
This assay measures the incorporation of biotinylated NAD+ into histone proteins, a reaction catalyzed by PARP1 in the presence of activated DNA.[9] The resulting biotinylated histones are detected with streptavidin-horseradish peroxidase (HRP) and a chemiluminescent substrate. The light produced is proportional to PARP1 activity.
Materials and Reagents:
-
Recombinant human PARP1 enzyme
-
Histone-coated 96-well plates
-
Activated DNA
-
Biotinylated NAD+
-
PARP Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 10 mM MgCl2, 1 mM DTT)
-
This compound
-
Positive control inhibitor (e.g., Olaparib)
-
DMSO (for dissolving compounds)
-
Blocking Buffer (e.g., 3% BSA in PBST)
-
Wash Buffer (PBST: PBS with 0.05% Tween-20)
-
Streptavidin-HRP
-
Chemiluminescent HRP substrate
-
Microplate luminometer
Procedure:
-
Plate Preparation:
-
If not using pre-coated plates, coat a 96-well plate with histones overnight at 4°C.
-
Wash the wells three times with 200 µL of Wash Buffer per well.
-
Block the wells by adding 200 µL of Blocking Buffer to each well and incubate for 90 minutes at room temperature.[9]
-
Wash the plate three times with 200 µL of Wash Buffer per well and tap dry.[9]
-
-
Inhibitor Preparation:
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Prepare serial dilutions of this compound. A 10-point, 3-fold serial dilution starting from 1 mM down to approximately 50 nM is a reasonable starting range to capture the reported IC50 of 120 µM.
-
Prepare serial dilutions of a positive control inhibitor (e.g., Olaparib) starting from 1 µM.
-
-
Assay Reaction:
-
Set up the plate layout, including wells for "Blank" (no enzyme), "Positive Control" (enzyme, no inhibitor), and "Test Inhibitor" at various concentrations. All conditions should be performed in duplicate or triplicate.
-
Prepare a Master Mix containing PARP Assay Buffer, Activated DNA, and Biotinylated NAD+.
-
Add 2.5 µL of the appropriate inhibitor dilution or DMSO vehicle (for the Positive Control) to the designated wells.[9]
-
Add 12.5 µL of the Master Mix to all wells except the "Blank".[9]
-
Add diluted PARP1 enzyme to all wells except the "Blank".
-
Add 10 µL of 1x PARP Assay Buffer to the "Blank" wells.[9]
-
Incubate the plate at room temperature for 1 hour.[9]
-
-
Detection:
-
Wash the plate three times with 200 µL of Wash Buffer per well.
-
Dilute Streptavidin-HRP in Blocking Buffer (e.g., 1:500).[9]
-
Add 50 µL of diluted Streptavidin-HRP to each well and incubate for 30 minutes at room temperature.[9]
-
Wash the plate three times with 200 µL of Wash Buffer per well.
-
Prepare the chemiluminescent HRP substrate according to the manufacturer's instructions.
-
Add 50 µL of the substrate to each well.
-
Immediately measure the chemiluminescence using a microplate reader.[9]
-
Data Analysis:
-
Subtract the average "Blank" signal from all other readings.
-
Calculate the percent inhibition for each this compound concentration relative to the "Positive Control" (0% inhibition).
-
% Inhibition = 100 x (1 - (Signal with Inhibitor / Signal of Positive Control))
-
-
Plot the percent inhibition against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.[4]
Alternative Assay Formats
While the chemiluminescent assay is highly sensitive, other formats can also be employed to measure PARP inhibition by this compound.
-
Colorimetric Assay: This assay is similar to the chemiluminescent assay but uses a colorimetric HRP substrate. The absorbance is read using a microplate spectrophotometer.
-
Fluorometric Assay: This method can measure the consumption of NAD+ or the formation of nicotinamide, a byproduct of the PARP reaction.[10]
-
Homogeneous Assays (e.g., AlphaLISA®): These are no-wash, bead-based assays that offer high throughput and are less prone to interference from colored compounds.[8][11]
Broader Signaling Effects of this compound
This compound has been shown to modulate several signaling pathways beyond direct PARP inhibition, contributing to its cytoprotective effects. These include the activation of the pro-survival Akt pathway and the suppression of stress-activated JNK and p38 MAP kinases.[12]
Caption: this compound modulates multiple cellular signaling pathways.
Conclusion
The protocols and information provided in these application notes offer a comprehensive guide for the in vitro characterization of this compound as a PARP inhibitor. The detailed methodologies and data presentation standards are intended to support researchers in obtaining reliable and reproducible results. Further investigation into the multifaceted signaling effects of this compound will continue to elucidate its therapeutic potential.
References
- 1. The multifaceted roles of PARP1 in DNA repair and chromatin remodelling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Multifaceted Role of PARP-1 in DNA Repair and Inflammation: Pathological and Therapeutic Implications in Cancer and Non-Cancer Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. This compound - a novel poly(ADP-ribose) polymerase inhibitor - protects against nephrotoxicity of cisplatin without compromising its antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound | PARP | TargetMol [targetmol.com]
- 8. bpsbioscience.com [bpsbioscience.com]
- 9. benchchem.com [benchchem.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. bpsbioscience.com [bpsbioscience.com]
- 12. This compound, a PARP-inhibitor, prevents imatinib-induced cardiotoxicity by activating Akt and suppressing JNK and p38 MAP kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
BGP-15 In Vitro Application Notes and Protocols for Researchers
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the in vitro use of BGP-15, a promising chaperone co-inducer and PARP (Poly[ADP-ribose] polymerase) inhibitor. The following sections detail recommended treatment durations, experimental protocols for key assays, and outline the primary signaling pathways modulated by this compound.
Data Presentation: this compound In Vitro Treatment Parameters
The following table summarizes the diverse applications of this compound across various cell lines and experimental contexts, providing a quick reference for designing in vitro studies.
| Cell Line | Assay | This compound Concentration | Treatment Duration | Reference |
| Neonatal Rat Cardiomyocytes (NRCMs) | Mitochondrial Fragmentation | 50 µM | 0.5 hours | [1] |
| WRL-68 (human liver epithelial) | H₂O₂-induced cell death | 0-50 µM | 24 hours | [2] |
| U-251 MG (human glioma) | LPS-induced mitochondrial depolarization | 50 µM | 1 hour | [2] |
| H9c2 (rat heart myoblasts) | Doxorubicin-induced cardiotoxicity | 50 µM (pretreatment) | 24 hours | [3] |
| HEK293T (human embryonic kidney) | HSF1 acetylation | 10 µM | 1 hour | [4] |
| 3T3-L1 (mouse adipocytes) | Fat accumulation | Not specified | Not specified | [5] |
| LNCaP (human prostate cancer) | Cell viability, Apoptosis | 5 µM | 20 hours | |
| MCF-7 (human breast cancer) | Cell viability, Apoptosis | 5 µM | 20 hours | |
| Rat heart (Langendorff perfusion) | Imatinib-induced cardiotoxicity | 200 µM | Not specified | [2] |
Key In Vitro Experimental Protocols
The following are detailed protocols for common in vitro assays used to characterize the effects of this compound.
Cell Viability Assay (MTT Assay)
This protocol is for determining the effect of this compound on cell viability.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound (stock solution in a suitable solvent, e.g., DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.
-
This compound Treatment: Prepare serial dilutions of this compound in complete culture medium from your stock solution. Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with the same concentration of solvent as the highest this compound concentration).
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well.
-
Incubation with MTT: Incubate the plate for 2-4 hours at 37°C until a purple formazan (B1609692) precipitate is visible.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Express the results as a percentage of the vehicle-treated control.
Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)
This protocol is for quantifying apoptosis induced or inhibited by this compound using flow cytometry.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound
-
6-well cell culture plates
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the desired concentrations of this compound and/or an apoptosis-inducing agent for the appropriate duration.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant containing floating cells.
-
Washing: Wash the cells twice with ice-cold PBS by centrifugation at 500 x g for 5 minutes.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1 x 10⁶ cells/mL.
-
Staining: Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within 1 hour.
-
Live cells: Annexin V-negative and PI-negative
-
Early apoptotic cells: Annexin V-positive and PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive
-
Necrotic cells: Annexin V-negative and PI-positive
-
Western Blot Analysis of Hsp70 Expression
This protocol details the detection of changes in Hsp70 protein expression following this compound treatment.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound
-
6-well cell culture plates
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against Hsp70
-
Primary antibody against a loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis: Treat cells with this compound as required. After treatment, wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.
-
Sample Preparation: Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and boil for 5 minutes.
-
SDS-PAGE: Separate the protein samples on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody against Hsp70 and the loading control antibody overnight at 4°C.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Add ECL substrate and visualize the protein bands using an imaging system.
-
Data Analysis: Quantify the band intensities and normalize the Hsp70 signal to the loading control.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the key signaling pathways modulated by this compound and a general experimental workflow for its in vitro characterization.
This compound modulates multiple key signaling pathways.
References
- 1. Modulation of Mitochondrial Quality Control Processes by this compound in Oxidative Stress Scenarios: From Cell Culture to Heart Failure - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Induction of apoptosis and inhibition of prostate and breast cancer growth by this compound, a new calcipotriene-derived vitamin D3 analog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound - a novel poly(ADP-ribose) polymerase inhibitor - protects against nephrotoxicity of cisplatin without compromising its antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
BGP-15 Delivery Methods for Animal Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
BGP-15, a hydroximic acid derivative, is a promising therapeutic agent with a multi-target mechanism of action. It is recognized as a co-inducer of Heat Shock Protein 72 (Hsp72), an inhibitor of Poly(ADP-ribose) polymerase-1 (PARP-1), and a modulator of key signaling pathways involved in cellular stress, inflammation, and metabolism.[1][2][3] Animal studies have demonstrated its potential in a variety of disease models, including insulin (B600854) resistance, Duchenne muscular dystrophy, and chemotherapy-induced toxicities.[1][4] This document provides detailed application notes and protocols for the delivery of this compound in animal studies, designed to ensure reproducibility and accuracy in preclinical research.
Data Presentation: this compound Dosage and Administration Routes in Animal Models
The following tables summarize quantitative data on this compound administration from various published studies.
| Animal Model | Condition | Route of Administration | Dosage | Vehicle/Formulation | Reference |
| Mice (mdx and dko) | Duchenne Muscular Dystrophy | Oral Gavage | 15 mg/kg/day | Saline | [5] |
| Mice | Cisplatin-induced Nephrotoxicity | Oral Gavage | 100-200 mg/kg | Not Specified | [4][5] |
| Mice (CD-1-nu/nu) | Murine Hepatoma Xenografts | Intraperitoneal Injection | 100 mg/kg/day | Not Specified | [6] |
| Rats (Goto-Kakizaki) | Insulin Resistance | Oral Gavage | 20 mg/kg/day | Not Specified | [7][8] |
| Rats | Imatinib-induced Cardiac Inflammation | Co-administered with Imatinib | 10 mg/kg/day | Not Specified | [3] |
| Rabbits (Cholesterol-fed) | Insulin Resistance | Oral Gavage | 10 and 30 mg/kg/day | Not Specified | [7][8] |
Note: The choice of vehicle can significantly impact the solubility and bioavailability of this compound. A commonly used formulation for in vivo studies is a mixture of DMSO, PEG300, Tween 80, and saline or PBS.[5]
Experimental Protocols
Protocol 1: Preparation of this compound Formulation for In Vivo Administration
This protocol describes the preparation of a this compound solution suitable for oral gavage or intraperitoneal injection.
Materials:
-
This compound (O-[3-piperidino-2-hydroxy-1-propyl]-nicotinic amidoxime)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Tween 80 (Polysorbate 80)
-
Sterile Saline (0.9% NaCl) or Phosphate-Buffered Saline (PBS)
-
Sterile microcentrifuge tubes
-
Vortex mixer
Procedure:
-
Calculate the required amount of this compound: Based on the desired dosage (e.g., 20 mg/kg) and the average weight of the animals, calculate the total mass of this compound needed.
-
Prepare the vehicle solution: A common vehicle formulation consists of 5% DMSO, 30% PEG300, 5% Tween 80, and 60% Saline/PBS.[5] For example, to prepare 10 mL of vehicle:
-
0.5 mL DMSO
-
3.0 mL PEG300
-
0.5 mL Tween 80
-
6.0 mL Saline or PBS
-
-
Dissolve this compound:
-
Weigh the calculated amount of this compound and place it in a sterile microcentrifuge tube.
-
Add the required volume of DMSO to dissolve the this compound completely. Vortex if necessary.
-
Sequentially add the PEG300 and Tween 80, vortexing after each addition to ensure a homogenous mixture.
-
Finally, add the saline or PBS to reach the final desired volume and concentration. Vortex thoroughly.
-
-
Sterilization: If required for the experimental model, the final solution can be filter-sterilized using a 0.22 µm syringe filter.
-
Storage: It is recommended to prepare the formulation fresh on the day of use. If short-term storage is necessary, store at 4°C and protect from light.
Protocol 2: Oral Gavage Administration in Mice
This protocol provides a step-by-step guide for the oral administration of this compound to mice.
Materials:
-
Prepared this compound formulation
-
Appropriately sized oral gavage needle (typically 20-22 gauge for adult mice)
-
Syringe (1 mL or appropriate size for the dosing volume)
-
Animal scale
Procedure:
-
Animal Handling and Restraint: Gently restrain the mouse, ensuring a firm but not restrictive grip that allows for the extension of the neck.
-
Dosage Calculation: Weigh the mouse to determine the precise volume of the this compound formulation to be administered. The maximum recommended volume for oral gavage in mice is typically 10 mL/kg.
-
Gavage Needle Insertion:
-
Measure the gavage needle against the mouse to estimate the correct insertion depth (from the tip of the nose to the last rib).
-
With the mouse's head tilted slightly upwards, gently insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth towards the esophagus.
-
The needle should pass smoothly without resistance. If resistance is met, withdraw and reposition.
-
-
Administration: Once the needle is correctly positioned in the esophagus, slowly administer the this compound solution.
-
Post-Administration Monitoring: After administration, return the mouse to its cage and monitor for any signs of distress, such as difficulty breathing or lethargy.
Protocol 3: Intraperitoneal (IP) Injection in Mice
This protocol details the procedure for administering this compound via intraperitoneal injection in mice.
Materials:
-
Prepared this compound formulation
-
Sterile syringe (1 mL) with a 25-27 gauge needle
-
Animal scale
Procedure:
-
Animal Handling and Restraint: Securely restrain the mouse, exposing the abdominal area.
-
Dosage Calculation: Weigh the mouse to calculate the accurate injection volume. The recommended maximum volume for IP injection in mice is 10 mL/kg.
-
Injection Site: Locate the injection site in the lower right or left quadrant of the abdomen, avoiding the midline to prevent injury to the bladder or cecum.
-
Injection:
-
Tilt the mouse's head slightly downwards.
-
Insert the needle at a 30-45 degree angle into the peritoneal cavity.
-
Aspirate briefly to ensure no fluid (blood or urine) is drawn back, confirming correct needle placement.
-
Slowly inject the this compound solution.
-
-
Post-Injection Monitoring: Return the mouse to its cage and observe for any adverse reactions.
Signaling Pathways and Experimental Workflows
This compound Signaling Pathway
This compound exerts its effects through multiple signaling pathways, contributing to its cytoprotective and insulin-sensitizing properties. The diagram below illustrates the key molecular interactions.
References
- 1. Protocol for the hyperinsulinemic euglycemic clamp to measure glucose kinetics in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Pharmacological Overview of the this compound Chemical Agent as a New Drug Candidate for the Treatment of Symptoms of Metabolic Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Influence of this compound, a nicotinic amidoxime derivative, on the vascularization and growth of murine hepatoma xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. vmmpc.org [vmmpc.org]
- 8. researchgate.net [researchgate.net]
BGP-15 in Adipocyte Differentiation Assays: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
BGP-15, a hydroxylamine (B1172632) derivative, is emerging as a promising therapeutic agent with insulin-sensitizing properties. Its potential to modulate adipocyte differentiation and function is of significant interest in the context of metabolic diseases such as obesity and type 2 diabetes. These application notes provide a comprehensive overview of the use of this compound in adipocyte differentiation assays, including detailed experimental protocols and a summary of its observed effects. This compound has been shown to inhibit fat accumulation in adipocytes, a process often induced by certain medications like atypical antipsychotics.[1] Its mechanism of action involves multiple pathways, including the inhibition of c-Jun N-terminal kinase (JNK) and poly(ADP-ribose) polymerase (PARP), as well as the induction of heat shock proteins (HSPs).
Key Applications
-
Inhibition of Adipogenesis: this compound can be utilized to study the molecular pathways governing adipocyte differentiation and to screen for compounds that may prevent excessive fat accumulation.
-
Insulin (B600854) Sensitization Studies: As an insulin sensitizer, this compound serves as a valuable tool to investigate mechanisms of insulin resistance in adipocytes.
-
Drug-Induced Adipogenesis Models: this compound can be used to counteract the adipogenic side effects of other drugs, such as atypical antipsychotics, providing a model for developing adjunctive therapies.[1]
Experimental Protocols
The following are detailed protocols for assessing the effects of this compound on the differentiation of 3T3-L1 preadipocytes, a widely used cell line in metabolic research.
3T3-L1 Preadipocyte Culture and Differentiation
This protocol outlines the standard procedure for inducing adipogenesis in 3T3-L1 cells, with the inclusion of this compound treatment.
Materials:
-
3T3-L1 preadipocytes
-
Growth Medium: Dulbecco's Modified Eagle's Medium (DMEM) with 10% bovine calf serum and 1% penicillin-streptomycin
-
Differentiation Medium (MDI): DMEM with 10% fetal bovine serum (FBS), 0.5 mM 3-isobutyl-1-methylxanthine (B1674149) (IBMX), 1 µM dexamethasone, and 1.7 µM insulin
-
This compound (stock solution in a suitable solvent, e.g., DMSO)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Seeding: Plate 3T3-L1 preadipocytes in the desired culture vessels (e.g., 6-well plates, 24-well plates) in growth medium and culture until they reach confluence.
-
Induction of Differentiation: Two days post-confluence (Day 0), replace the growth medium with differentiation medium (MDI).
-
This compound Treatment: Add this compound to the differentiation medium at the desired final concentration. A concentration of 10 µM this compound has been shown to inhibit clozapine-induced fat accumulation.[1] A vehicle control (e.g., DMSO) should be run in parallel.
-
Medium Change: After 3 days (Day 3), replace the medium with DMEM containing 10% FBS and 1.7 µM insulin, with or without this compound.
-
Maintenance: Continue to culture the cells for an additional 4-8 days, replacing the medium every 2 days. Mature adipocytes are typically observed between days 7 and 11.
Experimental Workflow for 3T3-L1 Adipocyte Differentiation
References
BGP-15 for In Vitro Induction of Heat Shock Proteins: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
BGP-15 is a chaperone co-inducer that has demonstrated significant potential in modulating the cellular stress response, primarily through the induction of heat shock proteins (HSPs). This document provides detailed application notes and protocols for the use of this compound to induce HSPs in in vitro settings. The information compiled herein is intended to guide researchers in designing and executing experiments to explore the cytoprotective and therapeutic potential of this compound.
This compound enhances the heat shock response through a dual mechanism. Firstly, it acts as a histone deacetylase (HDAC) inhibitor, which leads to increased chromatin accessibility at the genomic loci of stress-inducible genes, including those encoding for heat shock proteins. Secondly, it remodels plasma membrane lipid rafts, initiating a signaling cascade that involves the activation of the small GTPase Rac1. This signaling ultimately leads to the activation of Heat Shock Factor 1 (HSF1), the master transcriptional regulator of the heat shock response. Activated HSF1 translocates to the nucleus, binds to heat shock elements (HSEs) in the promoters of HSP genes, and initiates their transcription. This compound has been shown to prolong the binding of HSF1 to HSEs by inhibiting its early-phase acetylation, thereby amplifying the overall HSP response to stress.
Data Presentation
The following tables summarize the quantitative data on the in vitro effects of this compound on heat shock protein expression and related cellular activities.
Table 1: Effect of this compound on Heat Shock Protein mRNA Expression in Mouse Embryonic Fibroblasts (MEFs)
| Treatment | Target Gene | Fold Change in mRNA Level (Mean ± SEM) | Cell Type | Reference |
| 10 µM this compound + Heat Shock (42°C, 90 min) | HSPA1A/B (Hsp70) | ~1.2-fold increase vs. Heat Shock alone | MEFs | [1] |
| 10 µM this compound + Heat Shock (42°C, 90 min) | DNAJB1 (Hsp40) | ~1.2-fold increase vs. Heat Shock alone | MEFs | [1] |
| 10 µM this compound + Mild Heat Shock (40°C, 15 min) | HSPA1A/B (Hsp70) | 2.2-fold increase vs. control | MEFs | [2] |
Table 2: Effect of this compound on Histone Deacetylase (HDAC) Activity
| Treatment | HDAC Activity (% of Control, Mean ± SEM) | Assay Type | Reference |
| 10 µM this compound (1 hr) | ~80% of control | In-cell assay (MEFs) | [2] |
Signaling Pathways and Experimental Workflow
To visually represent the mechanisms and procedures described, the following diagrams have been generated using the DOT language.
Caption: this compound Signaling Pathway for HSP Induction.
Caption: Experimental Workflow for HSP70 Induction Analysis.
Experimental Protocols
Protocol 1: In Vitro Treatment of Mammalian Cells with this compound
This protocol describes the general procedure for treating cultured mammalian cells with this compound to induce heat shock proteins.
Materials:
-
Mammalian cell line (e.g., Mouse Embryonic Fibroblasts (MEFs), HeLa, HEK293T)
-
Complete cell culture medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)
-
This compound stock solution (e.g., 10 mM in DMSO or water)
-
Phosphate-buffered saline (PBS)
-
Cell culture plates (e.g., 6-well or 12-well)
-
Incubator (37°C, 5% CO₂)
Procedure:
-
Cell Seeding: Seed the cells in culture plates at a density that will result in 70-80% confluency at the time of treatment.
-
Cell Culture: Incubate the cells overnight at 37°C in a 5% CO₂ incubator to allow for attachment.
-
Preparation of this compound Working Solutions: Prepare fresh dilutions of this compound from the stock solution in complete cell culture medium to achieve the desired final concentrations (e.g., for a dose-response experiment: 0, 1, 5, 10, 25, 50 µM).
-
Treatment: Remove the existing medium from the cells and replace it with the medium containing the various concentrations of this compound. For time-course experiments, treat the cells for different durations (e.g., 0, 2, 4, 8, 12, 24 hours).
-
Incubation: Return the cells to the incubator for the specified treatment period.
-
Cell Harvesting: After the treatment period, wash the cells with ice-cold PBS and proceed with cell lysis for downstream analysis (e.g., Western blotting or qRT-PCR).
Protocol 2: Western Blot Analysis of HSP70 Expression
This protocol details the detection and quantification of HSP70 protein levels in this compound-treated cells.
Materials:
-
RIPA lysis buffer supplemented with protease inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer (4x)
-
SDS-PAGE gels (e.g., 4-20% gradient gels)
-
Tris-Glycine-SDS running buffer
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibody: anti-HSP70 (specific for inducible HSP70)
-
Secondary antibody: HRP-conjugated anti-mouse or anti-rabbit IgG
-
TBST (Tris-buffered saline with 0.1% Tween-20)
-
Chemiluminescent substrate (ECL)
-
Imaging system for chemiluminescence detection
Procedure:
-
Cell Lysis: Lyse the this compound-treated and control cells in RIPA buffer on ice for 30 minutes.
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA protein assay.
-
Sample Preparation: Normalize the protein concentrations of all samples. Add Laemmli sample buffer to the lysates and boil at 95°C for 5 minutes.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel and run the gel until adequate separation is achieved.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary anti-HSP70 antibody (diluted in blocking buffer according to the manufacturer's recommendation) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Washing: Repeat the washing step as in step 8.
-
Detection: Add the chemiluminescent substrate to the membrane and capture the signal using an imaging system.
-
Analysis: Quantify the band intensities using densitometry software. Normalize the HSP70 signal to a loading control (e.g., β-actin or GAPDH).
Protocol 3: In Vitro Histone Deacetylase (HDAC) Activity Assay
This protocol provides a method to assess the inhibitory effect of this compound on HDAC activity in cell extracts.
Materials:
-
Nuclear extraction kit
-
HDAC activity assay kit (fluorometric or colorimetric)
-
This compound
-
Trichostatin A (TSA) as a positive control
-
96-well black plates (for fluorometric assays) or clear plates (for colorimetric assays)
-
Plate reader
Procedure:
-
Nuclear Extract Preparation: Isolate nuclear extracts from this compound-treated and untreated cells using a nuclear extraction kit according to the manufacturer's instructions.
-
Protein Quantification: Determine the protein concentration of the nuclear extracts.
-
Assay Setup: In a 96-well plate, add equal amounts of nuclear extract to each well.
-
Treatment: Add this compound at various concentrations to the respective wells. Include a vehicle control and a positive control (TSA).
-
Substrate Addition: Add the HDAC substrate provided in the assay kit to all wells.
-
Incubation: Incubate the plate at 37°C for the time recommended in the kit's protocol.
-
Developer Addition: Add the developer solution to each well to stop the deacetylation reaction and generate a fluorescent or colorimetric signal.
-
Measurement: Read the fluorescence (e.g., Ex/Em = 360/460 nm) or absorbance using a plate reader.
-
Data Analysis: Calculate the HDAC activity for each sample and express it as a percentage of the vehicle control. Determine the IC₅₀ value for this compound if a dose-response curve is generated.
Conclusion
This compound is a valuable pharmacological tool for the in vitro induction of heat shock proteins. Its multifaceted mechanism of action, involving both epigenetic modulation and signaling pathway activation, makes it a potent co-inducer of the cellular stress response. The protocols and data presented in these application notes provide a comprehensive guide for researchers to effectively utilize this compound in their studies and to further elucidate its therapeutic potential in diseases associated with protein misfolding and cellular stress.
References
Illuminating Cellular Protection: Fluorescence Microscopy of BGP-15 Treated Cells
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
BGP-15, a hydroximic acid derivative, is a promising cytoprotective agent with a multifaceted mechanism of action. Primarily recognized for its role in preserving mitochondrial integrity, this compound has demonstrated therapeutic potential in a range of conditions associated with cellular stress, including metabolic disorders and doxorubicin-induced cardiotoxicity.[1][2] Its effects are largely attributed to the inhibition of Poly(ADP-ribose) polymerase (PARP), induction of heat shock protein 70 (HSP70), and modulation of stress-activated signaling pathways.[2] Fluorescence microscopy is an indispensable tool for elucidating the subcellular effects of this compound, offering high-resolution visualization and quantification of its impact on organelle function and signaling cascades. These application notes provide detailed protocols for fluorescence microscopy techniques to study the effects of this compound on mammalian cells.
Key Cellular Effects of this compound Observable by Fluorescence Microscopy
-
Mitochondrial Protection: this compound is known to accumulate in mitochondria and protect against mitochondrial depolarization and the production of reactive oxygen species (ROS) induced by stressors.[3]
-
PARP Inhibition: As a PARP inhibitor, this compound can mitigate DNA damage and cell death pathways.[2]
-
HSP70 Induction: this compound treatment leads to an increase in the expression of the molecular chaperone HSP70, which plays a crucial role in protein folding and cellular stress responses.[2]
-
Modulation of Signaling Pathways: this compound influences key signaling molecules such as Akt, JNK, and p38 MAPK, which are involved in cell survival and stress responses.[2]
Data Presentation: Quantitative Analysis of this compound Effects
The following tables summarize quantitative data from fluorescence microscopy studies on this compound, providing a clear comparison of its effects across different experimental conditions.
Table 1: Effect of this compound on Mitochondrial Membrane Potential (ΔΨm)
| Cell Line | Stressor | This compound Concentration (µM) | Fluorescent Probe | Quantitative Measurement | Outcome | Reference |
| H9c2 | Doxorubicin (1 µM) | 50 | JC-1 | Red/Green Fluorescence Ratio: 62.76 ± 4.36 (Dox) vs. 79.6 ± 5.75 (Dox + this compound) | This compound significantly recovered mitochondrial membrane potential. | [1] |
| H9c2 | Doxorubicin (3 µM) | 50 | JC-1 | Red/Green Fluorescence Ratio: 50.43 ± 5.01 (Dox) vs. 63.94 ± 7.37 (Dox + this compound) | This compound significantly recovered mitochondrial membrane potential. | [1] |
| WRL-68 | H₂O₂ (50 µM) | 50 | JC-1 | Red/Green Fluorescence Ratio | This compound protected against H₂O₂-induced mitochondrial depolarization. | [3] |
| WRL-68 | H₂O₂ (50 µM) | 50 | TMRM | Fluorescence Intensity | This compound attenuated the decrease in mitochondrial membrane potential. | [3] |
Table 2: Effect of this compound on Mitochondrial Reactive Oxygen Species (ROS) Production
| Cell Line | Stressor | This compound Concentration (µM) | Fluorescent Probe | Quantitative Measurement | Outcome | Reference |
| H9c2 | Doxorubicin (1 µM) | 50 | MitoSOX Red | Mean Fluorescence Intensity: 696.58 ± 42.34 (Dox) | This compound pretreatment lessened the increase in mitochondrial ROS. | [4] |
| H9c2 | Doxorubicin (3 µM) | 50 | MitoSOX Red | Mean Fluorescence Intensity: 992.03 ± 143.17 (Dox) vs. lower in this compound + Dox3 group | This compound significantly decreased mitochondrial superoxide (B77818) generation. | [4] |
| WRL-68 | H₂O₂ (50 µM) | 50 | DHR123 | Green Fluorescence Intensity | This compound reduced the H₂O₂-induced increase in mitochondrial ROS. | [3] |
Experimental Protocols
Detailed methodologies for key fluorescence microscopy experiments are provided below.
Protocol 1: Assessment of Mitochondrial Membrane Potential (ΔΨm) using JC-1
This protocol utilizes the ratiometric fluorescent dye JC-1 to visualize changes in mitochondrial membrane potential. In healthy cells with high ΔΨm, JC-1 forms aggregates that emit red fluorescence. In cells with low ΔΨm, JC-1 remains in its monomeric form and emits green fluorescence.
Materials:
-
Mammalian cells cultured on glass-bottom dishes or coverslips
-
This compound
-
Stress-inducing agent (e.g., Doxorubicin, H₂O₂)
-
JC-1 dye solution (5 mg/mL in DMSO)
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
Fluorescence microscope with filters for green (Ex/Em ~485/535 nm) and red (Ex/Em ~560/595 nm) fluorescence
Procedure:
-
Cell Seeding: Seed cells on glass-bottom dishes or coverslips and allow them to adhere and reach the desired confluency.
-
This compound Pretreatment: Treat cells with the desired concentration of this compound (e.g., 50 µM) in complete culture medium for a specified duration (e.g., 24 hours). Include a vehicle control group.
-
Induction of Mitochondrial Depolarization: Following this compound pretreatment, expose the cells to a stress-inducing agent (e.g., 1 µM Doxorubicin for 24 hours or 50 µM H₂O₂ for 3 hours) in the continued presence of this compound.
-
JC-1 Staining:
-
Prepare a fresh JC-1 working solution by diluting the stock solution in pre-warmed complete culture medium to a final concentration of 1-5 µg/mL.
-
Remove the culture medium from the cells and wash once with warm PBS.
-
Add the JC-1 working solution to the cells and incubate for 15-30 minutes at 37°C in a CO₂ incubator, protected from light.
-
-
Washing:
-
Aspirate the JC-1 staining solution.
-
Wash the cells twice with warm PBS.
-
-
Imaging:
-
Add fresh pre-warmed culture medium or PBS to the cells.
-
Immediately image the cells using a fluorescence microscope.
-
Acquire images in both the green and red channels.
-
-
Image Analysis:
-
Quantify the mean fluorescence intensity of both red and green channels for each cell or region of interest.
-
Calculate the ratio of red to green fluorescence intensity. A decrease in this ratio indicates mitochondrial depolarization.
-
Protocol 2: Detection of Mitochondrial Superoxide using MitoSOX Red
MitoSOX Red is a fluorescent probe that specifically targets mitochondria and is oxidized by superoxide, resulting in red fluorescence.
Materials:
-
Mammalian cells cultured on glass-bottom dishes or coverslips
-
This compound
-
Stress-inducing agent (e.g., Doxorubicin)
-
MitoSOX Red mitochondrial superoxide indicator (5 mM in DMSO)
-
Hanks' Balanced Salt Solution (HBSS) or other suitable buffer
-
Fluorescence microscope with a filter for red fluorescence (Ex/Em ~510/580 nm)
Procedure:
-
Cell Seeding and Treatment: Follow steps 1-3 from Protocol 1 to seed and treat the cells with this compound and the stressor.
-
MitoSOX Red Staining:
-
Prepare a fresh MitoSOX Red working solution by diluting the stock solution to a final concentration of 2.5-5 µM in pre-warmed HBSS.
-
Remove the culture medium and wash the cells once with warm HBSS.
-
Add the MitoSOX Red working solution to the cells and incubate for 10-15 minutes at 37°C, protected from light.
-
-
Washing:
-
Aspirate the staining solution and wash the cells three times with warm HBSS.
-
-
Imaging:
-
Add fresh pre-warmed HBSS or culture medium to the cells.
-
Image the cells immediately using a fluorescence microscope with the appropriate filter set.
-
-
Image Analysis:
-
Quantify the mean red fluorescence intensity per cell or region of interest. An increase in red fluorescence indicates an increase in mitochondrial superoxide levels.
-
Protocol 3: Immunofluorescence Staining for HSP70
This protocol describes the detection and localization of HSP70 protein using immunofluorescence.
Materials:
-
Mammalian cells cultured on sterile coverslips
-
This compound
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization Buffer (0.1-0.5% Triton X-100 in PBS)
-
Blocking Buffer (1-5% BSA or 10% normal goat serum in PBS)
-
Primary antibody: anti-HSP70 antibody
-
Secondary antibody: Fluorophore-conjugated anti-species IgG
-
Nuclear counterstain (e.g., DAPI)
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Cell Culture and Treatment:
-
Grow cells on sterile coverslips in a petri dish or multi-well plate to 60-80% confluency.
-
Treat cells with this compound for the desired time and concentration to induce HSP70 expression. Include a control group without this compound.
-
-
Fixation:
-
Aspirate the culture medium and gently wash the cells twice with PBS.
-
Fix the cells with 4% PFA for 15-20 minutes at room temperature.
-
Wash the cells three times with PBS for 5 minutes each.
-
-
Permeabilization:
-
Incubate the cells with Permeabilization Buffer for 10-15 minutes at room temperature.
-
Wash the cells three times with PBS for 5 minutes each.
-
-
Blocking:
-
Incubate the cells with Blocking Buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
-
Primary Antibody Incubation:
-
Dilute the anti-HSP70 primary antibody to its optimal concentration in Blocking Buffer.
-
Aspirate the blocking solution and add the diluted primary antibody to the coverslips.
-
Incubate overnight at 4°C in a humidified chamber.
-
-
Secondary Antibody Incubation:
-
The next day, wash the cells three times with PBS containing 0.05% Tween 20 (PBST) for 5 minutes each.
-
Dilute the fluorophore-conjugated secondary antibody in Blocking Buffer.
-
Incubate the cells with the secondary antibody for 1-2 hours at room temperature, protected from light.
-
-
Counterstaining and Mounting:
-
Wash the cells three times with PBST for 5 minutes each, protected from light.
-
If desired, incubate with a nuclear counterstain like DAPI (300 nM in PBS) for 5-10 minutes.
-
Wash twice with PBS.
-
Mount the coverslips onto microscope slides using mounting medium.
-
-
Imaging and Analysis:
-
Visualize the cells using a fluorescence microscope.
-
Quantify the fluorescence intensity of HSP70 staining per cell.
-
Protocol 4: In Situ PARP Activity Assay
This protocol provides a method to detect PARP activity in cells using a fluorescent NAD+ analogue.
Materials:
-
Unfixed, cryo-sectioned cells or tissues, or permeabilized cultured cells
-
This compound (as an inhibitor for control)
-
PARP reaction buffer (10 mM MgCl₂, 1 mM DTT in 100 mM Tris buffer, pH 8.0)
-
Fluorescent NAD+ analogue (e.g., 6-Fluo-10-NAD⁺)
-
PARP inhibitor (e.g., Olaparib, for positive control of inhibition)
-
PBS
-
Mounting medium
Procedure:
-
Sample Preparation: Prepare unfixed cryosections or permeabilize cultured cells (e.g., with 0.2% Triton X-100 in PBS for 10 minutes).
-
Inhibition Control: Pre-incubate a subset of samples with a known PARP inhibitor (e.g., 100 nM Olaparib) or the experimental inhibitor this compound in PARP reaction buffer for 30 minutes.
-
PARP Activity Reaction:
-
Prepare the reaction mixture containing 50 µM fluorescent NAD+ analogue in PARP reaction buffer. For inhibitor-treated samples, include the inhibitor in the reaction mix.
-
Apply the reaction mixture to the samples and incubate for 2 hours at 37°C.
-
-
Washing: Wash the samples three times with PBS for 5 minutes each.
-
Mounting and Imaging: Mount the samples and visualize using a fluorescence microscope with the appropriate filter set for the chosen fluorescent NAD+ analogue.
-
Analysis: A decrease in fluorescence intensity in this compound-treated samples compared to the untreated control indicates PARP inhibition.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: this compound signaling pathways in cytoprotection.
Caption: General workflow for fluorescence microscopy of this compound treated cells.
Further Research Directions
While the mitochondrial effects of this compound are well-documented, its impact on other organelles is less explored. Fluorescence microscopy can be employed to investigate:
-
Endoplasmic Reticulum (ER) Stress: this compound's role in modulating ER stress can be assessed by immunofluorescence staining for ER stress markers such as BiP/GRP78 and CHOP.
-
Lipid Droplet Dynamics: The influence of this compound on lipid metabolism and storage can be visualized by staining lipid droplets with fluorescent dyes like BODIPY 493/503.
-
Autophagy: The interplay between this compound and autophagy can be studied by observing the localization of fluorescently tagged LC3, a key autophagy marker.
These investigations will provide a more comprehensive understanding of the subcellular mechanisms underlying the cytoprotective effects of this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. Pharmacological Overview of the this compound Chemical Agent as a New Drug Candidate for the Treatment of Symptoms of Metabolic Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound Protects against Oxidative Stress- or Lipopolysaccharide-Induced Mitochondrial Destabilization and Reduces Mitochondrial Production of Reactive Oxygen Species - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
Application Notes and Protocols for BGP-15 in a Langendorff Heart Perfusion System
For Researchers, Scientists, and Drug Development Professionals
Introduction
BGP-15, a nicotinic acid derivative, is a promising cardioprotective agent with multifaceted mechanisms of action.[1][2] It has demonstrated significant potential in mitigating cardiac damage, particularly in the context of ischemia-reperfusion (I/R) injury, heart failure, and diabetic cardiomyopathy.[1][2] One of the key mechanisms of this compound is its role as an inhibitor of poly(ADP-ribose) polymerase-1 (PARP-1), an enzyme implicated in DNA repair and cell death pathways that are activated during cardiac stress.[3] By inhibiting PARP-1, this compound helps to preserve cellular energy stores and reduce tissue damage. Additionally, this compound is known to enhance mitochondrial function and biogenesis, further contributing to its cardioprotective effects.[1][4]
The Langendorff isolated heart perfusion system is a classic ex vivo technique that allows for the study of cardiac function in a controlled environment, independent of systemic neural and hormonal influences.[5] This system involves retrogradely perfusing the heart through the aorta with an oxygenated nutrient solution, which maintains the heart's viability and allows for the precise measurement of various physiological parameters.[5] The Langendorff model is particularly well-suited for investigating the direct effects of pharmacological agents like this compound on the heart, especially in the context of simulated ischemia-reperfusion injury.[6][7]
These application notes provide a detailed protocol for utilizing this compound in a Langendorff heart perfusion system to study its cardioprotective effects against ischemia-reperfusion injury.
Data Presentation: Cardioprotective Effects of this compound (In Vivo Studies)
The following tables summarize the quantitative data from in vivo animal studies demonstrating the beneficial effects of this compound on cardiac function in models of diabetic cardiomyopathy and hypertension-induced heart failure.
Table 1: Effects of this compound on Cardiac Function in a Rat Model of Diabetic Cardiomyopathy
| Parameter | Control (ZDF) | This compound Treated (ZDF) | p-value | Reference |
| Ejection Fraction (%) | 66.22 ± 1.95 | 82.20 ± 0.51 | < 0.0001 | [1] |
| Fractional Shortening (%) | 32.67 ± 1.37 | 45.93 ± 0.50 | < 0.0001 | [1] |
| MAPSE (mm) | 1.78 ± 0.06 | 2.35 ± 0.11 | 0.0007 | [1] |
| TAPSE (mm) | - | 3.66 ± 0.08 | < 0.0001 | [1] |
| E/e' | - | 18.01 ± 1.02 | 0.0022 | [1] |
| IVRT (ms) | - | 44.6 ± 1.70 | 0.0068 | [1] |
| Tei-index | - | 0.516 ± 0.016 | 0.0003 | [1] |
Data are presented as mean ± SEM. ZDF: Zucker Diabetic Fatty rats. MAPSE: Mitral Annular Plane Systolic Excursion; TAPSE: Tricuspid Annular Plane Systolic Excursion; E/e': Ratio of early mitral inflow velocity to early diastolic mitral annular velocity; IVRT: Isovolumic Relaxation Time.
Table 2: Effects of this compound on Cardiac Remodeling in a Hypertensive Rat Model
| Parameter | Control (SHR) | This compound Treated (SHR) | p-value | Reference |
| Interstitial Collagen Deposition (%) | 32.42 ± 1.52 | 22.64 ± 1.09 | < 0.01 | [4] |
| Cardiomyocyte Diameter (μm) | 33.86 ± 1.82 | 28.57 ± 0.57 | < 0.01 | [4] |
| Plasma BNP Level | Increased | Significantly Decreased | < 0.05 | [4] |
Data are presented as mean ± SEM. SHR: Spontaneously Hypertensive Rats. BNP: Brain Natriuretic Peptide.
Signaling Pathway of this compound in Cardioprotection
Caption: this compound signaling pathway in cardioprotection.
Experimental Protocols
Protocol 1: Langendorff Isolated Heart Perfusion
This protocol describes the standard procedure for isolating and perfusing a rodent heart using the Langendorff apparatus.
Materials:
-
Animals: Adult male Sprague-Dawley rats (250-300 g) are commonly used.
-
Anesthesia: Pentobarbital sodium (50-60 mg/kg, intraperitoneal injection) or a similar anesthetic.
-
Anticoagulant: Heparin (500-1000 IU/kg, intraperitoneal or intravenous injection).
-
Krebs-Henseleit (KH) Buffer: (in mM): 118 NaCl, 4.7 KCl, 1.2 MgSO₄, 1.2 KH₂PO₄, 25 NaHCO₃, 11 Glucose, 2.5 CaCl₂. The buffer should be freshly prepared, filtered (0.22 µm), and gassed with 95% O₂ / 5% CO₂ to maintain a pH of 7.4 at 37°C.
-
Langendorff Apparatus: Including a water-jacketed perfusion reservoir, aortic cannula, bubble trap, and perfusion pump or gravity-feed system.
-
Monitoring Equipment: Pressure transducer, data acquisition system, and a latex balloon for intraventricular pressure measurement.
-
Surgical Instruments: Scissors, forceps, hemostats, and sutures.
-
Ice-cold KH Buffer: For arresting the heart and rinsing during excision.
Procedure:
-
Animal Preparation: Anesthetize the rat and administer heparin. Once the animal is deeply anesthetized (confirmed by lack of pedal reflex), perform a thoracotomy to expose the heart.
-
Heart Excision: Rapidly excise the heart by cutting the great vessels and immediately place it in ice-cold KH buffer to arrest contractions and wash out blood.
-
Aortic Cannulation: Identify the aorta and carefully mount it onto the aortic cannula of the Langendorff apparatus. Secure the aorta with a suture.
-
Initiate Perfusion: Immediately begin retrograde perfusion with the oxygenated KH buffer at a constant pressure (typically 70-80 mmHg) or constant flow. Ensure the heart is adequately perfused, as indicated by a uniform pink color and the resumption of spontaneous contractions.
-
Stabilization: Allow the heart to stabilize for a period of 20-30 minutes. During this time, monitor key functional parameters such as heart rate, coronary flow, and left ventricular developed pressure (LVDP).
-
Intraventricular Balloon Insertion: Carefully insert a small, fluid-filled latex balloon connected to a pressure transducer into the left ventricle through the mitral valve. Inflate the balloon to achieve an end-diastolic pressure of 5-10 mmHg.
Protocol 2: Ischemia-Reperfusion Injury with this compound Treatment
This protocol outlines the procedure for inducing global ischemia and subsequent reperfusion in the isolated heart, with the application of this compound as a pre-treatment.
Procedure:
-
Baseline Perfusion: Following the stabilization period (from Protocol 1), perfuse the heart with standard KH buffer for a 20-minute baseline period, continuously recording functional parameters.
-
This compound Pre-treatment: For the treatment group, switch the perfusion to KH buffer containing this compound. A concentration in the range of the reported Ki for PARP-1 inhibition (57 µM) is recommended as a starting point. Perfuse with the this compound solution for 20-30 minutes prior to inducing ischemia. The control group will continue to be perfused with standard KH buffer.
-
Global Ischemia: Induce global no-flow ischemia by stopping the perfusion for a period of 30-45 minutes. During this time, the heart is typically submerged in a temperature-controlled organ bath containing KH buffer at 37°C to maintain its temperature.
-
Reperfusion: After the ischemic period, restore perfusion with either standard KH buffer (for washout studies) or continue with the this compound containing buffer for a reperfusion period of 60-120 minutes. Continuously monitor and record cardiac function.
Experimental Workflow
Caption: Experimental workflow for this compound in Langendorff I/R.
Measurable Parameters and Endpoints
A comprehensive assessment of this compound's cardioprotective effects can be achieved by measuring a range of functional and biochemical parameters.
Table 3: Key Parameters for Assessing Cardioprotection in the Langendorff System
| Parameter Category | Specific Measurement | Description |
| Hemodynamic Function | Left Ventricular Developed Pressure (LVDP) | The difference between systolic and diastolic pressure, an indicator of contractile function. |
| Heart Rate (HR) | The number of heartbeats per minute. | |
| Coronary Flow (CF) | The rate of perfusion fluid flowing through the coronary vasculature. | |
| Rate-Pressure Product (RPP) | The product of heart rate and LVDP, an index of myocardial oxygen consumption. | |
| +dP/dt_max and -dP/dt_min | The maximum rates of pressure development and relaxation, respectively. | |
| Myocardial Injury | Lactate Dehydrogenase (LDH) and Creatine Kinase (CK) Release | Enzymes released from damaged cardiomyocytes into the coronary effluent. |
| Infarct Size Measurement | Staining of heart slices with triphenyltetrazolium (B181601) chloride (TTC) to differentiate between viable (red) and infarcted (pale) tissue. | |
| Biochemical Analysis | Myocardial NAD+ Levels | Measurement of NAD+ levels in tissue homogenates to assess the impact of PARP-1 inhibition. |
| Western Blotting | Analysis of key signaling proteins involved in apoptosis, inflammation, and mitochondrial biogenesis. |
By following these detailed protocols and application notes, researchers can effectively utilize the Langendorff heart perfusion system to investigate the cardioprotective mechanisms of this compound and evaluate its therapeutic potential for the treatment of ischemic heart disease.
References
- 1. This compound Protects against Heart Failure by Enhanced Mitochondrial Biogenesis and Decreased Fibrotic Remodelling in Spontaneously Hypertensive Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Functional properties and responses to ischaemia-reperfusion in Langendorff perfused mouse heart - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Characterization of the Langendorff Perfused Isolated Mouse Heart Model of Global Ischemia-Reperfusion Injury: Impact of Ischemia and Reperfusion Length on Infarct Size and LDH Release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | Simultaneous assessment of mechanical and electrical function in Langendorff-perfused ex-vivo mouse hearts [frontiersin.org]
Application Notes and Protocols: Hyperinsulinemic-Euglycemic Clamp with BGP-15
For Researchers, Scientists, and Drug Development Professionals
Introduction
The hyperinsulinemic-euglycemic clamp is the gold-standard method for assessing insulin (B600854) sensitivity in vivo.[1][2][3] This technique allows for the quantification of whole-body glucose metabolism under steady-state conditions of hyperinsulinemia and euglycemia.[1][2] These application notes provide a detailed overview and protocol for utilizing the hyperinsulinemic-euglycemic clamp to evaluate the insulin-sensitizing effects of BGP-15, a novel drug candidate.
This compound is a hydroxylamine (B1172632) derivative and a co-inducer of Heat Shock Protein 72 (Hsp72) that has demonstrated significant potential as an insulin sensitizer.[4][5][6][7] It is also a poly(ADP-ribose) polymerase-1 (PARP-1) inhibitor.[4][8] Clinical and preclinical studies have shown its efficacy in improving insulin sensitivity in various models of insulin resistance.[4][5][9] This document outlines the mechanism of action of this compound, presents detailed protocols for clamp studies, and summarizes key quantitative data from relevant research.
Mechanism of Action of this compound
This compound enhances insulin sensitivity through a multi-target mechanism.[10] Its primary effects are linked to the induction of chaperone proteins and the inhibition of stress-activated signaling pathways that are known to contribute to insulin resistance. The key mechanisms include:
-
Inhibition of JNK: this compound blocks the c-Jun N-terminal kinase (JNK), an inflammatory signaling protein.[4][5][8] By inhibiting JNK, this compound prevents the inhibitory phosphorylation of the insulin receptor, thereby enhancing insulin signaling and sensitivity.[4][6][8]
-
PARP-1 Inhibition: As a PARP-1 inhibitor, this compound reduces cellular stress and mitochondrial reactive oxygen species (ROS) production, protecting cells from damage associated with metabolic dysfunction.[4][8][10]
-
Activation of Akt Pathway: this compound moderately increases the phosphorylation and activation of Akt (Protein Kinase B), a crucial node in the insulin signaling cascade responsible for glucose uptake.[4][11] Activated Akt leads to the deactivation of GSK-3β and promotes the translocation of GLUT4 transporters to the cell membrane.[4][11][12]
-
HSP72 Co-induction: this compound is a co-inducer of Hsp72, which helps protect cells from stress and is associated with improved insulin signaling.[4][5][8] This is achieved in part by inhibiting the acetylation of Heat Shock Factor 1 (HSF-1).[4][8]
Caption: Mechanism of action of this compound on insulin signaling pathways.
Experimental Protocols
The hyperinsulinemic-euglycemic clamp is a technically demanding procedure that requires careful planning and execution.[13] Below are generalized protocols for conducting these studies in both preclinical (rodent) and clinical (human) settings to evaluate this compound.
Preclinical Protocol: Rodent Model (Rat/Mouse)
This protocol is adapted from methodologies established by the Vanderbilt Mouse Metabolic Phenotyping Center and other published studies.[3][14][15]
1. Animal Preparation & Catheterization:
-
Animals: Use an appropriate model of insulin resistance, such as the Goto-Kakizaki (GK) rat or diet-induced obese mouse.[5][7]
-
Surgery: 5-7 days prior to the clamp study, perform survival surgery to implant catheters in the jugular vein (for infusions) and the carotid artery (for blood sampling).[3][14][15] This two-catheter system allows for stress-free sampling in conscious, unrestrained animals.[3]
-
Recovery: Allow animals to recover fully, ensuring they return to their pre-surgery body weight.
2. This compound Administration:
-
Administer this compound or placebo via oral gavage for a predetermined period (e.g., 5-28 days) prior to the clamp. Dosing can range from 10-50 mg/kg.[5][7] The final dose should be administered on the morning of the study.
3. Clamp Procedure:
-
Setup: Place the conscious, unrestrained mouse in a metabolic cage. Connect the catheters to infusion pumps and sampling lines.
-
Basal Period (t = -90 to 0 min):
-
Clamp Period (t = 0 to 120 min):
-
Begin a continuous infusion of human insulin (e.g., 2.5-4.0 mU/kg/min).[18]
-
Simultaneously, begin a variable infusion of 20% dextrose. Monitor blood glucose every 5-10 minutes from the arterial catheter.[16]
-
Adjust the glucose infusion rate (GIR) to maintain euglycemia (e.g., ~120 mg/dL).[2]
-
Continue the tracer infusion to measure glucose turnover during the clamp.
-
At steady-state (typically t = 80-120 min), collect blood samples for determining plasma insulin, glucose, and tracer concentrations.
-
(Optional) A bolus of 2-[¹⁴C]deoxyglucose can be administered to measure tissue-specific glucose uptake.[3][16]
-
4. Data Analysis:
-
Calculate the GIR during the last 40 minutes of the clamp, expressed as mg/kg/min.
-
Use tracer data to calculate whole-body glucose turnover, hepatic glucose production, and glycolysis.
Clinical Protocol: Human Subjects
This protocol is based on the DeFronzo method and guidelines for clinical clamp studies.[1][19]
1. Subject Preparation:
-
Recruitment: Recruit subjects with diagnosed insulin resistance (e.g., impaired glucose tolerance or Type 2 Diabetes).[9] Screen for medications or conditions that could affect insulin sensitivity.[19]
-
Diet and Activity: Control diet and physical activity for at least 3 days prior to the study.
-
Fasting: Subjects must fast overnight for 8-10 hours.[19]
2. This compound Administration:
-
Administer this compound or placebo orally at specified doses (e.g., 200 mg or 400 mg daily) for a defined treatment period (e.g., 28 days).[5][9]
3. Clamp Procedure:
-
Catheter Placement: Place an intravenous (IV) catheter in an antecubital vein for the infusion of insulin and glucose. Place a second IV catheter retrogradely in a dorsal hand vein of the contralateral arm for blood sampling. The sampling hand is kept in a heated box (~65°C) to "arterialize" the venous blood.[19]
-
Basal Period: Allow for a 30-60 minute acclimatization period. Collect baseline blood samples for fasting glucose and insulin.
-
Clamp Period (120 minutes):
-
Start a primed-continuous infusion of insulin to acutely raise and maintain plasma insulin at a desired level (e.g., 100 µU/ml).[1][13]
-
Monitor blood glucose every 5 minutes.
-
Begin a variable infusion of 20% dextrose, adjusting the rate to clamp the plasma glucose concentration at a euglycemic level (~90 mg/dL).
-
-
Steady-State: The final 30-40 minutes of the clamp are considered the steady-state period, during which the GIR should be constant.
4. Data Analysis:
-
The primary endpoint is the whole-body glucose disposal rate (M-value), which is equal to the GIR during the steady-state period. The M-value is typically normalized to body weight or fat-free mass and expressed as mg/kg/min.
References
- 1. Glucose clamp technique - Wikipedia [en.wikipedia.org]
- 2. meliordiscovery.com [meliordiscovery.com]
- 3. Hyperinsulinemic-euglycemic clamps in conscious, unrestrained mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacological Overview of the this compound Chemical Agent as a New Drug Candidate for the Treatment of Symptoms of Metabolic Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Thieme E-Journals - Hormone and Metabolic Research / Abstract [thieme-connect.com]
- 10. aph-hsps.hu [aph-hsps.hu]
- 11. This compound, a PARP-inhibitor, prevents imatinib-induced cardiotoxicity by activating Akt and suppressing JNK and p38 MAP kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. This compound Protects against Heart Failure by Enhanced Mitochondrial Biogenesis and Decreased Fibrotic Remodelling in Spontaneously Hypertensive Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Glucose Clamp Techniques: Types and Applications - Analox [analox.com]
- 14. vmmpc.org [vmmpc.org]
- 15. Protocol for the hyperinsulinemic euglycemic clamp to measure glucose kinetics in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. mmpc.org [mmpc.org]
- 18. mmpc.org [mmpc.org]
- 19. prosciento.com [prosciento.com]
Troubleshooting & Optimization
BGP-15 Technical Support Center: Navigating Solubility in Cell Culture Media
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility of BGP-15 in cell culture media. This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visual aids to ensure successful experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions?
A1: The recommended solvent for preparing this compound stock solutions is Dimethyl Sulfoxide (DMSO).[1][2][3][4] Water and ethanol (B145695) can also be used.[1][2][3][5]
Q2: What is the maximum concentration for this compound stock solutions in various solvents?
A2: The maximum concentrations for this compound stock solutions are detailed in the table below. Please note that gentle warming or sonication may be required to achieve complete dissolution, especially at higher concentrations.[1][2][6]
Q3: My this compound precipitated after I diluted the stock solution in my cell culture medium. What should I do?
A3: Precipitation upon dilution into aqueous media is a common issue. Please refer to the "Troubleshooting Guide: this compound Precipitation in Cell Culture Media" section for a step-by-step approach to resolving this problem.
Q4: What is the known mechanism of action for this compound?
A4: this compound is a multi-target compound.[7] It is known to be a poly (ADP-ribose) polymerase (PARP) inhibitor with an IC50 of 120 µM.[1][6] It also acts as a co-inducer of Hsp72, reduces reactive oxygen species (ROS) production, and modulates signaling pathways by inhibiting c-Jun N-terminal kinase (JNK) and activating Akt.[7][8][9][10]
Solubility Data
The following table summarizes the solubility of this compound in commonly used laboratory solvents.
| Solvent | Maximum Concentration (mg/mL) | Maximum Concentration (mM) | Notes |
| Water | 28 - 100[1][4][5][8] | 79.7 - 284.68[1][4] | Sonication or gentle warming may be needed.[2][4] |
| DMSO | 7.03 - 70[1][3] | 20 - 199.27[1][3] | Use fresh, moisture-free DMSO. Gentle warming may be required.[1][3] |
| Ethanol | 65 - 70[2][3] | 185.04 - 199.27[2][3] | Sonication is recommended.[2] |
Molecular Weight of this compound (dihydrochloride salt) is approximately 351.27 g/mol .[1][8]
Experimental Protocols
Protocol 1: Preparation of a 20 mM this compound Stock Solution in DMSO
Materials:
-
This compound (dihydrochloride salt)
-
Anhydrous, sterile DMSO
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Water bath or heat block (optional)
Procedure:
-
Calculate the required mass of this compound for your desired volume of 20 mM stock solution (e.g., for 1 mL, you will need 0.02 mmol * 351.27 g/mol = 7.0254 mg).
-
Weigh the calculated amount of this compound powder and place it in a sterile microcentrifuge tube.
-
Add the desired volume of sterile DMSO to the tube.
-
Vortex the solution thoroughly for 1-2 minutes to aid dissolution.
-
If the compound does not fully dissolve, gently warm the solution at 37°C for 5-10 minutes, vortexing intermittently until the solution is clear.[1]
-
Once fully dissolved, aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6-12 months).[3][6]
Troubleshooting Guide: this compound Precipitation in Cell Culture Media
Precipitation of this compound upon dilution into aqueous cell culture media can be a frustrating obstacle. This guide provides a systematic approach to diagnose and resolve this issue.
Step 1: Identify the Cause
Several factors can contribute to compound precipitation in cell culture media:
-
High Final Concentration: The final concentration of this compound in the media may exceed its aqueous solubility limit.
-
Solvent Shock: Rapid dilution of a highly concentrated DMSO stock into an aqueous environment can cause the compound to crash out of solution.
-
Media Composition: Components in the cell culture media, such as salts and proteins in fetal bovine serum (FBS), can interact with this compound and reduce its solubility.[11]
-
pH and Temperature: The pH and temperature of the media can influence compound solubility.
Step 2: Implement Solutions
Follow the workflow below to troubleshoot and prevent this compound precipitation.
Caption: Troubleshooting workflow for this compound precipitation.
This compound Signaling Pathway
This compound exerts its biological effects through the modulation of several key signaling pathways. Understanding these pathways can provide context for experimental design and data interpretation.
Caption: Simplified this compound signaling pathway.
This technical support guide is intended to provide a starting point for addressing solubility issues with this compound in cell culture. For further assistance, please refer to the product's certificate of analysis or contact your supplier's technical support team.
References
- 1. BGP 15 | Poly(ADP-ribose) Polymerase | Tocris Bioscience [tocris.com]
- 2. This compound | PARP | TargetMol [targetmol.com]
- 3. selleckchem.com [selleckchem.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. Pharmacological Overview of the this compound Chemical Agent as a New Drug Candidate for the Treatment of Symptoms of Metabolic Syndrome | MDPI [mdpi.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. aph-hsps.hu [aph-hsps.hu]
- 8. Pharmacological Overview of the this compound Chemical Agent as a New Drug Candidate for the Treatment of Symptoms of Metabolic Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound Protects against Oxidative Stress- or Lipopolysaccharide-Induced Mitochondrial Destabilization and Reduces Mitochondrial Production of Reactive Oxygen Species - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Optimizing BGP-15 Concentration for Cell Viability
This technical support center provides guidance for researchers, scientists, and drug development professionals on the use of BGP-15 in cell culture experiments, with a focus on optimizing its concentration to enhance cell viability.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a poly(ADP-ribose) polymerase (PARP) inhibitor.[1][2][3] Its cytoprotective effects are largely attributed to its ability to modulate mitochondrial function, reduce oxidative stress, and influence key signaling pathways.[1][4][5][6]
Q2: What is a typical starting concentration for this compound in cell culture experiments?
A2: Based on published studies, a common concentration of this compound used to elicit cytoprotective effects against stressors like oxidative agents and chemotherapy drugs is 50 μM.[7][8][9][10] However, the optimal concentration is cell-type specific and should be determined experimentally.
Q3: How does this compound affect cell signaling pathways?
A3: this compound has been shown to prevent the activation of stress-activated protein kinases such as p38 MAP kinase and JNK, while promoting the activation of the pro-survival kinase Akt.[1][2]
Q4: How should I prepare and store this compound for cell culture experiments?
A4: this compound is soluble in deionized water.[1] It is recommended to prepare a concentrated stock solution, sterilize it by filtration (0.22 μm filter), and store it at -20°C in aliquots to avoid repeated freeze-thaw cycles. The working concentration should be freshly diluted in culture medium before each experiment.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Unexpected Cell Death or Toxicity | - High this compound Concentration: The concentration of this compound may be too high for your specific cell line. - Solvent Toxicity: If using a solvent other than water, the solvent concentration may be toxic. | - Perform a dose-response experiment to determine the optimal, non-toxic concentration of this compound for your cell line. - Always include a vehicle control (culture medium with the same concentration of the solvent used to dissolve this compound) to assess solvent toxicity. |
| No Observable Protective Effect | - Suboptimal this compound Concentration: The concentration of this compound may be too low to confer a protective effect against the applied stressor. - Inappropriate Incubation Time: The pre-incubation time with this compound before applying the stressor may be too short. | - Titrate the this compound concentration to find the effective range for your experimental conditions. - Optimize the pre-incubation time with this compound. A 24-hour pre-treatment has been shown to be effective in some studies.[7][9] |
| Inconsistent Results Between Experiments | - Variable Cell Seeding Density: Inconsistent cell numbers at the start of the experiment can lead to variability in results. - Reagent Variability: Inconsistent quality or handling of this compound stock solutions or other reagents. - Cell Passage Number: High passage numbers can lead to phenotypic changes and altered drug responses. | - Ensure accurate and consistent cell seeding density for all experiments. - Prepare and store this compound stock solutions consistently. Aliquot stocks to minimize freeze-thaw cycles. - Use cells within a consistent and defined passage number range. |
| Precipitation of this compound in Culture Medium | - Supersaturation: The concentration of this compound may exceed its solubility limit in the culture medium. | - Ensure the final concentration of this compound in the culture medium is within its solubility range. - Gently warm the medium and vortex briefly after adding the this compound stock solution to aid dissolution. |
Data Presentation
The following table summarizes the effective concentrations of this compound used in various cell lines to promote cell viability under different stress conditions.
| Cell Line | Stressor | This compound Concentration | Observed Effect | Reference |
| H9c2 (rat cardiomyocytes) | Doxorubicin (B1662922) (0.1, 1, 3 μM) | 50 μM (24h pre-treatment) | Significantly improved cell viability after 12h and 24h of doxorubicin exposure. | [7][8][9] |
| WRL-68 (human liver epithelial) | Hydrogen Peroxide (50 μM) | 1-50 μM | Increased cell survival in a concentration-dependent manner. | [4] |
| H9c2 (rat cardiomyocytes) | Hydrogen Peroxide | 1-50 μM | Decreased ROS-induced ROS production in a concentration-dependent manner. | [4] |
| Neonatal Rat Cardiomyocytes | Hydrogen Peroxide (150 μM) | 50 μM | Protected the mitochondrial network from fragmentation. | [5][6] |
Note: IC50 values for this compound's direct cytotoxicity are not widely reported in the literature, as it is primarily studied for its cytoprotective effects at non-toxic concentrations. One source indicates a PARP inhibitor IC50 of 120 µM.[3]
Experimental Protocols
Protocol 1: Determining the Optimal Cytoprotective Concentration of this compound
This protocol outlines a method to determine the optimal concentration of this compound for protecting cells against a specific stressor.
Materials:
-
Your cell line of interest
-
Complete cell culture medium
-
This compound stock solution (e.g., 10 mM in sterile water)
-
Stressor agent (e.g., hydrogen peroxide, doxorubicin)
-
96-well cell culture plates
-
Cell viability assay reagent (e.g., MTT, PrestoBlue)
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density that will ensure they are in the logarithmic growth phase and do not reach confluency by the end of the experiment. Incubate for 24 hours.
-
This compound Pre-treatment:
-
Prepare a serial dilution of this compound in complete culture medium. A suggested starting range is 1 µM to 100 µM.
-
Remove the existing medium from the cells and replace it with the medium containing different concentrations of this compound.
-
Include a "vehicle control" (medium with the same amount of solvent used for the this compound stock) and a "no treatment" control.
-
Incubate for a predetermined pre-treatment time (e.g., 24 hours).
-
-
Application of Stressor:
-
After the this compound pre-treatment, add the stressor agent at a predetermined concentration (a concentration known to induce a measurable decrease in cell viability).
-
Include a "stressor only" control (cells treated with the stressor but not this compound) and a "this compound only" control for each concentration to assess any inherent toxicity of this compound.
-
Incubate for the desired duration of stressor exposure (e.g., 24, 48, or 72 hours).
-
-
Cell Viability Assay:
-
At the end of the incubation period, perform a cell viability assay according to the manufacturer's instructions.
-
-
Data Analysis:
-
Normalize the data to the "no treatment" control (representing 100% viability).
-
Plot the cell viability against the this compound concentration.
-
The optimal cytoprotective concentration will be the one that provides the maximum protection against the stressor without causing significant toxicity on its own.
-
Visualizations
This compound Signaling Pathway
Caption: this compound signaling pathways involved in promoting cell viability.
Experimental Workflow for Optimizing this compound Concentration
Caption: Workflow for determining the optimal this compound concentration.
Troubleshooting Logic for Unexpected Cell Toxicity
Caption: Troubleshooting flowchart for unexpected this compound toxicity.
References
- 1. mdpi.com [mdpi.com]
- 2. This compound, a PARP-inhibitor, prevents imatinib-induced cardiotoxicity by activating Akt and suppressing JNK and p38 MAP kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound Protects against Oxidative Stress- or Lipopolysaccharide-Induced Mitochondrial Destabilization and Reduces Mitochondrial Production of Reactive Oxygen Species - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Modulation of Mitochondrial Quality Control Processes by this compound in Oxidative Stress Scenarios: From Cell Culture to Heart Failure - PMC [pmc.ncbi.nlm.nih.gov]
- 6. real.mtak.hu [real.mtak.hu]
- 7. researchgate.net [researchgate.net]
- 8. This compound Protects against Doxorubicin-Induced Cell Toxicity via Enhanced Mitochondrial Function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
BGP-15 In Vitro Research: A Technical Support Resource
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with BGP-15 in vitro. The information is designed to clarify unexpected results that may be perceived as off-target effects by detailing the compound's known multi-faceted mechanisms of action.
Frequently Asked Questions (FAQs)
Q1: We are using this compound as a PARP inhibitor, but we are observing changes in cellular stress response pathways. Is this an off-target effect?
A1: Not necessarily. This compound is known to have pleiotropic effects beyond PARP-1 inhibition. It is also a co-inducer of heat shock proteins (HSPs), particularly Hsp72, which plays a crucial role in cellular stress resilience.[1][2][3] Therefore, observing alterations in stress response pathways is consistent with its known mechanism of action.
Q2: Our experiment shows this compound affecting insulin (B600854) signaling, specifically Akt phosphorylation. Is this a known interaction?
A2: Yes, this is a documented effect of this compound. It is known to moderately increase Akt phosphorylation, which is a key component of the insulin signaling pathway.[1] This action contributes to its insulin-sensitizing properties. This compound also inhibits JNK, which in turn prevents the inhibition of insulin receptor phosphorylation, further enhancing insulin sensitivity.[1][2]
Q3: We have detected a decrease in reactive oxygen species (ROS) in our this compound treated cells. Is this a direct antioxidant effect?
A3: this compound is known to reduce mitochondrial ROS production, which is linked to its function as a PARP-1 inhibitor and its ability to protect cells from death.[1][2][3] While it contributes to a reduction in oxidative stress, it is considered part of its broader cytoprotective mechanism rather than a simple direct antioxidant effect.
Q4: We observed unexpected changes in gene expression related to inflammation after this compound treatment. Why might this be happening?
A4: this compound has demonstrated anti-inflammatory properties. For instance, it can ameliorate imatinib-induced inflammatory responses by inhibiting PARP-1.[4] This can lead to downstream changes in the expression of inflammatory mediators.
Troubleshooting Guide
| Observed "Off-Target" Effect | Potential Explanation (Known this compound Mechanism) | Suggested Verification Experiment |
| Altered expression of heat shock proteins (e.g., Hsp72, Hsp90). | This compound is a known co-inducer of heat shock proteins.[5] | Western blot or qPCR analysis for Hsp72 and HSF-1 activation. |
| Modulation of JNK and p38 MAP kinase signaling pathways. | This compound can prevent the activation of p38 MAP kinase and JNK.[6] | Phospho-specific western blot for JNK and p38. |
| Increased phosphorylation of Akt and GSK-3β. | This compound can induce the phosphorylation of Akt and GSK-3β.[1][6] | Western blot analysis for phosphorylated and total Akt and GSK-3β. |
| Changes in mitochondrial function or membrane potential. | This compound can protect mitochondria and attenuate the loss of mitochondrial membrane potential.[7] | Mitochondrial membrane potential assay (e.g., using TMRE or JC-1). |
| Altered cellular metabolism or glucose uptake. | As an insulin sensitizer, this compound can increase glucose utilization.[1][5] | Glucose uptake assay (e.g., using 2-NBDG). |
Quantitative Data Summary
| Target | Assay Type | Reported Value | Reference |
| PARP-1 | Inhibition Assay | IC50: 120 µM | [6] |
| PARP-1 | Inhibition Assay | Ki: 57 µM | [6] |
Key Experimental Protocols
Protocol 1: Western Blot for Akt Phosphorylation
-
Cell Lysis: Treat cells with this compound at desired concentrations and time points. Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel. Transfer proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature. Incubate with primary antibodies against phospho-Akt (Ser473) and total Akt overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature. Detect chemiluminescence using an appropriate substrate and imaging system.
Protocol 2: PARP Inhibition Assay
-
Assay Principle: A colorimetric assay that measures the amount of biotinylated poly(ADP-ribose) synthesized by PARP.
-
Procedure:
-
Add recombinant PARP-1 enzyme to a 96-well plate coated with histones.
-
Add this compound at a range of concentrations.
-
Initiate the reaction by adding a mixture of biotinylated NAD+ and activated DNA.
-
Incubate to allow for PARP activity.
-
Wash the plate and add HRP-conjugated streptavidin.
-
Add TMB substrate and measure the absorbance at 450 nm.
-
-
Data Analysis: Calculate the IC50 value by plotting the percentage of inhibition against the log concentration of this compound.
Visualized Pathways and Workflows
Caption: Key signaling pathways modulated by this compound.
Caption: Experimental workflow for Western Blot analysis.
References
- 1. Pharmacological Overview of the this compound Chemical Agent as a New Drug Candidate for the Treatment of Symptoms of Metabolic Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Pharmacological Overview of the this compound Chemical Agent as a New Drug Candidate for the Treatment of Symptoms of Metabolic Syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
BGP-15 Western Blot Technical Support Center
Welcome to the technical support center for BGP-15 related western blotting. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting common issues and to offer detailed experimental protocols for detecting key proteins modulated by this compound treatment.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common problems encountered during the western blot analysis of proteins in this compound treated samples.
Q1: I am not seeing any signal, or the signal for my target protein is very weak after this compound treatment. What are the possible causes and solutions?
A1: Weak or no signal is a frequent issue, especially when detecting low-abundance proteins or those with post-translational modifications. Here are the potential causes and troubleshooting steps:
-
Low Target Protein Abundance: this compound modulates the expression or phosphorylation of its targets. The overall abundance of these proteins might be low in your specific cell or tissue type.
-
Suboptimal Antibody Concentration: The dilution of your primary or secondary antibody may not be optimal.
-
Inefficient Protein Transfer: The transfer of proteins from the gel to the membrane might be incomplete.
-
Insufficient Incubation Times: Short incubation times with primary or secondary antibodies can lead to a weak signal.
-
Inactive Reagents: The antibodies or detection reagents may have lost activity.
Q2: I am seeing multiple bands or non-specific bands in my western blot for a this compound target protein. How can I resolve this?
A2: The presence of unexpected bands can be due to several factors:
-
Antibody Concentration is Too High: An overly concentrated primary or secondary antibody can lead to non-specific binding.
-
Solution: Reduce the concentration of your primary and/or secondary antibodies.[4]
-
-
Protein Degradation: The target protein may have been degraded during sample preparation.
-
Alternative Splicing or Post-Translational Modifications: The target protein may exist as different isoforms or have various post-translational modifications, leading to bands at different molecular weights.
-
Solution: Consult the literature for known isoforms or modifications of your target protein.[4]
-
-
Insufficient Blocking: Inadequate blocking of the membrane can result in non-specific antibody binding.
-
Solution: Increase the blocking time or try a different blocking agent (e.g., BSA instead of non-fat milk, or vice-versa).[5]
-
Q3: The molecular weight of my target protein appears different from the expected size. What could be the reason?
A3: A shift in the apparent molecular weight on a western blot is not uncommon.
-
Post-Translational Modifications (PTMs): Phosphorylation, glycosylation, or other PTMs can cause a protein to migrate differently than its predicted molecular weight. For instance, phosphorylated Akt (p-Akt) may run slightly higher than non-phosphorylated Akt.[6]
-
Alternative Splicing Variants: Different splice isoforms of a protein will have different molecular weights.[4]
-
Protein-Protein Interactions: Strong interactions with other proteins that are not disrupted by the sample buffer can affect migration.
-
Gel/Buffer System: The type of gel and running buffer used can influence protein migration.
Quantitative Data Summary
The following tables provide a summary of key quantitative data for western blotting of common this compound downstream targets.
Table 1: Molecular Weights of Key this compound Downstream Targets
| Target Protein | Expected Molecular Weight | Notes |
| HSP72 | ~70-72 kDa | A member of the HSP70 family. |
| Phospho-Akt (Ser473) | ~60 kDa | The exact size can vary slightly with phosphorylation.[6][7][8] |
| Total Akt | ~60 kDa | [6][9] |
| PARP-1 | ~113 kDa | Cleaved PARP-1 (a marker of apoptosis) appears at ~89 kDa. |
Table 2: Recommended Antibody Dilutions for this compound Downstream Targets
| Target Protein | Primary Antibody Dilution Range | Secondary Antibody Dilution Range |
| HSP72 | 1:1,000 - 1:20,000 | 1:5,000 - 1:200,000 |
| Phospho-Akt (Ser473) | 1:500 - 1:3,000 | 1:5,000 - 1:200,000 |
| Total Akt | 1:500 - 1:2,000 | 1:5,000 - 1:200,000 |
| PARP-1 | 1:500 - 1:2,000 | 1:5,000 - 1:200,000 |
Note: Optimal dilutions should be determined empirically for each specific antibody and experimental condition.
Detailed Experimental Protocol: Western Blot for this compound Downstream Targets
This protocol provides a general workflow for analyzing the effect of this compound on the expression and phosphorylation of its downstream targets.
1. Sample Preparation (Cell Lysates)
-
Culture cells to the desired confluency and treat with this compound at the desired concentration and duration.
-
Wash cells twice with ice-cold 1X PBS.
-
Lyse the cells by adding ice-cold RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 20-30 minutes with occasional vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant (protein extract) to a new tube.
-
Determine the protein concentration using a BCA or Bradford protein assay.
-
Add 4X Laemmli sample buffer to the protein extract and boil at 95-100°C for 5 minutes.
2. SDS-PAGE
-
Load 20-50 µg of protein per well into a polyacrylamide gel. The gel percentage will depend on the molecular weight of the target protein.
-
Include a pre-stained protein ladder to monitor migration and transfer efficiency.
-
Run the gel in 1X SDS-PAGE running buffer until the dye front reaches the bottom of the gel.
3. Protein Transfer
-
Equilibrate the gel, PVDF or nitrocellulose membrane, and filter papers in 1X transfer buffer.
-
Assemble the transfer sandwich, ensuring no air bubbles are trapped between the gel and the membrane.
-
Perform a wet or semi-dry transfer according to the manufacturer's instructions for your transfer system.
4. Immunodetection
-
After transfer, briefly wash the membrane in TBST (Tris-buffered saline with 0.1% Tween-20).
-
(Optional) Stain the membrane with Ponceau S to visualize total protein and confirm transfer efficiency. Destain with TBST.
-
Block the membrane with 5% non-fat dry milk or 5% BSA in TBST for 1 hour at room temperature with gentle agitation. For phospho-specific antibodies, BSA is generally recommended.[10]
-
Incubate the membrane with the primary antibody at the optimized dilution in blocking buffer overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 5-10 minutes each with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody at the optimized dilution in blocking buffer for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
5. Detection
-
Prepare the enhanced chemiluminescence (ECL) detection reagent according to the manufacturer's instructions.
-
Incubate the membrane with the ECL reagent for the recommended time.
-
Capture the chemiluminescent signal using a digital imager or X-ray film.
Visualizations
References
- 1. westernblot.cc [westernblot.cc]
- 2. Western Blot Troubleshooting Guide | Bio-Techne [bio-techne.com]
- 3. Western Blot Troubleshooting: Weak/No Signal & Other | Proteintech Group [ptglab.com]
- 4. bosterbio.com [bosterbio.com]
- 5. Western Blot Troubleshooting | Thermo Fisher Scientific - UK [thermofisher.com]
- 6. researchgate.net [researchgate.net]
- 7. Phospho-AKT (Ser473) antibody (28731-1-AP) | Proteintech [ptglab.com]
- 8. biocompare.com [biocompare.com]
- 9. rndsystems.com [rndsystems.com]
- 10. Western Blot Troubleshooting: 8 Protocol Issues Solved | StressMarq Biosciences Inc. [stressmarq.com]
BGP-15 interference with fluorescence assays
Welcome to the technical support resource for researchers using BGP-15 in fluorescence-based assays. This guide provides troubleshooting advice and frequently asked questions to help you navigate potential challenges and ensure the accuracy of your experimental results.
Frequently Asked Questions (FAQs)
Q1: Does this compound have intrinsic fluorescence that could interfere with my assay?
Currently, there is no widely reported evidence to suggest that this compound possesses intrinsic fluorescence at the common excitation and emission wavelengths used for popular fluorophores in cell-based assays. However, it is always best practice to run a control sample containing only this compound in your assay buffer to check for any background fluorescence under your specific experimental conditions (excitation/emission wavelengths, filter sets).
Q2: Can this compound affect the fluorescence of dyes used to measure mitochondrial membrane potential (e.g., JC-1, TMRM)?
This compound is known to protect mitochondria and can prevent or reverse mitochondrial depolarization caused by stressors like oxidative stress or toxins.[1][2][3] Therefore, if you observe changes in the fluorescence of potential-sensitive dyes in the presence of this compound, it is more likely due to its biological activity on mitochondrial function rather than direct chemical interference with the dye itself. For instance, this compound has been shown to attenuate H₂O₂-induced mitochondrial depolarization, as measured by JC-1 and TMRM.[1][2]
Q3: How might this compound impact assays for reactive oxygen species (ROS) that use fluorescent probes like MitoSOX Red?
This compound has been demonstrated to reduce mitochondrial ROS production.[1][3] Therefore, a decrease in fluorescence from ROS-sensitive dyes like MitoSOX Red in the presence of this compound is an expected outcome of its biological effect. It has been shown to lessen the enhanced MitoSOX fluorescence intensity induced by treatments like doxorubicin (B1662922).[3]
Q4: What is the primary mechanism of action for this compound that I should be aware of when designing my experiments?
This compound is recognized as a PARP (Poly (ADP-ribose) polymerase) inhibitor.[4][5][6] PARP is a key enzyme in DNA repair and cell death pathways.[7][8][9] By inhibiting PARP, this compound can influence various cellular processes, including mitochondrial function, apoptosis, and inflammatory signaling pathways like JNK and p38 MAPK.[5][10][11] Understanding this mechanism is crucial for interpreting your results.
Troubleshooting Guide
Issue 1: Unexpected Decrease in Fluorescence Signal in a ROS Assay (e.g., MitoSOX)
-
Possible Cause 1 (Biological Effect): this compound is effectively reducing mitochondrial ROS production in your experimental model. This is a known biological effect of the compound.[1][3]
-
Troubleshooting Steps:
-
Positive Control: Ensure your positive control for ROS induction (e.g., treatment with an agent like antimycin A or H₂O₂) shows a robust increase in fluorescence.
-
This compound Dose-Response: Perform a dose-response experiment with this compound to see if the decrease in ROS signal is concentration-dependent, which would support a biological effect.
-
Orthogonal Assay: Use an alternative, non-fluorescent method to measure oxidative stress to confirm the findings.
-
Issue 2: Unexpected Increase or Stabilization of Mitochondrial Membrane Potential Dye Signal (e.g., JC-1 Red Fluorescence)
-
Possible Cause 1 (Biological Effect): this compound is protecting the mitochondria from stress-induced depolarization.[1][2][3] In stressed cells, this compound can maintain a higher mitochondrial membrane potential, leading to a stronger signal from dyes like JC-1 (in its aggregated red fluorescent form) or TMRM compared to stressed cells without this compound.
-
Troubleshooting Steps:
-
Negative Control: Include a vehicle-only control to establish the baseline mitochondrial membrane potential.
-
Depolarizing Agent Control: Use a known mitochondrial uncoupler (e.g., FCCP) as a positive control for depolarization to ensure the dye is responding correctly in your system.
-
Imaging vs. Plate Reader: If using a plate reader, confirm the results with fluorescence microscopy to visually assess mitochondrial morphology and dye localization. This compound has been shown to preserve mitochondrial morphology.[10]
-
Issue 3: General Concerns About Assay Interference
-
Possible Cause: While unlikely based on current literature, there could be a direct interaction between this compound and your specific fluorescent dye or a component of your assay buffer.
-
Troubleshooting Workflow:
Caption: Troubleshooting logic for this compound fluorescence assays.
Quantitative Data Summary
Table 1: Effect of this compound on Mitochondrial Membrane Potential (MMP) and Cell Viability
| Cell Line | Stressor | This compound Concentration | Assay | Observed Effect | Reference |
| WRL-68 | 50 µM H₂O₂ | 50 µM | JC-1 / TMRM | Protected against H₂O₂-induced MMP depolarization. | [1][2] |
| WRL-68 | 50 µM H₂O₂ | 0-50 µM | Sulforhodamine B | Increased cell survival in a concentration-dependent manner. | [1][2] |
| H9c2 | 1-3 µM Doxorubicin | 50 µM | JC-1 | Mitigated doxorubicin-induced loss of MMP. | [3] |
| H9c2 | 1-3 µM Doxorubicin | 50 µM | MTT Assay | Improved cell viability after doxorubicin exposure. | [3] |
Table 2: Effect of this compound on Mitochondrial ROS Production
| Cell Line | Stressor | This compound Concentration | Assay | Observed Effect | Reference |
| WRL-68 | 50 µM H₂O₂ | 50 µM | DHR123 | Attenuated ROS-induced ROS production. | [2] |
| U-251 MG | 1 µg/mL LPS | 50 µM | MitoSOX | Reduced LPS-induced mitochondrial superoxide (B77818) production. | [2] |
| H9c2 | 1-3 µM Doxorubicin | 50 µM | MitoSOX Red | Lessened the doxorubicin-induced increase in mitochondrial ROS. | [3] |
Key Signaling Pathways Involving this compound
This compound's effects are often linked to its ability to inhibit PARP and modulate stress-activated protein kinase pathways.
Caption: this compound inhibits PARP and stress-activated kinases.
Experimental Protocols
Protocol 1: Measurement of Mitochondrial Membrane Potential using JC-1
This protocol is adapted from methodologies described in studies investigating this compound's protective effects.[2][3]
-
Cell Seeding: Seed cells (e.g., WRL-68 or H9c2) on glass coverslips or in a 96-well plate suitable for fluorescence microscopy or plate reader analysis. Culture overnight.
-
Treatment: Pre-treat cells with the desired concentration of this compound (e.g., 50 µM) for the specified duration (e.g., 1-24 hours) before or during the application of a stressor (e.g., H₂O₂, doxorubicin). Include appropriate vehicle and stressor-only controls.
-
JC-1 Staining:
-
Prepare a fresh solution of JC-1 dye (e.g., 100 ng/mL) in pre-warmed culture medium or a suitable buffer (e.g., Krebs-Henseleit).
-
Remove the treatment medium from the cells and wash twice with ice-cold PBS.
-
Add the JC-1 staining solution to the cells and incubate for 15-30 minutes at 37°C in the dark.
-
-
Washing: Wash the cells once with the assay buffer to remove excess dye.
-
Imaging/Analysis:
-
Microscopy: Visualize the cells immediately using a fluorescence microscope equipped with filters for both green (monomeric JC-1, indicating low MMP) and red (aggregated JC-1, indicating high MMP) fluorescence.
-
Plate Reader: Measure fluorescence intensity using excitation ~490 nm and emission at ~530 nm (green) and ~590 nm (red). The ratio of red to green fluorescence is used as a measure of mitochondrial polarization.
-
Protocol 2: Measurement of Mitochondrial Superoxide using MitoSOX Red
This protocol is adapted from methodologies described in studies investigating this compound's effects on ROS.[2][3]
-
Cell Seeding and Treatment: Follow the same steps 1 and 2 as in the JC-1 protocol.
-
MitoSOX Staining:
-
Prepare a fresh working solution of MitoSOX Red fluorescent dye (e.g., 0.3-5 µM) in pre-warmed buffer (e.g., HBSS or culture medium).
-
Remove the treatment medium and add the MitoSOX staining solution.
-
Incubate for 10-15 minutes at 37°C, protected from light.
-
-
Washing: Wash the cells gently three times with pre-warmed buffer.
-
Analysis:
-
Flow Cytometry: Detach cells (if adherent) and analyze immediately on a flow cytometer using an appropriate laser (e.g., 488 nm or 561 nm) and emission filter (e.g., ~585 nm).
-
Microscopy/Plate Reader: Measure fluorescence intensity using an excitation wavelength of ~510 nm and an emission wavelength of ~580 nm. Note that some studies report using different excitation wavelengths for oxidized MitoSOX.[2] Always optimize for your instrument.
-
References
- 1. This compound Protects against Oxidative Stress- or Lipopolysaccharide-Induced Mitochondrial Destabilization and Reduces Mitochondrial Production of Reactive Oxygen Species | PLOS One [journals.plos.org]
- 2. This compound Protects against Oxidative Stress- or Lipopolysaccharide-Induced Mitochondrial Destabilization and Reduces Mitochondrial Production of Reactive Oxygen Species - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. This compound - a novel poly(ADP-ribose) polymerase inhibitor - protects against nephrotoxicity of cisplatin without compromising its antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound, a PARP-inhibitor, prevents imatinib-induced cardiotoxicity by activating Akt and suppressing JNK and p38 MAP kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Frontiers | PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance [frontiersin.org]
- 8. drugtargetreview.com [drugtargetreview.com]
- 9. PARP inhibitors — Knowledge Hub [genomicseducation.hee.nhs.uk]
- 10. This compound Protects Mitochondria in Acute, Acetaminophen Overdose Induced Liver Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound | PARP | TargetMol [targetmol.com]
BGP-15 stability and storage conditions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive information on the stability, storage, and handling of BGP-15. It includes troubleshooting guides and frequently asked questions to assist in experimental design and execution.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for solid this compound?
A1: Solid this compound should be stored at -20°C. Under these conditions, it is stable for at least four years.[1]
Q2: How should I store this compound in solution?
A2: this compound solutions, typically in solvents like DMSO, should be stored at -80°C. At this temperature, the solution is stable for up to one year.[2] To avoid degradation from repeated freeze-thaw cycles, it is highly recommended to aliquot the stock solution into single-use volumes.[3]
Q3: What are the recommended solvents for preparing this compound stock solutions?
A3: this compound is soluble in several solvents. Water, DMSO, and ethanol (B145695) are commonly used. When preparing aqueous solutions, sonication may be necessary to aid dissolution.[2] Note that hygroscopic DMSO can significantly impact the solubility of the product.[3]
Q4: Is this compound light sensitive or hygroscopic?
A4: While there is no specific information indicating light sensitivity, it is good laboratory practice to protect all chemicals from light. One source notes that hygroscopic DMSO can affect solubility, suggesting that this compound may be sensitive to moisture.[3] Therefore, it is recommended to store it in a dry environment.
Stability and Solubility Data
Quantitative data on the stability and solubility of this compound are summarized below for easy reference.
Table 1: this compound Stability
| Form | Storage Temperature | Stability Duration |
| Solid Powder | -20°C | ≥ 4 years[1] |
| In Solvent | -80°C | 1 year[2] |
Table 2: this compound Solubility
| Solvent | Maximum Concentration | Notes |
| Water | 100 mg/mL (284.68 mM) | Sonication is recommended.[2][3] |
| DMSO | 11.33 mg/mL (32.25 mM) | Sonication and warming may be needed. Hygroscopic DMSO can affect solubility.[3] |
| Ethanol | 65 mg/mL (185.04 mM) | Sonication is recommended.[2] |
| PBS (pH 7.2) | 5 mg/mL |
Troubleshooting Guide
This guide addresses potential issues that may arise during experiments involving this compound.
Issue 1: Precipitation of this compound in cell culture media.
-
Possible Cause: The concentration of this compound may be too high for the aqueous environment of the cell culture media, or the solvent concentration (e.g., DMSO) may be toxic to the cells.
-
Solution:
-
Ensure the final concentration of the solvent (e.g., DMSO) in the cell culture medium is low (typically ≤ 0.1%) to avoid both precipitation and cytotoxicity.
-
Prepare a fresh working solution of this compound in a compatible solvent before diluting it in the cell culture medium.
-
Consider using a lower concentration of this compound. Effective concentrations in cell culture have been reported in the range of 50-200 µM.[2][4][5]
-
Issue 2: Inconsistent or unexpected experimental results.
-
Possible Cause 1: Degradation of this compound. Improper storage or multiple freeze-thaw cycles of the stock solution can lead to degradation of the compound.
-
Solution 1: Always aliquot stock solutions into single-use vials and store them at -80°C.[3] Prepare fresh working solutions for each experiment.
-
Possible Cause 2: Cellular context and timing. The effects of this compound can be cell-type specific and dependent on the duration of treatment and the presence of other stressors. For example, this compound's induction of HSP72 is effective only when co-treated with heat shock.[6]
-
Solution 2: Carefully review the literature for protocols relevant to your specific cell type and experimental conditions. Optimize treatment times and concentrations in preliminary experiments.
Issue 3: Difficulty dissolving this compound powder.
-
Possible Cause: this compound may not readily dissolve, especially in aqueous solutions.
-
Solution: As recommended by suppliers, use sonication to aid dissolution in water and ethanol.[2] For DMSO, gentle warming in addition to sonication can be beneficial.[3]
Experimental Protocols & Methodologies
Below are detailed methodologies for key experiments involving this compound, based on published research.
Protocol 1: In Vitro Cell Treatment with this compound
This protocol describes the general procedure for treating cultured cells with this compound.
-
Preparation of this compound Stock Solution:
-
Dissolve this compound powder in sterile DMSO to a stock concentration of 10-20 mM.
-
Aliquot the stock solution into sterile, single-use microcentrifuge tubes.
-
Store the aliquots at -80°C.[2]
-
-
Cell Seeding:
-
Plate cells at the desired density in appropriate well plates and allow them to adhere overnight under standard culture conditions (e.g., 37°C, 5% CO2).
-
-
Treatment:
-
On the day of the experiment, thaw a fresh aliquot of the this compound stock solution.
-
Prepare a working solution by diluting the stock solution in pre-warmed, serum-free cell culture medium to an intermediate concentration.
-
Further dilute the working solution into the cell culture medium in the wells to achieve the final desired concentration (e.g., 50 µM). Ensure the final DMSO concentration is non-toxic (e.g., <0.1%).
-
For pretreatment protocols, add this compound for a specified duration (e.g., 24 hours) before introducing a stressor like doxorubicin.[4]
-
Incubate the cells for the desired experimental duration.
-
Protocol 2: Measurement of Mitochondrial Reactive Oxygen Species (ROS)
This protocol outlines the use of MitoSOX Red, a fluorescent probe specific for mitochondrial superoxide.
-
Cell Treatment:
-
Treat cells with this compound and/or an inducing agent as described in Protocol 1.
-
-
Staining:
-
Following treatment, remove the culture medium and wash the cells with a warm buffer (e.g., Hank's Balanced Salt Solution - HBSS).
-
Incubate the cells with MitoSOX Red reagent (typically at 5 µM) in a fresh, warm buffer for 10-30 minutes at 37°C, protected from light.
-
-
Analysis:
Protocol 3: Western Blot Analysis of Signaling Proteins
This protocol is for assessing the effect of this compound on the phosphorylation state of key signaling proteins like Akt, JNK, and p38 MAPK.
-
Cell Lysis:
-
After treating the cells with this compound, wash them with ice-cold PBS.
-
Lyse the cells in a radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors.
-
Collect the cell lysates and centrifuge to pellet cellular debris.
-
-
Protein Quantification:
-
Determine the protein concentration of the supernatant using a standard protein assay (e.g., BCA assay).
-
-
SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against the phosphorylated and total forms of the proteins of interest (e.g., phospho-Akt, total Akt, phospho-JNK, total JNK, phospho-p38, total p38) overnight at 4°C.
-
Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.[2]
-
Signaling Pathways and Workflows
This compound Mechanism of Action
This compound has a multi-faceted mechanism of action, primarily involving the inhibition of PARP and the co-induction of HSP72. These actions lead to the modulation of downstream signaling pathways, including the suppression of stress-activated kinases (JNK and p38 MAPK) and the activation of pro-survival pathways (Akt/GSK-3beta).[1][2][6]
Caption: this compound signaling pathways.
Experimental Workflow for Assessing this compound's Cytoprotective Effects
The following diagram illustrates a typical experimental workflow to investigate the protective effects of this compound against a cellular stressor.
Caption: A typical experimental workflow.
References
- 1. Pharmacological Overview of the this compound Chemical Agent as a New Drug Candidate for the Treatment of Symptoms of Metabolic Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, a PARP-inhibitor, prevents imatinib-induced cardiotoxicity by activating Akt and suppressing JNK and p38 MAP kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. mdpi.com [mdpi.com]
- 5. Modulation of Mitochondrial Quality Control Processes by this compound in Oxidative Stress Scenarios: From Cell Culture to Heart Failure - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound | PARP | TargetMol [targetmol.com]
- 7. researchgate.net [researchgate.net]
Preventing BGP-15 precipitation in aqueous solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the precipitation of BGP-15 in aqueous solutions during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the solubility of this compound in water?
A1: The aqueous solubility of this compound (dihydrochloride salt) can vary slightly depending on the source and specific batch. Published data indicates a solubility in deionized water at 25°C of approximately 28 mg/mL.[1] Other sources report solubilities ranging from 35.13 mg/mL to 100 mg/mL in water.[2][3] It is recommended to consult the certificate of analysis for the specific lot you are using. To aid dissolution, sonication may be required.[2][4]
Q2: My this compound is precipitating out of my aqueous solution. What are the common causes?
A2: Precipitation of this compound in aqueous solutions can be attributed to several factors:
-
Concentration: Exceeding the solubility limit of this compound in your specific buffer or media.
-
pH: The pH of the solution can influence the ionization state and solubility of this compound.
-
Temperature: Lower temperatures can decrease the solubility of this compound.
-
Buffer Composition: Components of your buffer system may interact with this compound, leading to precipitation.
-
Improper Dissolution: Incomplete initial dissolution can lead to the formation of precipitates over time.
Q3: How can I prevent this compound from precipitating in my experiments?
A3: To prevent precipitation, consider the following troubleshooting steps:
-
Ensure Complete Dissolution: Use sonication or gentle warming to ensure this compound is fully dissolved in the initial stock solution.[5]
-
Use of Co-solvents: For higher concentrations, especially for in vivo studies, preparing a stock solution in a small amount of an organic solvent like DMSO before diluting with your aqueous buffer can improve solubility.[4][5]
-
pH Adjustment: Check the pH of your final solution. Adjusting the pH may be necessary to maintain solubility, though the optimal pH range should be determined empirically for your specific experimental conditions.
-
Freshly Prepare Solutions: It is recommended to prepare this compound solutions fresh for each experiment to minimize the risk of precipitation over time.[5]
-
Formulation with Excipients: For in vivo administration, specific formulations using excipients like PEG300 and Tween-80 have been successfully used to maintain solubility and stability.[4][5]
Troubleshooting Guides
Issue: Precipitate forms immediately upon adding this compound to an aqueous solution.
| Possible Cause | Troubleshooting Step |
| Exceeded Solubility Limit | Prepare a more dilute solution. Refer to the solubility data table below. |
| Low Temperature of Solvent | Warm the solvent to room temperature (25°C) or slightly higher before adding this compound. |
| Incomplete Initial Dissolution | Use sonication or vortexing to ensure all solid particles are dissolved. Gentle heating can also be applied.[5] |
Issue: Solution is initially clear but a precipitate forms over time.
| Possible Cause | Troubleshooting Step |
| Solution Supersaturation | The initial dissolution may have created a supersaturated solution that is not stable. Prepare a fresh, slightly more dilute solution. |
| Temperature Fluctuation | Store the solution at a constant temperature. Avoid refrigeration if it leads to precipitation. |
| Interaction with Buffer Components | Prepare the this compound solution in a simpler buffer (e.g., saline) and add it to the final experimental medium at the last step. |
Quantitative Data: this compound Solubility
| Solvent | Solubility (mg/mL) | Molar Concentration (mM) | Notes |
| Deionized Water | 28[1] | ~79.7 | At 25°C. |
| Water | 35.13[3] | 100 | - |
| H₂O | 64[4] | 182.2 | Sonication is recommended.[4] |
| H₂O | 100[2] | 284.68 | Ultrasonic treatment is needed.[2] |
| DMSO | 7.03[3] | 20 | Gentle warming may be needed.[3] |
| DMSO | 11.33[2] | 32.25 | Ultrasonic and warming needed.[2] |
| DMSO | 65[4] | 185.04 | Sonication is recommended.[4] |
| DMSO | 70[6] | 199.27 | Use fresh DMSO as moisture can reduce solubility.[6] |
| Ethanol | 65[4] | 185.04 | Sonication is recommended.[4] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Aqueous Stock Solution of this compound
-
Weighing: Accurately weigh the required amount of this compound dihydrochloride (B599025) (MW: 351.27 g/mol ). For 1 mL of a 10 mM solution, you will need 3.51 mg.
-
Dissolution: Add the weighed this compound to a sterile microcentrifuge tube. Add the desired volume of sterile, deionized water or PBS.
-
Solubilization: Vortex the solution vigorously. If the solid does not dissolve completely, place the tube in a sonicator bath for 5-10 minutes.
-
Sterilization (Optional): If required for your experiment (e.g., cell culture), filter the solution through a 0.22 µm sterile filter.
-
Storage: Use the solution immediately. For short-term storage, keep it at 4°C, but be vigilant for any signs of precipitation. It is highly recommended to prepare fresh solutions for each experiment.
Protocol 2: Preparation of this compound Formulation for In Vivo Studies
This protocol is adapted from published formulations used for animal studies and is designed to improve solubility and stability.[5]
-
Prepare a Stock Solution in DMSO: Dissolve this compound in 100% DMSO to create a concentrated stock solution (e.g., 25 mg/mL).
-
Add Co-solvents: In a separate tube, mix the required volumes of PEG300 and Tween-80. For a final formulation of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline, you would mix 400 µL of PEG300 and 50 µL of Tween-80 for a 1 mL final volume.
-
Combine: Add the this compound/DMSO stock solution to the PEG300/Tween-80 mixture and mix thoroughly. For the example above, you would add 100 µL of the 25 mg/mL stock.
-
Final Dilution: Add the final component, saline, to reach the desired final volume and concentration. In this example, add 450 µL of saline.
-
Administration: The final solution should be clear. Use this formulation for oral gavage or other administration routes as required by your experimental design.
Visualizations
Caption: Workflow for preparing and troubleshooting this compound aqueous solutions.
Caption: Simplified signaling pathways modulated by this compound.
References
- 1. Pharmacological Overview of the this compound Chemical Agent as a New Drug Candidate for the Treatment of Symptoms of Metabolic Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. BGP 15 | Poly(ADP-ribose) Polymerase | Tocris Bioscience [tocris.com]
- 4. This compound | PARP | TargetMol [targetmol.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. selleckchem.com [selleckchem.com]
BGP-15 High-Concentration In Vivo Toxicity: A Technical Support Resource
For researchers, scientists, and drug development professionals utilizing BGP-15, this technical support center provides essential information regarding its toxicity at high concentrations in in vivo models. The following troubleshooting guides and frequently asked questions (FAQs) address potential issues and provide guidance for experimental design and execution.
Frequently Asked Questions (FAQs)
Q1: What is the known acute toxicity of this compound in vivo?
The primary piece of publicly available data on the acute toxicity of this compound is its median lethal dose (LD50). In rats, the oral LD50 of this compound has been established to be 1250 mg/kg. This value indicates the single dose at which 50% of the test animals are expected to die. It is crucial to note that the LD50 is a measure of acute lethality and does not provide information on sub-lethal toxic effects or toxicity from repeated dosing.
Q2: Are there any published studies specifically investigating the high-dose toxicity of this compound in vivo?
While numerous studies have investigated the therapeutic and protective effects of this compound in various animal models, dedicated public studies focusing solely on the toxicology of high concentrations are scarce. Most available literature reports that this compound is "well-tolerated" or has a "good safety profile" at the doses used in those specific experiments, which are often in the therapeutic range. For instance, oral doses of up to 200 mg/kg have been used in rats for neuroprotection and nephroprotection studies without mention of adverse effects directly attributable to this compound.
Q3: What are the potential signs of toxicity I should monitor for when administering high doses of this compound?
In the absence of detailed public toxicology reports, researchers should implement a comprehensive monitoring plan for any high-dose in vivo study with this compound. General signs of toxicity in rodents to monitor include:
-
Changes in physical appearance: Ruffled fur, hunched posture, piloerection.
-
Behavioral changes: Lethargy, hyperactivity, stereotypical behaviors.
-
Changes in body weight and food/water consumption: A significant decrease in body weight is a common indicator of toxicity.
-
Gastrointestinal issues: Diarrhea, constipation.
-
Respiratory or cardiovascular distress: Changes in breathing rate, cyanosis.
It is recommended to establish a clear scoring system for these observations to ensure consistent and unbiased data collection.
Q4: What is the No-Observed-Adverse-Effect Level (NOAEL) for this compound?
The No-Observed-Adverse-Effect Level (NOAEL) for this compound from comprehensive repeated-dose toxicity studies is not publicly available. The NOAEL is the highest dose at which no statistically or biologically significant adverse effects are observed. Without this information, researchers should perform their own dose-range finding studies to determine a safe and effective dose for their specific experimental model and duration.
Q5: Is there any information on the potential target organ toxicity of this compound at high concentrations?
Publicly available data does not specify target organs for this compound toxicity at high concentrations. Standard toxicological assessments would typically evaluate effects on the liver, kidneys, heart, spleen, and other major organs through histopathological analysis and measurement of relevant biomarkers in blood and urine. Researchers planning high-dose studies should consider incorporating these endpoints into their experimental design.
Q6: Are there any known effects of this compound on reproductive, developmental, genetic, or carcinogenic endpoints?
There is no publicly available information on the genotoxicity, carcinogenicity, or reproductive and developmental toxicity of this compound. Standard preclinical safety assessments for new drug candidates typically include a battery of tests to evaluate these endpoints.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Unexpected mortality in animals at doses significantly below the reported LD50. | Vehicle toxicity, error in dose calculation or administration, compromised animal health, specific sensitivity of the animal model. | Verify dose calculations and administration technique. Assess the health status of the animal colony. Conduct a vehicle-only control group. Perform a pilot dose-escalation study to determine the maximum tolerated dose (MTD) in your specific model. |
| Significant weight loss or reduced food/water intake in the this compound treated group. | Systemic toxicity of this compound at the administered dose. | Reduce the dose of this compound. Monitor animals more frequently. Consider alternative dosing regimens (e.g., split dosing). Ensure proper hydration and nutrition. |
| Abnormal clinical signs (e.g., lethargy, ruffled fur) observed in treated animals. | On-target or off-target pharmacological effects of high-dose this compound. | Record and score all clinical signs systematically. Correlate the onset and severity of signs with the dose level. Consider reducing the dose or shortening the treatment duration. |
| No apparent therapeutic effect at doses approaching a toxic level. | The therapeutic window for this compound in your model may be narrow. The chosen model may not be responsive to this compound. | Re-evaluate the experimental model and the expected mechanism of action. Conduct a thorough dose-response study to identify the optimal therapeutic dose. |
Quantitative Data Summary
Due to the limited publicly available data on the in vivo toxicity of this compound at high concentrations, a comprehensive quantitative data table cannot be constructed. The most relevant available data point is summarized below.
| Parameter | Species | Route of Administration | Value |
| Median Lethal Dose (LD50) | Rat | Oral | 1250 mg/kg |
Experimental Protocols
As detailed protocols for high-dose toxicity studies of this compound are not publicly available, a generic experimental workflow for an acute oral toxicity study based on OECD Guideline 423 is provided below. Researchers should adapt this protocol to their specific needs and institutional guidelines.
Experimental Workflow for Acute Oral Toxicity (OECD 423)
Caption: Workflow for an acute oral toxicity study.
Signaling Pathways
Understanding the known signaling pathways of this compound's therapeutic actions can provide insights into potential off-target effects at high concentrations.
Therapeutic Signaling Pathways of this compound
Caption: Known therapeutic signaling pathways of this compound.
BGP-15 Technical Support Center: Dose-Response Curve Analysis
Welcome to the BGP-15 Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding dose-response curve analysis of this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary mechanisms of action?
A1: this compound is a hydroximic acid derivative that functions as a co-inducer of heat shock proteins (HSPs), particularly Hsp72, and is also known to be a poly(ADP-ribose) polymerase (PARP) inhibitor.[1][2] Its multifaceted mechanism of action contributes to its cytoprotective effects. Key mechanisms include:
-
PARP Inhibition: this compound inhibits PARP-1, an enzyme involved in DNA repair and cell death.[1] The reported IC50 value for PARP inhibition is approximately 120 µM, with a Ki of 57 µM.[3]
-
HSP Induction: It acts as a co-inducer of Hsp72, enhancing the cellular stress response and promoting protein homeostasis.[2]
-
JNK Inhibition: this compound can block the c-Jun N-terminal kinase (JNK) signaling pathway, which is involved in inflammation and apoptosis.[1]
-
Insulin (B600854) Sensitization: this compound has been shown to improve insulin sensitivity, making it a candidate for addressing metabolic disorders.[4]
Q2: What are typical concentration ranges for this compound in cell-based assays?
A2: The effective concentration of this compound can vary significantly depending on the cell type and the specific endpoint being measured. Based on published studies, a broad range from 1 µM to 200 µM has been used. For instance, a concentration of 50 µM has been used to demonstrate protective effects in cardiomyocytes, while 200 µM has been shown to prevent imatinib-induced cardiotoxicity.[5][6] It is always recommended to perform a dose-response titration to determine the optimal concentration for your specific experimental system.
Q3: My this compound dose-response curve is not a classic sigmoidal shape. What could be the cause?
A3: Atypical, non-sigmoidal dose-response curves can arise from several factors. One possibility is a hormetic response, where low doses of this compound may stimulate a response, while high doses are inhibitory, resulting in a U-shaped or inverted U-shaped curve.[7] This can be attributed to the compound's pleiotropic effects on various cellular pathways. Other potential causes include compound precipitation at high concentrations, off-target effects, or cytotoxicity that masks the intended pharmacological response.
Q4: I am observing high variability between replicate wells in my this compound experiments. How can I reduce this?
A4: High variability can be due to several factors, including inconsistent cell seeding, edge effects in the microplate, or issues with compound solubility and stability. Ensure that your cell suspension is homogenous before and during plating. To mitigate edge effects, consider not using the outer wells of the plate for experimental samples and instead filling them with sterile media or PBS. Always prepare fresh dilutions of this compound for each experiment and visually inspect for any signs of precipitation.
Troubleshooting Dose-Response Curve Problems
| Problem | Potential Causes | Troubleshooting Suggestions |
| Poor Curve Fit / Low R2 Value | Assay variability; Inappropriate concentration range; Compound instability. | Ensure consistent pipetting and cell seeding. Expand the concentration range to better define the top and bottom plateaus of the curve. Prepare fresh this compound solutions for each experiment. |
| Flat Dose-Response Curve | This compound is inactive in the chosen assay; Incorrect dose range (too high or too low); Insufficient incubation time. | Verify the activity of your this compound stock. Perform a wider dose-response (e.g., from nanomolar to high micromolar) to identify the active range. Optimize the incubation time based on the specific biological process being measured. |
| U-shaped or Inverted U-shaped Curve (Hormesis) | Complex biological effects of this compound; Activation of opposing signaling pathways at different concentrations. | This may be a true biological effect of this compound.[7] Consider the multiple mechanisms of action of this compound when interpreting the data. Use a non-linear regression model that can accommodate a biphasic dose-response. |
| High Background Signal | Non-specific binding of detection reagents; Autofluorescence/absorbance of this compound. | Optimize blocking and washing steps in your assay protocol. Run a control plate with this compound in cell-free media to assess its intrinsic signal. |
| Precipitation of this compound in Culture Media | Poor solubility at high concentrations. | This compound is reported to be soluble in water and DMSO.[8] However, high concentrations in complex cell culture media may lead to precipitation. Prepare stock solutions in DMSO and ensure the final DMSO concentration in the assay is low (typically <0.5%). Visually inspect wells for precipitates before adding detection reagents. Sonication may aid in dissolution.[8] |
Key Experimental Protocols
Below are detailed methodologies for key experiments commonly performed with this compound.
Cell Viability (MTT) Assay
This protocol is adapted from standard MTT assay procedures and is suitable for assessing the effect of this compound on cell viability.[9][10][11]
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol)
-
96-well plates
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete cell culture medium.
-
Remove the overnight culture medium from the cells and replace it with the this compound dilutions. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
After incubation, add 100 µL of solubilization solution to each well.
-
Wrap the plate in foil and shake on an orbital shaker for 15 minutes to ensure all formazan (B1609692) crystals are dissolved.
-
Read the absorbance at 570-590 nm using a microplate reader.
Experimental Workflow for MTT Assay
PARP Activity Assay
This is a representative protocol for a colorimetric PARP activity assay.
Materials:
-
Histone-coated 96-well plate
-
Recombinant PARP enzyme
-
This compound
-
Activated DNA
-
Biotinylated NAD+
-
Streptavidin-HRP
-
TMB substrate
-
Stop solution (e.g., 2N H2SO4)
-
Assay buffer
Procedure:
-
Prepare dilutions of this compound in assay buffer.
-
To each well of the histone-coated plate, add the assay buffer, activated DNA, and your this compound dilution or vehicle control.
-
Add the PARP enzyme to each well to initiate the reaction.
-
Add biotinylated NAD+ to each well.
-
Incubate the plate at room temperature for 1 hour.
-
Wash the plate multiple times with a wash buffer (e.g., PBS with 0.05% Tween-20).
-
Add Streptavidin-HRP to each well and incubate for 1 hour at room temperature.
-
Wash the plate again as in step 6.
-
Add TMB substrate to each well and incubate in the dark until a color develops.
-
Add stop solution to each well.
-
Read the absorbance at 450 nm.
Logical Flow of PARP Inhibition Assay
JNK Inhibition Assay (Western Blot)
This protocol outlines the steps to assess JNK inhibition by this compound via Western blotting by measuring the phosphorylation of its substrate, c-Jun.
Materials:
-
Cells of interest
-
This compound
-
JNK activator (e.g., anisomycin (B549157) or UV radiation)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies (anti-phospho-c-Jun, anti-total-c-Jun, anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
SDS-PAGE and Western blotting equipment
Procedure:
-
Seed cells and grow to 70-80% confluency.
-
Pre-treat cells with various concentrations of this compound or vehicle control for a specified time (e.g., 1 hour).
-
Stimulate the cells with a JNK activator for a short period (e.g., 30 minutes).
-
Wash cells with cold PBS and lyse them in lysis buffer.
-
Determine protein concentration of the lysates using a protein assay (e.g., BCA).
-
Prepare samples for SDS-PAGE, run the gel, and transfer proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-c-Jun overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
Visualize the bands using an imaging system.
-
Strip the membrane and re-probe for total c-Jun and a loading control like GAPDH.
JNK Signaling Pathway and this compound Inhibition
HSP70 Induction (Western Blot)
This protocol describes how to measure the induction of HSP70 protein expression by this compound.
Materials:
-
Cells of interest
-
This compound
-
Lysis buffer
-
Primary antibodies (anti-HSP70, anti-GAPDH or β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
SDS-PAGE and Western blotting equipment
Procedure:
-
Seed cells and grow to 70-80% confluency.
-
Treat cells with various concentrations of this compound or vehicle control for the desired duration (e.g., 6, 12, or 24 hours). A positive control for HSP induction (e.g., heat shock at 42°C for 1 hour) can be included.
-
Wash, lyse the cells, and determine protein concentration as described in the JNK inhibition protocol.
-
Perform SDS-PAGE and Western blotting as previously described.
-
Incubate the membrane with the primary antibody against HSP70 overnight at 4°C.
-
Wash, incubate with secondary antibody, and visualize the bands.
-
Strip and re-probe for a loading control to ensure equal protein loading.
Workflow for HSP70 Induction and Detection
Quantitative Data Summary
| Parameter | Value | Assay System | Reference |
| PARP IC50 | 120 µM | Enzymatic Assay | [3] |
| PARP Ki | 57 µM | Enzymatic Assay | [3] |
| Protective Concentration | 50 µM | H9c2 cardiomyocytes (against Doxorubicin) | [5][12] |
| JNK/p38 Inhibition | 200 µM | Langendorff rat heart perfusion | [6] |
| In Vivo Effective Dose | 10-30 mg/kg | Cholesterol-fed rabbits (insulin sensitization) | [4][13] |
| In Vivo Effective Dose | 20 mg/kg | Genetically insulin-resistant GK rats | [4][13] |
| In Vitro Cytotoxicity | 10, 30, 100 µg/mL | Human tumor cell lines (A549, HCT-15, HCT-116, Du-145) | [8] |
| ROS Production Inhibition | 1-50 µM | WRL-68 and H9c2 cells | [14] |
References
- 1. Pharmacological Overview of the this compound Chemical Agent as a New Drug Candidate for the Treatment of Symptoms of Metabolic Syndrome [mdpi.com]
- 2. The HSP co-inducer this compound can prevent the metabolic side effects of the atypical antipsychotics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. protocols.io [protocols.io]
- 7. Hormetic response to B-type procyanidin ingestion involves stress-related neuromodulation via the gut-brain axis: Preclinical and clinical observations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound | PARP | TargetMol [targetmol.com]
- 9. merckmillipore.com [merckmillipore.com]
- 10. MTT assay protocol | Abcam [abcam.com]
- 11. researchhub.com [researchhub.com]
- 12. This compound Protects against Doxorubicin-Induced Cell Toxicity via Enhanced Mitochondrial Function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. This compound Protects against Oxidative Stress- or Lipopolysaccharide-Induced Mitochondrial Destabilization and Reduces Mitochondrial Production of Reactive Oxygen Species - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: BGP-15 and Western Blot Analysis
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals utilizing BGP-15 in their experiments and encountering issues with non-specific bands in subsequent Western blot analyses.
Understanding the Role of this compound in Your Western Blot Experiment
It is important to clarify that this compound is a small molecule drug candidate and not an antibody used for detection in a Western blot. Therefore, this compound itself is not the source of non-specific bands on your blot. Instead, you are likely treating your cells or tissues with this compound to investigate its effects on protein expression, phosphorylation, or other signaling events. The non-specific bands observed are related to the primary or secondary antibodies used in your Western blot protocol to detect your target protein(s).
This guide will help you troubleshoot common causes of non-specific banding in the context of experiments involving this compound treatment.
Troubleshooting Guide: Non-Specific Bands in Western Blot
Non-specific bands can obscure your results and make data interpretation difficult. The following sections address common causes and provide solutions to help you obtain a clean and specific Western blot.
Question: I am seeing multiple non-specific bands on my Western blot after treating my samples with this compound. What are the likely causes and how can I fix this?
Answer: Non-specific bands in a Western blot can arise from several factors related to your experimental protocol. Here is a breakdown of potential causes and troubleshooting steps:
Primary Antibody Issues
-
High Primary Antibody Concentration: Using too much primary antibody is a frequent cause of non-specific binding.[1][2][3]
-
Solution: Optimize the primary antibody concentration by performing a dot blot or running a titration experiment with a range of dilutions.
-
-
Low Specificity of Primary Antibody: The primary antibody may be cross-reacting with other proteins in the lysate that share similar epitopes. Polyclonal antibodies, by nature, can sometimes be less specific than monoclonal antibodies.[1]
-
Antibody Quality: The antibody may have degraded due to improper storage or multiple freeze-thaw cycles.
-
Solution: Use a fresh aliquot of the antibody and ensure it is stored according to the manufacturer's recommendations.
-
Blocking Inefficiency
-
Incomplete Blocking: Insufficient blocking of the membrane can lead to both the primary and secondary antibodies binding non-specifically.[2][3]
-
Solution:
-
Increase the blocking time to 1-2 hours at room temperature or overnight at 4°C.[3]
-
Ensure the blocking agent is appropriate for your antibody. While non-fat dry milk is common, some antibodies require BSA. For phospho-antibodies, BSA is generally recommended as milk contains phosphoproteins that can increase background.
-
Use a sufficient volume of blocking buffer to completely cover the membrane.
-
-
-
Inappropriate Blocking Agent: The choice of blocking buffer can significantly impact results.
-
Solution: Try different blocking agents (e.g., 5% non-fat dry milk, 5% BSA, or commercially available protein-free blocking buffers).
-
Washing Inadequacy
-
Insufficient Washing: Inadequate washing steps can leave behind unbound primary and secondary antibodies, leading to high background and non-specific bands.[1][3]
-
Solution:
-
Increase the number and duration of washes. For example, perform 3-5 washes of 5-10 minutes each with gentle agitation.[1]
-
Increase the volume of wash buffer to ensure the membrane is fully submerged.
-
Add a detergent like Tween-20 to your wash buffer (typically 0.05% - 0.1%) to help remove non-specifically bound antibodies.[1][3]
-
-
Sample Preparation and Loading
-
Protein Overload: Loading too much protein in the wells can lead to "ghost" bands and high background.[1][4]
-
Solution: Determine the protein concentration of your lysates and aim to load 20-30 µg of total protein for cell lysates.[1]
-
-
Protein Degradation: If your target protein is being degraded by proteases, you may see bands at lower molecular weights.[1]
-
Solution: Always prepare your samples with fresh protease and phosphatase inhibitors. Keep samples on ice throughout the preparation process.
-
Secondary Antibody Issues
-
High Secondary Antibody Concentration: Similar to the primary antibody, an excess of secondary antibody can cause non-specific binding.
-
Solution: Optimize the secondary antibody concentration by performing a titration.
-
-
Non-specific Binding of Secondary Antibody: The secondary antibody may be binding to other proteins in the lysate.
-
Solution: Run a control lane without primary antibody to check for non-specific binding of the secondary antibody.[3]
-
Quantitative Data Summary
Table 1: General Recommendations for Western Blot Protocol Optimization
| Parameter | Recommendation |
| Protein Load | 20-30 µg for cell lysates, 10-100 ng for purified proteins[1] |
| Blocking | 1-2 hours at room temperature or overnight at 4°C[3] |
| Primary Antibody Incubation | 1-2 hours at room temperature or overnight at 4°C |
| Washing Steps | 3-5 washes of 5-10 minutes each[1] |
| Wash Buffer Additive | 0.05% - 0.1% Tween-20[1] |
Table 2: Known Cellular Effects of this compound
| Effect | Target/Pathway | Reference |
| PARP Inhibition | PARP-1 | [5][6] |
| Chaperone Co-induction | HSF-1, HSP72 | [5][7] |
| Insulin Sensitization | JNK, Akt | [5][7] |
| Reduction of ROS | Mitochondria | [5][8] |
| Anti-inflammatory | JNK, p38 MAPK | [5][9] |
Experimental Protocols
Detailed Protocol: Western Blot Analysis of Protein Expression/Phosphorylation Following this compound Treatment
-
Cell Culture and this compound Treatment:
-
Plate cells at an appropriate density and allow them to adhere overnight.
-
Treat cells with the desired concentration of this compound or vehicle control for the specified duration.
-
-
Lysate Preparation:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer (or other suitable lysis buffer) supplemented with a protease and phosphatase inhibitor cocktail.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant (protein lysate) to a new tube.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford protein assay.
-
-
Sample Preparation for Electrophoresis:
-
Dilute the lysates to the same concentration with lysis buffer.
-
Add Laemmli sample buffer to the lysates and boil at 95-100°C for 5 minutes.
-
-
SDS-PAGE:
-
Load equal amounts of protein (e.g., 20-30 µg) into the wells of an SDS-polyacrylamide gel.
-
Include a molecular weight marker in one lane.
-
Run the gel at a constant voltage until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
-
Confirm successful transfer by staining the membrane with Ponceau S.
-
-
Blocking:
-
Wash the membrane with TBST (Tris-buffered saline with 0.1% Tween-20).
-
Block the membrane in 5% non-fat dry milk or 5% BSA in TBST for 1-2 hours at room temperature with gentle agitation.
-
-
Primary Antibody Incubation:
-
Dilute the primary antibody in blocking buffer at the manufacturer's recommended concentration (or an optimized dilution).
-
Incubate the membrane with the primary antibody solution overnight at 4°C with gentle agitation.
-
-
Washing:
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Secondary Antibody Incubation:
-
Dilute the HRP-conjugated secondary antibody in blocking buffer.
-
Incubate the membrane with the secondary antibody solution for 1 hour at room temperature with gentle agitation.
-
-
Washing:
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection:
-
Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.
-
Incubate the membrane with the ECL substrate for 1-5 minutes.
-
Capture the chemiluminescent signal using an imaging system or X-ray film.
-
Visualizations
Caption: Signaling pathways modulated by this compound.
Caption: General workflow for a Western blot experiment.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound has a multi-faceted mechanism of action. It is known to be a PARP-1 inhibitor and a co-inducer of heat shock proteins (HSPs), particularly Hsp72.[5][7] It also modulates several signaling pathways, including the inhibition of JNK and the activation of Akt, which contributes to its insulin-sensitizing effects.[5][7] Additionally, this compound can reduce mitochondrial reactive oxygen species (ROS) production.[5][8]
Q2: How can I be sure that the bands I am seeing are non-specific and not due to the effects of this compound?
A2: this compound may alter the expression or post-translational modifications of various proteins. To distinguish between specific effects of this compound and non-specific antibody binding, consider the following:
-
Check the literature: See if this compound is known to affect the expression of proteins that correspond to the molecular weights of your non-specific bands.
-
Use a positive and negative control: Include control samples where the expression of your target protein is known to be high or absent.
-
Optimize your Western blot protocol: Follow the troubleshooting steps outlined above to minimize non-specific antibody binding. A cleaner blot will give you more confidence in your results.
Q3: Can this compound interfere with the chemiluminescent detection step?
A3: It is highly unlikely that this compound from your treated samples would interfere with the enzymatic reaction of HRP on the ECL substrate. The multiple washing steps in a standard Western blot protocol are designed to remove all components of the cell lysate except for the proteins bound to the membrane and the antibodies bound to those proteins.
Q4: What concentration of this compound should I use for my cell culture experiments?
A4: The optimal concentration of this compound will vary depending on the cell type and the specific effect you are investigating. Previous studies have used a range of concentrations. It is recommended to perform a dose-response experiment to determine the most effective concentration for your specific experimental setup.
References
- 1. arp1.com [arp1.com]
- 2. azurebiosystems.com [azurebiosystems.com]
- 3. biossusa.com [biossusa.com]
- 4. Western Blot Troubleshooting | Thermo Fisher Scientific - HK [thermofisher.com]
- 5. Pharmacological Overview of the this compound Chemical Agent as a New Drug Candidate for the Treatment of Symptoms of Metabolic Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
- 8. This compound Protects against Oxidative Stress- or Lipopolysaccharide-Induced Mitochondrial Destabilization and Reduces Mitochondrial Production of Reactive Oxygen Species - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound, a PARP-inhibitor, prevents imatinib-induced cardiotoxicity by activating Akt and suppressing JNK and p38 MAP kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: BGP-15 & DMSO in Cell Culture
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of BGP-15 and Dimethyl Sulfoxide (B87167) (DMSO) in cell culture experiments. Find answers to frequently asked questions and troubleshooting tips to ensure the success and reproducibility of your research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a nicotinic amidoxime (B1450833) derivative with a wide range of cytoprotective effects.[1] Its primary mechanisms of action include:
-
PARP-1 Inhibition: this compound is an inhibitor of Poly (ADP-ribose) polymerase-1 (PARP-1), an enzyme involved in DNA repair and cell death.[1][2][3][4]
-
Heat Shock Protein (HSP) Co-induction: It acts as a co-inducer of Hsp72, enhancing the cellular stress response.[1][5]
-
JNK Inhibition: this compound blocks the c-Jun N-terminal kinase (JNK) signaling pathway, which is involved in inflammation and apoptosis.[1][5][6]
-
Reduction of Reactive Oxygen Species (ROS): It helps to decrease the production of mitochondrial ROS.[1][6]
Q2: What is the recommended solvent for this compound in cell culture experiments?
A2: this compound is soluble in both water and DMSO.[1][3][7] For cell culture applications, preparing a concentrated stock solution in sterile DMSO is a common practice. This allows for minimal solvent addition to the final culture medium.
Q3: What is the maximum recommended final concentration of DMSO in my cell culture?
A3: The final concentration of DMSO should be kept as low as possible to avoid cytotoxicity. A general guideline is to keep the final DMSO concentration at or below 0.5%, with 0.1% being ideal for most cell lines.[8][9] Some sensitive cell lines, particularly primary cells, may require even lower concentrations (below 0.1%).[8] It is always recommended to perform a vehicle control experiment with the same final DMSO concentration to assess its effect on your specific cell line.
Q4: I am observing precipitation after diluting my this compound DMSO stock into the cell culture medium. What should I do?
A4: Precipitation upon dilution of a DMSO stock solution into an aqueous medium is a common issue with hydrophobic compounds. Here are some steps to troubleshoot this:
-
Pre-warm the medium: Ensure your cell culture medium is pre-warmed to 37°C before adding the this compound stock solution.[9]
-
Drop-wise addition and mixing: Add the stock solution drop-wise to the pre-warmed medium while gently swirling or vortexing to ensure rapid and thorough mixing.[9]
-
Lower the stock concentration: If precipitation persists, try preparing a lower concentration stock solution of this compound in DMSO.[9]
-
Sonication: In some cases, brief sonication can help to dissolve the compound.[2][3]
Troubleshooting Guide
| Problem | Possible Cause | Troubleshooting Steps |
| Inconsistent or no biological effect of this compound | Compound degradation | Store this compound stock solutions at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.[2][10] Prepare fresh dilutions from the stock for each experiment. |
| Inaccurate concentration | Verify the calculations for your dilutions. Ensure the compound is fully dissolved in the stock solution before further dilution. | |
| Cell line insensitivity | The chosen cell line may not be responsive to this compound. Consider testing a different cell line known to be affected by the pathways this compound modulates (e.g., PARP, JNK). | |
| High cell death or cytotoxicity observed | High final DMSO concentration | Perform a dose-response curve to determine the maximum tolerable DMSO concentration for your specific cell line.[8] Keep the final DMSO concentration below 0.5%, and ideally at or below 0.1%.[8][9] |
| This compound toxicity at the tested concentration | Perform a dose-response experiment with a range of this compound concentrations to determine the optimal non-toxic working concentration for your assay. | |
| Contamination | Check for signs of bacterial or fungal contamination in your cell cultures. | |
| Variability between experiments | Inconsistent cell health or passage number | Use cells within a consistent and low passage number range for all experiments.[10] Regularly monitor cell viability and morphology. |
| Inconsistent incubation times | Ensure that the duration of this compound and DMSO exposure is consistent across all experiments.[11] |
Quantitative Data Summary
Table 1: this compound Solubility and Concentration
| Parameter | Value | Reference |
| Solubility in Water | 28 mg/mL at 25°C | [1] |
| Solubility in DMSO | 11.33 mg/mL (32.25 mM) | [3] |
| Typical in vitro concentration | 50 µM - 200 µM | [2][12][13] |
| PARP IC50 | 120 µM | [2][3] |
| PARP Ki | 57 µM | [2] |
Table 2: DMSO Concentration and Cellular Effects
| Final DMSO Concentration | Observed Effect | Reference |
| < 0.1% | Generally considered safe for most cell lines. | [8] |
| 0.1% - 0.5% | Widely used, but may cause minimal to moderate effects on some cell lines. | [8][14] |
| 1% | Can be tolerated by some robust cell lines, but may induce toxicity in others. | [8][15] |
| > 2% | Generally considered cytotoxic. | [15] |
| 5% - 10% | Highly cytotoxic; used for cryopreservation. | [8][14][16] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Materials: this compound powder, anhydrous DMSO, sterile microcentrifuge tubes.
-
Procedure: a. Under sterile conditions (e.g., in a laminar flow hood), weigh the desired amount of this compound powder. b. Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM or 20 mM). c. Vortex thoroughly until the this compound is completely dissolved. Gentle warming (e.g., 37°C) or brief sonication may be used to aid dissolution if necessary.[2][3] d. Aliquot the stock solution into single-use sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. e. Store the aliquots at -20°C or -80°C.
Protocol 2: Treatment of Adherent Cells with this compound
-
Materials: Adherent cells in culture, complete cell culture medium, this compound stock solution, vehicle (DMSO).
-
Procedure: a. Seed the cells in a multi-well plate at the desired density and allow them to adhere and grow overnight. b. The next day, pre-warm the complete cell culture medium to 37°C. c. Prepare the final working concentrations of this compound by diluting the stock solution into the pre-warmed medium. For example, to make a 50 µM final concentration from a 10 mM stock, you would perform a 1:200 dilution. d. Prepare a vehicle control medium containing the same final concentration of DMSO as the this compound treated wells. e. Carefully remove the old medium from the cells and replace it with the medium containing the desired concentration of this compound or the vehicle control. f. Return the plate to the incubator and incubate for the desired experimental duration.
Visualizations
Caption: this compound Signaling Pathways.
Caption: this compound Cell Culture Workflow.
Caption: Troubleshooting Logic Flow.
References
- 1. Pharmacological Overview of the this compound Chemical Agent as a New Drug Candidate for the Treatment of Symptoms of Metabolic Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. aph-hsps.hu [aph-hsps.hu]
- 5. researchgate.net [researchgate.net]
- 6. This compound Protects against Oxidative Stress- or Lipopolysaccharide-Induced Mitochondrial Destabilization and Reduces Mitochondrial Production of Reactive Oxygen Species - PMC [pmc.ncbi.nlm.nih.gov]
- 7. targetmol.com [targetmol.com]
- 8. lifetein.com [lifetein.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Dimethyl Sulfoxide: A Bio-Friendly or Bio-Hazard Chemical? The Effect of DMSO in Human Fibroblast-like Synoviocytes [mdpi.com]
- 12. Modulation of Mitochondrial Quality Control Processes by this compound in Oxidative Stress Scenarios: From Cell Culture to Heart Failure - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Using live-cell imaging in cell counting â The cytotoxicity of DMSOÂ | Case studies | Cell x Image Lab - Nikon [healthcare.nikon.com]
- 15. researchgate.net [researchgate.net]
- 16. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
Technical Support Center: BGP-15 in Fluorescence Microscopy
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing BGP-15 in fluorescence microscopy experiments. The information is presented in a question-and-answer format to directly address specific issues that may be encountered.
I. Troubleshooting Guides
Troubleshooting for Mitochondrial Membrane Potential Probes (e.g., JC-1)
Experiments involving the analysis of mitochondrial membrane potential (ΔΨm) using cationic dyes like JC-1 can be influenced by the biological effects of this compound. This compound is known to protect mitochondria and can impact cellular redox states, which may lead to misinterpretation of fluorescence signals.
| Observed Problem | Potential Cause | Recommended Solution |
| Increased Red/Green fluorescence ratio in this compound treated cells compared to control. | This compound's protective effect on mitochondria may be maintaining a higher ΔΨm. This is an expected biological outcome, not necessarily an artifact. | Correlate the JC-1 data with other markers of mitochondrial health and function. Ensure consistent loading concentrations and incubation times for JC-1 across all samples. |
| High Green Fluorescence in Healthy Control Cells. | Over-staining with JC-1 can lead to increased monomeric green fluorescence.[1] Phototoxicity from the microscope light source can also depolarize mitochondria.[1] | Reduce the concentration of the JC-1 working solution. Minimize exposure to excitation light and use an anti-fade mounting medium where possible. |
| Presence of red particulate crystals in the JC-1 working solution. | JC-1 has low solubility in aqueous solutions and can precipitate if not prepared correctly.[1][2] | Strictly adhere to the manufacturer's protocol for preparing the JC-1 working solution. This often involves dilution in an aqueous buffer before adding to the final culture medium.[1] Warming the solution to 37°C or brief sonication can aid dissolution.[2] |
| Uneven staining or red speckles within mitochondria. | This can be an artifact from the localized formation of J-aggregates and may not reflect the overall mitochondrial potential.[3] | Optimize the dye concentration and incubation time to promote more uniform staining. Ensure high-resolution imaging to accurately assess dye distribution. |
This protocol provides a general guideline for staining adherent cells with JC-1. Optimization for specific cell types and experimental conditions is recommended.
Materials:
-
JC-1 dye
-
Anhydrous DMSO
-
Cell culture medium or buffer (e.g., PBS, HBSS)
-
Coverslips
-
Fluorescence microscope with filters for green (e.g., FITC) and red (e.g., TRITC or Rhodamine) fluorescence.
Procedure:
-
Cell Preparation: Culture cells on coverslips to the desired confluency.
-
JC-1 Stock Solution (2-10 mM): Dissolve JC-1 powder in high-quality, anhydrous DMSO. Mix thoroughly. Aliquot and store at -20°C, protected from light. Avoid repeated freeze-thaw cycles.
-
JC-1 Working Solution (1-10 µM): Immediately before use, dilute the JC-1 stock solution to the desired final concentration in pre-warmed (37°C) cell culture medium or buffer.
-
Staining: Remove the culture medium and add the JC-1 working solution to the cells.
-
Incubation: Incubate the plate for 15-30 minutes at 37°C in a CO2 incubator, protected from light. Optimal incubation time may vary.[4]
-
Washing: Carefully aspirate the staining solution and wash the cells once or twice with pre-warmed PBS or HBSS to remove unbound dye.[4]
-
Imaging: Mount the coverslip onto a glass slide with a drop of fresh, pre-warmed buffer. Observe the cells immediately using a fluorescence microscope.[4]
Troubleshooting for Mitochondrial Superoxide (B77818) Probes (e.g., MitoSOX Red)
This compound has been shown to reduce mitochondrial ROS production. This can affect the signal from fluorescent probes designed to detect superoxide, such as MitoSOX Red.
| Observed Problem | Potential Cause | Recommended Solution |
| Decreased Red Fluorescence in this compound treated cells. | This is the expected biological effect of this compound, which is known to reduce mitochondrial ROS. | To confirm that the probe is working, include a positive control (e.g., treatment with a known inducer of mitochondrial superoxide like Antimycin A). |
| Strong Fluorescent Signal in the Nucleus. | This is a common artifact with MitoSOX Red. The oxidized form of the probe can intercalate with nuclear DNA.[5][6] This can be exacerbated by high probe concentrations and prolonged incubation times.[5] | Optimize the MitoSOX Red concentration (typically in the range of 100 nM to 5 µM) and minimize the incubation time.[5] |
| Diffuse Cytoplasmic Staining. | Loss of mitochondrial membrane potential can prevent the probe from being effectively sequestered in the mitochondria, leading to cytoplasmic diffusion.[5] Stressed or unhealthy cells may also release the oxidized dye into the cytoplasm.[5] | Co-stain with a mitochondrial marker (e.g., MitoTracker™ Green) to confirm mitochondrial localization. Ensure cells are healthy and have high viability before staining.[5] |
| Weak or No Signal. | The concentration of MitoSOX Red may be too low, or the cells may not be producing detectable levels of superoxide. | Optimize the dye concentration. Include a positive control for superoxide production to validate the assay. Ensure the correct filter sets are being used for excitation and emission. |
This is a general protocol for staining adherent cells with MitoSOX Red. Optimization is recommended for different cell types and experimental conditions.
Materials:
-
MitoSOX Red reagent
-
Anhydrous DMSO
-
Hank's Balanced Salt Solution (HBSS) or other suitable buffer
-
Coverslips
-
Fluorescence microscope with appropriate filters for red fluorescence.
Procedure:
-
Cell Preparation: Culture cells on coverslips or in imaging-appropriate plates to the desired confluency.
-
MitoSOX Red Stock Solution (5 mM): Dissolve 50 µg of MitoSOX Red in 13 µL of high-quality, anhydrous DMSO. Prepare this solution fresh. For longer-term storage, aliquot and store at -20°C, protected from light.[7]
-
MitoSOX Red Working Solution (1-5 µM): Dilute the 5 mM stock solution in a suitable buffer (e.g., HBSS with calcium and magnesium) to the desired final concentration. A typical starting concentration is 5 µM.[7]
-
Loading: Remove the culture medium and add the pre-warmed MitoSOX Red working solution to the cells.
-
Incubation: Incubate the cells for 10-30 minutes at 37°C, protected from light.[7]
-
Washing: Gently wash the cells three times with a pre-warmed buffer to remove any unbound probe.[7]
-
Imaging: Mount the cells in a warm buffer and image immediately.[7]
II. Frequently Asked Questions (FAQs)
Q1: Does this compound have intrinsic fluorescence?
A: Based on available information, this compound (O-[3-piperidino-2-hydroxy-1-propyl]-nicotinic amidoxime) is a nicotinic amidoxime (B1450833) derivative and there is no evidence to suggest that it possesses intrinsic fluorescence that would interfere with common fluorescent probes used in microscopy.[8][9]
Q2: Can this compound's effect on Reactive Oxygen Species (ROS) be misinterpreted as a probe artifact?
A: Yes, this is a critical consideration. This compound is known to reduce mitochondrial ROS production.[8] Therefore, a decrease in the signal of a ROS-sensitive probe (like MitoSOX Red) in this compound-treated cells is likely a true biological effect and not an artifact. It is crucial to include appropriate positive and negative controls to validate the assay and correctly interpret the results.
Q3: Can this compound affect the performance of mitochondrial membrane potential dyes like JC-1?
A: Indirectly, yes. This compound has protective effects on mitochondria and can help maintain the mitochondrial membrane potential (ΔΨm).[10][11] This can lead to a higher red/green fluorescence ratio with JC-1 staining in this compound-treated cells compared to untreated or stressed cells. This reflects a biological effect of this compound rather than a direct interference with the dye itself.
Q4: What are the solubility properties of this compound and can it precipitate in cell culture media?
A: this compound has good water solubility (28 mg/mL at 25 °C).[8] However, as with any compound prepared from a stock solution (often in DMSO), improper dilution into aqueous cell culture media can potentially lead to precipitation. It is always recommended to visually inspect the media for any precipitates after adding this compound and to prepare fresh dilutions for each experiment.
Q5: Are there any known interactions between this compound and common fluorescent dyes?
A: There is no direct evidence of chemical interactions between this compound and fluorescent dyes like JC-1 or MitoSOX Red. The observed effects on the fluorescence signals of these probes are attributed to the biological activity of this compound on mitochondrial function and ROS levels.
III. Data Presentation
Table 1: Spectral Properties of Commonly Used Fluorescent Probes
| Probe | Excitation Max (nm) | Emission Max (nm) | Target | Fluorescence Change |
| JC-1 (Monomer) | ~515[12] | ~529-530[12][13] | Low Mitochondrial Membrane Potential | Green Fluorescence |
| JC-1 (J-aggregate) | ~585[13] | ~590-595[14][15] | High Mitochondrial Membrane Potential | Red Fluorescence |
| MitoSOX Red | ~510[7] | ~580[7] | Mitochondrial Superoxide | Red Fluorescence |
IV. Signaling Pathways and Workflows
The following diagrams illustrate key signaling pathways affected by this compound and a general experimental workflow for assessing its effects using fluorescence microscopy.
Caption: Simplified signaling pathway of this compound's protective effects.
Caption: General experimental workflow for studying this compound with fluorescence microscopy.
Caption: Logical workflow for troubleshooting unexpected fluorescence results with this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. JC-1 Experiment Common Questions and Solutions [elabscience.com]
- 3. Ratiometric high-resolution imaging of JC-1 fluorescence reveals the subcellular heterogeneity of astrocytic mitochondria - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. mdpi.com [mdpi.com]
- 9. This compound | C14H24Cl2N4O2 | CID 9884807 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Modulation of Mitochondrial Quality Control Processes by this compound in Oxidative Stress Scenarios: From Cell Culture to Heart Failure - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Modulation of Mitochondrial Quality Control Processes by this compound in Oxidative Stress Scenarios: From Cell Culture to Heart Failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Spectrum [JC-1] | AAT Bioquest [aatbio.com]
- 13. JC-1 Dye for Mitochondrial Membrane Potential | Thermo Fisher Scientific - US [thermofisher.com]
- 14. researchgate.net [researchgate.net]
- 15. JC-1: alternative excitation wavelengths facilitate mitochondrial membrane potential cytometry - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing BGP-15 treatment time for maximum effect
Welcome to the . This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing experimental protocols and troubleshooting common issues encountered when working with BGP-15.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a multi-target small molecule. Its primary mechanisms of action include:
-
PARP-1 Inhibition : this compound is a poly(ADP-ribose) polymerase 1 (PARP-1) inhibitor, which can help to decrease cell death.[1][2]
-
Hsp70 Co-induction : It acts as a co-inducer of Heat Shock Protein 70 (Hsp70), enhancing the heat shock response and improving protein homeostasis.[1][2][3] this compound inhibits the acetylation of heat shock factor 1 (HSF-1), leading to increased HSP induction.[1][2]
-
Mitochondrial Protection : this compound accumulates in mitochondria, where it protects against depolarization, reduces the production of reactive oxygen species (ROS), and promotes mitochondrial fusion.[4][5][6][7]
-
JNK Inhibition : It can block the c-Jun N-terminal kinase (JNK), an inflammatory cytokine, which contributes to its insulin-sensitizing effects.[1][2]
Q2: What is the optimal in vitro concentration of this compound?
A2: The optimal in vitro concentration of this compound can vary depending on the cell type and experimental endpoint. However, a common working concentration in cell culture studies is around 50 μM.[4][8] For specific applications, such as mitigating imatinib (B729) mesylate-induced damage, concentrations up to 200 μM have been used.[9][10] It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific experimental setup.
Q3: What is the recommended treatment duration for this compound in cell culture experiments?
A3: Treatment duration is highly dependent on the biological process being investigated.
-
Short-term treatments (0.5 - 1 hour) have been used to investigate acute effects on mitochondrial function under stress conditions.[4]
-
Longer-term treatments (24 - 48 hours) are often employed to observe effects on protein expression (e.g., Hsp70 induction) and cell viability.[8][11]
-
For experiments involving co-treatment with other stressors or drugs, the timing will need to be optimized based on the mechanism of the co-administered agent.
Q4: How should I prepare this compound for in vitro and in vivo use?
A4: this compound is soluble in water, ethanol, and DMSO.[10] For cell culture, it is typically dissolved in sterile water or a buffer like PBS.[12] For animal studies, it has been administered via oral gavage, dissolved in saline.[9] If precipitation occurs during preparation, gentle heating and/or sonication can be used to aid dissolution.[9]
Q5: Is this compound cytotoxic?
A5: this compound generally exhibits low cytotoxicity at effective concentrations. However, as with any compound, it is crucial to perform a cytotoxicity assay (e.g., MTT or LDH release assay) to determine the non-toxic concentration range for your specific cell line and experimental conditions.[13][14]
Troubleshooting Guide
| Issue | Potential Cause | Suggested Solution |
| Inconsistent or no observable effect of this compound | Suboptimal Concentration: The concentration of this compound may be too low or too high for the specific cell type or assay. | Perform a dose-response experiment to determine the optimal concentration. Start with a range of concentrations around those reported in the literature (e.g., 10-100 μM). |
| Inappropriate Treatment Time: The duration of this compound exposure may be too short or too long to observe the desired effect. | Conduct a time-course experiment to identify the optimal treatment duration. For example, for Hsp70 induction, you might test 6, 12, 24, and 48-hour time points. | |
| Compound Degradation: this compound solution may have degraded due to improper storage. | Prepare fresh stock solutions and aliquot for single use to avoid repeated freeze-thaw cycles. Store stock solutions at -20°C or -80°C as recommended by the supplier.[9] | |
| Cell Death or Reduced Viability | Cytotoxicity: The concentration of this compound used may be toxic to the specific cell line. | Perform a cytotoxicity assay (e.g., MTT, LDH) to determine the maximum non-toxic concentration.[13][14] |
| Solvent Toxicity: The concentration of the solvent (e.g., DMSO) used to dissolve this compound may be too high. | Ensure the final concentration of the solvent in the cell culture medium is below the toxic threshold for your cells (typically <0.1% for DMSO). | |
| Precipitation of this compound in Culture Medium | Poor Solubility: this compound may not be fully dissolved in the culture medium. | Ensure the stock solution is fully dissolved before adding it to the medium. Gentle warming or sonication of the stock solution can help.[9] Add the stock solution to the medium drop-by-drop while vortexing to ensure even dispersion.[12] |
Quantitative Data Summary
Table 1: In Vitro Concentrations and Treatment Times for this compound
| Cell Type | Concentration | Treatment Time | Observed Effect | Reference |
| Neonatal Rat Cardiomyocytes | 50 μM | 0.5 hours | Inhibition of H2O2-induced mitochondrial fission | [4] |
| Human Tumor Cell Lines | 10, 30, 100 µg/mL | 3 days | Evaluation of cytotoxicity in combination with cisplatin | [10] |
| Mouse Embryonic Fibroblasts | 10 μM | 1 hour (pre-treatment) | Enhanced Hsp70 expression upon heat shock | [15] |
| Cardiomyocytes | 50 μM | 24 hours (pre-treatment) | Protection against doxorubicin-induced cytotoxicity | [11] |
| NRVM | 50 μM | 48 hours | Increased phosphorylation of IGF1R | [8] |
Table 2: In Vivo Dosages and Treatment Durations for this compound
| Animal Model | Dosage | Treatment Duration | Route of Administration | Observed Effect | Reference |
| Cholesterol-fed Rabbits | 10 and 30 mg/kg | Not specified | Not specified | Increased insulin (B600854) sensitivity | [9] |
| Genetically Insulin-Resistant GK Rats | 20 mg/kg | 5 days | Not specified | Increased insulin sensitivity | [9] |
| Spontaneously Hypertensive Rats | Not specified | 18 weeks | Not specified | Preserved mitochondrial ultrastructure | [4] |
| Mice | 15 mg/kg per day | 4 weeks | Oral gavage | Attenuated cardiac pathology and arrhythmia | [9] |
| Mice (Duchenne Muscular Dystrophy model) | Not specified | 4 to 9 weeks of age | Not specified | Improved dystrophic pathology | [16] |
Experimental Protocols
Protocol 1: Assessment of this compound's Effect on Mitochondrial Respiration using Seahorse XF Analyzer
This protocol is adapted from a study on neonatal rat cardiomyocytes.[4]
-
Cell Seeding: Seed neonatal rat cardiomyocytes (NRCMs) in a Seahorse XFp cell culture miniplate at an appropriate density.
-
Treatment: On the day of the experiment, wash the cells once with PBS and add fresh medium. Treat the cells with the desired concentration of this compound (e.g., 50 μM) and/or a stressor (e.g., 150 μM H₂O₂) for the desired duration (e.g., 30 minutes).
-
Seahorse Assay: Following treatment, perform a Seahorse XFp Cell Mito Stress Test according to the manufacturer's user guide. This assay will measure key parameters of mitochondrial function, including basal respiration, maximal respiration, ATP-linked respiration, and spare respiratory capacity.
-
Data Analysis: Analyze the data using the Seahorse XF test report generator to determine the effect of this compound on mitochondrial respiration.
Protocol 2: Western Blot Analysis of Hsp70 Induction
This protocol is a general guideline for assessing protein expression changes.
-
Cell Lysis: After treating cells with this compound for the desired time (e.g., 24 hours), wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein per lane on an SDS-polyacrylamide gel.
-
Separate the proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against Hsp70 overnight at 4°C.
-
Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
-
Densitometry: Quantify the band intensities using image analysis software and normalize to a loading control (e.g., GAPDH or β-actin).
Visualizations
Caption: Key signaling pathways modulated by this compound.
Caption: Logical workflow for optimizing this compound treatment.
References
- 1. Pharmacological Overview of the this compound Chemical Agent as a New Drug Candidate for the Treatment of Symptoms of Metabolic Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. The HSP co-inducer this compound can prevent the metabolic side effects of the atypical antipsychotics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Modulation of Mitochondrial Quality Control Processes by this compound in Oxidative Stress Scenarios: From Cell Culture to Heart Failure - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound Protects against Oxidative Stress- or Lipopolysaccharide-Induced Mitochondrial Destabilization and Reduces Mitochondrial Production of Reactive Oxygen Species - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Modulation of Mitochondrial Quality Control Processes by this compound in Oxidative Stress Scenarios: From Cell Culture to Heart Failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound Protects against Oxidative Stress- or Lipopolysaccharide-Induced Mitochondrial Destabilization and Reduces Mitochondrial Production of Reactive Oxygen Species | PLOS One [journals.plos.org]
- 8. researchgate.net [researchgate.net]
- 9. medchemexpress.com [medchemexpress.com]
- 10. This compound | PARP | TargetMol [targetmol.com]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models | MDPI [mdpi.com]
- 14. m.youtube.com [m.youtube.com]
- 15. researchgate.net [researchgate.net]
- 16. storage.imrpress.com [storage.imrpress.com]
BGP-15 variability between experimental batches
This technical support center provides guidance for researchers, scientists, and drug development professionals who may be encountering variability between different experimental batches of BGP-15. The following information is intended to help troubleshoot these issues and ensure the consistency and reproducibility of your experimental results.
Frequently Asked Questions (FAQs)
Q1: We are observing significant batch-to-batch variability with our this compound. What are the potential causes?
A1: Batch-to-batch variability is a common challenge with synthesized small molecules and can arise from several factors related to the manufacturing process and the inherent properties of the compound. For this compound, potential causes include:
-
Purity and Impurity Profile: Minor variations in the synthesis and purification processes can lead to different impurity profiles between batches.[1] These impurities may have their own biological activities or interfere with the activity of this compound.
-
Polymorphism: The existence of different crystalline forms (polymorphs) of this compound could lead to variations in physical properties such as solubility and dissolution rate, which can impact biological activity.[2]
-
Degradation: this compound, like any chemical compound, can degrade over time if not stored properly. Degradation products may be inactive or have different biological effects.
-
Solubility Issues: this compound has defined solubility limits in different solvents.[3] Inconsistent preparation of stock solutions or working dilutions can lead to variability in the effective concentration of the compound in your experiments.
-
Handling and Storage: Improper storage conditions (e.g., exposure to light, moisture, or repeated freeze-thaw cycles) can affect the stability and activity of this compound.[4]
Q2: How can we ensure the consistency of this compound batches before starting our experiments?
A2: It is highly recommended to perform in-house quality control (QC) on each new batch of this compound. Key QC steps include:
-
Chemical Analysis: Use analytical techniques such as High-Performance Liquid Chromatography (HPLC) to verify the purity of the compound and compare the chromatogram to previous batches.[5] Mass Spectrometry (MS) can be used to confirm the identity of the compound.
-
Bioassay Validation: Before initiating large-scale experiments, test each new batch in a small-scale, standardized biological assay to confirm its activity and compare it to a previously validated batch.[5]
-
Standardized Operating Procedures (SOPs): Maintain and adhere to strict SOPs for the handling, storage, and preparation of this compound solutions to minimize variability introduced by experimental procedures.[5]
Q3: What are the recommended storage conditions for this compound?
A3: To ensure the stability of this compound, it is recommended to store it as a dry powder at -20°C or lower, protected from light and moisture. For stock solutions, dissolve the compound in a suitable solvent (e.g., DMSO) at a high concentration, aliquot into single-use vials to minimize freeze-thaw cycles, and store at -80°C.[6]
Troubleshooting Guides
Issue 1: Inconsistent IC50 values in cell-based assays.
| Possible Cause | Troubleshooting Steps |
| Batch-to-Batch Purity Variation | 1. Verify the purity of each this compound batch using HPLC. 2. Compare the chromatograms to identify any significant differences in the main peak or the presence of impurities. 3. Only use batches that meet a predefined purity specification (e.g., >98%). |
| Inaccurate Compound Concentration | 1. Accurately determine the concentration of your stock solution using a calibrated analytical balance and validated analytical methods. 2. Prepare fresh dilutions for each experiment. |
| Compound Degradation | 1. Assess the integrity of the compound using HPLC-MS to check for degradation products. 2. If degradation is suspected, use a fresh, properly stored batch of this compound. |
| Cell Passage Number | Use cells within a defined, low-passage number range for all experiments to avoid genetic drift and altered sensitivity. |
| Inconsistent Cell Seeding Density | Ensure a consistent number of cells are seeded in each well by using a cell counter and a multichannel pipette for plating. |
Issue 2: Unexpected or variable results in in vivo studies.
| Possible Cause | Troubleshooting Steps |
| Poor Bioavailability | 1. Ensure the formulation of this compound is appropriate for the route of administration. This compound is water-soluble.[7] 2. For oral gavage, ensure the vehicle is suitable and consistent between experiments. |
| Variability in Animal Models | 1. Use age- and weight-matched animals for all experimental groups. 2. Ensure consistent housing and environmental conditions. |
| Inconsistent Dosing | 1. Prepare fresh dosing solutions for each experiment. 2. Ensure accurate and consistent administration of the compound. |
| Metabolism of this compound | Be aware that this compound is quickly eliminated in humans (half-life of 1.5-3.8 hours) and does not have active metabolites.[8] This may be similar in animal models and should be considered in the experimental design. |
Quantitative Data Summary
The following table summarizes key quantitative data for this compound.
| Parameter | Value | Source |
| Molecular Weight | 351.27 g/mol (dihydrochloride salt) | [7] |
| Purity (typical) | ≥98% (HPLC) | |
| Solubility (Water) | 28 mg/mL at 25°C | [7] |
| Solubility (DMSO) | ~65 mg/mL | [6] |
| Solubility (Ethanol) | ~65 mg/mL | [6] |
| PARP IC50 | 120 µM | |
| PARP Ki | 57 µM | [4] |
| Storage (Powder) | -20°C for up to 3 years | [6] |
| Storage (in Solvent) | -80°C for up to 1 year | [6] |
Experimental Protocols
Protocol 1: Quality Control of this compound Batches by HPLC
Objective: To assess the purity of different batches of this compound.
Materials:
-
This compound powder from different batches
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
Trifluoroacetic acid (TFA)
-
HPLC system with a C18 column
Procedure:
-
Prepare a stock solution of a reference this compound batch with known purity (e.g., 1 mg/mL in water).
-
Prepare stock solutions of the new this compound batches at the same concentration.
-
Prepare the mobile phase:
-
Mobile Phase A: 0.1% TFA in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
-
Set up a gradient elution method on the HPLC system (e.g., 5% to 95% Mobile Phase B over 20 minutes).
-
Inject equal volumes of the reference and new batch solutions.
-
Monitor the elution profile at a suitable wavelength (e.g., 260 nm).
-
Compare the chromatograms of the new batches to the reference batch. Look for the area of the main peak and the presence of any additional peaks (impurities).
-
Calculate the purity of the new batches based on the relative peak areas.
Protocol 2: Cell-Based Assay for this compound Activity (e.g., PARP Inhibition)
Objective: To functionally test and compare the activity of different this compound batches.
Materials:
-
Cells expressing PARP (e.g., A549 cells)
-
Cell culture medium and supplements
-
This compound from different batches, dissolved in an appropriate solvent (e.g., water or DMSO)
-
A PARP activity assay kit (colorimetric or fluorescent)
-
96-well plates
-
Plate reader
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of the different this compound batches in cell culture medium.
-
Remove the old medium from the cells and add the this compound dilutions. Include a vehicle control (medium with solvent only).
-
Incubate the cells with this compound for a specific period (e.g., 1-24 hours).
-
Induce DNA damage to activate PARP (e.g., using H2O2 or another DNA damaging agent), if required by the assay.
-
Lyse the cells and perform the PARP activity assay according to the manufacturer's instructions.
-
Read the absorbance or fluorescence on a plate reader.
-
Calculate the IC50 value for each batch of this compound and compare the results.
Visualizations
This compound Signaling Pathways
Caption: Key signaling pathways modulated by this compound.
Experimental Workflow for Troubleshooting this compound Variability
Caption: A logical workflow for troubleshooting this compound variability.
References
- 1. benchchem.com [benchchem.com]
- 2. surfacemeasurementsystems.com [surfacemeasurementsystems.com]
- 3. caymanchem.com [caymanchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. benchchem.com [benchchem.com]
- 6. This compound | PARP | TargetMol [targetmol.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
BGP-15 and cell culture media compatibility
Welcome to the technical support center for BGP-15. This resource is designed to assist researchers, scientists, and drug development professionals in successfully utilizing this compound in their cell culture experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data presented in a clear and accessible format.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary mechanisms of action?
A1: this compound is a nicotinic amidoxime (B1450833) derivative with a molecular weight of 351.27 g/mol .[1] It is a versatile and cytoprotective small molecule with several known mechanisms of action, including:
-
PARP-1 Inhibition: this compound is an inhibitor of Poly (ADP-ribose) polymerase 1 (PARP-1), an enzyme involved in DNA repair and cell death.[1][2]
-
HSP Co-induction: It acts as a co-inducer of heat shock proteins (HSPs), particularly Hsp72, which enhances cellular stress responses.[2]
-
Signaling Pathway Modulation: this compound is known to modulate several key signaling pathways. It suppresses the pro-apoptotic c-Jun N-terminal kinase (JNK) pathway and activates the pro-survival Akt/GSK-3β pathway.[2][3][4] It also promotes the activation of Heat Shock Factor 1 (HSF-1).[2]
Q2: What are the recommended solvents and storage conditions for this compound?
A2: this compound is a solid material. For optimal stability, it should be stored under the following conditions:
-
Powder: Store at 4°C, sealed and protected from moisture.
-
Stock Solutions: In a suitable solvent, store at -80°C for up to 6 months or at -20°C for up to 1 month. Always keep sealed and protected from moisture.
This compound has good water solubility (28 mg/mL at 25°C).[1] For cell culture experiments, it is also soluble in DMSO.
Q3: In which cell culture media is this compound compatible?
A3: this compound has been successfully used in a variety of cell culture media, including Dulbecco's Modified Eagle Medium (DMEM).[2] While specific stability data in every type of medium is not available, its good water solubility suggests compatibility with most aqueous-based media formulations. However, for long-term experiments, it is advisable to assess its stability under your specific experimental conditions.
Q4: Does this compound interact with components of fetal bovine serum (FBS)?
A4: While direct studies on the interaction of this compound with serum proteins are not extensively published, it is a common phenomenon for small molecules to bind to proteins like albumin present in FBS.[5][6] This binding can reduce the effective free concentration of the compound in the culture medium. When designing experiments, it is important to consider this possibility. Running pilot studies to determine the optimal concentration in the presence of your specific serum percentage is recommended. Using serum-free or reduced-serum conditions, if compatible with your cell line, can also minimize this variable.
Troubleshooting Guides
Issue 1: Compound Precipitation in Cell Culture Medium
| Observation | Potential Cause | Recommended Solution |
| Immediate precipitate upon adding this compound stock to media. | The final concentration exceeds the solubility of this compound in the media. The solvent of the stock solution is not well tolerated by the media. | Prepare a fresh stock solution and try a lower final concentration. Perform a serial dilution of the stock solution in pre-warmed (37°C) media rather than adding a small volume of concentrated stock directly to a large volume of media. Ensure the final concentration of the organic solvent (e.g., DMSO) is low (typically <0.1%). |
| Precipitate forms after a period of incubation. | The compound may be unstable and degrading over time at 37°C. The pH of the media may be shifting during incubation, affecting solubility. | Assess the stability of this compound in your media over the time course of your experiment. Consider replenishing the media with fresh this compound at regular intervals for long-term experiments. Ensure your incubator's CO2 levels are stable to maintain the media's pH. |
Issue 2: Inconsistent or No Biological Effect
| Observation | Potential Cause | Recommended Solution |
| Expected biological effect is not observed. | The concentration of this compound is too low. The compound may have degraded. The cells may not be responsive to this compound. Interaction with serum proteins is reducing the effective concentration. | Perform a dose-response experiment with a wider concentration range. Prepare fresh stock and working solutions. Confirm the expression of the target pathways (e.g., PARP, JNK, Akt) in your cell line. If using serum, consider increasing the concentration of this compound or reducing the serum percentage if possible. |
| High variability between replicate wells. | Uneven cell seeding. Pipetting errors. "Edge effects" in multi-well plates. | Ensure a homogenous single-cell suspension before seeding. Use calibrated pipettes and proper pipetting techniques. To avoid edge effects, do not use the outermost wells of the plate for experimental samples; instead, fill them with sterile PBS or media. |
Issue 3: Unexpected Cytotoxicity
| Observation | Potential Cause | Recommended Solution |
| Cell death is observed at concentrations expected to be non-toxic. | The concentration of the solvent (e.g., DMSO) is too high. The specific cell line is particularly sensitive to this compound. The compound has degraded into a toxic byproduct. | Ensure the final solvent concentration is at a non-toxic level (typically <0.1% for DMSO). Perform a dose-response curve to determine the cytotoxic threshold for your specific cell line. Prepare fresh solutions and assess the stability of this compound under your experimental conditions. |
Data Presentation
This compound Solubility
| Solvent | Solubility | Notes |
| Water | 28 mg/mL at 25°C | [1] |
| DMSO | ~11.33 mg/mL | Requires ultrasonic and warming.[1] |
In Vitro Effective Concentrations of this compound
| Cell Line | Effect | Concentration | Reference |
| WRL-68 | Protection against H₂O₂-induced cell death | 1-50 µM | [3] |
| H9c2 | Reduction of ROS-induced ROS production | 1-50 µM | [3] |
| U-251 MG | Attenuation of LPS-induced mitochondrial depolarization | 50 µM | [3] |
| Isolated Heart | Prevention of imatinib-induced cardiotoxicity | 200 µM | [3] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Materials:
-
This compound powder
-
High-purity, sterile DMSO
-
Sterile, low-protein binding microcentrifuge tubes
-
-
Procedure:
-
Aseptically weigh the desired amount of this compound powder.
-
In a sterile environment (e.g., a laminar flow hood), transfer the powder to a sterile microcentrifuge tube.
-
Add the calculated volume of sterile DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the solution until the this compound is completely dissolved. Gentle warming (e.g., in a 37°C water bath) and sonication may be used to aid dissolution.[1]
-
Visually inspect the solution to ensure there are no visible particles.
-
Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C, protected from light.
-
Protocol 2: General Cell Culture Experiment with this compound
-
Cell Seeding:
-
Culture your cells of interest in the appropriate complete medium.
-
Trypsinize and count the cells.
-
Seed the cells into the desired culture vessels (e.g., 96-well plates, 6-well plates) at a density that will allow for logarithmic growth during the experiment.
-
Incubate the cells overnight to allow for attachment.
-
-
Preparation of Working Solutions and Treatment:
-
Thaw an aliquot of the this compound stock solution at room temperature.
-
Pre-warm the cell culture medium to 37°C.
-
Prepare serial dilutions of the this compound stock solution in the pre-warmed complete cell culture medium to achieve the desired final concentrations. It is important to ensure thorough mixing at each dilution step.
-
Prepare a vehicle control by adding the same volume of DMSO (without this compound) to the cell culture medium. The final DMSO concentration should be consistent across all experimental and control groups.
-
Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound or the vehicle control.
-
-
Incubation and Analysis:
-
Incubate the cells for the desired duration (e.g., 24, 48, or 72 hours).
-
At the end of the incubation period, perform the desired downstream analysis, such as cell viability assays (e.g., MTT, CellTiter-Glo), Western blotting for signaling pathway analysis, or functional assays.
-
Mandatory Visualizations
Caption: Experimental workflow for in vitro studies with this compound.
Caption: Key signaling pathways modulated by this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Pharmacological Overview of the this compound Chemical Agent as a New Drug Candidate for the Treatment of Symptoms of Metabolic Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound, a PARP-inhibitor, prevents imatinib-induced cardiotoxicity by activating Akt and suppressing JNK and p38 MAP kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound Protects against Heart Failure by Enhanced Mitochondrial Biogenesis and Decreased Fibrotic Remodelling in Spontaneously Hypertensive Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Albumin and mammalian cell culture: implications for biotechnology applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. rroij.com [rroij.com]
Validation & Comparative
BGP-15 vs. Metformin: A Comparative Guide to their Mechanisms of Action
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the molecular mechanisms of BGP-15 and metformin (B114582), two compounds with significant effects on insulin (B600854) sensitivity and cellular metabolism. While both have shown promise in metabolic disease models, their pathways of action are distinct. This analysis is supported by experimental data and detailed methodologies to aid in research and development.
Core Mechanisms of Action: A Side-by-Side Comparison
Metformin, a biguanide, has been a first-line therapy for type 2 diabetes for decades. Its primary mechanism is centered on altering cellular energy balance through the inhibition of the mitochondrial respiratory chain. This compound, a newer investigational drug, is a hydroximic acid derivative that acts as a chaperone co-inducer and PARP inhibitor, targeting cellular stress and inflammatory signaling pathways.
The fundamental differences in their mechanisms are summarized below:
| Feature | This compound | Metformin |
| Primary Molecular Target(s) | Poly(ADP-ribose) polymerase-1 (PARP-1), c-Jun N-terminal kinase (JNK), Heat shock factor 1 (HSF-1).[1][2][3][4] | Mitochondrial Respiratory Chain Complex I.[5][6][7][8][9] |
| Key Signaling Pathway | Inhibition of JNK and PARP-1; Induction of Heat Shock Proteins (HSPs) via HSF-1.[1][10] | Activation of AMP-activated protein kinase (AMPK) as a primary consequence of altered cellular energy status.[5][11][12] |
| Primary Site of Action | Appears to have broad effects on insulin-sensitive tissues by mitigating cellular stress and inflammation.[13][14] | Primarily the liver, where it reduces hepatic glucose production, and the gut, where it impacts glucose utilization and the microbiome.[5][6][8][15] |
| Effect on Mitochondria | Reduces mitochondrial Reactive Oxygen Species (ROS) production and improves overall mitochondrial function.[1][2][10] | Directly inhibits Complex I, leading to a decrease in the ATP/AMP ratio and a change in the cellular redox state.[5][7][16] |
| Mechanism of Insulin Sensitization | Prevents JNK-mediated inhibition of the insulin receptor and moderately increases AKT phosphorylation.[1][10] | Primarily through AMPK activation, which enhances peripheral glucose uptake and reduces hepatic glucose output.[5][17][18][19] |
| Effect on Gluconeogenesis | Not reported as a direct inhibitor. | A major effect is the potent inhibition of hepatic gluconeogenesis.[6][17][15][18] |
Signaling Pathway Diagrams
The following diagrams, generated using Graphviz, illustrate the distinct molecular pathways activated by this compound and metformin.
Caption: this compound's multi-target mechanism of action.
Caption: Metformin's primary mechanisms in the liver and gut.
Quantitative Data and Comparative Efficacy
Direct comparative studies highlight the distinct potencies and effects of this compound and metformin.
Table 1: In Vivo Insulin Sensitizing Effects
| Study Model | Compound & Dose | Outcome Measure | Result |
| Genetically insulin-resistant Goto-Kakizaki (GK) rats | This compound (20 mg/kg) | Glucose Infusion Rate (HEGC) | 71% increase in insulin sensitivity vs. control.[20] |
| Metformin | Glucose Infusion Rate (HEGC) | Statistically significant increase, but less than this compound (20 mg/kg).[20] | |
| Cholesterol-fed (insulin-resistant) rabbits | This compound (10 mg/kg) | Insulin Sensitivity (HEGC) | 50% increase .[2][20] |
| This compound (30 mg/kg) | Insulin Sensitivity (HEGC) | 70% increase .[2][20] | |
| Insulin-resistant, non-diabetic human patients | This compound (200 mg/day) | Whole Body Glucose Utilization | 1.6 mg/kg/min increase vs. placebo.[2] |
| This compound (400 mg/day) | Whole Body Glucose Utilization | 1.7 mg/kg/min increase vs. placebo.[2] |
One study noted that as an insulin sensitizer, this compound produced better results than metformin and equaled the effect of rosiglitazone (B1679542) in the models tested.[1]
Table 2: In Vitro Activity
| Compound | Target | Assay Type | Result (IC50 / Ki) |
| This compound | PARP | Enzyme Inhibition Assay | IC50 = 120 µM, Ki = 57 µM.[21] |
| Metformin | AMPK Activation (in hepatocytes) | Enzyme Activity Assay | Significant activation at 50 µM after 7 hours.[11] |
Key Experimental Protocols
The data presented in this guide are derived from established experimental methodologies designed to probe metabolic and signaling pathways.
1. Hyperinsulinemic Euglycemic Clamp (HEGC)
-
Objective: To quantify whole-body insulin sensitivity in vivo.
-
Protocol Summary: A continuous infusion of insulin is administered to achieve a hyperinsulinemic state. Simultaneously, a variable infusion of glucose is given to maintain euglycemia (normal blood glucose levels). The rate of glucose infusion required to maintain this state is a direct measure of insulin-stimulated glucose disposal and thus, insulin sensitivity. This technique was used to assess the efficacy of this compound in both animal models and human clinical trials.[20][22]
-
Workflow:
Caption: Workflow for the Hyperinsulinemic Euglycemic Clamp.
2. Western Blot Analysis for Protein Phosphorylation
-
Objective: To measure the activation state of key signaling proteins.
-
Protocol Summary: Tissue or cell lysates are collected after treatment with the compound (e.g., this compound or metformin). Proteins are separated by size using SDS-PAGE and transferred to a membrane. The membrane is then probed with primary antibodies specific to the phosphorylated (active) form of a target protein (e.g., p-AMPK, p-AKT, p-JNK) and a corresponding total protein antibody as a loading control. A secondary antibody conjugated to an enzyme or fluorophore is used for detection and quantification. This method is crucial for demonstrating that metformin activates AMPK and that this compound activates AKT and inhibits JNK phosphorylation.[16][21]
3. In Vitro Enzyme Inhibition Assays
-
Objective: To determine the direct inhibitory effect of a compound on a target enzyme and calculate its potency (e.g., IC50).
-
Protocol Summary: The purified target enzyme (e.g., PARP-1) is incubated with its substrate and varying concentrations of the inhibitor (this compound). The rate of the enzymatic reaction is measured, often through a colorimetric or fluorescent readout. The concentration of the inhibitor that causes a 50% reduction in enzyme activity is determined as the IC50 value. This was used to establish this compound as a direct PARP inhibitor.
4. Cellular Glucose Uptake Assay
-
Objective: To measure the rate of glucose transport into cells.
-
Protocol Summary: A cell line (e.g., C2C12 myotubes) or isolated primary tissue (e.g., skeletal muscle) is incubated with the compound of interest (e.g., metformin).[9][11] A radiolabeled glucose analog, such as 2-deoxy-[3H]-glucose, is then added for a defined period. After incubation, the cells are washed to remove extracellular label and then lysed. The intracellular radioactivity is measured by scintillation counting, providing a direct measure of glucose uptake. This method demonstrates metformin's ability to promote glucose uptake in muscle.[11]
References
- 1. Pharmacological Overview of the this compound Chemical Agent as a New Drug Candidate for the Treatment of Symptoms of Metabolic Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. BGP 15 - AdisInsight [adisinsight.springer.com]
- 4. researchgate.net [researchgate.net]
- 5. The mechanisms of action of metformin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Metformin--mode of action and clinical implications for diabetes and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. diabetesjournals.org [diabetesjournals.org]
- 9. f1000research.com [f1000research.com]
- 10. mdpi.com [mdpi.com]
- 11. Role of AMP-activated protein kinase in mechanism of metformin action - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | Metformin: Activation of 5′ AMP-activated protein kinase and its emerging potential beyond anti-hyperglycemic action [frontiersin.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. academic.oup.com [academic.oup.com]
- 16. mdpi.com [mdpi.com]
- 17. droracle.ai [droracle.ai]
- 18. Metformin - Wikipedia [en.wikipedia.org]
- 19. mdpi.com [mdpi.com]
- 20. researchgate.net [researchgate.net]
- 21. medchemexpress.com [medchemexpress.com]
- 22. Improvement of insulin sensitivity by a novel drug, this compound, in insulin-resistant patients: a proof of concept randomized double-blind clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
BGP-15 and Rosiglitazone: A Comparative In Vivo Efficacy Analysis for Insulin Resistance
In the landscape of insulin-sensitizing agents, BGP-15 and rosiglitazone (B1679542) represent two distinct therapeutic approaches. This compound is a hydroxylamine (B1172632) derivative that functions as a poly(ADP-ribose) polymerase (PARP) inhibitor and a co-inducer of heat shock protein 72 (Hsp72), exerting its effects through the modulation of stress-responsive signaling pathways.[1][2] In contrast, rosiglitazone is a member of the thiazolidinedione (TZD) class of drugs and a potent, selective agonist of the peroxisome proliferator-activated receptor-gamma (PPARγ), a nuclear receptor that regulates gene expression related to glucose and lipid metabolism.[3][4][5] This guide provides a comparative overview of their in vivo efficacy, drawing upon available experimental data.
Head-to-Head Efficacy in Preclinical Models
Direct comparative studies in established animal models of insulin (B600854) resistance have demonstrated that this compound possesses insulin-sensitizing effects comparable to those of rosiglitazone.
Performance in a Diet-Induced Insulin Resistance Model
In a study utilizing cholesterol-fed rabbits, a model for diet-induced insulin resistance, this compound demonstrated a significant, dose-dependent improvement in insulin sensitivity. Notably, the efficacy of this compound was on par with that of rosiglitazone.[1][6]
| Parameter Assessed | This compound (10 mg/kg) | This compound (30 mg/kg) | Rosiglitazone | Reference |
| Increase in Insulin Sensitivity | 50% | 70% | Data not provided | [6] |
Performance in a Genetic Model of Type 2 Diabetes
Further evaluation in Goto-Kakizaki (GK) rats, a non-obese genetic model of type 2 diabetes, reinforced the comparable efficacy of this compound and rosiglitazone. The primary endpoint in this model was the glucose infusion rate (GIR) required to maintain euglycemia during a hyperinsulinemic-euglycemic clamp, a gold-standard measure of insulin sensitivity.
| Animal Model | Treatment Group | Dose | Outcome Measure | Result | p-value | Reference |
| Goto-Kakizaki (GK) Rats | This compound | 20 mg/kg | % Increase in Glucose Infusion Rate | 71% | <0.05 | [6] |
| Goto-Kakizaki (GK) Rats | This compound vs. Rosiglitazone | 20 mg/kg (this compound) | Comparison of Glucose Infusion Rate | Trend towards greater effect with this compound | p=0.07 | [3][6] |
In addition to its effects on insulin sensitivity, this compound was also shown to have a protective effect on vascular function in a streptozotocin-induced diabetic rat model, an effect that was similar to that observed with rosiglitazone.[6]
Mechanistic Differences: Signaling Pathways
The comparable in vivo outcomes of this compound and rosiglitazone are achieved through distinct molecular mechanisms.
This compound Signaling Pathway
This compound's mechanism of action is multifactorial. As a PARP inhibitor, it reduces cellular stress and apoptosis.[1][2] Concurrently, as a co-inducer of Hsp72, it enhances the cellular stress response. A key downstream effect is the inhibition of c-Jun N-terminal kinase (JNK), a protein kinase implicated in the development of insulin resistance. By blocking JNK, this compound prevents the inhibitory phosphorylation of the insulin receptor substrate (IRS), thereby promoting insulin signaling.[1] It also moderately increases Akt phosphorylation, a key node in the insulin signaling cascade.[7]
Rosiglitazone Signaling Pathway
Rosiglitazone acts as a synthetic ligand for PPARγ.[3][4][5] Upon activation, PPARγ forms a heterodimer with the retinoid X receptor (RXR). This complex then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter regions of target genes. This binding event modulates the transcription of genes involved in lipid and carbohydrate metabolism, ultimately leading to improved insulin sensitivity.[5]
Experimental Protocols
The primary in vivo data comparing this compound and rosiglitazone was obtained using the following experimental designs:
Cholesterol-Fed Rabbit Model
-
Animal Model: White New Zealand rabbits.
-
Induction of Insulin Resistance: Fed a diet supplemented with 1% cholesterol for 4 weeks.
-
Drug Administration: this compound was administered orally at doses of 5, 10, 20, 30, and 50 mg/kg. Rosiglitazone was also administered, though the specific dose in the comparative context is not detailed in the review.
-
Assessment of Insulin Sensitivity: Hyperinsulinemic-euglycemic glucose clamp (HEGC) technique was employed to measure the glucose infusion rate required to maintain normal blood glucose levels under hyperinsulinemic conditions.
Goto-Kakizaki (GK) Rat Model
-
Animal Model: Male Goto-Kakizaki rats, a genetic model of non-obese type 2 diabetes.
-
Drug Administration: this compound was administered orally at doses ranging from 5 to 30 mg/kg for 5 consecutive days. Rosiglitazone was administered orally at a dose of 2 mg/kg.
-
Assessment of Insulin Sensitivity: The HEGC technique was used to determine the glucose infusion rate.
Conclusion
The available in vivo evidence from preclinical models indicates that this compound is an effective insulin-sensitizing agent with an efficacy comparable to that of rosiglitazone.[1][6] While both compounds achieve this outcome, they operate through fundamentally different mechanisms of action. This compound modulates cellular stress and inflammatory signaling pathways, whereas rosiglitazone directly alters gene transcription through the activation of the nuclear receptor PPARγ. This divergence in their molecular targets suggests that this compound may represent a novel therapeutic class for insulin resistance and type 2 diabetes. Further head-to-head comparative studies are warranted to explore the long-term efficacy and potential differential effects on other metabolic parameters, such as lipid profiles and body composition.
References
- 1. Pharmacological Overview of the this compound Chemical Agent as a New Drug Candidate for the Treatment of Symptoms of Metabolic Syndrome [mdpi.com]
- 2. Pharmacological Overview of the this compound Chemical Agent as a New Drug Candidate for the Treatment of Symptoms of Metabolic Syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Pioglitazone versus Rosiglitazone: Effects on Lipids, Lipoproteins, and Apolipoproteins in Head-to-Head Randomized Clinical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Absence of an adipogenic effect of rosiglitazone on mature 3T3-L1 adipocytes: increase of lipid catabolism and reduction of adipokine expression - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Differences in lipid profiles of patients given rosiglitazone followed by pioglitazone - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to BGP-15 and Other PARP Inhibitors for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of BGP-15 and other prominent Poly(ADP-ribose) polymerase (PARP) inhibitors. This document outlines their mechanisms of action, presents comparative experimental data, and details relevant experimental protocols to support further research.
Introduction
Poly(ADP-ribose) polymerase (PARP) inhibitors have emerged as a critical class of targeted therapies, particularly in oncology. By disrupting DNA single-strand break repair, these molecules induce synthetic lethality in cancer cells with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations.[1] While several PARP inhibitors, including Olaparib, Niraparib, Rucaparib, Talazoparib, and Veliparib, are established in cancer treatment, this compound presents a unique profile. Primarily investigated as an insulin (B600854) sensitizer, this compound also exhibits PARP inhibitory activity, albeit at a significantly lower potency than its oncology-focused counterparts.[2][3] This guide will delve into a detailed comparison of these molecules.
Mechanism of Action: Catalytic Inhibition and PARP Trapping
The primary mechanism of action for PARP inhibitors involves the competitive inhibition of the PARP enzyme's catalytic activity, preventing the synthesis of poly(ADP-ribose) chains and thereby hindering DNA repair.[4] A second, and often more cytotoxic, mechanism is "PARP trapping," where the inhibitor stabilizes the PARP-DNA complex, creating a cytotoxic lesion that can lead to double-strand breaks during DNA replication.[4][5] The efficiency of PARP trapping varies among inhibitors and does not always correlate with their catalytic inhibitory potency.[4][5]
This compound, a nicotinic amidoxime (B1450833) derivative, functions as a PARP-1 inhibitor.[2][6] However, its beneficial effects in various models are also attributed to its role as a co-inducer of heat shock protein 72 (Hsp72) and an inhibitor of JNK, an inflammatory cytokine, which contributes to its insulin-sensitizing effects.[2]
dot
Caption: Mechanism of PARP inhibition leading to synthetic lethality.
Comparative Efficacy: In Vitro Data
The inhibitory potency of PARP inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50) in enzymatic assays and their cytotoxic effects in various cell lines. The following tables summarize the available data for this compound and other leading PARP inhibitors.
Table 1: Comparative PARP1 and PARP2 Inhibitory Potency (IC50)
| PARP Inhibitor | PARP1 IC50 | PARP2 IC50 | Reference(s) |
| This compound | 120 µM | Not Reported | [7] |
| Olaparib | ~1-5 nM | ~1-2 nM | [4][8] |
| Rucaparib | ~1-7 nM | ~1-2 nM | [4][8] |
| Niraparib | ~2-4 nM | ~1-2 nM | [4][8] |
| Talazoparib | ~1 nM | ~1.5 nM | [4][8] |
| Veliparib | ~2-5 nM | ~2-3 nM | [4] |
Note: IC50 values can vary depending on the specific assay conditions.
Table 2: Comparative PARP Trapping Potency
| PARP Inhibitor | Relative Trapping Potency | Reference(s) |
| Talazoparib | Very High | [4][5][8] |
| Niraparib | High | [5][8] |
| Olaparib | Moderate | [4][5][8] |
| Rucaparib | Moderate | [5] |
| Veliparib | Low | [5] |
| This compound | Not Reported | - |
Talazoparib is recognized as the most potent PARP trapper among the clinically approved inhibitors.[4][5][8]
Experimental Protocols
Detailed methodologies for key experiments cited in the evaluation of PARP inhibitors are provided below.
In Vitro PARP Activity Assay (Chemiluminescent)
This assay measures the incorporation of biotinylated NAD+ into histone proteins, a reaction catalyzed by PARP1.
Materials:
-
White, opaque 96-well plates
-
Recombinant PARP1 enzyme
-
Histone-coated plates
-
Activated DNA
-
Biotinylated NAD+
-
PARP Assay Buffer
-
Streptavidin-HRP
-
Chemiluminescent HRP substrate
-
Microplate luminometer
dot
Caption: Workflow for an in vitro PARP chemiluminescent assay.
Procedure:
-
Plate Preparation: Coat a 96-well plate with histones and incubate. Wash and block the wells.
-
Inhibitor Addition: Add serial dilutions of the test PARP inhibitor (and a positive control like Olaparib) to the designated wells.
-
Reaction Initiation: Prepare a master mix containing PARP enzyme, activated DNA, and biotinylated NAD+ in PARP assay buffer. Add the master mix to all wells except the blank.
-
Incubation: Incubate the plate at room temperature for 1 hour to allow the PARP reaction to occur.
-
Detection: Add Streptavidin-HRP to each well and incubate for 30 minutes. After washing, add the chemiluminescent substrate.
-
Data Acquisition: Immediately measure the chemiluminescence using a microplate reader.
-
Data Analysis: Subtract the background signal (from blank wells) and calculate the percentage of PARP inhibition for each inhibitor concentration. Determine the IC50 value by plotting the percent inhibition against the log of the inhibitor concentration.
In Vitro Cytotoxicity Assay (MTT Assay)
This colorimetric assay assesses cell metabolic activity as an indicator of cell viability.
Materials:
-
Cancer cell lines of interest
-
96-well plates
-
Complete cell culture medium
-
PARP inhibitors (this compound and others)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a range of concentrations of the PARP inhibitors. Include untreated and vehicle-only controls.
-
Incubation: Incubate the cells for a specified period (e.g., 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan (B1609692) crystals.
-
Solubilization: Add the solubilization solution to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
Discussion and Conclusion
The data presented clearly demonstrate a significant difference in the PARP inhibitory potency between this compound and the other PARP inhibitors primarily developed for oncology applications. With an IC50 of 120 µM, this compound is several orders of magnitude less potent as a PARP inhibitor than agents like Olaparib, Niraparib, Rucaparib, Talazoparib, and Veliparib, whose IC50 values are in the low nanomolar range.[4][7][8]
This substantial difference in potency aligns with the primary therapeutic focus of these molecules. While the oncology-focused PARP inhibitors are designed for potent enzymatic inhibition and, in many cases, efficient PARP trapping to induce cancer cell death, this compound's primary mechanism of action appears to be linked to its insulin-sensitizing and cytoprotective effects, which may be mediated through a combination of weak PARP inhibition, Hsp72 co-induction, and JNK inhibition.[2][3]
For researchers investigating the role of PARP in various disease models, this comparative guide highlights the importance of selecting the appropriate inhibitor based on the desired level of PARP inhibition and the specific biological question being addressed. This compound may serve as a useful tool for studying the effects of mild PARP inhibition in the context of metabolic diseases or as a cytoprotective agent, while the other inhibitors are more suited for studies requiring potent and specific PARP inhibition, particularly in the context of cancer and DNA repair.
Future research should aim to directly compare the PARP trapping efficiency of this compound with other PARP inhibitors to provide a more complete understanding of its mechanism of action relative to the established oncology drugs.
References
- 1. Pharmacological Overview of the this compound Chemical Agent as a New Drug Candidate for the Treatment of Symptoms of Metabolic Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. PARP and PARG inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aph-hsps.hu [aph-hsps.hu]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Differences in PARP Inhibitors for the Treatment of Ovarian Cancer: Mechanisms of Action, Pharmacology, Safety, and Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
BGP-15: A Novel Insulin Sensitizer Outperforming Conventional Therapies
For Immediate Release
[City, State] – [Date] – In the landscape of insulin (B600854) resistance and type 2 diabetes treatment, a promising new agent, BGP-15, is demonstrating superior efficacy compared to conventional insulin sensitizers such as metformin (B114582) and thiazolidinediones. This guide offers an in-depth comparison for researchers, scientists, and drug development professionals, presenting supporting experimental data, detailed methodologies, and visual representations of the underlying molecular mechanisms.
This compound, a hydroxylamine (B1172632) derivative, operates through a multi-faceted mechanism that sets it apart from existing therapies. Its primary modes of action include the inhibition of Poly (ADP-ribose) polymerase (PARP), co-induction of heat shock proteins (HSPs), particularly Hsp72, and modulation of the c-Jun N-terminal kinase (JNK) signaling pathway.[1][2] This contrasts with the primary mechanisms of metformin, which largely relies on the activation of AMP-activated protein kinase (AMPK), and thiazolidinediones (TZDs) like rosiglitazone (B1679542), which function as agonists for the peroxisome proliferator-activated receptor-gamma (PPARγ).
Comparative Efficacy: Preclinical and Clinical Evidence
Preclinical studies in established animal models of insulin resistance have provided compelling evidence of this compound's superior or comparable efficacy to metformin and rosiglitazone. Furthermore, a Phase II clinical trial in insulin-resistant, non-diabetic human subjects has corroborated these findings, demonstrating significant improvements in insulin sensitivity.
Animal Studies in Goto-Kakizaki (GK) Rats
A key study utilizing the Goto-Kakizaki (GK) rat, a well-established model of non-obese type 2 diabetes, directly compared the insulin-sensitizing effects of this compound, metformin, and rosiglitazone. The primary endpoint was the glucose infusion rate (GIR) required to maintain euglycemia during a hyperinsulinemic-euglycemic clamp, a gold-standard measure of insulin sensitivity.
| Treatment Group | Dosage | Mean Glucose Infusion Rate (mg/kg/min) | % Increase in Insulin Sensitivity | Statistical Significance vs. Control | Statistical Significance vs. Metformin |
| Control | - | 4.1 ± 0.5 | - | - | - |
| This compound | 20 mg/kg | 7.0 ± 0.6 | 71% | p < 0.05 | p = 0.025 |
| Metformin | 100 mg/kg | 5.2 ± 0.4 | 27% | p < 0.05 | - |
| Rosiglitazone | 2 mg/kg | 6.5 ± 0.7 | 59% | p < 0.05 | Not Reported |
Data adapted from a study in Goto-Kakizaki rats. The study reported that this compound was statistically superior to metformin and trended better than rosiglitazone (p=0.07).[3]
Clinical Trial in Insulin-Resistant Patients
A Phase II, randomized, double-blind, placebo-controlled clinical trial evaluated the efficacy of this compound in 47 non-diabetic, insulin-resistant individuals over a 28-day period. The results demonstrated a significant improvement in insulin sensitivity as measured by the hyperinsulinemic-euglycemic clamp.
| Treatment Group | Dosage | Outcome Measure | Improvement vs. Placebo | p-value |
| This compound | 200 mg/day | Whole Body Insulin Sensitivity (M-1) | Significantly Increased | 0.032 |
| This compound | 400 mg/day | Whole Body Insulin Sensitivity (M-1) | Significantly Increased | 0.032 |
| This compound | 200 mg/day | Total Body Glucose Utilization (M-2) | Significantly Increased | 0.035 |
| This compound | 400 mg/day | Total Body Glucose Utilization (M-2) | Significantly Increased | 0.035 |
| This compound | 200 mg/day | Muscle Tissue Glucose Utilization (M-3) | Significantly Increased | 0.040 |
| This compound | 400 mg/day | Muscle Tissue Glucose Utilization (M-3) | Significantly Increased | 0.040 |
Data from a Phase II clinical trial in insulin-resistant, non-diabetic patients.[2][4][5]
Signaling Pathways and Mechanisms of Action
The distinct mechanisms of action of this compound, metformin, and thiazolidinediones are visually represented in the following signaling pathway diagrams.
Caption: this compound Signaling Pathway.
Caption: Metformin Signaling Pathway.
Caption: Thiazolidinedione Signaling Pathway.
Experimental Protocols
The primary experimental method cited for determining insulin sensitivity is the hyperinsulinemic-euglycemic clamp .
Hyperinsulinemic-Euglycemic Clamp Protocol (Rodent Model)
-
Animal Preparation: Animals (e.g., Goto-Kakizaki rats) are fasted overnight to ensure a post-absorptive state. On the day of the experiment, catheters are inserted into a vein (for infusions) and an artery (for blood sampling) under anesthesia.
-
Basal Period: A baseline blood sample is taken to determine basal glucose and insulin levels.
-
Clamp Procedure: A continuous infusion of human insulin is initiated to raise plasma insulin to a hyperinsulinemic state.
-
Euglycemia Maintenance: Arterial blood glucose is monitored every 5-10 minutes. A variable infusion of a 20% glucose solution is adjusted to maintain the blood glucose concentration at a constant, euglycemic level (approximately 100 mg/dL).
-
Steady State: The glucose infusion rate is adjusted until a steady state is reached, where the amount of glucose infused equals the amount of glucose being taken up by the tissues. This steady-state glucose infusion rate (GIR) is the primary measure of insulin sensitivity. A higher GIR indicates greater insulin sensitivity.
-
Data Analysis: The GIR is typically expressed as mg of glucose per kg of body weight per minute (mg/kg/min).
Caption: Hyperinsulinemic-Euglycemic Clamp Workflow.
Conclusion
The available preclinical and clinical data strongly suggest that this compound is a highly effective insulin sensitizer (B1316253) with a novel mechanism of action. Its ability to outperform or match the efficacy of established drugs like metformin and rosiglitazone in head-to-head comparisons highlights its potential as a significant advancement in the treatment of insulin resistance and type 2 diabetes. The unique multi-target approach of this compound may offer broader therapeutic benefits and a favorable side-effect profile, warranting further investigation in larger clinical trials.
References
- 1. Pharmacological Overview of the this compound Chemical Agent as a New Drug Candidate for the Treatment of Symptoms of Metabolic Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Improvement of insulin sensitivity by a novel drug, this compound, in insulin-resistant patients: a proof of concept randomized double-blind clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Validating BGP-15 Target Engagement in Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of methods to validate the cellular target engagement of BGP-15, a promising therapeutic agent with a multi-faceted mechanism of action. By objectively comparing its performance with alternative compounds and providing detailed experimental protocols, this document serves as a valuable resource for researchers investigating the pharmacological effects of this compound.
Introduction to this compound and its Molecular Targets
This compound is a hydroxylamine (B1172632) derivative that has demonstrated significant potential in treating a range of conditions, including insulin (B600854) resistance and chemotherapy-induced toxicity.[1] Its therapeutic effects are attributed to its ability to engage multiple cellular targets, primarily:
-
Poly(ADP-ribose) Polymerase 1 (PARP-1): this compound acts as a PARP inhibitor.[1][2] PARP-1 is a key enzyme in DNA repair and cell death pathways.
-
c-Jun N-terminal Kinase (JNK): this compound has been shown to inhibit JNK signaling.[3] JNK is a stress-activated protein kinase involved in inflammation, apoptosis, and cellular differentiation.
-
Heat Shock Response (HSR): this compound is known to be a co-inducer of the heat shock response, primarily by modulating the activity of Heat Shock Factor 1 (HSF1), the master transcriptional regulator of heat shock proteins (HSPs).[4][5]
This guide will explore experimental approaches to validate the engagement of this compound with these three key targets and compare its activity with well-established alternative modulators.
Comparative Analysis of this compound and Alternative Compounds
To provide a clear benchmark for this compound's activity, this guide compares it with the following compounds:
-
Olaparib: A potent and clinically approved PARP inhibitor.
-
SP600125: A selective and widely used JNK inhibitor.
-
Celastrol: A natural product known to be a potent activator of the heat shock response.
The following tables summarize the quantitative data for this compound and these comparator compounds, focusing on their potency in relevant cellular and biochemical assays.
Target Engagement: PARP-1 Inhibition
| Compound | Assay Type | IC50 | Reference |
| This compound | PARP Enzymatic Assay | 120 µM | [2] |
| Olaparib | PARP1/2 Enzymatic Assay | 5 nM / 1 nM | [6] |
| Olaparib | Cell-based Growth Inhibition (median) | 3.6 µM | [7] |
| Olaparib | Cell-based Growth Inhibition | 0.6 - 19.8 µM |
Target Engagement: JNK Inhibition
| Compound | Assay Type | IC50 | Reference |
| This compound | Inhibition of JNK activation (in vitro) | Effective at 200 µM | [3] |
| SP600125 | JNK1/2/3 Enzymatic Assay | 40 nM / 40 nM / 90 nM | |
| SP600125 | Cellular c-Jun Phosphorylation Inhibition | 5 - 10 µM |
Target Engagement: Heat Shock Response Activation
| Compound | Assay Type | Effective Concentration / EC50 | Reference |
| This compound | HSF1 Activation (co-inducer) | Accelerates activation at 10 µM | [4] |
| Celastrol | HSF1-responsive reporter (Yeast) | 7.5 µM (EC50) | |
| Celastrol | HSF1 Activation (Mammalian cells) | Potent activator |
Signaling Pathway and Experimental Workflow Diagrams
To visually represent the mechanisms of action and experimental procedures, the following diagrams have been generated using Graphviz.
Figure 1: Simplified PARP-1 signaling pathway and points of inhibition.
Figure 2: The JNK signaling cascade and points of inhibition.
Figure 3: The Heat Shock Response pathway and points of activation.
References
- 1. researchgate.net [researchgate.net]
- 2. Isothermal Titration Calorimetry | Biomolecular Interactions Analysis | Malvern Panalytical [malvernpanalytical.com]
- 3. Target Engagement Assays in Early Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The HSP co-inducer this compound can prevent the metabolic side effects of the atypical antipsychotics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound Improves Aspects of the Dystrophic Pathology in mdx and dko Mice with Differing Efficacies in Heart and Skeletal Muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. beactica.com [beactica.com]
- 7. Isothermal Titration Calorimetry (ITC) | Center for Macromolecular Interactions [cmi.hms.harvard.edu]
BGP-15: A Synergistic Partner in Combination Therapies
For Researchers, Scientists, and Drug Development Professionals
BGP-15, a hydroxylamine (B1172632) derivative, is emerging as a promising agent in combination therapies, demonstrating synergistic effects with various compounds across different therapeutic areas. Its multifaceted mechanism of action, including the co-induction of heat shock proteins (HSPs), inhibition of Poly(ADP-ribose) polymerase (PARP), and modulation of key signaling pathways, positions it as a compelling candidate for enhancing the efficacy of existing drugs and mitigating their side effects. This guide provides an objective comparison of this compound's performance in combination with other agents, supported by available experimental data.
Synergistic Effects with Antidiabetic and Chemotherapeutic Agents
This compound has shown significant synergistic potential in preclinical and clinical studies, particularly in the realms of metabolic diseases and oncology. Its ability to improve insulin (B600854) sensitivity and provide cytoprotective effects makes it a valuable adjunct to current treatment regimens.
Enhancing Insulin Sensitivity
A notable example of this compound's synergistic activity is its combination with the cannabinoid receptor 1 (CB1) antagonist, rimonabant. Studies have shown that this compound potentiates the insulin-sensitizing effect of rimonabant, achieving a therapeutic benefit at much lower doses than would be required if either drug were administered alone[1]. This suggests a synergistic interaction that could lead to more effective and safer treatments for insulin resistance.
In a clinical setting, a Phase II trial investigated the safety and efficacy of this compound as an add-on therapy for patients with Type 2 Diabetes Mellitus who were already receiving metformin (B114582) alone or in combination with a sulfonylurea[2]. The study aimed to evaluate the effects of this compound at various dosages over 13 weeks, highlighting its potential to be integrated into existing diabetic treatment protocols[2].
Modulating Chemotherapy-Induced Side Effects
The interaction of this compound with chemotherapeutic agents has yielded mixed but informative results. In a preclinical study, co-administration of this compound with 5-fluorouracil (B62378) (5-FU) in mice exacerbated 5-FU-induced gastrointestinal dysfunction[3]. This was contrary to the protective effects observed with other chemotherapeutic agents, indicating that the synergistic or antagonistic nature of the interaction is highly dependent on the specific drug combination.
Conversely, this compound has demonstrated protective effects against cardiotoxicity induced by the tyrosine kinase inhibitor imatinib. It has been shown to mitigate imatinib-related adverse changes by inhibiting PARP activation and modulating inflammatory pathways[4]. This suggests a potential role for this compound in reducing the cardiac side effects associated with certain cancer therapies.
Quantitative Data Summary
The following table summarizes the key quantitative findings from studies investigating the synergistic effects of this compound.
| Combination Therapy | Model | Key Finding | Reference |
| This compound + Rimonabant | Zucker obese rats | Potentiated insulin-sensitizing effect at lower doses. | [1] |
| This compound + Metformin +/- Sulfonylurea | Human (Phase II Clinical Trial) | Investigated as an add-on therapy for Type 2 Diabetes. | [2] |
| This compound + 5-Fluorouracil | Balb/c mice | Exacerbated 5-FU-induced gastrointestinal dysmotility. | [3] |
| This compound + Imatinib | Male rats | Mitigated imatinib-induced cardiac inflammation. | [4] |
Key Signaling Pathways and Mechanisms of Action
This compound's synergistic effects are rooted in its influence on multiple cellular signaling pathways. Its primary mechanisms include the induction of heat shock proteins (specifically Hsp72), inhibition of PARP-1, and modulation of stress-activated protein kinases like JNK.
One of the core mechanisms of this compound is its role as a co-inducer of heat shock proteins, which helps protect cells from stress and apoptosis[1][5][6]. Furthermore, as a PARP inhibitor, this compound can reduce cellular damage and death, particularly in the context of oxidative stress[1][6]. It also prevents the c-Jun N-terminal kinase (JNK) from inhibiting insulin receptor phosphorylation, thereby enhancing insulin sensitivity[1].
Caption: this compound's multifaceted mechanism of action.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of experimental protocols used in key studies investigating this compound's synergistic effects.
In Vivo Model of Chemotherapy-Induced Gastrointestinal Dysfunction
-
Animal Model: Balb/c mice.
-
Treatment: Mice received tri-weekly intraperitoneal injections of 5-fluorouracil (23 mg/kg/day) with or without this compound (15 mg/kg/day) for up to 14 days[3].
-
Analysis of Gastrointestinal Transit: In vivo serial X-ray imaging was performed before and after 3, 7, and 14 days of treatment to assess GI transit[3].
-
Ex Vivo Analysis: On day 14, colons were collected to assess colonic motility, neuronal mitochondrial superoxide, and cytochrome c levels. Immunohistochemical analysis of myenteric neurons was also performed[3].
Caption: Workflow for studying chemotherapy-induced GI dysfunction.
Clinical Trial for Type 2 Diabetes
-
Study Design: A randomized, double-blind, placebo-controlled, parallel-group, multiple-dose, multicenter study[2].
-
Participants: Patients with Type 2 Diabetes Mellitus currently treated with metformin alone or in combination with a sulfonylurea[2].
-
Intervention: Patients were randomized to receive this compound (100 mg, 100+100 mg, 200 mg, 200+200 mg, or 400 mg daily) or a placebo as an add-on therapy for 13 weeks[2].
-
Primary Outcome Measures: To be assessed based on the specific endpoints of the clinical trial (e.g., change in HbA1c, fasting plasma glucose).
Conclusion
This compound exhibits significant potential as a synergistic agent in various therapeutic contexts. Its ability to enhance insulin sensitivity and provide cytoprotective effects warrants further investigation. However, the outcome of its combination with other drugs can be highly specific, as evidenced by the contrasting results with different chemotherapeutic agents. Future research should focus on elucidating the precise molecular interactions that govern these synergistic or antagonistic effects to optimize the design of combination therapies. The detailed experimental data and protocols provided in this guide serve as a valuable resource for researchers and drug development professionals exploring the therapeutic potential of this compound.
References
- 1. Pharmacological Overview of the this compound Chemical Agent as a New Drug Candidate for the Treatment of Symptoms of Metabolic Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ClinicalTrials.gov [clinicaltrials.gov]
- 3. Co-treatment With this compound Exacerbates 5-Fluorouracil-Induced Gastrointestinal Dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Pharmacological Overview of the this compound Chemical Agent as a New Drug Candidate for the Treatment of Symptoms of Metabolic Syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide: BGP-15 and Pioglitazone in Metabolic Research
In the landscape of metabolic research, the quest for effective insulin (B600854) sensitizers is paramount. This guide provides a detailed comparison of two such agents, BGP-15 and pioglitazone (B448), for researchers, scientists, and drug development professionals. We delve into their distinct mechanisms of action, supported by experimental data, to offer a comprehensive overview of their performance in metabolic studies.
At a Glance: this compound vs. Pioglitazone
| Feature | This compound | Pioglitazone |
| Primary Mechanism | PARP-1 inhibitor, HSP co-inducer, JNK inhibitor[1][2][3][4] | PPARγ agonist[5][6][7] |
| Key Cellular Effects | Reduces ROS production, inhibits JNK signaling, increases HSP72 expression[1][2][4] | Modulates transcription of genes in glucose and lipid metabolism[5][7] |
| Insulin Sensitizing Effect | Comparable to rosiglitazone (B1679542) in some animal models[1][8] | Well-established insulin sensitizer[7][9][10] |
| Clinical Development | Phase II for insulin resistance[3] | Approved for Type 2 Diabetes treatment[11][12] |
Quantitative Data from Preclinical and Clinical Studies
The following table summarizes key quantitative findings from various studies on this compound and pioglitazone, offering a side-by-side comparison of their effects on metabolic parameters.
| Parameter | This compound | Pioglitazone | Study Details |
| Insulin Sensitivity | 71% increase in glucose infusion rate (20 mg/kg) in Goto-Kakizaki rats[8][13] | Improved hepatic and peripheral insulin resistance in Type 2 Diabetes patients[10] | Animal (rat) and human studies |
| 50-70% increase in insulin sensitivity (10-30 mg/kg) in cholesterol-fed rabbits[8][13] | Animal (rabbit) study | ||
| Increased whole-body glucose utilization by 1.6-1.7 mg/kg/min (200-400 mg daily) in insulin-resistant patients[13] | Human clinical trial | ||
| Blood Glucose | Significantly lowered fasting blood glucose in Goto-Kakizaki rats[14] | Decreased fasting and post-prandial glycemia in Type 2 Diabetes patients[10] | Animal (rat) and human studies |
| Retinoprotective Effects | Counteracted retina-damaging effect of Type 2 Diabetes in Goto-Kakizaki rats, comparable to pioglitazone[15] | Showed retinoprotective effects in Goto-Kakizaki rats[15] | Animal (rat) study |
| Gene Expression | Elevated SIRT1 and decreased MMP9 expression in the eye of Goto-Kakizaki rats[14][15] | Animal (rat) study |
Signaling Pathways and Mechanisms of Action
The distinct mechanisms of this compound and pioglitazone are visualized in the following diagrams, illustrating their molecular targets and downstream effects.
This compound acts as a multi-target agent. It is a poly (ADP-ribose) polymerase-1 (PARP-1) inhibitor, which plays a role in DNA repair and cell death.[1][2][4] By inhibiting PARP-1, this compound can reduce cellular stress and apoptosis. It also reduces mitochondrial reactive oxygen species (ROS) production.[1][2][4] Furthermore, this compound inhibits c-Jun N-terminal kinase (JNK), a stress-activated protein kinase that can phosphorylate and inhibit the insulin receptor substrate, leading to insulin resistance.[1][16] By blocking JNK, this compound enhances insulin signaling. Additionally, this compound is a co-inducer of heat shock protein 72 (HSP72), a molecular chaperone that helps protect cells from stress.[17]
Pioglitazone's mechanism of action is centered on its role as a potent agonist for the peroxisome proliferator-activated receptor-gamma (PPARγ).[5][6][7] PPARγ is a nuclear receptor that, upon activation, forms a heterodimer with the retinoid X receptor (RXR).[11] This complex then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter regions of target genes.[11] This binding modulates the transcription of numerous genes involved in glucose and lipid metabolism, ultimately leading to improved insulin sensitivity in adipose tissue, skeletal muscle, and the liver.[5][7]
Experimental Protocols
The following are summaries of key experimental methodologies cited in the comparison of this compound and pioglitazone.
Hyperinsulinemic-Euglycemic Clamp
This technique is the gold standard for assessing insulin sensitivity in vivo.
-
Procedure: A high dose of insulin is infused intravenously to suppress endogenous glucose production. Simultaneously, a variable glucose infusion is administered to maintain a normal blood glucose level (euglycemia).
-
Measurement: The glucose infusion rate required to maintain euglycemia is a direct measure of insulin-stimulated glucose uptake by peripheral tissues and thus reflects overall insulin sensitivity.[8][13]
Oral Glucose Tolerance Test (OGTT)
The OGTT is used to assess the body's ability to clear glucose from the bloodstream.
-
Procedure: After an overnight fast, a standard dose of glucose is ingested orally. Blood glucose levels are then measured at regular intervals over a 2-3 hour period.
-
Measurement: The test reveals how quickly glucose is cleared from the blood, providing insights into insulin secretion and insulin resistance.[15]
Electroretinography (ERG)
ERG is a diagnostic test that measures the electrical responses of various cell types in the retina.
-
Procedure: Electrodes are placed on the cornea and skin near the eye to record electrical responses to light stimuli.
-
Measurement: The amplitude and timing of the ERG waveforms provide information about the health and function of retinal cells, which can be affected by diabetic retinopathy.[14][15]
Western Blot
This is a widely used technique to detect specific proteins in a sample.
-
Procedure: Proteins are separated by size using gel electrophoresis and then transferred to a membrane. The membrane is then incubated with an antibody specific to the protein of interest, and a secondary antibody with a detectable label is used for visualization.
-
Measurement: The intensity of the resulting band corresponds to the amount of the target protein in the sample, allowing for the quantification of protein expression levels (e.g., SIRT1, MMP9).[14][15]
Conclusion
Both this compound and pioglitazone have demonstrated significant efficacy as insulin sensitizers in a variety of metabolic studies. Pioglitazone, a well-established PPARγ agonist, exerts its effects through the transcriptional regulation of metabolic genes. This compound, a newer investigational drug, presents a distinct, multi-faceted mechanism of action by inhibiting PARP-1 and JNK while co-inducing HSP72.
The experimental data, particularly from animal models, suggests that this compound's insulin-sensitizing effects are comparable to those of the glitazone class. Its additional protective effects, such as those observed in the retina, may offer further therapeutic benefits. As research continues, further head-to-head clinical trials will be crucial to fully elucidate the comparative efficacy and safety profiles of these two compounds in the management of metabolic disorders. This guide provides a foundational understanding for researchers to build upon as they explore these promising therapeutic agents.
References
- 1. Pharmacological Overview of the this compound Chemical Agent as a New Drug Candidate for the Treatment of Symptoms of Metabolic Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. BGP 15 - AdisInsight [adisinsight.springer.com]
- 4. Pharmacological Overview of the this compound Chemical Agent as a New Drug Candidate for the Treatment of Symptoms of Metabolic Syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
- 6. Frontiers | The Pioglitazone Trek via Human PPAR Gamma: From Discovery to a Medicine at the FDA and Beyond [frontiersin.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Pioglitazone Improves Metabolic Markers in Patients with Type 2 Diabetes Independently from Physical Activities: Results from the IRIS III Study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Effect of pioglitazone on the metabolic and hormonal response to a mixed meal in type II diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Peroxisome proliferator-activated receptor-γ agonists and diabetes: Current evidence and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Type 2 diabetes - Wikipedia [en.wikipedia.org]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. Retinoprotection by this compound, a Hydroximic Acid Derivative, in a Type II Diabetic Rat Model Compared to Glibenclamide, Metformin, and Pioglitazone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Biochemical Insights into the Effects of a Small Molecule Drug Candidate on Imatinib-Induced Cardiac Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. The HSP co-inducer this compound can prevent the metabolic side effects of the atypical antipsychotics - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Pleiotropic Effects of BGP-15: A Cross-Cell Line Comparison
For researchers, scientists, and drug development professionals, understanding the nuanced effects of a therapeutic candidate across different cellular contexts is paramount. This guide provides a comparative analysis of the experimental data on BGP-15, a promising PARP inhibitor and heat shock protein (HSP) co-inducer, across various cell lines. The data is presented to facilitate an objective assessment of its performance and to offer insights into its potential therapeutic applications.
This compound is a hydroximic acid derivative that has demonstrated a wide range of cytoprotective effects.[1] Its multifaceted mechanism of action, which includes the inhibition of Poly(ADP-ribose) polymerase (PARP), induction of Hsp72, and modulation of key signaling pathways, contributes to its therapeutic potential in a variety of disease models, from metabolic disorders to cardiovascular diseases and neuroprotection.[2][3][4] This guide synthesizes findings from multiple studies to cross-validate the effects of this compound in different cell lines, offering a comprehensive overview for further research and development.
Comparative Efficacy of this compound Across Diverse Cell Lines
The cellular response to this compound can vary depending on the cell type and the specific pathological stressor. The following tables summarize the key quantitative findings from various studies, providing a snapshot of this compound's efficacy in different cellular models.
| Cell Line | Cell Type | Key Effects of this compound | Quantitative Data | Reference |
| WRL-68 | Human Liver (HeLa derivative) | - Protects against H₂O₂-induced mitochondrial depolarization and cell death.- Reduces mitochondrial ROS production. | - Concentration-dependent increase in cell survival against 50 µM H₂O₂.[5]- Significant inhibition of ROS-induced ROS production at 1 µM.[6] | [2][5][6] |
| H9c2 | Rat Cardiomyoblast | - Protects against Doxorubicin-induced cardiotoxicity.- Improves cell viability and reduces LDH release.- Attenuates mitochondrial oxidative stress and membrane potential loss. | - Significantly improved cell viability with 50 µM this compound pretreatment in the presence of 0.1, 1, and 3 µM Doxorubicin after 12 and 24 hours.[7]- Significant decrease in Doxorubicin-induced LDH release.[7] | [7][8] |
| A549 | Human Lung Adenocarcinoma | - Used in in vitro cytotoxicity assays to assess the impact of this compound on the efficacy of cisplatin. | - this compound did not compromise the antitumor efficacy of cisplatin. | [2][9] |
| HCT-15, HCT-116 | Human Colon Carcinoma | - Utilized in in vitro cytotoxicity assays with cisplatin. | - this compound did not diminish the antitumor activity of cisplatin. | [9] |
| Du-145 | Human Prostate Carcinoma | - Employed in in vitro cytotoxicity assays alongside cisplatin. | - this compound did not interfere with the antitumor effect of cisplatin. | [9] |
| C2C12 | Mouse Myoblast | - Can differentiate into skeletal or cardiac muscle cells, used to study muscle-related effects. | - this compound is a co-inducer of Hsp72 in rodent skeletal muscle, which increases oxidative capacity. | [2] |
| U-251 | Human Glioma | - Attenuated LPS-induced collapse of mitochondrial membrane potential and ROS production. | - Protective role suggested in inflammatory conditions. | [5] |
| Fibroblast Cell Lines | Not specified | - this compound did not interfere with ligand-inducible PPARα, -γ, or -δ signaling. | - Demonstrates specificity in its mechanism of action. | [10] |
Delving into the Molecular Mechanisms: Signaling Pathways Modulated by this compound
This compound exerts its effects by intervening in several critical signaling pathways. The diagrams below, generated using the DOT language, illustrate the key molecular interactions influenced by this compound.
Caption: this compound's multifaceted mechanism of action.
Experimental Protocols
To ensure the reproducibility and further investigation of this compound's effects, detailed experimental methodologies are crucial. Below are summarized protocols for key assays mentioned in the literature.
Cell Viability and Cytotoxicity Assays
-
MTT Assay (for cell viability):
-
Seed cells (e.g., H9c2 cardiomyocytes) in 96-well plates and allow them to adhere.
-
Pre-treat cells with this compound (e.g., 50 µM) for a specified duration (e.g., 24 hours).
-
Introduce the cytotoxic agent (e.g., Doxorubicin at various concentrations) and incubate for the desired time (e.g., 12 or 24 hours).[7]
-
Add MTT solution to each well and incubate to allow the formation of formazan (B1609692) crystals.
-
Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. Cell viability is expressed as a percentage of the control group.
-
-
Lactate Dehydrogenase (LDH) Assay (for cytotoxicity):
-
Culture cells and treat them with this compound and the cytotoxic agent as described for the MTT assay.[7]
-
Collect the cell culture medium.
-
Use a commercial LDH cytotoxicity assay kit to measure the amount of LDH released from damaged cells into the medium.
-
Follow the manufacturer's instructions to perform the colorimetric assay.
-
Measure the absorbance at the recommended wavelength. The amount of LDH release is proportional to the level of cell cytotoxicity.
-
Assessment of Mitochondrial Function
-
Mitochondrial Membrane Potential (ΔΨm) Assay:
-
Culture cells (e.g., WRL-68) on glass coverslips or in appropriate imaging plates.
-
Treat cells with this compound and an agent that induces mitochondrial stress (e.g., H₂O₂).[5]
-
Stain the cells with a potentiometric fluorescent dye such as JC-1 or TMRM.
-
For JC-1, healthy mitochondria with high ΔΨm will show red fluorescence (J-aggregates), while depolarized mitochondria will exhibit green fluorescence (monomers).
-
For TMRM, the fluorescence intensity is proportional to the ΔΨm.
-
Capture fluorescent images using a fluorescence microscope and quantify the changes in fluorescence intensity or the red/green fluorescence ratio.
-
-
Mitochondrial Reactive Oxygen Species (ROS) Measurement:
-
Culture cells and treat them as required.
-
Load the cells with a ROS-sensitive fluorescent probe, such as MitoSOX™ Red (for mitochondrial superoxide) or DCFDA (for general cellular ROS).
-
After incubation, wash the cells to remove excess probe.
-
Measure the fluorescence intensity using a fluorescence microscope, flow cytometer, or a microplate reader. An increase in fluorescence indicates higher levels of ROS.
-
Experimental Workflow for Cross-Validation
To conduct a rigorous cross-validation of this compound's effects, a standardized experimental workflow is essential. The following diagram outlines a logical approach for comparing the compound's performance across different cell lines.
Caption: A standardized workflow for cross-validating this compound effects.
References
- 1. researchgate.net [researchgate.net]
- 2. Pharmacological Overview of the this compound Chemical Agent as a New Drug Candidate for the Treatment of Symptoms of Metabolic Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacological Overview of the this compound Chemical Agent as a New Drug Candidate for the Treatment of Symptoms of Metabolic Syndrome [mdpi.com]
- 4. Pharmacological Overview of the this compound Chemical Agent as a New Drug Candidate for the Treatment of Symptoms of Metabolic Syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound Protects against Oxidative Stress- or Lipopolysaccharide-Induced Mitochondrial Destabilization and Reduces Mitochondrial Production of Reactive Oxygen Species | PLOS One [journals.plos.org]
- 6. This compound Protects against Oxidative Stress- or Lipopolysaccharide-Induced Mitochondrial Destabilization and Reduces Mitochondrial Production of Reactive Oxygen Species - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. This compound | PARP | TargetMol [targetmol.com]
- 10. researchgate.net [researchgate.net]
BGP-15 vs. Other Heat Shock Protein Inducers: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of BGP-15 with other notable heat shock protein (HSP) inducers, namely Arimoclomol and Celastrol (B190767). The information presented is based on available experimental data to assist researchers in evaluating these compounds for their studies.
Introduction to Heat Shock Protein Inducers
Heat shock proteins are a family of molecular chaperones that play a crucial role in maintaining cellular homeostasis, particularly under conditions of stress. They assist in the proper folding of nascent and stress-denatured proteins, preventing aggregation and promoting cell survival. The induction of HSPs, primarily through the activation of Heat Shock Factor 1 (HSF1), is a promising therapeutic strategy for a variety of diseases characterized by protein misfolding and aggregation, including neurodegenerative diseases, metabolic disorders, and certain myopathies. This guide focuses on a comparative analysis of three HSP inducers: this compound, Arimoclomol, and Celastrol, highlighting their mechanisms of action, efficacy, and experimental considerations.
Comparative Analysis of HSP Inducers
Mechanism of Action
This compound, Arimoclomol, and Celastrol all lead to an increased expression of HSPs, but their upstream mechanisms of HSF1 activation differ significantly.
-
This compound is described as a chaperone co-inducer.[1] Its mechanism is multifaceted, involving the inhibition of poly(ADP-ribose) polymerase (PARP), reduction of reactive oxygen species (ROS), and remodeling of cholesterol-rich membrane domains.[1] this compound is thought to facilitate the activation of HSF1 and increase HSP induction by inhibiting the acetylation of HSF1.[2] It has also been shown to inhibit histone deacetylases (HDACs), which increases chromatin accessibility at HSP gene loci, thereby lowering the threshold for their activation.[3]
-
Arimoclomol is also classified as a co-inducer of the heat shock response.[4] It is believed to act by prolonging the activation of HSF1, thereby enhancing the production of HSPs, particularly HSP70, in stressed cells.[5] Unlike direct inducers, Arimoclomol is thought to amplify an existing stress response rather than initiating one itself.[5] Its mechanism involves stabilizing the interaction of HSF1 with Heat Shock Elements (HSEs) in the promoter regions of HSP genes.[5]
-
Celastrol , a quinone methide triterpene, is a potent activator of HSF1.[6] It induces a robust heat shock response by promoting the hyperphosphorylation and trimerization of HSF1, leading to its increased binding to HSEs and subsequent transcription of HSP genes.[7] Celastrol's mechanism may also involve the modification of reactive thiols in proteins involved in protein folding and degradation, leading to an accumulation of misfolded proteins that triggers the heat shock response.
Quantitative Comparison of HSP70 Induction
Direct comparative studies of this compound, Arimoclomol, and Celastrol under identical experimental conditions are limited in the published literature. The following tables summarize available quantitative data on HSP70 induction from various studies. It is important to note that differences in cell types, compound concentrations, treatment durations, and assay methods make direct cross-study comparisons challenging. One study that attempted a direct quantitative comparison of HSF1 activators using a luciferase reporter assay found that, under their specific experimental conditions, this compound and Arimoclomol did not significantly activate HSF1, in contrast to other published findings.[8][9] This highlights the context-dependent nature of these compounds' activities.
Table 1: this compound-Mediated HSP70 Induction
| Cell Type/Model | This compound Concentration | Treatment Duration | HSP70 Induction (Fold Change) | Assay Method | Reference |
| Mouse Embryonic Fibroblasts (MEFs) | 10 µM | 1 hour pre-treatment + 90 min heat shock (42°C) | ~1.2 (mRNA) | qRT-PCR | [10] |
| Human Mononuclear Blood Cells (in vivo) | 400 mg/day | 17 days | Restored olanzapine-induced decrease | Not specified | [11] |
Table 2: Arimoclomol-Mediated HSP70 Induction
| Cell Type/Model | Arimoclomol Concentration | Treatment Duration | HSP70 Induction (Fold Change) | Assay Method | Reference |
| Niemann-Pick Type C Patient Fibroblasts | Not specified | Not specified | Re-activated stress response | Western Blot | [5] |
| Niemann-Pick Type C Patients (in vivo) | Dose-ranging | 12 months | Significant increase from baseline (serum) | Not specified | [4] |
Table 3: Celastrol-Mediated HSP70 Induction
| Cell Type/Model | Celastrol Concentration | Treatment Duration | HSP70 Induction (Fold Change) | Assay Method | Reference |
| U937 Cells | 600 nM | 24 hours | Significant increase | Western Blot | [12] |
| Human Lymphoblastoid Cells | Not specified | Not specified | 6.7 (protein) | Mass Spectrometry | |
| Rat Cerebral Cortical Cultures | 1 µM | Not specified | Induction observed | Western Blot | [13] |
Signaling Pathways and Experimental Workflows
This compound Signaling Pathway
This compound modulates multiple signaling pathways to induce a cytoprotective state, including the activation of the heat shock response.
Caption: this compound activates multiple pathways leading to HSF1 activation and cytoprotection.
Arimoclomol Signaling Pathway
Arimoclomol acts as a co-inducer, amplifying the stress-induced activation of HSF1.
Caption: Arimoclomol enhances the heat shock response by prolonging HSF1 activation.
Celastrol Signaling Pathway
Celastrol is a direct and potent activator of the HSF1-mediated heat shock response.
Caption: Celastrol directly activates HSF1, leading to a robust heat shock response.
Experimental Workflow: Western Blot for HSP70 Induction
This workflow outlines the general steps for assessing HSP70 protein levels following treatment with an HSP inducer.
Caption: A general workflow for assessing HSP70 protein induction via Western blot.
Experimental Protocols
Western Blotting for HSP70 Induction
Objective: To quantify the relative protein levels of HSP70 in cell lysates after treatment with HSP inducers.
Materials:
-
Cell culture reagents
-
HSP inducer (this compound, Arimoclomol, or Celastrol)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-HSP70 and an antibody against a loading control (e.g., anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Methodology:
-
Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat cells with the desired concentrations of the HSP inducer or vehicle control for the specified duration.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in lysis buffer on ice.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein per lane onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-HSP70 antibody and the loading control antibody overnight at 4°C.
-
Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection and Analysis: Apply the chemiluminescent substrate and capture the signal using an imaging system. Quantify the band intensities using densitometry software and normalize the HSP70 signal to the loading control.
Chromatin Immunoprecipitation (ChIP) for HSF1 Binding
Objective: To determine the occupancy of HSF1 at the promoter regions of HSP genes.
Materials:
-
Cell culture reagents
-
HSP inducer
-
Formaldehyde (B43269) (for cross-linking)
-
Glycine (to quench cross-linking)
-
Cell lysis and chromatin shearing buffers
-
Sonicator
-
Anti-HSF1 antibody and IgG control antibody
-
Protein A/G magnetic beads
-
Wash buffers
-
Elution buffer
-
RNase A and Proteinase K
-
DNA purification kit
-
qPCR reagents and primers for HSP gene promoters
Methodology:
-
Cell Treatment and Cross-linking: Treat cells with the HSP inducer or control. Cross-link protein-DNA complexes by adding formaldehyde directly to the culture medium. Quench the reaction with glycine.
-
Chromatin Preparation: Lyse the cells and shear the chromatin into fragments of 200-1000 bp using sonication.
-
Immunoprecipitation:
-
Pre-clear the chromatin with protein A/G beads.
-
Incubate the chromatin overnight at 4°C with the anti-HSF1 antibody or an IgG control.
-
Add protein A/G beads to capture the antibody-protein-DNA complexes.
-
-
Washes and Elution: Wash the beads to remove non-specific binding. Elute the immunoprecipitated complexes from the beads.
-
Reverse Cross-linking and DNA Purification: Reverse the cross-links by heating. Treat with RNase A and Proteinase K. Purify the DNA.
-
qPCR Analysis: Perform qPCR using primers specific for the promoter regions of HSP genes (e.g., HSPA1A) to quantify the amount of immunoprecipitated DNA. Results are typically expressed as a percentage of the input DNA.
Conclusion
This compound, Arimoclomol, and Celastrol represent three distinct classes of HSP inducers with different mechanisms of action and potencies. While Celastrol appears to be a direct and potent activator of HSF1, this compound and Arimoclomol act as co-inducers, potentially offering a more modulated and stress-dependent induction of the heat shock response. The choice of inducer for a particular research application will depend on the specific experimental context, the desired level and kinetics of HSP induction, and the cellular model being used. The lack of direct comparative studies underscores the need for further research to systematically evaluate the efficacy and safety of these promising therapeutic agents. Researchers are encouraged to carefully optimize experimental conditions and utilize multiple assays to comprehensively assess the effects of these compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. Pharmacological Overview of the this compound Chemical Agent as a New Drug Candidate for the Treatment of Symptoms of Metabolic Syndrome [mdpi.com]
- 3. Chaperone co-inducer this compound inhibits histone deacetylases and enhances the heat shock response through increased chromatin accessibility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. alzdiscovery.org [alzdiscovery.org]
- 5. Heat Shock Protein-based therapy as a potential candidate for treating sphingolipidoses - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Activation of Heat Shock and Antioxidant Responses by the Natural Product Celastrol: Transcriptional Signatures of a Thiol-targeted Molecule - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Quantitative Comparison of HSF1 Activators - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Chaperone co-inducer this compound inhibits histone deacetylases and enhances the heat shock response through increased chromatin accessibility - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The HSP co-inducer this compound can prevent the metabolic side effects of the atypical antipsychotics - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Localization of heat shock proteins in cerebral cortical cultures following induction by celastrol - PMC [pmc.ncbi.nlm.nih.gov]
In Vivo Validation of BGP-15's Insulin-Sensitizing Effects: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vivo insulin-sensitizing effects of BGP-15 against other alternatives, supported by experimental data. Detailed methodologies for key experiments are presented to facilitate reproducibility and further investigation.
Comparative Efficacy of this compound and Other Insulin (B600854) Sensitizers
The following tables summarize the quantitative data from in vivo studies, comparing the insulin-sensitizing effects of this compound with placebo and other established anti-diabetic agents.
Table 1: Effect of this compound on Insulin Sensitivity in Cholesterol-Fed Rabbits
| Treatment Group | Dose | Duration | Change in Insulin Sensitivity |
| Control | - | 5 days | - |
| This compound | 10 mg/kg/day | 5 days | +50% |
| This compound | 30 mg/kg/day | 5 days | +70% |
Data from Literáti-Nagy et al.[1]
Table 2: Comparative Effects of this compound, Metformin, and Rosiglitazone on Glucose Infusion Rate (GIR) in Goto-Kakizaki (GK) Rats
| Treatment Group | Dose | Duration | Glucose Infusion Rate (mg/kg/min) | % Increase in Insulin Sensitivity vs. Control |
| Control | - | 5 days | 8.5 ± 1.2 | - |
| This compound | 10 mg/kg/day | 5 days | 12.1 ± 1.5 | 42% |
| This compound | 20 mg/kg/day | 5 days | 14.5 ± 1.8 | 71% |
| This compound | 50 mg/kg/day | 5 days | 13.9 ± 1.7 | 64% |
| Metformin | 300 mg/kg/day | 5 days | 9.8 ± 1.4 | 15% |
| Rosiglitazone | 4 mg/kg/day | 5 days | 12.5 ± 1.6 | 47% |
*p < 0.05 vs. Control. Data presented as mean ± SD.[1]
Table 3: Effect of this compound on Whole-Body Glucose Utilization in Insulin-Resistant Patients
| Treatment Group | Dose | Duration | Increase in Whole-Body Glucose Utilization (mg/kg/min) vs. Placebo |
| Placebo | - | 28 days | - |
| This compound | 200 mg/day | 28 days | 1.6 |
| This compound | 400 mg/day | 28 days | 1.7 |
*Data from a Phase II clinical trial.[2][3]
Experimental Protocols
Detailed methodologies for the key in vivo experiments cited are provided below.
Hyperinsulinemic-Euglycemic Clamp
This technique is the gold standard for assessing insulin sensitivity in vivo.
Animal Models:
-
Cholesterol-Fed Rabbits: Male New Zealand White rabbits (2.5-3.0 kg) are fed a cholesterol-rich diet (1% cholesterol) for 8 weeks to induce insulin resistance.[1]
-
Goto-Kakizaki (GK) Rats: Male GK rats (250-300 g), a genetic model of type 2 diabetes, are used.[1]
Surgical Preparation (Rats):
-
Anesthetize the rats with an appropriate anesthetic agent.
-
Perform a cut-down procedure to expose the jugular vein and carotid artery.
-
Insert catheters into the jugular vein for infusions and the carotid artery for blood sampling.
-
Exteriorize the catheters at the back of the neck and allow the animals to recover for 4-5 days.
Clamp Procedure:
-
Fast the animals overnight (12-14 hours) prior to the clamp.
-
On the day of the experiment, connect the jugular vein catheter to infusion pumps for insulin and glucose.
-
Connect the carotid artery catheter to a sampling line.
-
Primed-Continuous Insulin Infusion: Start a continuous infusion of human insulin (e.g., 10 mU/kg/min). A priming dose may be given for the first 10 minutes to rapidly raise plasma insulin to the desired level.
-
Variable Glucose Infusion: Begin a variable infusion of 20% dextrose solution to maintain euglycemia (target blood glucose level, e.g., 5.5 mmol/L).
-
Blood Sampling: Collect blood samples from the arterial line every 5-10 minutes to monitor blood glucose levels.
-
Steady State: The clamp is typically run for 120 minutes. The last 30-60 minutes, during which a stable glucose infusion rate is maintained, is considered the steady-state period.
-
Calculation of Insulin Sensitivity: The glucose infusion rate (GIR) during the steady-state period is a direct measure of insulin sensitivity. It is expressed as mg of glucose per kg of body weight per minute (mg/kg/min).
Oral Glucose Tolerance Test (OGTT)
The OGTT assesses the body's ability to clear a glucose load from the bloodstream.
Procedure:
-
Fast the animals overnight (12-14 hours).
-
Administer a bolus of glucose (typically 1-2 g/kg body weight) via oral gavage.[4][5]
-
Collect blood samples from the tail vein at 0 (baseline), 15, 30, 60, 90, and 120 minutes after the glucose challenge.[4][5]
-
Measure blood glucose concentrations at each time point.
-
The area under the curve (AUC) for glucose is calculated to quantify glucose tolerance.
Insulin Tolerance Test (ITT)
The ITT measures the response of blood glucose to an injection of insulin, providing an index of insulin sensitivity.
Procedure:
-
Fast the animals for a shorter period (e.g., 4-6 hours) to avoid hypoglycemia.
-
Administer human insulin (typically 0.75-1.0 U/kg body weight) via intraperitoneal injection.
-
Collect blood samples from the tail vein at 0 (baseline), 15, 30, 45, and 60 minutes after insulin injection.
-
Measure blood glucose concentrations at each time point.
-
The rate of glucose disappearance is calculated to assess insulin sensitivity.
Western Blot Analysis of Insulin Signaling Proteins
This molecular technique is used to measure the activation (phosphorylation) of key proteins in the insulin signaling pathway in tissues like skeletal muscle and liver.
Procedure:
-
Euthanize the animals and rapidly dissect the tissues of interest (e.g., skeletal muscle, liver).
-
Homogenize the tissues in a lysis buffer containing protease and phosphatase inhibitors to preserve protein phosphorylation.
-
Determine the protein concentration of the lysates using a standard assay (e.g., BCA assay).
-
Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies specific for the phosphorylated forms of target proteins (e.g., phospho-Akt, phospho-JNK) and total proteins as a loading control.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities using densitometry software and normalize the phosphorylated protein levels to the total protein levels.
Visualizations
This compound Signaling Pathway
Caption: Proposed signaling pathway of this compound's insulin-sensitizing effects.
Experimental Workflow for In Vivo Validation
Caption: Experimental workflow for in vivo validation of insulin sensitizers.
References
- 1. researchgate.net [researchgate.net]
- 2. Thieme E-Journals - Hormone and Metabolic Research / Abstract [thieme-connect.com]
- 3. researchgate.net [researchgate.net]
- 4. Oral Glucose Tolerance Test in Mouse [protocols.io]
- 5. Study of In Vivo Glucose Metabolism in High-fat Diet-fed Mice Using Oral Glucose Tolerance Test (OGTT) and Insulin Tolerance Test (ITT) - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to BGP-15 and Rosiglitazone in Adipocyte Differentiation
For researchers and professionals in drug development, understanding the nuanced effects of compounds on adipocyte differentiation is critical for targeting metabolic diseases. This guide provides an objective comparison of BGP-15 and the well-established thiazolidinedione, rosiglitazone (B1679542), on the process of adipogenesis. While rosiglitazone directly promotes adipocyte differentiation through PPARγ agonism, this compound is recognized as an insulin (B600854) sensitizer (B1316253) with a distinct, PPARγ-independent mechanism of action.
Mechanism of Action: A Tale of Two Pathways
Rosiglitazone , a potent and selective agonist of Peroxisome Proliferator-Activated Receptor gamma (PPARγ), is a cornerstone in the study of adipogenesis.[1][2][3] PPARγ is the master regulator of adipocyte differentiation.[1][4] Upon activation by rosiglitazone, PPARγ forms a heterodimer with the retinoid X receptor (RXR), binding to PPAR response elements (PPREs) in the promoter regions of target genes. This initiates a transcriptional cascade, upregulating key adipogenic factors including CCAAT/enhancer-binding protein alpha (C/EBPα) and adiponectin, ultimately leading to the development of mature, lipid-filled adipocytes.[4][5][6][7] The activation of PPARγ by rosiglitazone also enhances insulin sensitivity.[2][4]
This compound , in contrast, operates through a PPARγ-independent mechanism.[8] It is a hydroximic acid derivative known as a chaperone co-inducer.[8] Its primary effects are attributed to the induction of heat shock proteins (HSPs), particularly Hsp72, inhibition of c-Jun N-terminal kinase (JNK), and reduction of mitochondrial reactive oxygen species (ROS).[8][9][10] By inhibiting JNK, this compound prevents the inhibitory phosphorylation of the insulin receptor substrate (IRS), thereby enhancing insulin signaling.[9][10] While this compound has demonstrated insulin-sensitizing effects comparable to rosiglitazone in animal studies, its direct role in promoting adipocyte differentiation is not its primary mechanism of action.[11]
Comparative Effects on Adipocyte Differentiation Markers
Due to the differing mechanisms of action, the direct comparative effects of this compound and rosiglitazone on adipocyte differentiation markers are not well-documented in head-to-head studies. The following table summarizes the established effects of rosiglitazone and the hypothesized effects of this compound based on its known mechanism.
| Marker | Rosiglitazone | This compound (Hypothesized) |
| PPARγ Expression/Activity | Potent agonist, increases activity.[1][2][3] | No direct effect on PPARγ signaling.[8] |
| C/EBPα Expression | Upregulates expression, often synergistically with PPARγ.[4][5][7] | Unlikely to directly upregulate C/EBPα. |
| Adiponectin Secretion | Significantly increases adiponectin gene expression and secretion.[12][13][14][15][16] | May indirectly influence adiponectin levels through improved insulin sensitivity, but direct effects on secretion during differentiation are not established. |
| Lipid Accumulation | Promotes robust lipid droplet formation in differentiating preadipocytes.[17] | Not expected to be a primary driver of lipid accumulation. |
Signaling Pathways in Adipocyte Differentiation
The signaling pathways activated by rosiglitazone and this compound in the context of adipocyte differentiation are distinct.
Rosiglitazone-Induced Adipogenesis Pathway
This compound's Insulin Sensitizing and Cytoprotective Pathway
Experimental Protocols
Standard in vitro models, such as the 3T3-L1 preadipocyte cell line, are commonly used to assess the adipogenic potential of compounds like rosiglitazone.[18]
Experimental Workflow for a Comparative Study
Detailed Methodologies
1. 3T3-L1 Adipocyte Differentiation [19][20]
-
Cell Seeding and Growth: 3T3-L1 preadipocytes are cultured in DMEM with 10% calf serum until they reach confluency. Two days post-confluency (Day 0), differentiation is induced.
-
Induction: The growth medium is replaced with a differentiation cocktail (MDI) containing DMEM with 10% FBS, 0.5 mM 3-isobutyl-1-methylxanthine (B1674149) (IBMX), 1 µM dexamethasone, and 10 µg/mL insulin. Test compounds (rosiglitazone or this compound) or a vehicle control are added at this stage.
-
Maturation: After 2-3 days, the MDI medium is replaced with DMEM containing 10% FBS and 10 µg/mL insulin for another 2 days. Subsequently, the cells are maintained in DMEM with 10% FBS, with media changes every 2 days, until fully differentiated (typically Day 8-10).
2. Oil Red O Staining for Lipid Accumulation [21][22][23][24][25]
-
Fixation: Differentiated adipocytes are washed with PBS and fixed with 10% formalin for at least 1 hour.
-
Staining: Cells are washed with water and 60% isopropanol, then stained with a working solution of Oil Red O for 10-15 minutes.
-
Quantification: After washing away excess stain, the dye is eluted with 100% isopropanol, and the absorbance is measured spectrophotometrically at approximately 510 nm.
3. Quantitative Real-Time PCR (qPCR) for Gene Expression [26][27]
-
RNA Extraction and cDNA Synthesis: Total RNA is extracted from cells at various time points during differentiation, and cDNA is synthesized using a reverse transcription kit.
-
qPCR: The expression levels of target genes (e.g., Pparg, Cebpa, Adipoq) are quantified using specific primers and a fluorescent dye (e.g., SYBR Green) on a real-time PCR system. Gene expression is typically normalized to a housekeeping gene like Gapdh or Actb.
4. Western Blotting for Protein Expression [28][29][30][31][32]
-
Protein Extraction: Whole-cell lysates are prepared, and protein concentration is determined.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF or nitrocellulose membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies against target proteins (e.g., Adiponectin). After washing, a horseradish peroxidase (HRP)-conjugated secondary antibody is added.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Conclusion
Rosiglitazone and this compound represent two distinct classes of insulin-sensitizing agents with different primary mechanisms of action. Rosiglitazone is a direct and potent inducer of adipocyte differentiation through its agonistic activity on PPARγ. In contrast, this compound enhances insulin sensitivity through PPARγ-independent pathways, primarily by inducing a cellular stress response and inhibiting JNK signaling. While rosiglitazone is an invaluable tool for studying the molecular mechanisms of adipogenesis, this compound's utility may lie in its potential to improve insulin sensitivity without directly promoting adiposity. Further research directly comparing the effects of this compound and rosiglitazone on adipocyte differentiation and function is warranted to fully elucidate their respective therapeutic potentials in metabolic diseases.
References
- 1. researchgate.net [researchgate.net]
- 2. What is the mechanism of Rosiglitazone Maleate? [synapse.patsnap.com]
- 3. immune-system-research.com [immune-system-research.com]
- 4. Rosiglitazone Enhances Browning Adipocytes in Association with MAPK and PI3-K Pathways During the Differentiation of Telomerase-Transformed Mesenchymal Stromal Cells into Adipocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PPARγ and C/EBP factors orchestrate adipocyte biology via adjacent binding on a genome-wide scale - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cross species comparison of C/EBPα and PPARγ profiles in mouse and human adipocytes reveals interdependent retention of binding sites - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Peroxisome proliferator-activated receptor γ and C/EBPα synergistically activate key metabolic adipocyte genes by assisted loading [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Pharmacological Overview of the this compound Chemical Agent as a New Drug Candidate for the Treatment of Symptoms of Metabolic Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Restoring adiponectin via rosiglitazone ameliorates tissue wasting in mice with lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | Rosiglitazone and a β3-Adrenoceptor Agonist Are Both Required for Functional Browning of White Adipocytes in Culture [frontiersin.org]
- 14. Rosiglitazone improves insulin sensitivity in nonobese subjects with impaired glucose tolerance: the role of adiponectin and C-reactive protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Dual Modulation of Adipogenesis and Apoptosis by PPARG Agonist Rosiglitazone and Antagonist Betulinic Acid in 3T3-L1 Cells [mdpi.com]
- 16. Restoring adiponectin via rosiglitazone ameliorates tissue wasting in mice with lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Absence of an adipogenic effect of rosiglitazone on mature 3T3-L1 adipocytes: increase of lipid catabolism and reduction of adipokine expression - PMC [pmc.ncbi.nlm.nih.gov]
- 18. medchemexpress.com [medchemexpress.com]
- 19. docs.abcam.com [docs.abcam.com]
- 20. 3T3-L1 Differentiation Protocol [macdougald.lab.medicine.umich.edu]
- 21. Quantitative assessment of adipocyte differentiation in cell culture - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. Oil Red-O Staining of Adipocytes [macdougald.lab.medicine.umich.edu]
- 24. uclahealth.org [uclahealth.org]
- 25. protocols.io [protocols.io]
- 26. RT-qPCR Quantification of Adipogenic Marker Genes (PPARg, C/EBPa, FABP4, and CD36) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. researchgate.net [researchgate.net]
- 28. Adiponectin (C45B10) Rabbit Monoclonal Antibody | Cell Signaling Technology [cellsignal.com]
- 29. researchgate.net [researchgate.net]
- 30. Isolation and Quantitation of Adiponectin Higher Order Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 31. Plasma Adiponectin Complexes Have Distinct Biochemical Characteristics - PMC [pmc.ncbi.nlm.nih.gov]
- 32. researchgate.net [researchgate.net]
Confirming the PARP Inhibition Activity of BGP-15: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of BGP-15 with established PARP inhibitors, focusing on the experimental validation of its PARP inhibition activity in a cell-based assay. Detailed protocols, comparative data, and pathway diagrams are presented to facilitate the objective assessment of this compound's performance.
Introduction to this compound
This compound is a drug candidate with multiple reported mechanisms of action, including the inhibition of Poly(ADP-ribose) polymerase (PARP).[1][2][3] It has been investigated for various therapeutic applications, such as an insulin (B600854) sensitizer (B1316253) and a cardioprotective agent.[1][4][5] This guide focuses specifically on providing the experimental framework to confirm and quantify its PARP inhibition activity in a cellular context.
Comparative Analysis of PARP Inhibitors
To objectively evaluate the PARP inhibition potential of this compound, it is essential to compare its activity against well-characterized PARP inhibitors.
-
Positive Controls: Olaparib and Talazoparib are potent, clinically approved PARP inhibitors suitable for use as positive controls.[6][7][8] 3-Aminobenzamide (B1265367) (3-AB) is another well-established PARP inhibitor that can serve as a reliable positive control.[1][2][4][9]
-
Negative Control: A vehicle control, typically Dimethyl Sulfoxide (DMSO), is used to establish the baseline PARP activity in the absence of an inhibitor.
Experimental Section: Cell-Based PARP Inhibition Assay
This section details a robust and widely used method to assess PARP inhibition in a cellular setting by measuring the levels of poly(ADP-ribose) (PAR), the product of PARP activity.
Principle
This assay is based on the induction of DNA damage to activate PARP, followed by the quantification of PAR synthesis. An effective PARP inhibitor will reduce the accumulation of PAR in response to the DNA damaging agent.
Experimental Workflow
Detailed Protocol
1. Cell Culture and Treatment:
-
Cell Line Selection: A variety of cell lines can be used. HeLa or A549 cells are common choices.
-
Seeding: Seed 2 x 10⁵ cells per well in a 12-well plate and incubate overnight at 37°C and 5% CO₂.
-
Compound Preparation: Prepare stock solutions of this compound, Olaparib, Talazoparib, and 3-Aminobenzamide in DMSO. Create a dilution series for each compound to determine the IC₅₀.
-
Pre-treatment: Remove the culture medium and add fresh medium containing the desired concentrations of the test compounds or vehicle control (final DMSO concentration should be ≤ 0.1%). Incubate for 1 hour.
-
DNA Damage Induction: Add a DNA damaging agent such as 1 mM hydrogen peroxide (H₂O₂) or 0.01% methyl methanesulfonate (B1217627) (MMS) to the wells and incubate for 15-30 minutes.
2. Cell Lysis and Protein Quantification:
-
Lysis: Wash the cells with ice-cold PBS and then add 100 µL of RIPA lysis buffer containing protease and phosphatase inhibitors. Scrape the cells and collect the lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.
3. Western Blot Analysis:
-
Sample Preparation: Normalize the protein concentrations of all samples with lysis buffer. Add Laemmli sample buffer and boil for 5 minutes.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20 µg) onto a polyacrylamide gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with a primary antibody against PAR (e.g., anti-PAR polymer antibody) overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Incubate with a primary antibody for a loading control (e.g., anti-β-actin or anti-Histone H3).
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
4. Data Analysis:
-
Densitometry: Quantify the band intensities for PAR and the loading control using image analysis software (e.g., ImageJ).
-
Normalization: Normalize the PAR signal to the loading control signal for each sample.
-
IC₅₀ Calculation: Plot the normalized PAR levels against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the half-maximal inhibitory concentration (IC₅₀).
Data Presentation
The quantitative results from the cell-based assay can be summarized in the following tables for a clear comparison.
Table 1: Comparative PARP Inhibition (IC₅₀ Values)
| Compound | IC₅₀ (µM) |
| This compound | [Insert experimental value] |
| Olaparib | [Insert experimental value] |
| Talazoparib | [Insert experimental value] |
| 3-Aminobenzamide | [Insert experimental value] |
| Vehicle Control | Not Applicable |
Table 2: Percentage of PARP Inhibition at a Fixed Concentration (e.g., 10 µM)
| Compound | Concentration (µM) | % PARP Inhibition |
| This compound | 10 | [Insert experimental value] |
| Olaparib | 10 | [Insert experimental value] |
| Talazoparib | 10 | [Insert experimental value] |
| 3-Aminobenzamide | 10 | [Insert experimental value] |
| Vehicle Control | - | 0% |
Signaling Pathway
The following diagram illustrates the central role of PARP in the DNA damage response and the mechanism of its inhibition.
Conclusion
This guide provides a framework for the systematic evaluation of this compound's PARP inhibition activity. By employing the detailed cell-based assay protocol and comparing the results with established PARP inhibitors, researchers can obtain robust and objective data to confirm and characterize this specific mechanism of action for this compound. The provided diagrams offer a visual representation of the experimental workflow and the underlying biological pathway, aiding in the comprehension and communication of the experimental findings.
References
- 1. Poly ADP-Ribose Polymerase-1 inhibition by 3-aminobenzamide recuperates HEI-OC1 auditory hair cells from blast overpressure-induced cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. Identification of novel PARP inhibitors using a cell-based TDP1 inhibitory assay in a quantitative high-throughput screening platform - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. bpsbioscience.com [bpsbioscience.com]
- 6. bpsbioscience.com [bpsbioscience.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Preclinical Evaluation of the PARP Inhibitor, Olaparib, in Combination with Cytotoxic Chemotherapy in Pediatric Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 3-Aminobenzamide (3-AB), PARP inhibitor (CAS 3544-24-9) | Abcam [abcam.com]
A Head-to-Head Comparison of BGP-15 and Other Investigational Drugs for Duchenne Muscular Dystrophy
For Researchers, Scientists, and Drug Development Professionals
Duchenne Muscular Dystrophy (DMD) is a devastating X-linked genetic disorder characterized by progressive muscle degeneration and weakness. The research and development landscape for DMD is vibrant, with numerous investigational drugs targeting different aspects of the disease pathophysiology. This guide provides a head-to-head comparison of BGP-15 with other promising investigational drugs for DMD, focusing on their mechanisms of action, preclinical efficacy data, and the experimental protocols used to generate this data.
Overview of Investigational Drugs
This guide focuses on a selection of investigational drugs with distinct mechanisms of action:
-
This compound: A co-inducer of Heat Shock Protein 72 (Hsp72) and a poly(ADP-ribose) polymerase (PARP) inhibitor, this compound is being investigated for its potential to protect muscle cells from stress and damage.
-
Vamorolone: A dissociative synthetic steroid that aims to retain the anti-inflammatory benefits of corticosteroids while minimizing side effects.
-
Givinostat: A histone deacetylase (HDAC) inhibitor that targets the downstream pathology of DMD by reducing inflammation and fibrosis.
-
Edasalonexent: An NF-κB inhibitor designed to reduce inflammation and muscle damage.
-
Pamidronate: A bisphosphonate investigated for its potential to improve bone health and its effects on muscle in DMD.
Mechanism of Action and Signaling Pathways
The signaling pathways targeted by these investigational drugs are crucial to understanding their therapeutic potential.
This compound Signaling Pathway
This compound is understood to exert its effects through two primary mechanisms: the induction of Hsp72 and the inhibition of PARP. Hsp72 is a chaperone protein that helps to protect cells from stress-induced damage, while PARP is an enzyme involved in DNA repair and cell death pathways. By modulating these pathways, this compound may help to preserve muscle cell integrity and function in the face of the chronic damage that occurs in DMD.
Vamorolone Signaling Pathway
Vamorolone acts as a dissociative glucocorticoid. It binds to the glucocorticoid receptor (GR) and is thought to selectively trans-repress pro-inflammatory pathways, such as NF-κB, while having minimal trans-activation activity, which is associated with many of the side effects of traditional corticosteroids.
Givinostat Signaling Pathway
Givinostat is a pan-histone deacetylase (HDAC) inhibitor. In DMD, HDACs are dysregulated, leading to a cellular environment that favors fibrosis and inflammation while inhibiting muscle regeneration. By inhibiting HDACs, Givinostat aims to restore a more favorable gene expression profile, promoting myogenesis and reducing pathological processes.
BGP-15: A Novel Insulin Sensitizer and its Additive Potential with Standard Diabetes Therapies
A Comparative Guide for Researchers and Drug Development Professionals
The landscape of type 2 diabetes (T2D) treatment is continually evolving, with a growing emphasis on combination therapies to achieve optimal glycemic control and address the multifaceted nature of the disease. BGP-15, a hydroxylamine (B1172632) derivative, has emerged as a promising insulin-sensitizing agent with a distinct mechanism of action. This guide provides a comprehensive evaluation of the additive effects of this compound when combined with standard diabetes medications, supported by preclinical experimental data.
Comparative Efficacy of this compound in Preclinical Models
Preclinical studies have demonstrated the potential of this compound to enhance insulin (B600854) sensitivity, both as a monotherapy and in combination with existing antidiabetic drugs. The primary method for assessing insulin sensitivity in these studies is the hyperinsulinemic-euglycemic clamp technique, a gold-standard for measuring insulin-stimulated glucose disposal.
This compound Monotherapy vs. Standard Oral Antidiabetics
In studies utilizing Goto-Kakizaki (GK) rats, a genetic model of type 2 diabetes, this compound exhibited a significant, dose-dependent improvement in insulin sensitivity. Notably, the most effective dose of 20 mg/kg resulted in a 71% increase in the glucose infusion rate after five days of treatment. When compared to standard-of-care medications, this compound demonstrated superior insulin-sensitizing effects to metformin (B114582) and comparable effects to rosiglitazone (B1679542) in this animal model[1].
| Treatment Group | Dosage | Change in Glucose Infusion Rate (GIR) | Animal Model | Study Duration |
| This compound | 20 mg/kg | 71% increase | Goto-Kakizaki rats | 5 days |
| Metformin | - | Less effective than this compound | Goto-Kakizaki rats | 5 days |
| Rosiglitazone | - | Comparable to this compound | Goto-Kakizaki rats | 5 days |
Table 1: Comparative efficacy of this compound monotherapy on insulin sensitivity in Goto-Kakizaki rats.
Additive Effects of this compound with a Sulfonylurea (Glibenclamide)
The potential for synergistic or additive effects is a key consideration in developing combination therapies. When this compound was co-administered with the sulfonylurea glibenclamide in GK rats, a significant enhancement of insulin sensitivity was observed. The combination of 10 mg/kg of this compound and 1.0 mg/kg of glibenclamide resulted in a 97% increase in the glucose infusion rate compared to the control group, an effect greater than that observed with either agent alone[1]. This suggests that this compound can potentiate the effects of insulin secretagogues.
| Treatment Group | Dosage | Change in Glucose Infusion Rate (GIR) | Animal Model | Study Duration |
| This compound + Glibenclamide | 10 mg/kg + 1.0 mg/kg | 97% increase | Goto-Kakizaki rats | 5 days |
Table 2: Additive effect of this compound and Glibenclamide on insulin sensitivity in Goto-Kakizaki rats.
Clinical Evaluation as an Add-on Therapy
Mechanism of Action: A Multi-Targeted Approach
This compound's insulin-sensitizing effects are attributed to its modulation of several key signaling pathways implicated in insulin resistance and cellular stress.
// Nodes BGP15 [label="this compound", fillcolor="#4285F4", fontcolor="#FFFFFF"]; JNK [label="JNK", fillcolor="#EA4335", fontcolor="#FFFFFF"]; InsulinReceptor [label="Insulin Receptor\nSubstrate (IRS)", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; AKT [label="AKT", fillcolor="#34A853", fontcolor="#FFFFFF"]; GLUT4 [label="GLUT4 Translocation", shape=cds, fillcolor="#F1F3F4", fontcolor="#202124"]; GlucoseUptake [label="Increased\nGlucose Uptake", shape=invhouse, fillcolor="#FFFFFF", fontcolor="#202124"]; PARP [label="PARP", fillcolor="#EA4335", fontcolor="#FFFFFF"]; CellStress [label="Cellular Stress\n(e.g., ROS)", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; HSP [label="Heat Shock Proteins\n(HSP72)", fillcolor="#34A853", fontcolor="#FFFFFF"]; CellSurvival [label="Improved\nCell Survival", shape=invhouse, fillcolor="#FFFFFF", fontcolor="#202124"];
// Edges BGP15 -> JNK [arrowhead=tee, color="#EA4335", penwidth=2]; BGP15 -> PARP [arrowhead=tee, color="#EA4335", penwidth=2]; BGP15 -> HSP [arrowhead=normal, color="#34A853", penwidth=2]; JNK -> InsulinReceptor [arrowhead=tee, color="#EA4335", penwidth=2, label="Inhibits"]; InsulinReceptor -> AKT [arrowhead=normal, color="#34A853", penwidth=2]; AKT -> GLUT4 [arrowhead=normal, color="#34A853", penwidth=2]; GLUT4 -> GlucoseUptake [arrowhead=normal, color="#34A853", penwidth=2]; CellStress -> PARP [arrowhead=normal, color="#EA4335", penwidth=2]; PARP -> CellSurvival [arrowhead=tee, color="#EA4335", penwidth=2, label="Inhibits"]; HSP -> CellSurvival [arrowhead=normal, color="#34A853", penwidth=2]; } .dot Caption: this compound signaling pathway enhancing insulin sensitivity and cell survival.
The primary mechanisms of this compound include:
-
Inhibition of c-Jun N-terminal kinase (JNK): JNK is a stress-activated protein kinase that can phosphorylate and inhibit insulin receptor substrate (IRS), leading to insulin resistance. By inhibiting JNK, this compound preserves IRS function and enhances insulin signaling[4].
-
Poly(ADP-ribose) polymerase (PARP) inhibition: PARP is an enzyme involved in DNA repair and cell death. Overactivation of PARP in response to cellular stress can deplete cellular energy stores. This compound's inhibition of PARP contributes to improved cell survival[4].
-
Activation of AKT: AKT is a crucial downstream effector of the insulin signaling pathway that promotes the translocation of GLUT4 to the cell membrane, thereby facilitating glucose uptake[4].
-
Induction of Heat Shock Proteins (HSPs): this compound is a co-inducer of HSPs, such as HSP72. HSPs are molecular chaperones that play a critical role in protecting cells from stress and maintaining protein homeostasis, which can be compromised in diabetic states.
Experimental Protocols
A detailed understanding of the methodologies employed in the preclinical evaluation of this compound is essential for the interpretation and replication of findings.
Hyperinsulinemic-Euglycemic Clamp in Rats
This technique is the gold standard for assessing insulin sensitivity in vivo.
Objective: To measure whole-body insulin sensitivity by quantifying the amount of glucose required to maintain normal blood glucose levels in the presence of high insulin levels.
Procedure:
-
Animal Model: Male Goto-Kakizaki (GK) rats are typically used as a non-obese, spontaneous model of type 2 diabetes.
-
Surgical Preparation: Rats undergo a surgical procedure to place catheters in the jugular vein (for infusions) and the carotid artery (for blood sampling). A recovery period of several days is allowed post-surgery.
-
Experimental Setup: After an overnight fast, the conscious and unrestrained rats are connected to infusion pumps.
-
Hyperinsulinemia: A continuous infusion of insulin is administered through the jugular vein catheter to raise plasma insulin levels to a high and constant level.
-
Euglycemia Maintenance: Blood glucose levels are monitored every 5-10 minutes from the arterial catheter. A variable infusion of glucose is administered to clamp the blood glucose concentration at a normal fasting level (euglycemia).
-
Data Collection: The glucose infusion rate (GIR) required to maintain euglycemia is recorded. A higher GIR indicates greater insulin sensitivity, as more glucose is being taken up by peripheral tissues.
-
Treatment Protocol: Animals are treated with this compound, standard antidiabetic drugs, or their combination for a specified period (e.g., 5 days) prior to the clamp study.
Conclusion
Preclinical evidence strongly suggests that this compound is a potent insulin-sensitizing agent with a unique, multi-targeted mechanism of action. Its ability to enhance insulin sensitivity to a degree comparable or superior to established drugs like metformin and rosiglitazone in animal models is noteworthy. Furthermore, the demonstrated additive effects with a sulfonylurea highlight its potential as a valuable component of combination therapies for type 2 diabetes. While the detailed results of its clinical evaluation as an add-on therapy are not fully available, the robust preclinical data warrant further investigation and position this compound as an intriguing candidate for future drug development in the metabolic disease space. The insights into its signaling pathways and the established experimental protocols provide a solid foundation for continued research into its therapeutic potential.
References
- 1. researchgate.net [researchgate.net]
- 2. Nature Publishes Work Utilizing N-Gene Research Laboratories, Inc.'s Core Technology to Advance the Treatment of Duchenne Muscular Dystrophy - BioSpace [biospace.com]
- 3. ClinicalTrials.gov [clinicaltrials.gov]
- 4. Pharmacological Overview of the this compound Chemical Agent as a New Drug Candidate for the Treatment of Symptoms of Metabolic Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Guide to BGP-15: Safe Handling, Disposal, and Experimental Application
This guide provides crucial safety, logistical, and operational information for the handling and disposal of BGP-15, a PARP inhibitor and insulin (B600854) sensitizer. It is intended for researchers, scientists, and drug development professionals to ensure safe laboratory practices and to offer valuable insights beyond the product itself.
Immediate Safety and Logistical Information
Proper handling and storage are paramount for maintaining the integrity of this compound and ensuring laboratory safety.
Handling and Personal Protective Equipment (PPE): According to its Safety Data Sheet (SDS), this compound is classified as toxic if swallowed[1]. Therefore, standard laboratory precautions for handling hazardous chemicals should be strictly followed.
-
Engineering Controls: Use in a well-ventilated area.
-
Personal Protective Equipment:
-
Wear protective gloves that are impermeable and resistant to the product.
-
Use safety glasses with side-shields.
-
A lab coat is mandatory.
-
-
Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory[1].
Storage and Stability:
-
Storage Temperature: Store at -20°C[2].
-
Stability: The compound is stable for at least four years when stored correctly[2].
-
Shipping: this compound is typically shipped at room temperature in the continental US, though this may vary for other locations[2].
This compound Proper Disposal Procedures
Disposal of this compound and any contaminated materials must be handled in accordance with local, regional, and national regulations for hazardous waste. Under no circumstances should it be disposed of down the drain or in regular trash[1].
Step-by-Step Disposal Protocol:
-
Waste Identification and Segregation:
-
Hazardous Waste: All materials contaminated with this compound, including unused solid product, solutions, and contaminated labware (e.g., pipette tips, tubes, flasks, and gloves), must be treated as hazardous chemical waste.
-
Avoid Mixing: Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department. If mixed, the entire mixture must be treated according to the hazards of the most hazardous component.
-
-
Waste Collection and Storage:
-
Container: Collect all this compound waste in a designated, leak-proof, and sealable container. The container must be compatible with the chemical nature of the waste.
-
Labeling: Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," and the approximate concentration and quantity. Include the accumulation start date.
-
Storage Location: Store the sealed waste container in a designated, secure waste accumulation area, away from incompatible materials. This area should provide secondary containment to prevent spills.
-
-
Disposal Request and Pickup:
-
Contact EHS: Once the waste container is nearly full or has reached the maximum accumulation time allowed by your institution (often six months), contact your EHS department to arrange for pickup.
-
Licensed Contractor: The EHS department will coordinate with a licensed chemical waste disposal contractor for the final disposal of the material.
-
Quantitative Data Summary
The following tables summarize key quantitative data for this compound.
Table 1: Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Weight | 351.3 g/mol |
| Formula | C₁₄H₂₂N₄O₂ • 2HCl |
| Purity | ≥95% |
| Appearance | Crystalline solid |
| Storage | -20°C |
| Stability | ≥ 4 years |
Table 2: Solubility Data
| Solvent | Concentration | Notes |
|---|---|---|
| PBS (pH 7.2) | 5 mg/mL | |
| H₂O | 64 mg/mL (182.2 mM) | Sonication recommended |
| DMSO | 65 mg/mL (185.04 mM) | Sonication recommended |
| Ethanol | 65 mg/mL (185.04 mM) | Sonication recommended |
Table 3: Biological Activity
| Target | Metric | Value |
|---|---|---|
| PARP | IC₅₀ | 120 µM |
| PARP | Kᵢ | 57 µM |
Experimental Protocols
Below are detailed methodologies for representative in vitro and in vivo experiments involving this compound.
1. In Vitro Protocol: Assessing Cardioprotective Effects on Neonatal Rat Cardiomyocytes (NRCMs)
This protocol is based on studies evaluating the effect of this compound on oxidative stress in cultured heart cells[1].
-
Objective: To determine if this compound can protect cardiomyocytes from hydrogen peroxide (H₂O₂)-induced oxidative stress.
-
Methodology:
-
Cell Culture: Culture NRCMs in 6-well plates at a density of 10⁶ cells/well until they reach the desired confluency.
-
Treatment Groups:
-
Control: Cells receive no treatment.
-
This compound Only: Treat cells with 50 µM this compound for 30 minutes.
-
H₂O₂ Only: Induce oxidative stress by treating cells with 150 µM H₂O₂ for 30 minutes.
-
H₂O₂ + this compound: Co-treat cells with 150 µM H₂O₂ and 50 µM this compound for 30 minutes.
-
-
Endpoint Analysis:
-
Mitochondrial Morphology: After treatment, stain cells with MitoTracker Red CMXRos to visualize the mitochondrial network via fluorescence microscopy. Assess for fragmentation, a marker of mitochondrial damage.
-
Western Blot: Harvest cell lysates to analyze the expression levels of key proteins involved in mitochondrial dynamics (e.g., OPA1, MFN1, MFN2) and cell signaling pathways (e.g., phosphorylated Akt, JNK, p38). Use GAPDH as a loading control[1].
-
-
2. In Vivo Protocol: Evaluating Nephroprotective Effects in a Mouse Model
This protocol is adapted from studies investigating this compound's ability to protect against cisplatin-induced kidney damage[3][4].
-
Objective: To assess the efficacy of this compound in preventing or reducing acute renal failure induced by the chemotherapeutic agent cisplatin (B142131).
-
Methodology:
-
Animal Model: Use an appropriate mouse strain for the study.
-
Acclimatization: Allow animals to acclimate to the facility for at least one week before the experiment begins.
-
Dosing:
-
Monitoring:
-
Monitor animals for signs of distress.
-
Collect blood samples at specified time points to measure serum urea (B33335) and creatinine (B1669602) levels, which are key indicators of kidney function.
-
-
Endpoint Analysis:
-
Histology: Perform histological analysis on kidney tissue to assess structural degeneration.
-
Biochemical Assays: Analyze kidney tissue for markers of oxidative stress and poly(ADP-ribose) polymerization to understand the mechanism of protection[3].
-
Mandatory Visualizations
The following diagrams illustrate key logical and biological pathways related to this compound.
References
- 1. Modulation of Mitochondrial Quality Control Processes by this compound in Oxidative Stress Scenarios: From Cell Culture to Heart Failure - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound - a novel poly(ADP-ribose) polymerase inhibitor - protects against nephrotoxicity of cisplatin without compromising its antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound | PARP | TargetMol [targetmol.com]
Personal protective equipment for handling BGP-15
Operational Plan for Waste Disposal
BGP-15 and materials contaminated with it must be treated as hazardous chemical waste. Adherence to institutional and local regulations for hazardous waste disposal is mandatory.
Step-by-Step Disposal Protocol:
-
Segregation at the Source:
-
Designate a specific, labeled hazardous waste collection area in the lab, away from general trash.
-
Do not mix this compound waste with non-hazardous waste. If mixing occurs, the entire container must be treated as hazardous.
-
-
Containerization of Waste:
-
Solid Waste: Collect unused this compound powder, contaminated weigh paper, gloves, and other disposable lab supplies (e.g., pipette tips, tubes) in a dedicated, leak-proof container with a secure screw-on cap. The container must be chemically compatible with the waste.
-
Liquid Waste: Collect this compound solutions and solvent rinsates in a separate, leak-proof, and shatter-resistant container (e.g., a plastic-coated glass bottle) with a secure screw-top lid. Ensure the container is compatible with the solvent used.
-
Sharps: Any sharps (needles, scalpels) contaminated with this compound must be placed in a designated, puncture-proof sharps container.
-
-
Labeling:
-
Label every waste container immediately upon starting waste collection.
-
The label must clearly state "Hazardous Waste" and list the full chemical name: "this compound, (Z)-(N′-(2-hydroxy-3-(piperidin-1-yl)propoxy)-3-pyridine-carboximidamide), dihydrochloride".
-
Include the solvent and approximate concentration for liquid waste.
-
Note the accumulation start date and the responsible researcher's name.
-
-
Storage and Disposal:
-
Keep waste containers closed at all times, except when adding waste.
-
Store the sealed and labeled containers in a designated satellite accumulation area within the lab.
-
Schedule a waste pickup with your institution's Environmental Health and Safety (EHS) department. Do not dispose of this compound waste down the drain or in the regular trash.
-
Follow all institutional procedures for the final transfer of waste to EHS personnel for incineration by a certified hazardous waste management vendor.
-
Visual Guides: Workflows and Mechanisms
To facilitate understanding of the required procedures and the compound's mechanism, the following diagrams have been created.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
